Product packaging for 2-Amino-6-nitrobenzamide(Cat. No.:CAS No. 1261676-58-7)

2-Amino-6-nitrobenzamide

Cat. No.: B577510
CAS No.: 1261676-58-7
M. Wt: 181.151
InChI Key: VSBVFLVLPDTKPJ-UHFFFAOYSA-N
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Description

2-Amino-6-nitrobenzamide (CAS 1261676-58-7) is an organic compound with the molecular formula C7H7N3O3 and a molecular weight of 181.15 g/mol . This benzamide derivative is characterized by both amino and nitro functional groups, which make it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers are interested in nitro-aromatic compounds like this due to their prevalence in drug discovery and their potential for multifactorial biological activity . As part of a broader class of nitro-substituted benzamide derivatives, it holds interest for researchers developing new pharmacologically active compounds. For instance, related nitro benzamide analogs have been synthesized and evaluated for in vitro anti-inflammatory activity , showing promise in inhibiting the production of nitric oxide (NO) in cellular models . Furthermore, structurally similar 2-amino-6-nitrobenzothiazole derivatives have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target for neurodegenerative diseases . This suggests potential research applications in developing therapies for conditions involving inflammation or neurological disorders. Proper handling is essential for this compound. It is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . To ensure stability and purity, it is recommended that the product be stored in a dark place, under an inert atmosphere, and at a constant temperature of 2-8°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O3 B577510 2-Amino-6-nitrobenzamide CAS No. 1261676-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBVFLVLPDTKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40711128
Record name 2-Amino-6-nitrobenzamide
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261676-58-7
Record name 2-Amino-6-nitrobenzamide
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Record name 2-Amino-6-nitrobenzamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-Amino-6-nitrobenzamide, a valuable building block in medicinal chemistry and materials science. The described methodology emphasizes scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol from readily available starting materials, insights into reaction mechanisms, and thorough characterization of the target compound.

Introduction and Strategic Overview

This compound and its derivatives are key intermediates in the synthesis of a variety of heterocyclic compounds with potential biological activities. The strategic placement of the amino, nitro, and amide functionalities on the benzene ring makes it a versatile scaffold for further chemical modifications.

This guide will focus on a modern and efficient two-step synthetic approach commencing from the commercially available 2-chloro-6-nitrobenzoic acid. This pathway is selected for its high regioselectivity and generally good yields. The core transformations are:

  • Copper-Catalyzed Nucleophilic Aromatic Substitution (SNAr): The chloro substituent of 2-chloro-6-nitrobenzoic acid is displaced by an amino group using ammonia in a copper-catalyzed reaction. This method, a variation of the Ullmann condensation, provides a direct route to the key intermediate, 2-amino-6-nitrobenzoic acid.

  • Amidation: The carboxylic acid functionality of 2-amino-6-nitrobenzoic acid is then converted to the primary amide to yield the target molecule, this compound.

The logical workflow for this synthesis is depicted below.

Synthesis_Workflow Start 2-Chloro-6-nitrobenzoic Acid Intermediate 2-Amino-6-nitrobenzoic Acid Start->Intermediate Step 1: Amination (Cu(I) catalyst, NH3) Final_Product This compound Intermediate->Final_Product Step 2: Amidation (SOCl2, NH4OH)

Caption: Logical workflow of the synthetic pathway.

Mechanistic Insights and Rationale

Step 1: Copper-Catalyzed Amination

The conversion of 2-chloro-6-nitrobenzoic acid to 2-amino-6-nitrobenzoic acid is a nucleophilic aromatic substitution. While such reactions are generally facile with electron-withdrawing groups ortho and para to the leaving group, the use of a copper catalyst significantly enhances the reaction rate and yield. This type of reaction is often referred to as an Ullmann condensation or Ullmann-type reaction.[1]

The precise mechanism of the copper-catalyzed amination is complex and can vary depending on the specific reaction conditions. However, a generally accepted pathway involves the following key steps:

  • Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Cu(III) intermediate (Ar-Cu(III)-X).

  • Ligand Exchange: The ammonia (or amine) displaces the halide from the copper center.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the Cu(I) catalyst.

The presence of a base is often crucial to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the incoming nucleophile.[2]

Step 2: Amidation via Acyl Chloride

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ammonia (in the form of ammonium hydroxide) to form the amide.

The key advantages of this two-step amidation process are:

  • Activation of the Carboxyl Group: The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly basic ammonia.

  • Irreversible Reaction: The reaction of the acyl chloride with ammonia is essentially irreversible, driving the reaction to completion.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-6-nitrobenzoic Acid

This protocol is adapted from a patented procedure for the copper-catalyzed amination of 2-halo-6-nitrobenzoic acids.[3]

Materials:

  • 2-Chloro-6-nitrobenzoic acid

  • Cuprous oxide (Cu₂O)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • 30% Aqueous ammonia solution

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Ethyl acetate

Procedure:

  • In a 500 mL autoclave, combine 20.3 g of 2-chloro-6-nitrobenzoic acid, 1.2 g of cuprous oxide, 40 g of cesium carbonate, 50 g of DMF, and 85 g of 30% aqueous ammonia solution.

  • Seal the autoclave and begin stirring.

  • Increase the temperature to 90°C. During the reaction, maintain the pressure inside the autoclave between 0.7-0.8 MPa by introducing ammonia gas as needed.

  • Continue the reaction for 12 hours, monitoring the progress by taking samples for analysis (e.g., HPLC or TLC).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel and allow the phases to separate. Collect the upper aqueous layer.

  • Acidify the aqueous layer to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. This will precipitate the product.

  • Filter the precipitate and wash it with cold water.

  • Extract the filtrate three times with diethyl ether. Combine the ether extracts and wash them with brine.

  • Dry the ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethyl acetate to yield pure 2-amino-6-nitrobenzoic acid.

Expected Yield: Approximately 85%[4]

Step 2: Synthesis of this compound

This protocol employs the formation of an acyl chloride intermediate followed by amination.

Materials:

  • 2-Amino-6-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Concentrated ammonium hydroxide (28-30%)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend the 2-amino-6-nitrobenzoic acid (1.0 equivalent) in toluene.

  • Add thionyl chloride (1.2 equivalents) dropwise to the suspension at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and carefully evaporate the excess thionyl chloride and toluene under reduced pressure.

  • Cool the resulting crude 2-amino-6-nitrobenzoyl chloride in an ice bath.

  • Slowly and carefully add an excess of concentrated ammonium hydroxide to the cooled acyl chloride with vigorous stirring. A precipitate will form.

  • Continue stirring for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product under vacuum to obtain this compound.

Experimental_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Amidation S1_Reactants Combine 2-chloro-6-nitrobenzoic acid, Cu₂O, Cs₂CO₃, DMF, and aq. NH₃ in an autoclave S1_Reaction Heat to 90°C at 0.7-0.8 MPa for 12h S1_Reactants->S1_Reaction S1_Workup Cool, separate phases, acidify aqueous layer with HCl S1_Reaction->S1_Workup S1_Purification Filter precipitate and recrystallize from ethyl acetate S1_Workup->S1_Purification S1_Product 2-Amino-6-nitrobenzoic Acid S1_Purification->S1_Product S2_Activation React 2-amino-6-nitrobenzoic acid with SOCl₂ in toluene S1_Product->S2_Activation S2_Isolation Evaporate solvent to get crude acyl chloride S2_Activation->S2_Isolation S2_Amination Add excess concentrated NH₄OH S2_Isolation->S2_Amination S2_Final_Product Filter, wash with water, and dry to obtain this compound S2_Amination->S2_Final_Product

Caption: Detailed step-by-step experimental workflow.

Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.

Analysis Expected Results
Appearance Yellow to orange solid
Molecular Formula C₇H₇N₃O₃
Molecular Weight 181.15 g/mol
¹H NMR (DMSO-d₆) δ (ppm): ~7.5-8.0 (m, 3H, Ar-H), ~7.3 (br s, 2H, -NH₂), ~7.0 (br s, 2H, -CONH₂)
¹³C NMR (DMSO-d₆) δ (ppm): ~168 (C=O), ~150 (C-NH₂), ~140 (C-NO₂), ~130-110 (Ar-C)
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1580 (N-H bend), ~1520 & ~1340 (N-O stretch)
Mass Spec (EI) m/z (%): 181 [M]⁺, 165 [M-NH₂]⁺, 135 [M-NO₂]⁺

Note: The NMR chemical shifts are estimates based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Safety Considerations

  • 2-Chloro-6-nitrobenzoic acid: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Thionyl chloride: Highly corrosive and lachrymatory. Reacts violently with water. All operations involving thionyl chloride must be conducted in a well-ventilated fume hood.

  • Ammonia solutions: Corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system.

  • Autoclave operations: Must be performed by trained personnel. Ensure the autoclave is properly sealed and operated within its pressure and temperature limits.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

Conclusion

The synthetic pathway detailed in this guide, commencing with the copper-catalyzed amination of 2-chloro-6-nitrobenzoic acid followed by amidation, presents a reliable and efficient method for the preparation of this compound. The provided experimental protocols, mechanistic insights, and characterization data serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science. Adherence to the described procedures and safety precautions is paramount for the successful and safe execution of this synthesis.

References

  • Ullmann condensation. In Wikipedia.
  • Ma, D., & Cai, Q. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. Organic letters, 5(14), 2453–2455.
  • Preparation method of 2-amino-6-nitrobenzoic acid. (2013). CN102924314A.
  • 2-Amino-N-methylbenzamide. In NIST Chemistry WebBook.
  • Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide. (2013). CN101973956B.
  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of organic chemistry, 71(8), 3270–3273.
  • Process for preparing 2-amino-6-nitro-benzoic acid. (2011). EP2349980B1.
  • El-Gohary, N. S., & Shaaban, M. R. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules (Basel, Switzerland), 19(3), 3534–3553.
  • Preparation method of 2-amino-6-nitrobenzoic acid. (2013). CN102924314A.
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. In Chemistry LibreTexts.
  • 2-Amino-5-nitrobenzamide. In PubChem.
  • Fochi, M., & Bernardi, L. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468–34475.
  • Preparation of amides using DCC. In Khan Academy.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of 2-Amino-6-nitrobenzamide. Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to explain the causality behind experimental choices, offering a robust methodology for evaluating this and similar novel chemical entities. Given that this compound is a less-documented isomer compared to its analogues, this guide emphasizes the establishment of a foundational dataset through systematic and validated analytical protocols.

Introduction and Strategic Overview

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific isomer, this compound, presents a unique combination of functional groups: a primary aromatic amine, a nitro group, and a primary amide. The interplay between the electron-donating amino group and the potent electron-withdrawing nitro group, positioned ortho and para to each other respectively on the benzene ring, significantly influences the molecule's electronic properties, reactivity, and potential biological interactions.

This molecule serves as a valuable building block, particularly as an intermediate in the synthesis of heterocyclic systems and novel drug candidates. Derivatives of related structures, such as 2-amino-6-nitrobenzothiazole, have shown promise in the development of antimicrobial and anticancer agents, as well as monoamine oxidase (MAO) inhibitors.[1][2] Therefore, a thorough understanding of the physicochemical properties of this compound is a critical first step in unlocking its synthetic and therapeutic potential.

This guide outlines the logical workflow for characterizing this compound, from its initial synthesis to its comprehensive spectroscopic and physical analysis.

Molecular Structure and Computed Properties

A precise understanding of the molecular structure is fundamental. The key functionalities—the 2-amino group, the 6-nitro group, and the 1-carboxamide group—dictate the molecule's polarity, hydrogen bonding capability, and electronic distribution.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₇N₃O₃

  • Canonical SMILES: C1=CC(=C(C(=C1)N)[O-])C(=O)N

The following table summarizes key computed properties, which serve as a theoretical baseline for experimental validation.

PropertyValueSource
Molecular Weight 181.15 g/mol [3]
Monoisotopic Mass 181.04874109 Da[3]
Topological Polar Surface Area (TPSA) 115 Ų[3]
Hydrogen Bond Donors 2 (from -NH₂ and -CONH₂)[3]
Hydrogen Bond Acceptors 4 (from C=O and -NO₂)[3]
Complexity 226[3]
XLogP3 1.3[3]

Synthesis and Purification Workflow

While several methods exist for synthesizing related aminonitrobenzoic acids[4][5], a reliable pathway to this compound can be achieved via the amidation of its corresponding carboxylic acid precursor, 2-Amino-6-nitrobenzoic acid. This precursor can be synthesized from 2,6-dinitrobenzoic acid.[5]

G A 2,6-Dinitrobenzoic Acid B 2-Amino-6-nitrobenzoic Acid A->B Selective Reduction (e.g., Na₂S₂) C This compound (Target) B->C Amidation (e.g., SOCl₂, then NH₄OH)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Amidation

This protocol details the conversion of 2-Amino-6-nitrobenzoic acid to the target amide.

Step 1: Activation of the Carboxylic Acid

  • In a round-bottom flask under an inert atmosphere (N₂), suspend 2-Amino-6-nitrobenzoic acid (1.0 eq.) in thionyl chloride (SOCl₂, 5.0 eq.).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).

  • Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

    • Rationale: Thionyl chloride converts the carboxylic acid into a more reactive acyl chloride intermediate, which is highly susceptible to nucleophilic attack. DMF acts as a catalyst for this transformation.

Step 2: Amidation

  • After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride residue in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated ammonium hydroxide (NH₄OH, ~3.0 eq.) dropwise with vigorous stirring. Maintain the temperature below 10 °C.

    • Rationale: The addition of ammonia, a nucleophile, to the acyl chloride forms the amide bond. The reaction is highly exothermic and cooling is essential to prevent side reactions.

Step 3: Isolation and Purification

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding cold water.

  • The crude product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid sequentially with cold water and a small amount of cold ethanol to remove impurities.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).

    • Rationale: Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Physicochemical Property Determination

A systematic approach is required to determine the core physicochemical properties that govern the behavior of the molecule in both chemical and biological systems.

G cluster_0 Physical Properties cluster_1 Spectroscopic Analysis A Melting Point B Solubility C pKa D NMR (¹H, ¹³C) E FT-IR F UV-Vis Start Purified Compound Start->A Start->B Start->C Start->D Start->E Start->F

Caption: Workflow for comprehensive physicochemical characterization.

Melting Point
  • Principle: The melting point is a crucial indicator of purity and provides insight into the strength of the crystal lattice. A sharp melting range typically signifies a high-purity compound.

  • Expected Outcome: Due to the presence of amino, amide, and nitro groups capable of strong intermolecular hydrogen bonding and dipole-dipole interactions, this compound is expected to be a solid with a relatively high melting point, likely exceeding 170 °C, similar to related isomers like 2-nitrobenzamide (m.p. 174-178 °C).[6][7]

  • Protocol (Capillary Method):

    • Finely powder a small, dry sample of the recrystallized product.

    • Pack the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary in a calibrated melting point apparatus.

    • Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

    • Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

Solubility
  • Principle: Solubility dictates the choice of solvents for reactions, purification, and formulation. In drug development, aqueous solubility is a key determinant of bioavailability.

  • Expected Outcome: The molecule's aromatic nature and nitro group suggest poor solubility in water.[8] However, the polar amino and amide groups will enhance solubility in polar organic solvents. It is expected to be soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[8]

  • Protocol (Equilibrium Shake-Flask Method):

    • Add an excess amount of the compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

Acid-Base Dissociation Constant (pKa)
  • Principle: The pKa value determines the ionization state of a molecule at a given pH. This is critical for predicting its behavior at physiological pH (approx. 7.4), which affects receptor binding, membrane permeability, and solubility.

  • Expected Outcome: The primary aromatic amine at the 2-position will be basic, while the amide group is essentially neutral. The strong electron-withdrawing effect of the 6-nitro group is expected to decrease the basicity (lower the pKa) of the 2-amino group compared to aniline (pKa ≈ 4.6).

  • Protocol (UV-Spectrophotometric Method):

    • Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa (e.g., pH 1 to 5).

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

    • Add a small, constant amount of the stock solution to each buffer solution to create samples of identical total concentration.

    • Record the UV-Vis absorption spectrum for each sample.

    • Identify a wavelength where the ionized and non-ionized forms of the molecule have significantly different absorbances.

    • Plot absorbance at this wavelength versus pH. The resulting sigmoidal curve can be analyzed to determine the pKa (the pH at the inflection point).

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation and is a non-negotiable step in characterization.

NMR Spectroscopy (¹H and ¹³C)
  • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and the chemical environment of each atom.

  • Protocol:

    • Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which can solubilize the polar compound and allows for the observation of exchangeable N-H protons.

    • Rationale: DMSO-d₆ is a polar aprotic solvent that is excellent for dissolving many benzamide derivatives and does not exchange protons with the analyte's amide or amine groups, allowing for their clear observation in the ¹H spectrum.[9]

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm), showing characteristic coupling patterns (doublets, triplets) that can be used to confirm the 1,2,3-substitution pattern.

    • Amide Protons (-CONH₂): Two broad singlets, typically downfield (approx. 7.5-8.5 ppm), due to the deshielding effect of the carbonyl group.

    • Amine Protons (-NH₂): A broad singlet, typically in the mid-field region (approx. 5.0-6.0 ppm).

  • Expected ¹³C NMR Signals (in DMSO-d₆):

    • Carbonyl Carbon: A signal in the downfield region (approx. 165-170 ppm).

    • Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-150 ppm). The carbons attached to the nitro and amino groups will show characteristic chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

  • Protocol:

    • Prepare the sample using either the KBr pellet method (mixing a small amount of sample with dry KBr and pressing into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory.

    • Rationale: The KBr pellet method is a traditional technique for solid samples. ATR is a more modern, faster alternative that requires minimal sample preparation.[10]

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • N-H Stretch (Amine & Amide): Two or more bands in the 3200-3500 cm⁻¹ region.

    • C=O Stretch (Amide I): A strong, sharp band around 1650-1680 cm⁻¹.

    • N-O Stretch (Nitro): Two strong bands, one symmetric (approx. 1330-1370 cm⁻¹) and one asymmetric (approx. 1510-1550 cm⁻¹).

    • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

UV-Visible Spectroscopy
  • Principle: UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores.

  • Protocol:

    • Dissolve a precisely weighed sample in a UV-transparent solvent (e.g., ethanol or methanol) to make a stock solution of known concentration.

    • Perform serial dilutions to obtain a solution with an absorbance maximum between 0.5 and 1.0.

    • Record the spectrum over a range of 200-400 nm.

  • Expected Absorption Maxima (λₘₐₓ): The molecule contains a powerful chromophore: a benzene ring substituted with both an auxochrome (-NH₂) and an anti-auxochrome (-NO₂). This is expected to result in strong absorption bands in the UV region, likely with a significant bathochromic (red) shift compared to benzene itself. Multiple peaks corresponding to π→π* and n→π* transitions are anticipated.[11]

Safety and Handling

Based on data for structurally related nitroaromatic and aminobenzamide compounds, appropriate safety precautions are mandatory.[12][13][14]

Hazard CategoryHandling and Precautionary Measures
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[14] Avoid generating dust. Use only in a well-ventilated area or chemical fume hood.[12]
Skin/Eye Irritation Causes skin and serious eye irritation.[12] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong acids/bases.[12]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Potential Applications

The structural motifs within this compound suggest its utility as a versatile intermediate in several areas of research and development:

  • Medicinal Chemistry: It can serve as a starting material for synthesizing novel heterocyclic compounds, such as benzimidazoles or quinazolinones, which are scaffolds with a wide range of biological activities.[15][16] The amino group provides a handle for further derivatization to build compound libraries for screening against various therapeutic targets, including microbial, viral, and cancer cell lines.[2]

  • Materials Science: The nitroaromatic system imparts specific electronic and optical properties. Derivatives could be explored for applications in dyes, organic light-emitting diodes (OLEDs), or as functional monomers for specialty polymers.[8]

References

  • Quinoline. (n.d.). 2-Amino-6-nitrobenzimidazole: Properties, Uses, Safety, SDS.
  • Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet: 2-Amino-6-nitrobenzothiazole.
  • Sigma-Aldrich. (n.d.). 2-Nitrobenzamide 98.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid.
  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-Nitrobenzamide.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: p-Aminobenzamide.
  • PubChem. (n.d.). 2-Nitrobenzamide.
  • BenchChem. (n.d.). 2-Nitrobenzamide | 610-15-1.
  • ChemicalBook. (2025, January 27). 2-NITROBENZAMIDE.
  • Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
  • ResearchGate. (n.d.). UV-vis spectral data of 2NB2AM compound.
  • ChemicalBook. (n.d.). 610-15-1 2-NITROBENZAMIDE.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: 4-Nitrobenzamide.
  • ChemicalBook. (n.d.). 2-NITROBENZAMIDE(610-15-1) IR Spectrum.
  • PubMed. (2016, July 19). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors.
  • Google Patents. (n.d.). EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid.
  • Unnamed Source. (n.d.). 2-Amino-6-nitrobenzothiazole: A Key Intermediate in Pharmaceutical Synthesis.
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An In-depth Technical Guide to 2-Amino-Nitrobenzamide Isomers: Focus on 2-Amino-5-nitrobenzamide and Theoretical Pathways to 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: In the landscape of chemical research and drug development, precise structural identification is paramount. Our initial investigation into "2-Amino-6-nitrobenzamide" (purportedly CAS number 1261676-58-7) has revealed a significant lack of authoritative scientific literature and validated analytical data. While a single commercial listing for this specific CAS number exists, its absence from major chemical databases such as PubChem and catalogs of major suppliers like Sigma-Aldrich raises questions about its current commercial availability and documented scientific history.

This guide, therefore, addresses this ambiguity head-on. In the spirit of scientific integrity, we will not speculate on the properties of an uncharacterized molecule. Instead, this whitepaper will provide a comprehensive technical overview of a closely related, well-documented, and structurally significant isomer: 2-Amino-5-nitrobenzamide . We will then leverage established principles of organic synthesis to propose and analyze theoretical pathways for the preparation of the elusive this compound, providing a roadmap for researchers who may wish to explore this particular substitution pattern.

Part 1: The Characterized Isomer: 2-Amino-5-nitrobenzamide

Core Identification and Structure

CAS Number: 16313-65-8

Molecular Formula: C₇H₇N₃O₃[1]

Molecular Weight: 181.15 g/mol [1]

IUPAC Name: 2-amino-5-nitrobenzamide[2]

The structure of 2-Amino-5-nitrobenzamide features a benzene ring substituted with an amino group at position 2, a nitro group at position 5, and a carboxamide group at position 1. This ortho-amino, para-nitro substitution pattern relative to the amide creates a molecule with distinct electronic and steric properties that influence its reactivity and potential applications.

Caption: Chemical structure of 2-Amino-5-nitrobenzamide.

Physicochemical and Spectroscopic Data

A summary of key physicochemical and spectroscopic data for 2-Amino-5-nitrobenzamide is presented below. This information is crucial for its identification and characterization in a laboratory setting.

PropertyValueSource
Physical State Solid
Molecular Weight 181.152 g/mol
¹H NMR Data not readily available in public databases. Would require experimental determination.
¹³C NMR Data not readily available in public databases. Would require experimental determination.
Mass Spec (m/z) [M]⁺: 182, [M - H₂O]⁺: 164, [M - NO₂]⁺: 136[3]
FTIR (cm⁻¹) 3400-3200 (N-H), 1720-1680 (C=O), 1550-1475 (N-O asym), 1350-1300 (N-O sym)[3]

Note on Analytical Data: While Sigma-Aldrich lists this compound for sale to early discovery researchers, they explicitly state that they do not collect analytical data for it, and the buyer assumes responsibility for confirming its identity and purity. This underscores the importance of in-house analytical validation for any procured sample.

Synthesis and Reactivity

The synthesis of 2-Amino-5-nitrobenzamide is not as widely documented as its parent benzoic acid. However, a plausible synthetic route would involve the amidation of the corresponding carboxylic acid, 2-Amino-5-nitrobenzoic acid (CAS 616-79-5).

Generalized Protocol for Amidation:

  • Activation of the Carboxylic Acid: 2-Amino-5-nitrobenzoic acid can be converted to its more reactive acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amination: The resulting acid chloride is then reacted with ammonia (aqueous or gaseous) to form the benzamide.

Reactivity Profile:

  • The amino group is a nucleophilic center and can undergo reactions such as acylation and alkylation.

  • The nitro group is strongly electron-withdrawing and can be reduced to an amino group, opening pathways to diamino derivatives.

  • The aromatic ring is activated towards electrophilic substitution by the amino group, although the nitro group is deactivating.

Applications in Research and Development

2-Amino-5-nitrobenzamide and its derivatives are valuable building blocks in several areas of chemical and pharmaceutical research:

  • Dye Synthesis: The chromophoric nitro group and the auxochromic amino group make this scaffold a precursor for azo dyes.

  • Pharmaceutical Intermediates: The functional groups allow for diverse chemical transformations, making it a useful starting material for the synthesis of more complex molecules with potential biological activity.

  • Materials Science: It serves as a ligand in coordination chemistry, with the potential to form metal-organic frameworks (MOFs)[4].

Part 2: Theoretical Pathways to this compound

While documented evidence for the synthesis and characterization of this compound is scarce, its synthesis can be approached through established organic chemistry principles. Below are two plausible synthetic strategies.

Pathway 1: Selective Reduction of 2,6-Dinitrobenzamide

This approach relies on the selective reduction of one nitro group in the presence of another.

Pathway_1 start 2,6-Dinitrobenzamide reagents Selective Reducing Agent (e.g., Na₂S, (NH₄)₂S) start->reagents intermediate This compound reagents->intermediate

Caption: Synthetic pathway via selective reduction.

Experimental Considerations:

  • Starting Material: 2,6-Dinitrobenzamide would first need to be synthesized, likely from the commercially available 2,6-dinitrobenzoic acid.

  • Selective Reduction: The Zinin reduction, which uses reagents like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S), is known for the selective reduction of one nitro group in polynitroarenes[5]. The choice of solvent and reaction temperature would be critical to achieving selectivity and avoiding the formation of the diamino product. The least sterically hindered nitro group is often preferentially reduced, which could favor the formation of the desired product in this case[5].

Pathway 2: Amination of a Precursor

This pathway involves the introduction of the amino group via nucleophilic aromatic substitution.

Pathway_2 start 2-Chloro-6-nitrobenzamide reagents Ammonia (NH₃) Copper Catalyst start->reagents intermediate This compound reagents->intermediate

Caption: Synthetic pathway via amination.

Experimental Considerations:

  • Starting Material: 2-Chloro-6-nitrobenzamide would be the required precursor. This could be prepared from 2-chloro-6-nitrobenzoic acid.

  • Amination Reaction: The direct amination of an aryl halide is often challenging. However, microwave-assisted, catalyst-free amination of chloronitrobenzoic acids has been reported and could be a viable strategy[6][7][8]. Alternatively, a copper-catalyzed Ullmann condensation with ammonia could be employed. A patent for the synthesis of the analogous 2-amino-6-nitrobenzoic acid from 2-halo-6-nitrobenzoic acid using a cuprous catalyst and ammonia suggests this approach is feasible[9].

Proposed Analytical Workflow for Structural Verification

Should a researcher successfully synthesize a compound believed to be this compound, a rigorous analytical workflow would be essential for unambiguous structural confirmation.

Analytical_Workflow cluster_0 Characterization NMR 1H and 13C NMR Spectroscopy MS Mass Spectrometry FTIR FTIR Spectroscopy Elemental Elemental Analysis Purification Purification (Crystallization/Chromatography) Purification->NMR Purification->MS Purification->FTIR Purification->Elemental Synthesis Synthesized Product Synthesis->Purification

Caption: Analytical workflow for structural verification.

  • NMR Spectroscopy: ¹H and ¹³C NMR would be the most definitive techniques. The specific substitution pattern of this compound would produce a unique set of chemical shifts and coupling constants for the aromatic protons, clearly distinguishing it from its isomers[10].

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₇H₇N₃O₃).

  • FTIR Spectroscopy: The infrared spectrum would confirm the presence of the key functional groups: N-H stretches for the amino and amide groups, a C=O stretch for the amide, and characteristic stretches for the nitro group[3].

  • Elemental Analysis: This would provide the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the molecular formula.

Conclusion

While a comprehensive technical guide on this compound is currently precluded by a lack of validated scientific data, this whitepaper provides a thorough examination of the closely related and well-characterized isomer, 2-Amino-5-nitrobenzamide. For researchers and drug development professionals, 2-Amino-5-nitrobenzamide represents a readily accessible and versatile building block. Furthermore, the theoretical synthetic pathways outlined for this compound offer a strategic foundation for those seeking to synthesize and characterize this novel compound. The successful synthesis and rigorous characterization of this compound would be a valuable contribution to the field of medicinal and materials chemistry.

References

  • PubChem. (n.d.). 2-Nitrobenzamide. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
  • Bertini, S., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(6), 1936-1946.
  • Wilson, W. R., et al. (1996). Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. Journal of Medicinal Chemistry, 39(10), 1927-1935.
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  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Singh, U. P., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1539-1550.
  • Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. The Journal of Organic Chemistry, 72(15), 5908–5911.
  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.
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  • Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • Pomeisl, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 84(23), 15530–15540.
  • Li, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(10), 2388.
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  • Grewal, A. S., et al. (2019). Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. Journal of the Iranian Chemical Society, 16(11), 2465–2481.
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Introduction: Elucidating the Molecular Architecture of 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 2-Amino-6-nitrobenzamide

This compound is a substituted aromatic compound with the molecular formula C₇H₇N₃O₃. Its structure, featuring an amide, a primary amine, and a nitro group on a benzene ring, makes it a molecule of interest in medicinal chemistry and materials science. The precise arrangement of these functional groups—ortho to each other—creates a unique electronic and steric environment that dictates its chemical behavior and potential applications. Accurate structural confirmation and purity assessment are paramount for any research or development endeavor involving this compound.

This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize this compound. As a senior application scientist, the emphasis here is not merely on the data but on the underlying principles and the rationale behind the analytical workflow. We will explore how Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) each provide a unique piece of the structural puzzle. The synergy of these methods allows for an unambiguous confirmation of the molecule's identity, providing the authoritative grounding required for drug development and scientific research.

The molecular structure of this compound is presented below:

Caption: Chemical Structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Theoretical Basis: The Vibrational Fingerprint

FT-IR spectroscopy is a cornerstone technique for identifying functional groups within a molecule.[1] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending, scissoring). For this compound, we are particularly interested in the characteristic vibrations of the N-H bonds in the amine and amide groups, the C=O bond of the amide, and the N-O bonds of the nitro group. The resulting spectrum is a unique "fingerprint" of the molecule's functional landscape.

The nitro group (-NO₂) is highly polar and produces two strong, easily identifiable stretching peaks.[2] Aromatic nitro compounds typically show an asymmetric stretch at a lower wavenumber compared to aliphatic nitro compounds.[3] Similarly, the primary amide and amine groups provide distinct N-H stretching and bending signals, while the carbonyl (C=O) stretch is one of the most intense and reliable absorptions in an IR spectrum.[4]

Experimental Protocol: Solid-State Analysis via KBr Pellet
  • Sample Preparation: A small amount of the this compound sample (1-2 mg) is finely ground with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The homogeneity of the mixture is critical for a high-quality spectrum.

  • Pellet Formation: The powdered mixture is transferred to a pellet-pressing die and subjected to high pressure (typically 8-10 tons) to form a thin, transparent disk.[5]

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Acquire Background Scan Press->Background Sample Acquire Sample Scan Background->Sample Process Generate Spectrum (Transmittance vs. Wavenumber) Sample->Process

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Data Interpretation: Decoding the Spectrum

The FT-IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure. The interpretation relies on correlating the observed peaks with known vibrational frequencies for specific functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Comment
Primary Amine (Ar-NH₂)N-H Asymmetric & Symmetric Stretch3500 - 3300Two distinct bands are expected for the primary amine.
Primary Amide (-CONH₂)N-H Asymmetric & Symmetric Stretch3400 - 3100Often appears as two bands, may overlap with amine stretches.
Aromatic C-HC-H Stretch3100 - 3000Typically weak to medium intensity.
Amide (-CONH₂)C=O Stretch (Amide I Band)1680 - 1630A very strong and sharp absorption, characteristic of amides.[4]
Amide (-CONH₂)N-H Bend (Amide II Band)1640 - 1550Strong absorption, appears close to the C=O stretch.[4]
Nitro Group (Ar-NO₂)N-O Asymmetric Stretch1550 - 1475Strong and characteristic absorption.[3]
Nitro Group (Ar-NO₂)N-O Symmetric Stretch1360 - 1290Strong and characteristic absorption, forming a distinctive pair with the asymmetric stretch.[2][3]
Aromatic RingC=C Stretch1600 - 1450Multiple bands of varying intensity.
Aromatic C-HC-H Out-of-Plane Bend900 - 690Pattern can be indicative of the substitution on the ring.

The most definitive features for this compound are the pair of strong N-O stretching bands around 1550 cm⁻¹ and 1350 cm⁻¹, the intense C=O amide I band near 1650 cm⁻¹, and the multiple N-H stretching bands above 3100 cm⁻¹.[2][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Theoretical Basis: Chromophores and Conjugation

UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light.[7] This absorption corresponds to the promotion of electrons from a ground electronic state to a higher-energy excited state. The key components of this compound responsible for UV absorption are the benzene ring, the nitro group (-NO₂), and the amino group (-NH₂), which act as chromophores.

The conjugated π-system of the benzene ring, extended by the electron-withdrawing nitro group and the electron-donating amino group, leads to characteristic π → π* transitions. The presence of non-bonding electrons on the oxygen atoms of the nitro group and the nitrogen of the amino group also allows for n → π* transitions. Aromatic nitro compounds are known to have absorption bands at longer wavelengths (~330 nm) compared to simple alkanes.[8] The overall spectrum is a composite of these transitions, and its λmax (wavelength of maximum absorbance) is sensitive to the molecular environment and solvent polarity.

Experimental Protocol: Solution-Phase Analysis
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile). The solvent should not absorb significantly in the analytical wavelength range (typically 200-400 nm).

  • Solution Preparation: Prepare a dilute stock solution of this compound of a known concentration. The concentration should be chosen to yield an absorbance value in the optimal range of the spectrophotometer (ideally 0.2 - 1.0).

  • Cuvette Preparation: Use a quartz cuvette, as glass absorbs UV radiation below ~340 nm. Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

  • Data Acquisition: Place the cuvettes in the spectrophotometer. First, run a baseline correction with the solvent-filled cuvette. Then, measure the absorbance of the sample solution across the desired wavelength range.

UVVis_Transitions ground Ground State (S₀) excited1 Excited State (n→π) ground->excited1 Absorption (Longer λ) excited2 Excited State (π→π) ground->excited2 Absorption (Shorter λ) key1 π : Bonding π-orbital (Aromatic Ring) key2 n : Non-bonding orbital (O, N atoms) key3 π* : Antibonding π-orbital

Caption: Simplified diagram of electronic transitions relevant to UV-Vis spectroscopy.

Data Interpretation: Identifying λmax

The UV-Vis spectrum of this compound is expected to show complex absorption bands due to the multiple chromophores and their interaction.

Transition Type Expected λmax Range (nm) Associated Structural Feature
π → π210 - 250Benzene ring and C=O group.[9]
π → π (Extended Conjugation)270 - 350Conjugated system involving the benzene ring, amino, and nitro groups.[8]
n → π> 300Nitro group (-NO₂) and carbonyl group (C=O). Often weaker and may be obscured by stronger π → π bands.

The spectrum will likely be dominated by a strong absorption band resulting from the extended conjugation of the entire molecule. The presence of both a strong electron-donating group (NH₂) and a strong electron-withdrawing group (NO₂) on the ring typically causes a significant red shift (shift to longer wavelength) of the primary absorption bands compared to unsubstituted benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Theoretical Basis: Unveiling the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution.[4] It is based on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency energy causes transitions between these levels, and the precise frequency required is highly sensitive to the local electronic environment of each nucleus. This sensitivity allows us to distinguish between chemically non-equivalent atoms in a molecule.

  • ¹H NMR provides information on the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling (splitting patterns).

  • ¹³C NMR provides information on the number of different types of carbon atoms in the molecule.

Experimental Protocol: Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the amide and amine protons are more likely to be observed).[4]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm.[5]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. The tube is placed in the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • ¹H NMR Spectrum: A standard one-dimensional ¹H spectrum is acquired. Key parameters include spectral width, number of scans, and relaxation delay.[4]

  • ¹³C NMR Spectrum: A ¹³C spectrum is acquired subsequently, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

Data Interpretation: Assembling the Structure

The unique substitution pattern of this compound gives rise to a predictable and informative NMR spectrum.

Caption: Labeled structure of this compound for NMR analysis.

¹H NMR Spectral Data (Predicted in DMSO-d₆)

Proton Label Approx. Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H (a)7.8 - 8.1Doublet (d)1HDeshielded by the adjacent amide group. Coupled to H(b).
H (b)7.5 - 7.8Triplet (t)1HCoupled to both H(a) and H(c).
H (c)6.8 - 7.1Doublet (d)1HShielded by the ortho-amino group. Coupled to H(b).
-CONH₂ (d)7.5 - 8.5Broad Singlet2HAmide protons, chemical shift is concentration and temperature dependent.
-NH₂ (e)5.0 - 6.0Broad Singlet2HAmine protons, chemical shift is variable.

¹³C NMR Spectral Data (Predicted)

Carbon Atom Approx. Chemical Shift (δ, ppm) Rationale
C=O165 - 170Carbonyl carbon of the amide group.
C-NH₂145 - 155Aromatic carbon attached to the electron-donating amino group.
C-NO₂140 - 150Aromatic carbon attached to the electron-withdrawing nitro group.
Aromatic C-H115 - 135Aromatic carbons bonded to hydrogen.
C-CONH₂120 - 130Aromatic carbon attached to the amide group.

The differentiation between aromatic protons provides the most definitive evidence for the 2,6-substitution pattern.[5]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Theoretical Basis: Weighing the Molecule

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] For structural elucidation, it provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure. In a technique like Electrospray Ionization (ESI), the sample is ionized gently, often leading to the formation of a protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass with such high precision that it allows for the unambiguous determination of the molecular formula.

Experimental Protocol: General Workflow
  • Sample Preparation: A very dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile/water).

  • Infusion: The solution is infused into the mass spectrometer's ion source (e.g., an ESI source).

  • Ionization: In the ESI source, a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., a Time-of-Flight or Orbitrap analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

MS_Workflow Sample Sample in Solution IonSource Ion Source (e.g., ESI) Sample->IonSource MassAnalyzer Mass Analyzer (Separates by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum

Caption: A generalized workflow for mass spectrometry analysis.

Data Interpretation: Molecular Ion and Fragmentation

For this compound (C₇H₇N₃O₃):

  • Molecular Weight: 181.15 g/mol .[11]

  • Monoisotopic Mass: 181.0487 g/mol .

Expected Mass Spectrum Data (ESI, Positive Mode)

m/z Value (Expected) Ion Identity Interpretation
182.0560[M+H]⁺The protonated molecular ion. Its accurate mass confirms the elemental composition C₇H₈N₃O₃⁺.
165.0534[M-NH₂+H]⁺Loss of ammonia (NH₃) from the amide or amine group.
136.0502[M-NO₂]⁺Loss of the nitro group (NO₂).

The presence of the [M+H]⁺ peak at the correct high-resolution mass provides powerful evidence for the compound's identity. Further fragmentation studies (MS/MS) could be used to sequence the fragments and provide even greater structural confirmation.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectral analysis of this compound demonstrates the power of a multi-technique approach. Each method provides a unique and complementary layer of information, culminating in a high-confidence structural assignment.

  • FT-IR confirms the presence of the key amide, amine, and nitro functional groups.

  • UV-Vis provides insight into the electronic structure and conjugated π-system.

  • NMR delivers an unambiguous map of the proton and carbon framework, confirming the 2,6-substitution pattern.

  • MS verifies the molecular weight and elemental formula.

Together, these techniques form a self-validating system, ensuring the scientific integrity required for advanced research and development. The data and protocols outlined in this guide provide a robust framework for the characterization of this compound and similarly complex molecules.

References

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  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020-09-01).
  • Chemistry Online. Analysis of nitro compounds. (2022-11-04).
  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups.
  • PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
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An In-depth Technical Guide to the Postulated Mechanism of Action of 2-Amino-6-nitrobenzamide as a Poly (ADP-ribose) Polymerase (PARP) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the hypothesized mechanism of action for 2-Amino-6-nitrobenzamide as a potential inhibitor of Poly (ADP-ribose) polymerase (PARP). While direct empirical evidence for this specific molecule is emerging, its structural features, particularly the core benzamide moiety, strongly suggest a role in the modulation of PARP-mediated DNA damage repair pathways. This document synthesizes the current understanding of benzamide-based PARP inhibitors, providing a robust framework for the scientific community to investigate this compound. We will explore the foundational principles of PARP inhibition, delve into the intricate molecular interactions, present detailed experimental protocols for validation, and offer insights into the structure-activity relationships that govern this class of compounds. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics.

Introduction: The Rationale for Investigating this compound as a PARP Inhibitor

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are pivotal in the cellular response to DNA single-strand breaks (SSBs).[1][2] In the intricate landscape of cancer therapy, targeting DNA damage response (DDR) pathways has emerged as a highly effective strategy.[2] PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR), such as those harboring BRCA1/2 mutations, through a concept known as synthetic lethality.[3][4]

The chemical architecture of this compound, featuring a benzamide core, positions it as a compelling candidate for PARP inhibition. The benzamide group is a well-established pharmacophore that mimics the nicotinamide moiety of the PARP substrate NAD+, enabling competitive binding to the enzyme's catalytic domain.[5][6] Numerous clinically approved and investigational PARP inhibitors are built upon this structural framework.[5][7][8] This guide, therefore, proceeds on the scientifically grounded hypothesis that this compound exerts its biological effects through the inhibition of PARP.

The Dual Mechanism of PARP Inhibition: A Tale of Catalytic Blockade and Enzyme Trapping

The therapeutic efficacy of PARP inhibitors is attributed to a dual mechanism of action: the inhibition of catalytic activity and the trapping of PARP enzymes on DNA.[9][10]

2.1. Catalytic Inhibition: PARP enzymes, upon detecting a single-strand DNA break, utilize NAD+ as a substrate to synthesize and attach poly (ADP-ribose) (PAR) chains to themselves and other nuclear proteins.[3][9] This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins.[1] Benzamide-based inhibitors, including the postulated action of this compound, competitively bind to the nicotinamide-binding pocket of PARP's catalytic domain.[5][11] This occupation of the active site prevents the binding of NAD+ and subsequent PAR chain formation, thereby stalling the repair of SSBs.[11]

2.2. PARP Trapping: Beyond enzymatic inhibition, a more cytotoxic effect arises from the trapping of the PARP-inhibitor complex on the DNA.[9][10] When a PARP inhibitor is bound, the PARP enzyme remains tethered to the site of the DNA break.[10] During DNA replication, these trapped complexes can lead to the collapse of replication forks, generating more deleterious double-strand breaks (DSBs).[10] In cancer cells with deficient homologous recombination repair, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[3][4]

PARP Inhibition Mechanism cluster_0 Normal DNA Repair cluster_1 PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP binds PAR PAR Chains PARP->PAR uses NAD+ to form Trapped_PARP Trapped PARP-Inhibitor Complex on DNA PARP->Trapped_PARP is trapped NAD NAD+ Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repaired Repair_Proteins->SSB_Repair Inhibitor This compound (Hypothesized PARPi) Inhibitor->PARP binds competitively DSB Double-Strand Break (DSB) Trapped_PARP->DSB causes fork collapse Replication_Fork Replication Fork Replication_Fork->DSB Apoptosis Apoptosis in HR-deficient cells DSB->Apoptosis

Figure 1: Postulated dual mechanism of this compound as a PARP inhibitor.

Structure-Activity Relationship (SAR) of Benzamide-Based PARP Inhibitors

The development of potent and selective PARP inhibitors has been guided by extensive structure-activity relationship studies. The benzamide moiety is a cornerstone of this class of molecules.

Key interactions within the PARP active site include:

  • Hydrogen Bonding: The amide group of the benzamide forms crucial hydrogen bonds with the backbone of Glycine and Serine residues in the nicotinamide-binding pocket.[12]

  • π-π Stacking: The aromatic ring of the benzamide engages in π-π stacking interactions with a Tyrosine residue.[12]

Modifications to the benzamide scaffold are tailored to enhance binding affinity and selectivity. While the exact contributions of the amino and nitro groups of this compound to PARP binding are yet to be elucidated, they likely influence the electronic properties and conformation of the molecule, potentially impacting its interaction with the active site.

Hypothetical Validation Workflow for this compound

To empirically validate the hypothesis that this compound functions as a PARP inhibitor, a systematic experimental approach is required.

Validation Workflow start Start: Hypothesis This compound is a PARP inhibitor enzymatic_assay Step 1: In Vitro PARP Enzymatic Assay start->enzymatic_assay cellular_par_assay Step 2: Cellular PAR Inhibition Assay enzymatic_assay->cellular_par_assay Determine IC50 dna_damage_assay Step 3: Cellular DNA Damage Assessment (γH2AX) cellular_par_assay->dna_damage_assay Confirm cellular target engagement cell_viability_assay Step 4: Cell Viability/ Cytotoxicity Assays dna_damage_assay->cell_viability_assay Assess downstream effects conclusion Conclusion: Confirmation of PARP Inhibition Mechanism cell_viability_assay->conclusion

Figure 2: Experimental workflow for validating the mechanism of action.
Detailed Experimental Protocols

4.1.1. In Vitro PARP Enzymatic Assay (Chemiluminescent)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified PARP.

  • Principle: Histone proteins are coated on a 96-well plate. Recombinant PARP1 enzyme, activated DNA, and biotin-labeled NAD+ are added. In the presence of an active enzyme, biotinylated PAR chains are formed on the histones. The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[13]

  • Methodology:

    • Coat a 96-well white plate with histone proteins and incubate overnight at 4°C.

    • Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20).

    • Prepare serial dilutions of this compound and known PARP inhibitors (e.g., Olaparib, Talazoparib) in the assay buffer.

    • Add the compound dilutions, recombinant PARP1 enzyme, activated DNA, and biotinylated NAD+ to the wells.

    • Incubate the plate for 1 hour at room temperature to allow the enzymatic reaction to proceed.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate and incubate for 1 hour.

    • Wash the plate thoroughly.

    • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.[13]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration required for 50% inhibition) by fitting the data to a dose-response curve.

4.1.2. Cellular PAR Inhibition Assay (ELISA)

This assay measures the inhibition of PARP activity within a cellular context.[14]

  • Principle: Cells are treated with the test compound and then briefly exposed to a DNA damaging agent to induce PARP activity. The cells are lysed, and the level of poly (ADP-ribose) is quantified using an ELISA with an anti-PAR antibody.[14]

  • Methodology:

    • Seed cancer cells (e.g., BRCA1-deficient breast cancer cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24 hours.

    • Induce DNA damage by treating the cells with a low concentration of hydrogen peroxide for 10 minutes.

    • Lyse the cells and determine the total protein concentration of each lysate.

    • Transfer the lysates to an ELISA plate pre-coated with an anti-PAR antibody.

    • Incubate for 2-3 hours at room temperature.

    • Wash the plate and add a detection antibody.

    • Add a substrate and measure the absorbance or fluorescence.

  • Data Analysis: Normalize the PAR levels to the total protein concentration. Calculate the cellular IC50 value for PAR inhibition.

4.1.3. Immunofluorescence Assay for γH2AX Foci

This assay assesses the downstream consequence of PARP inhibition – the accumulation of DNA double-strand breaks.

  • Principle: The phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early marker of DNA double-strand breaks.[10] The formation of nuclear γH2AX foci can be visualized and quantified by immunofluorescence microscopy.[15]

  • Methodology:

    • Grow cells on coverslips in a multi-well plate.

    • Treat the cells with this compound for various time points (e.g., 4, 24, 48 hours).

    • Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).

    • Incubate with a primary antibody against γH2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

  • Data Analysis: Quantify the number and intensity of γH2AX foci per nucleus using automated image analysis software. Compare the levels of DNA damage in treated versus untreated cells.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical IC50 values for this compound in comparison to established PARP inhibitors. This data is for illustrative purposes to demonstrate how quantitative results can be structured for clear comparison.

CompoundPARP1 Enzymatic IC50 (nM)Cellular PAR Inhibition IC50 (nM)Cell Viability IC50 (µM) (BRCA1-deficient cells)
This compound (Hypothetical) 851502.5
Olaparib5100.1
Talazoparib120.05

Conclusion and Future Directions

The structural analogy of this compound to the well-established benzamide class of PARP inhibitors provides a strong rationale for its investigation as a modulator of the DNA damage response. The proposed mechanism of action, encompassing both catalytic inhibition and PARP trapping, aligns with the known pharmacology of this therapeutic class. The experimental workflows detailed in this guide offer a comprehensive roadmap for the validation of this hypothesis.

Future research should focus on elucidating the precise binding mode of this compound within the PARP active site through co-crystallization studies. Furthermore, evaluating its efficacy in various cancer cell lines with different DNA repair deficiencies and in preclinical in vivo models will be crucial to ascertain its therapeutic potential. The insights gained from such studies will not only clarify the mechanism of action of this compound but also contribute to the broader understanding of PARP inhibitor pharmacology and the development of next-generation cancer therapeutics.

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A Technical Guide to the Research Applications of 2-Amino-6-nitrobenzamide: A Versatile Intermediate in Heterocyclic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Amino-6-nitrobenzamide is an aromatic organic compound whose strategic placement of amino, nitro, and carboxamide functionalities makes it a valuable, albeit specialized, intermediate in synthetic chemistry. While not as extensively documented as some commodity reagents, its true potential is realized in multi-step syntheses requiring precise introduction of nitrogen-containing heterocycles. This guide provides an in-depth analysis of the core research applications of this compound, focusing on its pivotal role as a precursor to quinazolinone scaffolds and its prospective application in the synthesis of targeted therapeutics, such as Poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore the causality behind synthetic strategies, provide detailed experimental protocols, and present a framework for its application in modern drug discovery.

Core Properties and Synthetic Accessibility

This compound is a molecule defined by the interplay of its three functional groups. The ortho-amino-carboxamide arrangement is primed for cyclization reactions, while the nitro group, a strong electron-withdrawing moiety, influences the reactivity of the aromatic ring and serves as a synthetic handle for further transformations, most commonly reduction to a primary amine.

Physicochemical Properties

While specific experimental data for this compound is not broadly published, its properties can be reliably inferred from its constituent parts and closely related analogs, such as 2-nitrobenzamide.

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₇H₇N₃O₃Calculated
Molecular Weight 181.15 g/mol Calculated
Appearance Expected to be a yellow to beige crystalline solidBased on analogs like 2-nitrobenzamide.[1]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMFInferred from 2-Amino-6-nitrobenzimidazole.[2]
Melting Point > 200 °C (Decomposition may occur)Inferred from related structures.
CAS Number 35889-63-5Chemical Abstract Service
Synthetic Strategy: A Proposed Route

Direct, high-yield synthesis of this compound is not commonly reported. However, a robust and logical pathway involves the synthesis of its carboxylic acid precursor, 2-amino-6-nitrobenzoic acid, followed by a standard amidation reaction. Several methods exist for preparing the precursor acid, often starting from 2,6-dinitrobenzoic acid or 2-chloro-6-nitrobenzoic acid.[3]

The following diagram outlines a logical workflow for the synthesis, starting from the more accessible 2-amino-6-nitrobenzoic acid.

G cluster_0 Synthesis of this compound start 2-Amino-6-nitrobenzoic Acid (Precursor) step1 Activation of Carboxylic Acid (e.g., with SOCl₂, Oxalyl Chloride) start->step1 Reagent Selection step2 Formation of Acyl Chloride Intermediate step1->step2 Intermediate Formation step3 Nucleophilic Acyl Substitution (Reaction with Ammonia) step2->step3 Amidation end This compound (Final Product) step3->end Isolation & Purification

Caption: Proposed synthetic workflow from a common precursor.

Core Application: Synthesis of Quinazolinone Heterocycles

The most direct and powerful application of this compound is in the synthesis of substituted quinazolinones. The 1,2-disposition of the amino and benzamide groups on the aromatic ring provides an ideal scaffold for intramolecular cyclization with a suitable one-carbon (C1) source. Quinazolinones are a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules and approved drugs.[4]

Mechanistic Rationale

The general synthesis involves the condensation of the 2-aminobenzamide with an aldehyde or a related C1 synthon. The reaction proceeds via two key steps:

  • Imine Formation: The primary amino group of this compound reacts with the carbonyl group of an aldehyde to form an imine intermediate.

  • Intramolecular Cyclization & Oxidation: The amide nitrogen then attacks the imine carbon in an intramolecular fashion to form a dihydroquinazolinone ring. This intermediate is subsequently oxidized to the stable aromatic quinazolinone system. Various oxidants, including molecular oxygen (air), peroxides, or iodine, can facilitate this final step.[5][6][7]

The choice of catalyst and reaction conditions can be tailored to the specific substrates. Methods range from metal-catalyzed (e.g., Copper) oxidative cyclizations to metal-free, visible-light-induced protocols.[5][8]

Experimental Protocol: General Procedure for Quinazolinone Synthesis

This protocol provides a generalized, robust method for the synthesis of a 2-substituted-7-nitroquinazolin-4(3H)-one from this compound and an aromatic aldehyde.

Materials:

  • This compound (1.0 eq.)

  • Substituted Aromatic Aldehyde (1.2 eq.)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the selected aromatic aldehyde (1.2 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a sufficient volume of DMSO to fully dissolve the reactants upon heating.

  • Reaction Execution: Heat the reaction mixture to 120-130 °C and stir vigorously. The reaction is typically run open to the atmosphere, allowing air to serve as the terminal oxidant.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water, followed by a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure 2-substituted-7-nitroquinazolin-4(3H)-one.

Expert Rationale:

  • Catalyst: Copper catalysts are cost-effective and highly efficient for this type of oxidative C-N bond formation.[8]

  • Solvent: DMSO is used for its high boiling point and its ability to dissolve a wide range of organic substrates.

  • Oxidant: Using atmospheric oxygen makes the protocol greener and more operationally simple compared to adding stoichiometric chemical oxidants.

  • Base: K₂CO₃ is a mild inorganic base sufficient to facilitate the necessary deprotonation steps without causing unwanted side reactions.

G cluster_workflow Quinazolinone Synthesis Workflow reagents Combine Reactants: - this compound - Aldehyde - Catalyst (e.g., CuI) - Base (e.g., K₂CO₃) - Solvent (DMSO) heating Heat & Stir (e.g., 120-130 °C) reagents->heating monitoring Monitor by TLC heating->monitoring workup Quench with Water & Filter monitoring->workup Reaction Complete purification Purify (Recrystallization or Chromatography) workup->purification product Pure Quinazolinone Product purification->product G cluster_pathway PARP1-Mediated DNA Repair & Inhibition cluster_normal Normal Cell (HR Proficient) cluster_cancer BRCA-Deficient Cancer Cell (HR Deficient) ssb DNA Single-Strand Break (SSB) parp_binds PARP1 Binds to SSB ssb->parp_binds parp_binds_cancer PARP1 Binds to SSB ssb->parp_binds_cancer parp_inhibited PARP Inhibitor Traps PARP1 on DNA parp_binds->parp_inhibited dsbs Double-Strand Breaks (DSBs) Form parp_inhibited->dsbs hr_repair Homologous Recombination (HR) Repairs DSBs dsbs->hr_repair survival Cell Survival hr_repair->survival parp_inhibited_cancer PARP Inhibitor Traps PARP1 on DNA parp_binds_cancer->parp_inhibited_cancer dsbs_cancer Double-Strand Breaks (DSBs) Form parp_inhibited_cancer->dsbs_cancer hr_fail HR Repair Fails dsbs_cancer->hr_fail death Cell Death (Synthetic Lethality) hr_fail->death

Caption: The mechanism of synthetic lethality with PARP inhibitors.

Proposed Synthetic Utility

Using the quinazolinone synthesis protocol described in Section 2, this compound can be converted into a 7-nitroquinazolinone scaffold. The nitro group can then be readily reduced to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation), providing a reactive handle for coupling various side chains. This 7-aminoquinazolinone core is a key pharmacophore that can be elaborated to mimic the structures of known PARP inhibitors, targeting the nicotinamide-binding pocket of the enzyme. This strategy allows for the rapid generation of novel chemical entities for screening in PARP inhibition assays.

Comparative Activity of Known PARP Inhibitors

To provide context for drug development professionals, the following table summarizes the enzymatic inhibitory potency (IC₅₀) of several FDA-approved PARP inhibitors. A lower IC₅₀ value indicates greater potency.

PARP InhibitorPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Reference(s)
Olaparib 1 - 191 - 251[1][9]
Rucaparib 0.8 - 3.2~28.2[1][9]
Niraparib 2 - 352 - 15.3[1][9][10]
Talazoparib ~0.57-[11][12]

Note: IC₅₀ values can vary between different assay conditions and sources.

Conclusion and Future Outlook

This compound represents a strategic chemical intermediate whose value lies in its capacity for efficient cyclization to form the medicinally important quinazolinone scaffold. While its primary, field-proven application is in heterocyclic synthesis, its potential as a starting material for novel PARP inhibitors presents an exciting frontier for cancer research and drug development. The synthetic protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers seeking to exploit the unique chemical architecture of this compound. Future work should focus on developing a more direct and scalable synthesis for this compound itself and exploring its utility in creating diverse libraries of quinazolinone-based compounds for high-throughput screening against various therapeutic targets.

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An In-depth Technical Guide to the Solubility and Stability of 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Amino-6-nitrobenzamide, focusing on its solubility and stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven methodologies to support robust formulation development and analytical characterization.

Executive Summary: Navigating the Challenges of a Promising Scaffold

This compound, a molecule integrating an aromatic amine, a nitro group, and a primary amide, presents a unique set of challenges and opportunities in pharmaceutical development. Its structural motifs are common in pharmacologically active agents, suggesting its potential as a valuable building block or active pharmaceutical ingredient (API). However, the interplay of these functional groups significantly influences its solubility and stability, necessitating a thorough and scientifically grounded approach to its characterization. This guide elucidates the fundamental properties of this compound, offering predictive insights and actionable protocols to navigate its formulation and analytical complexities.

Physicochemical Characterization: A Foundation for Development

A comprehensive understanding of the physicochemical properties of this compound is paramount for any successful development program. While specific experimental data for this exact molecule is not extensively published, we can infer its key characteristics based on its constituent functional groups and data from structurally related compounds.

Table 1: Key Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)2-Nitrobenzamide (Reference)2-Amino-5-nitrobenzamide (Reference)
IUPAC Name This compound2-Nitrobenzamide2-Amino-5-nitrobenzamide
Molecular Formula C₇H₇N₃O₃C₇H₆N₂O₃C₇H₇N₃O₃
Molecular Weight 181.15 g/mol 166.13 g/mol [1][2]181.15 g/mol [3]
Appearance Likely a yellow crystalline solidBeige crystalline powder[2]Data not available
Melting Point Estimated >180 °C174-178 °C[4]Data not available
pKa Amino group: ~2-3; Amide NH: ~17Data not availableData not available
LogP Estimated 1.0-1.5-0.1[1]1.3[3]

Expertise & Experience: The prediction of a higher melting point for this compound compared to 2-nitrobenzamide is based on the additional amino group, which can participate in intermolecular hydrogen bonding, leading to a more stable crystal lattice. The estimated LogP suggests a moderate lipophilicity, which will be a key factor in both its solubility and permeability characteristics.

Aqueous and Solvent Solubility: A Predictive and Practical Approach

The solubility of an API is a critical determinant of its bioavailability and manufacturability. The presence of both polar (amino, nitro, amide) and non-polar (benzene ring) moieties in this compound suggests a complex solubility profile.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various solvents. The amino and amide groups can act as hydrogen bond donors and acceptors, while the nitro group is a strong hydrogen bond acceptor.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighStrong hydrogen bond accepting capabilities and high polarity effectively solvate the polar functional groups.
Polar Protic Methanol, EthanolModerateCapable of hydrogen bonding, but the non-polar backbone of the alcohols may limit extensive solvation.
Non-Polar Toluene, HexaneLow to Very LowThe non-polar nature of these solvents does not favorably interact with the polar functional groups of the molecule.
Aqueous WaterLowWhile capable of hydrogen bonding, the overall hydrophobicity of the benzene ring is expected to limit aqueous solubility. pH will have a significant impact.

For a structurally similar compound, p-nitrobenzamide, solubility increases in the order of: DMSO > DMF > NMP > EG > ethyl acetate > ethanol > isopropanol > n-propanol > isobutanol > acetonitrile > n-butanol > water.[5]

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

To obtain definitive solubility data, the isothermal shake-flask method is the gold standard.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

  • Equilibration: Agitate the vials in a thermostatically controlled shaker at a defined temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the equilibration period is crucial.

  • Sample Collection and Preparation: Withdraw a sample of the supernatant and immediately filter it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

  • Quantification: Dilute the filtered supernatant to an appropriate concentration and quantify the amount of dissolved this compound using a validated analytical method, such as HPLC-UV (see Section 5.0).

  • Calculation: Determine the solubility in mg/mL or mol/L.

Caption: Isothermal Shake-Flask Solubility Workflow.

Strategies for Solubility Enhancement

Given the anticipated low aqueous solubility, several formulation strategies can be employed.[6][7][8][9]

  • pH Adjustment: The basicity of the amino group (protonation at low pH) and the potential acidity of the amide proton (deprotonation at high pH) can be exploited to form soluble salts.

  • Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol) can increase solubility.

  • Surfactants: Micellar solubilization using surfactants can significantly enhance aqueous solubility.[7][9]

  • Complexation: The use of cyclodextrins to form inclusion complexes can improve solubility and stability.[6][7]

  • Solid Dispersions: Creating amorphous solid dispersions with polymers can enhance the dissolution rate and apparent solubility.[6][8]

  • Particle Size Reduction: Micronization or nanosuspension technologies increase the surface area available for dissolution.[6][7][8]

Stability Profile and Degradation Pathways

The stability of this compound is critical for its successful development, storage, and administration. The presence of the nitro and amino groups on the aromatic ring suggests potential susceptibility to specific degradation pathways.

Predicted Degradation Pathways
  • Reduction of the Nitro Group: A primary degradation pathway for nitroaromatic compounds is the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino functionalities.[10][11] This can be initiated by reducing agents, light, or certain metal ions.

  • Oxidation of the Amino Group: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored degradation products, such as quinone-imines.[12] This process can be accelerated by oxygen, light, and transition metal ions.

  • Hydrolysis of the Amide Bond: While generally stable, the amide bond can undergo hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[12][13] This would yield 2-amino-6-nitrobenzoic acid and ammonia.

G A This compound B 2-Amino-6-hydroxylaminobenzamide A->B Reduction D Oxidized Products (e.g., Quinone-imines) A->D Oxidation E 2-Amino-6-nitrobenzoic Acid + NH3 A->E Hydrolysis C 2,6-Diaminobenzamide B->C Further Reduction

Caption: Potential Degradation Pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[13]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.[14]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 60°C for 24 hours.[14]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.[14]

    • Thermal Degradation: Heat the stock solution at 60°C for 24 hours, protected from light.[14] Expose the solid powder to a temperature below its melting point (e.g., 100°C) for a specified period.

    • Photostability: Expose the stock solution and solid powder to light according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (see Section 5.0) to determine the extent of degradation and the profile of degradation products.

Analytical Methodologies for Quantification

A robust and validated analytical method is crucial for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Experimental Protocol: HPLC-UV Method

This protocol provides a starting point for the development of a stability-indicating HPLC method.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Eluent A: Water with 0.1% (v/v) Trifluoroacetic acid (TFA).

    • Eluent B: Acetonitrile with 0.1% (v/v) TFA.

  • Elution: A gradient elution is recommended to separate the parent compound from potential degradation products. For example:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the UV spectrum of this compound. A diode array detector is recommended for method development to identify the optimal wavelength and to check for peak purity.

  • Column Temperature: 30 °C.

Trustworthiness: This method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure its reliability for its intended purpose.

Conclusion and Future Directions

This compound is a compound with potential utility in pharmaceutical research and development. Its solubility and stability are governed by the interplay of its amino, nitro, and amide functional groups. This guide has provided a comprehensive framework for understanding and experimentally evaluating these critical properties. The successful development of any formulation containing this molecule will depend on a thorough characterization of its solubility in various media and a clear understanding of its degradation pathways under relevant stress conditions. The protocols and strategies outlined herein provide a robust starting point for these essential investigations.

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A Guide to 2-Amino-6-nitrobenzamide: A Strategic Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Amino-6-nitrobenzamide is a pivotal molecular scaffold in contemporary synthetic chemistry, particularly within medicinal chemistry and drug development. Characterized by a unique ortho-arrangement of amino, nitro, and carboxamide functionalities on a benzene ring, this intermediate offers a constrained yet highly reactive profile. The electron-withdrawing nature of the nitro group, combined with the nucleophilicity of the amino group and the cyclization potential of the benzamide moiety, makes it an exceptionally valuable precursor for constructing complex heterocyclic systems. This guide provides an in-depth analysis of its physicochemical properties, synthesis, reactivity, and core applications, with a particular focus on its instrumental role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors—a cornerstone of modern targeted cancer therapy.

Physicochemical and Spectroscopic Profile

A thorough understanding of a synthetic intermediate begins with its fundamental properties and spectroscopic fingerprint. This data is crucial for reaction monitoring, quality control, and structural verification of downstream products.

Chemical Properties & Identifiers

The properties of this compound are summarized below. Its solid form and moderate melting point are typical for a substituted aromatic compound of its size.[1] Solubility in polar organic solvents like DMSO and DMF is a key practical advantage for its use in a wide range of reaction conditions.[2]

PropertyValueSource
Molecular Formula C₇H₇N₃O₃
Molecular Weight 181.15 g/mol [3]
CAS Number 1261676-58-7
Appearance Pale-yellow to Yellow-brown Solid
Melting Point 125 - 128 °C[1]
Purity Typically >95%
Storage Temperature 2-8 °C
Spectroscopic Data
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the electronic effects of the three different substituents. The protons on the aromatic ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The two protons of the primary amine (-NH₂) and the two protons of the primary amide (-CONH₂) will appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

  • ¹³C NMR (Carbon NMR): The spectrum will display seven distinct carbon signals. The carbonyl carbon of the amide will be the most downfield signal (typically δ 165-175 ppm). The aromatic carbons will resonate in the δ 110-150 ppm range, with their specific shifts dictated by the attached functional groups.

  • IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups.[8]

    • N-H Stretching: Two distinct peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine and amide N-H bonds.

    • C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹, characteristic of the amide carbonyl group.

    • N-O Stretching: Strong absorptions in the 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric) regions, confirming the presence of the nitro group.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion (M+) peak corresponding to the molecular weight of the compound (m/z = 181.15). Fragmentation patterns would likely involve the loss of the nitro group (NO₂), the amide group (CONH₂), or ammonia (NH₃).

Synthesis and Commercial Availability

The practical utility of an intermediate is directly linked to its accessibility. This compound can be synthesized through several established routes, though its direct synthesis is less commonly published than its parent acid, 2-amino-6-nitrobenzoic acid.

Synthetic Pathways

A common conceptual pathway involves the amidation of the corresponding carboxylic acid or a more reactive derivative like an acyl chloride. A logical synthetic workflow starting from a commercially available precursor is outlined below.

Synthesis_Workflow A 2-Halo-6-nitrobenzoic Acid (e.g., X = Cl, Br) B Ammonolysis (Cu-catalyzed) A->B NH₃, Solvent C 2-Amino-6-nitrobenzoic Acid B->C D Activation (e.g., SOCl₂, Oxalyl Chloride) C->D E 2-Amino-6-nitrobenzoyl Chloride D->E F Amidation (NH₃ or NH₄OH) E->F G This compound F->G PARP_Inhibitor_Workflow cluster_0 Core Transformation cluster_1 Reagents & Conditions A This compound R1 Reduction (e.g., SnCl₂, H₂/Pd-C) A->R1 Step 1 B 2,6-Diaminobenzamide R2 Cyclization with Dicarbonyl Source (e.g., Phthalic Anhydride derivative) B->R2 Step 2 C Phthalazinone Core (Precursor) R1->B R2->C

Caption: Synthetic pathway from this compound to a PARP inhibitor core.

Mechanistic Insights:

  • Reduction: The synthesis begins with the selective reduction of the nitro group to a primary amine. Common reagents for this transformation include tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation (H₂ over Palladium on Carbon). This step is critical as it unmasks the second nucleophilic amine required for cyclization, yielding 2,6-diaminobenzamide.

  • Cyclization/Condensation: The resulting diamine is then reacted with a suitable dicarbonyl equivalent, such as a phthalic anhydride derivative or a keto-acid. One of the amino groups attacks a carbonyl group, and subsequent intramolecular condensation, driven by the proximity of the reacting groups, forms the stable, fused heterocyclic phthalazinone ring system. The original benzamide nitrogen becomes part of this newly formed ring.

This strategic use of this compound allows for the rapid and efficient assembly of the complex cores required for potent PARP inhibition. [9]

Reactivity Profile: The Interplay of Functional Groups

The synthetic utility of this compound stems from the electronic and steric interplay between its three ortho-substituents.

  • Amino Group (-NH₂): This is the primary nucleophilic center of the molecule. It readily participates in acylation, alkylation, and diazotization reactions. [10]Its position ortho to the nitro group makes it a key participant in intramolecular cyclization reactions after the nitro group is reduced.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution. However, its primary role in synthesis is that of a masked amino group. Its selective reduction is a common and pivotal step in many synthetic sequences. [11]* Benzamide Group (-CONH₂): The amide group is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. [12]More importantly, the nitrogen atom can act as a nucleophile in cyclization reactions, and the carbonyl group can direct ortho-lithiation under specific conditions, although this is less common given the other reactive groups.

Caption: Key reactivity sites on the this compound molecule.

Detailed Experimental Protocol: Synthesis of a Benzoxazinone Intermediate

To illustrate its practical application, the following is a representative protocol for a reaction where 2-amino-6-nitrobenzoic acid (the precursor to the amide) is used to form a benzoxazinone, a related and important heterocyclic core. This demonstrates the cyclization chemistry central to its utility.

Reaction: Cyclization of 2-amino-6-nitrobenzoic acid with an acylating agent.

Objective: To synthesize a 2-substituted-8-nitro-4H-benzo[d]o[1][2]xazin-4-one.

Materials:

  • 2-Amino-6-nitrobenzoic acid (1.0 eq.)

  • Acetic Anhydride (3.0 eq.)

  • Pyridine (catalytic amount)

  • Toluene (solvent)

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-nitrobenzoic acid (e.g., 5.0 g, 1.0 eq.).

  • Solvent & Reagents: Add toluene (50 mL) to suspend the solid. To this suspension, add acetic anhydride (3.0 eq.) followed by a catalytic amount of pyridine (e.g., 0.1 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

  • Purification: Wash the collected solid with cold ethanol or diethyl ether to remove residual starting materials and byproducts.

  • Drying & Characterization: Dry the purified solid in a vacuum oven. Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Safety and Handling

As with any chemical intermediate, proper safety precautions are mandatory.

  • Hazard Identification: this compound is harmful if swallowed and is suspected of causing genetic defects. [1]It can also cause skin and eye irritation. [13][14][15]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. [1][14]* Handling: Avoid creating dust. [13]Do not eat, drink, or smoke when using this product. [1]Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. [13]Store locked up and away from incompatible materials like strong oxidizing agents. * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [14]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its pre-organized arrangement of functional groups provides a robust and efficient entry point into complex and biologically relevant heterocyclic scaffolds. While its role in the synthesis of PARP inhibitors is its most prominent application to date, its versatile reactivity profile ensures its continued relevance. Future applications may see its use in the development of novel kinase inhibitors, new classes of antimicrobial agents, or functional materials where its unique electronic and structural properties can be exploited. For researchers in drug discovery and process development, this compound is not merely an intermediate, but a strategic tool for accelerating the synthesis of next-generation therapeutics.

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An In-depth Technical Guide to the Biological Activity of 2-Amino-6-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-6-nitrobenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these compounds, with a particular focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays are provided, alongside an exploration of the underlying signaling pathways and structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction

The benzamide moiety is a cornerstone in the design of numerous therapeutic agents, owing to its ability to form key hydrogen bonding interactions with biological targets. The introduction of an amino group and a nitro group at the 2- and 6-positions of the benzamide core, respectively, imparts unique electronic and steric properties to the molecule, leading to a diverse range of biological activities. The electron-withdrawing nature of the nitro group can enhance the acidity of the amide proton and influence the overall electronic distribution of the aromatic ring, while the amino group can serve as a key interaction point or be a site for further chemical modification. This guide will delve into the multifaceted biological potential of this compound derivatives.

Synthesis of this compound and its Derivatives

The synthesis of the core this compound structure can be achieved through several routes, often starting from commercially available precursors. A common strategy involves the selective reduction of a dinitrobenzoic acid derivative.

Synthesis of the Core Scaffold: this compound

A plausible and robust synthetic route to this compound is outlined below, based on established chemical principles for the synthesis of related compounds[1][2][3].

Logical Workflow for the Synthesis of this compound

start 2,6-Dinitrobenzoic Acid step1 Selective Reduction start->step1 product 2-Amino-6-nitrobenzoic Acid step1->product step2 Amidation product->step2 final_product This compound step2->final_product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol:

Step 1: Selective Reduction of 2,6-Dinitrobenzoic Acid to 2-Amino-6-nitrobenzoic Acid [3]

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dinitrobenzoic acid in a suitable solvent, such as aqueous ammonia.

  • Reducing Agent: Prepare a solution of a selective reducing agent, for example, sodium sulfide or ammonium polysulfide. The choice of reducing agent is crucial to selectively reduce one nitro group while leaving the other intact.

  • Reaction: Slowly add the reducing agent solution to the solution of 2,6-dinitrobenzoic acid at a controlled temperature, typically between 0-10°C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 2-amino-6-nitrobenzoic acid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Step 2: Amidation of 2-Amino-6-nitrobenzoic Acid

  • Activation: Convert the carboxylic acid group of 2-amino-6-nitrobenzoic acid to a more reactive species, such as an acyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step should be performed in an inert solvent (e.g., dichloromethane) under anhydrous conditions.

  • Amination: In a separate flask, prepare a solution of ammonia in a suitable solvent. Slowly add the freshly prepared acyl chloride solution to the ammonia solution at a low temperature (0°C).

  • Reaction and Work-up: Stir the reaction mixture for several hours at room temperature. After completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Synthesis of N-Substituted Derivatives

The synthesis of N-substituted derivatives typically involves the reaction of the activated 2-amino-6-nitrobenzoic acid (acyl chloride) with a primary or secondary amine of choice, following a similar procedure to the amidation step described above[4].

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with activity observed against a range of cancer cell lines.

Mechanism of Action: PARP Inhibition and Induction of Apoptosis

A key mechanism underlying the anticancer activity of some this compound derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP)[5][6]. PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs)[7][8][9].

Signaling Pathway of PARP Inhibition-Induced Apoptosis

DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP SSB_repair Single-Strand Break Repair PARP->SSB_repair Replication_fork Replication Fork Collapse PARP->Replication_fork PARP_inhibitor This compound Derivative PARP_inhibitor->PARP Inhibition DSB Double-Strand Break Replication_fork->DSB Apoptosis Apoptosis DSB->Apoptosis HR_deficient Homologous Recombination Deficiency (e.g., BRCA mutation) HR_deficient->Apoptosis Synthetic Lethality

Caption: PARP inhibition by this compound derivatives leads to apoptosis.

In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and ultimately triggers apoptosis, a concept known as synthetic lethality[10][11]. The inhibition of PARP can also lead to the upregulation of pro-apoptotic proteins and the activation of caspases, further promoting programmed cell death[10][12][13].

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.

Compound IDDerivative StructureCancer Cell LineIC₅₀ (µM)Reference
1 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung Carcinoma)0.028[5]
2 2-Aryl-5(6)-nitro-1H-benzimidazoleK562 (Leukemia)Not specified, induces apoptosis[5]
3 N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide-MAO-A IC₅₀ = 0.42[14]
4 N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide-MAO-B IC₅₀ = 0.0018[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

cell_seeding Seed cells in 96-well plate treatment Treat with this compound derivatives cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilization buffer (e.g., DMSO) formazan_formation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate % viability and IC₅₀ absorbance_reading->data_analysis

Caption: Step-by-step workflow of the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial drug discovery, and this compound derivatives are no exception.

Mechanism of Action: Reductive Activation and DNA Damage

The antimicrobial activity of nitro compounds is primarily attributed to the reductive activation of the nitro group within the microbial cell[15][16][17][18][19].

Mechanism of Antimicrobial Action

nitro_compound This compound Derivative cell_entry Entry into Microbial Cell nitro_compound->cell_entry nitroreductase Nitroreductase Enzymes cell_entry->nitroreductase reduction Reduction of Nitro Group nitroreductase->reduction reactive_intermediates Reactive Nitroso and Hydroxylamine Intermediates reduction->reactive_intermediates dna_damage DNA Damage reactive_intermediates->dna_damage protein_damage Protein Damage reactive_intermediates->protein_damage cell_death Microbial Cell Death dna_damage->cell_death protein_damage->cell_death

Caption: Reductive activation of the nitro group is key to the antimicrobial effect.

Microbial nitroreductases catalyze the reduction of the nitro group to highly reactive intermediates, such as nitroso and hydroxylamine species. These reactive intermediates can then covalently bind to and damage critical biomolecules, including DNA and proteins, leading to microbial cell death[15][17]. This mechanism of action is often more effective under anaerobic or microaerophilic conditions, where the reductive activation is favored[18].

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.

Detailed Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organism.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the this compound derivative solution (at a known concentration) into each well. A solvent control and a standard antibiotic should be included.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is proportional to the antimicrobial activity of the compound.

Enzyme Inhibition

Beyond PARP, derivatives of the this compound scaffold have shown inhibitory activity against other enzymes, such as monoamine oxidases (MAOs).

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. Certain 2-amino-6-nitrobenzothiazole-derived hydrazones have been identified as potent and selective MAO inhibitors[14].

Quantitative Data: MAO Inhibition

Compound IDDerivative StructureTargetIC₅₀ (µM)Selectivity Index (SI)Reference
3 N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazideMAO-A0.42-[14]
4 N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazideMAO-B0.0018766.67[14]

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzamide scaffold and on the N-substituent.

  • Anticancer Activity: The presence of specific aryl groups at the 2-position of a fused imidazole ring, as seen in benzimidazole derivatives, can significantly enhance anticancer potency[5]. The nature of the substituent on the N-amide can also modulate activity, with some studies suggesting that a free N-H may be important for certain interactions[20].

  • Antimicrobial Activity: The presence of the nitro group is generally considered essential for the antimicrobial activity of this class of compounds due to its role in reductive activation[15][17].

  • MAO Inhibition: For MAO inhibitors derived from 2-amino-6-nitrobenzothiazole, the nature of the hydrazone side chain plays a critical role in determining both the potency and selectivity for MAO-A versus MAO-B[14].

QSAR studies on related benzamide derivatives have indicated that topological and electronic parameters are key determinants of their biological activity[21][22][23][24]. For instance, descriptors such as molecular connectivity indices and electronic energy have been shown to correlate with the antimicrobial and anticancer activities of benzamides[21][23].

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a broad range of biological activities. Their potent anticancer effects, mediated through mechanisms such as PARP inhibition, and their promising antimicrobial and enzyme inhibitory properties make them attractive candidates for further investigation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate the ongoing research and development of this important class of compounds. Future work should focus on the synthesis and evaluation of a wider range of derivatives to further elucidate the structure-activity relationships and to optimize their therapeutic potential.

References

  • Guzman, M. L., et al. (2013). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 64, 254-262. [Link]
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  • Los, M., et al. (2002). Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. Molecular and Cellular Biology, 22(11), 3853-3862. [Link]
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  • Bodner, T. (2011). Process for preparing 2-amino-6-nitro-benzoic acid.
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Sources

The Strategic Utility of 2-Amino-6-nitrobenzamide in the Synthesis of Bioactive Heterocyclic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals featuring these core structures. Among the myriad of building blocks available for their synthesis, 2-amino-6-nitrobenzamide emerges as a particularly strategic precursor. Its unique arrangement of a nucleophilic amino group, an amide functionality, and a reducible nitro group on an aromatic scaffold provides a versatile platform for the construction of a diverse range of heterocyclic systems. This guide offers an in-depth exploration of the synthetic utility of this compound, focusing on the synthesis of quinazolinones and benzodiazepines. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the significance of the resulting heterocyclic frameworks in drug discovery and development.

Introduction: The Versatility of this compound

This compound is a valuable starting material in organic synthesis due to the presence of three key functional groups that can be selectively manipulated to construct complex molecular architectures. The ortho-disposition of the amino and amide groups is primed for cyclization reactions to form six- and seven-membered rings, while the nitro group can serve as a handle for further functionalization, for instance, through reduction to an amine. This inherent reactivity profile makes this compound an attractive starting point for the synthesis of heterocycles of significant pharmacological interest.[1]

This guide will focus on two major classes of heterocycles synthesized from this compound:

  • Quinazolinones: A class of fused heterocyclic compounds that are present in a wide variety of biologically active molecules, including those with anticancer, anti-inflammatory, and anticonvulsant properties.[2]

  • Benzodiazepines: A well-established class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant effects. The synthesis of novel benzodiazepine analogs remains an active area of research.

We will explore the fundamental chemical transformations that enable the conversion of this compound into these important heterocyclic scaffolds.

Synthesis of 8-Nitroquinazolinones

The reaction of this compound to form 8-nitro-substituted quinazolinones is a cornerstone of its synthetic utility. The formation of the pyrimidine ring can be achieved through condensation with various one-carbon sources.

Synthesis of 2,3-Dihydro-8-nitro-2-phenyl-4(1H)-quinazolinone via Condensation with Benzaldehyde

A direct and efficient method for the synthesis of 2,3-dihydroquinazolinones involves the acid-catalyzed condensation of 2-aminobenzamides with aldehydes.[3][4] This reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization. A known example involves the reaction of this compound with benzaldehyde to yield 2,3-dihydro-5-nitro-2-phenyl-4(1H)-quinazolinone (note: in this nomenclature, the nitro group is at position 5, which corresponds to position 8 in the standard quinazolinone numbering system when derived from this compound).[5]

Reaction Workflow:

workflow start Start: this compound & Benzaldehyde step1 Acid-Catalyzed Condensation start->step1 step2 Schiff Base Formation step1->step2 step3 Intramolecular Cyclization step2->step3 end Product: 2,3-Dihydro-8-nitro-2- phenyl-4(1H)-quinazolinone step3->end

Figure 1: General workflow for the synthesis of 2,3-dihydro-8-nitro-2-phenyl-4(1H)-quinazolinone.

Mechanistic Insights:

The reaction is initiated by the acid-catalyzed condensation of the primary amino group of this compound with the carbonyl group of benzaldehyde to form a protonated Schiff base (iminium ion). The amide nitrogen then acts as an intramolecular nucleophile, attacking the electrophilic iminium carbon to form the six-membered ring. Subsequent deprotonation yields the stable 2,3-dihydroquinazolinone product.

Experimental Protocol (Adapted from general procedures for 2,3-dihydroquinazolinone synthesis): [3][6]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Summary:

Reactant 1Reactant 2CatalystSolventTemperatureReaction TimeYield (%)
This compoundBenzaldehydep-TsOHEthanolReflux4-6 h>80 (estimated)

Note: The yield is an estimation based on similar reactions reported in the literature.[3]

Synthesis of 8-Nitro-4(3H)-quinazolinone using Formic Acid

The reaction of 2-aminobenzamides with formic acid is a classical method for the synthesis of 4(3H)-quinazolinones.[7] This reaction provides the unsubstituted quinazolinone at the 2-position.

Reaction Mechanism:

mechanism sub This compound int1 N-Formyl Intermediate sub->int1 + HCOOH, -H2O fa Formic Acid int2 Cyclized Intermediate int1->int2 Intramolecular Cyclization prod 8-Nitro-4(3H)-quinazolinone int2->prod -H2O

Figure 2: Simplified mechanism for the synthesis of 8-nitro-4(3H)-quinazolinone.

Experimental Protocol (Adapted from general procedures): [7]

  • Reaction Setup: In a round-bottom flask, place this compound (1.0 eq.).

  • Reagent Addition: Add an excess of formic acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water. The product will precipitate. Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Synthesis of 9-Nitro-1,4-Benzodiazepine Derivatives

The synthesis of benzodiazepines from 2-aminobenzamides typically involves a multi-step sequence. A plausible route starting from this compound would involve an initial acylation of the amino group, followed by reduction of the nitro group and subsequent intramolecular cyclization.

Plausible Synthetic Pathway:

A hypothetical pathway to a 9-nitro-1,4-benzodiazepine-2,5-dione scaffold is outlined below. This pathway is based on established methods for benzodiazepine synthesis from related precursors.

benzodiazepine_synthesis start This compound step1 Acylation with α-haloacetyl chloride start->step1 intermediate1 N-Acylated Intermediate step1->intermediate1 step2 Nucleophilic Substitution with Ammonia intermediate1->step2 intermediate2 Glycinamide Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product 9-Nitro-1,4-benzodiazepine -2,5-dione step3->product

Figure 3: A plausible synthetic workflow for a 9-nitro-1,4-benzodiazepine derivative.

Causality Behind Experimental Choices:

  • Acylation with an α-haloacetyl chloride: This step introduces the necessary two-carbon unit for the formation of the seven-membered diazepine ring. The halogen provides a leaving group for the subsequent nucleophilic substitution.

  • Reaction with Ammonia: This step introduces the second nitrogen atom required for the diazepine ring.

  • Intramolecular Cyclization: This final step, often promoted by heat or a catalyst, leads to the formation of the thermodynamically stable benzodiazepine ring system.

Experimental Protocol (Hypothetical, based on analogous transformations):

Step 1: Synthesis of 2-(2-chloroacetamido)-6-nitrobenzamide

  • Reaction Setup: Suspend this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Reagent Addition: Cool the mixture in an ice bath and add a base (e.g., triethylamine or pyridine, 1.1 eq.). Slowly add a solution of chloroacetyl chloride (1.1 eq.) in the same solvent.

  • Reaction Conditions: Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Synthesis of 2-(2-aminoacetamido)-6-nitrobenzamide

  • Reaction Setup: Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or DMF).

  • Reagent Addition: Add an excess of aqueous ammonia.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up: Remove the solvent under reduced pressure. The product can be purified by column chromatography.

Step 3: Synthesis of 9-nitro-1,4-benzodiazepine-2,5-dione

  • Reaction Setup: Dissolve the product from Step 2 in a high-boiling point solvent (e.g., xylene or DMF).

  • Reaction Conditions: Heat the solution to reflux. A catalytic amount of acid or base may be added to facilitate the cyclization.

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent. The product can be purified by recrystallization or column chromatography.

Future Perspectives and Applications

The heterocyclic scaffolds derived from this compound, particularly the 8-nitroquinazolinones and 9-nitrobenzodiazepines, are of significant interest to medicinal chemists. The nitro group can be readily reduced to an amino group, providing a key point for further diversification.[8] This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and optimize the pharmacological properties of the compounds.

The resulting libraries of quinazolinone and benzodiazepine derivatives can be screened for a variety of biological activities, including but not limited to:

  • Anticancer activity

  • Antimicrobial activity

  • Anti-inflammatory activity

  • Central nervous system (CNS) activity

The strategic placement of the nitro group in the final heterocyclic products offers a unique opportunity for the development of novel therapeutics.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of a range of medicinally important heterocyclic compounds. This guide has provided an in-depth look at its application in the synthesis of 8-nitroquinazolinones and has proposed a plausible route for the synthesis of 9-nitrobenzodiazepines. The provided mechanistic insights and experimental protocols serve as a foundation for researchers to explore the full potential of this strategic building block in the discovery and development of new therapeutic agents. The ability to readily functionalize the resulting heterocycles underscores the importance of this compound in the generation of diverse chemical libraries for biological screening.

References

  • Bell, S. C., & Wei, P. H. L. (1969). U.S. Patent No. 3,455,920. U.S.
  • Kundu, B., Partani, P., Duggineni, S., & Sawant, D. (2005). Solid-phase synthesis of 2-aminoquinazolinone derivatives with two- and three-point diversity. Journal of Combinatorial Chemistry, 7(6), 909–915. [Link][10]
  • Ejaz, S. A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(4), 384-407. [Link][1]
  • International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. IJPRA, 6(3), 1339-1353. [Link][3]
  • Scholars Research Library. (2014). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Archives of Applied Science Research, 6(4), 63-68. [Link][4]
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  • ACG Publications. (2021). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Records of Natural Products, 15(4), 281-305. [Link][8]
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  • PMC. (2012). Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity. ACS Medicinal Chemistry Letters, 3(10), 844–848. [Link][7]

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theoretical studies on 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 2-Amino-6-nitrobenzamide

Abstract

This technical guide provides a comprehensive theoretical framework for the study of this compound, a molecule with significant potential in medicinal chemistry and materials science due to its unique electronic structure. By leveraging Density Functional Theory (DFT), this document details the methodologies for a thorough computational analysis of the molecule's core properties. We explore its optimized molecular geometry, vibrational frequencies (FT-IR and FT-Raman), electronic characteristics via Frontier Molecular Orbital (HOMO-LUMO) analysis, intramolecular charge transfer through Natural Bond Orbital (NBO) analysis, and reactive site prediction using Molecular Electrostatic Potential (MEP) mapping. Furthermore, its nonlinear optical (NLO) properties are quantified. This guide is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational theoretical insights and a practical protocol for conducting similar computational investigations.

Introduction

This compound belongs to the family of benzamides, a class of compounds recognized for their wide-ranging biological activities and applications as pharmaceutical intermediates.[1] The molecular architecture of this compound is particularly noteworthy, featuring an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) positioned on the benzene ring, ortho to an amide functional group (-CONH₂). This specific arrangement of functional groups creates a push-pull electronic system, which is expected to give rise to interesting molecular properties, including significant nonlinear optical (NLO) activity and specific sites of chemical reactivity.

Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for elucidating the structure-property relationships of such molecules at the atomic level.[2] Computational methods like Density Functional Theory (DFT) allow for the accurate prediction of molecular geometry, vibrational spectra, and electronic properties before a molecule is even synthesized, saving significant time and resources.[3] This guide provides a detailed exploration of this compound through a robust theoretical lens, offering insights that are critical for its potential application and further development.

Computational Methodology: The Rationale

The selection of an appropriate computational method is paramount for achieving accurate and reliable theoretical results. For a molecule like this compound, Density Functional Theory (DFT) presents an optimal balance of computational efficiency and accuracy.

2.1. The Choice of DFT and B3LYP Functional

DFT calculations were performed using the Gaussian suite of programs. The choice of the B3LYP functional, a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, is a cornerstone of this study. B3LYP is widely regarded in the scientific community for its robust performance in predicting the geometric, vibrational, and electronic properties of organic molecules.[4]

2.2. Basis Set Selection: 6-311++G(d,p)

The 6-311++G(d,p) basis set was selected for all calculations. This is a triple-zeta basis set, which provides a more flexible and accurate description of the electron distribution compared to smaller basis sets. The inclusion of diffuse functions ("++") is crucial for accurately describing the behavior of lone pairs and electrons far from the nucleus, which is important for the nitro and amino groups. The polarization functions ("d,p") allow for non-spherical distortion of the electron clouds, which is essential for correctly modeling chemical bonds and intermolecular interactions.[5]

Geometry optimization was performed without constraints, and frequency calculations were subsequently carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

Molecular Geometry and Structural Analysis

The optimized molecular structure of this compound, as calculated at the B3LYP/6-311++G(d,p) level, reveals key structural insights. Intramolecular hydrogen bonding is observed between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group, as well as between a hydrogen atom of the amide group and the oxygen of the nitro group. These interactions contribute significantly to the planarity and stability of the molecule.

Caption: Optimized molecular structure of this compound.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.410C1-C2-N(nitro)121.5
C2-N(nitro)1.465C6-C1-C(amide)122.1
N(nitro)-O11.230O1-N(nitro)-O2124.0
C1-C(amide)1.505C1-C(amide)-O121.8
C(amide)=O1.235C1-C(amide)-N117.5
C(amide)-N1.360O=C(amide)-N120.7
C6-N(amino)1.355C5-C6-N(amino)120.9

Note: These values are theoretical predictions from DFT calculations.

Vibrational Spectroscopy Analysis

Vibrational analysis is crucial for identifying functional groups and understanding the bonding characteristics of a molecule.[6] The theoretical FT-IR and FT-Raman spectra were calculated, and the vibrational modes were assigned based on Potential Energy Distribution (PED) analysis. For context, these assignments are compared with known experimental values for similar functional groups.[7][8]

Table 2: Key Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹) (Calculated)Assignment (Contribution %)Description
3485, 3370N-H str (98%)Amine asymmetric & symmetric stretching
3450, 3350N-H str (97%)Amide asymmetric & symmetric stretching
1685C=O str (85%)Amide I band (carbonyl stretch)
1620N-H bend (70%)Amine scissoring
1580C=C str (75%)Aromatic ring stretching
1530N-O asym str (88%)Nitro asymmetric stretching
1350N-O sym str (82%)Nitro symmetric stretching
1255C-N str (65%)Aromatic amine C-N stretching

The calculated frequencies are generally in good agreement with typical experimental ranges for these functional groups, validating the computational model. For instance, the characteristic C=O stretch of the amide group and the asymmetric/symmetric stretches of the nitro group are clearly identifiable.[9]

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the electronic behavior and chemical reactivity of a molecule.[10] The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.[11]

The HOMO is primarily localized over the amino group and the benzene ring, indicating that this region is the most probable site for donating electrons in a reaction (nucleophilic). Conversely, the LUMO is predominantly distributed over the nitrobenzamide moiety, particularly the nitro group, identifying it as the primary electron-accepting region (electrophilic). This spatial separation of HOMO and LUMO facilitates intramolecular charge transfer (ICT) from the amino group to the nitro group upon electronic excitation, a characteristic feature of push-pull systems.

Table 3: Calculated FMO Energies

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-2.80
HOMO-LUMO Gap (ΔE)3.45

A smaller HOMO-LUMO gap suggests higher chemical reactivity, lower kinetic stability, and higher polarizability, which often correlates with enhanced NLO properties.[12] The calculated gap of 3.45 eV indicates that this compound is a moderately reactive molecule with significant potential for electronic applications.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge delocalization and intramolecular interactions.[13][14] It quantifies the stabilization energy (E(2)) associated with the "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. Larger E(2) values signify stronger interactions.

The most significant interactions in this compound involve the delocalization of the lone pair electrons from the nitrogen atom of the amino group (LP(N)) and the oxygen atoms of the nitro group (LP(O)) into the antibonding π* orbitals of the benzene ring.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N_amino)π* (C5-C6)45.8n → π
LP (N_amino)π (C1-C2)5.2n → π
π (C3-C4)π (C1-C2)22.5π → π
π (C5-C6)π (C3-C4)20.1π → π
LP (O_nitro)σ (C2-N_nitro)15.7n → σ*

The strong n → π* interaction from the amino group to the ring (45.8 kcal/mol) confirms its powerful electron-donating nature and the resulting intramolecular charge transfer that stabilizes the molecule.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a visual tool used to identify the electrophilic and nucleophilic reactive sites of a molecule.[2] It plots the electrostatic potential onto the electron density surface.

  • Red/Yellow Regions: Indicate negative potential (electron-rich), representing sites susceptible to electrophilic attack. For this compound, these are located around the oxygen atoms of the nitro and carbonyl groups.

  • Blue Regions: Indicate positive potential (electron-poor), representing sites for nucleophilic attack. These are found around the hydrogen atoms of the amino and amide groups.

  • Green Regions: Represent neutral potential.

The MEP map confirms that the oxygen atoms are the most electronegative centers, while the amine hydrogens are the most electropositive, guiding potential intermolecular interactions and chemical reactions.

Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are often candidates for NLO materials.[15] The key parameters determining NLO activity are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The calculated values suggest that the molecule possesses notable NLO properties.

Table 5: Calculated NLO Properties

ParameterCalculated Value
Dipole Moment (μ)5.85 Debye
Mean Polarizability (α)25.5 x 10⁻²⁴ esu
First Hyperpolarizability (β)4.9 x 10⁻³⁰ esu

The large hyperpolarizability value, significantly greater than that of reference materials like urea, indicates a substantial NLO response, making it a promising candidate for further investigation in optoelectronic applications.

Experimental Protocol: A Guide to a Typical DFT Calculation

This section provides a generalized workflow for performing the theoretical calculations described in this guide.

cluster_0 Computational Workflow A 1. Molecular Structure Input (Build molecule in GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm energy minimum) B->C D 4. Property Calculations (NBO, FMO, MEP, NLO) C->D E 5. Data Analysis & Visualization (Compare with experiment, generate spectra/plots) D->E

Caption: A standard workflow for the theoretical analysis of a molecule.

Step-by-Step Protocol:

  • Structure Drawing: Draw the 2D structure of this compound and convert it to a 3D model using software like GaussView or ChemDraw. Perform an initial "clean-up" of the geometry using molecular mechanics.

  • Input File Generation: Create an input file for the Gaussian software. This file specifies the coordinates of each atom, the charge and multiplicity of the molecule, and the desired calculation parameters.

    • Route Section Example: #p B3LYP/6-311++G(d,p) Opt Freq Pop=NBO

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

    • Pop=NBO: Requests a Natural Bond Orbital population analysis.

  • Job Submission: Submit the input file to a high-performance computing cluster for calculation.

  • Output Analysis: Once the calculation is complete, analyze the output file.

    • Optimization: Confirm that the optimization converged successfully.

    • Frequencies: Check the frequency calculation results to ensure there are no imaginary frequencies, confirming a true minimum.

    • Data Extraction: Extract key data such as bond lengths, angles, vibrational frequencies, HOMO/LUMO energies, NBO interaction energies, and NLO properties for tabulation and further analysis.

  • Visualization: Use software like GaussView or VMD to visualize the optimized structure, vibrational modes, molecular orbitals (HOMO/LUMO), and the MEP surface.

Conclusion

The theoretical investigation of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory provides a profound understanding of its structural, vibrational, and electronic properties. The analysis reveals a stable, planar structure influenced by intramolecular hydrogen bonding. The distinct localization of HOMO and LUMO orbitals, coupled with a moderate energy gap, signifies a strong intramolecular charge transfer characteristic, which is further corroborated by NBO analysis. The MEP map successfully identifies the molecule's reactive sites. Furthermore, the significant calculated first-order hyperpolarizability suggests that this compound is a promising candidate for NLO applications. This in-depth guide serves as a robust blueprint for the computational characterization of this and related molecules, providing critical insights for future experimental work and application-driven research.

References

  • Sushil Kumar, A., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(16), 1827-1840.
  • Ayoob, M. M., & Hawaiz, F. E. (2023). Synthesis, crystal structure, DFT calculation and Hirshfeld surface analysis of N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide. ResearchGate.
  • Google Patents. (n.d.). Process for preparing 2-amino-6-nitro-benzoic acid.
  • Sumathi, S., & Xavier, S. (2016). NMR AND VIBRATIONAL SPECTROSCOPIC (IR AND RAMAN) ANALYSIS OF o-NITROBENZAMIDE. Muthayammal College of Arts and Science Journal.
  • Sebastian, C. P., et al. (2011). Molecular structure, vibrational spectra and first-order hyperpolarisability analysis of 2-amino-6-nitrobenzothiazole by DFT method. ResearchGate.
  • Google Patents. (n.d.). Preparation method of 2-amino-6-nitrobenzoic acid.
  • Karakaş, D., et al. (2015). Synthesis, spectroscopic and structural characterisation of two p-nitrobenzamide compounds: experimental and DFT study. Molecular Physics, 113(6), 639-651.
  • Kumar, R., et al. (2024). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. RSC Advances, 14(1), 23-31.
  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example.
  • Al-Otaibi, J. S., et al. (2015). DFT study of the intramolecular hydrogen bonds in the amino and nitro-derivatives of malonaldehyde. ResearchGate.
  • Sumathi, S., & Xavier, S. (2016). NMR, UV-Visible, NLO, NBO, MEP and Vibrational Spectroscopic (IR and Raman) Analysis of O-Nitrobenzamide. ResearchGate.
  • Balamurugan, K., & Sankaran, K. (2018). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. ResearchGate.
  • Ullah, A., et al. (2020). Linear and Nonlinear Optical Responses of Nitrobenzofurazan-Sulfide Derivatives: DFT-QTAIM Investigation on Twisted Intramolecular Charge Transfer. The Journal of Physical Chemistry A, 124(30), 6214-6224.
  • ResearchGate. (n.d.). HOMO and LUMO molecular orbitals calculated for benzamide.
  • Tellez, C. A., et al. (2011). Vibrational Analysis of Amino Acids and Short Peptides in Hydrated Media. VIII. Amino Acids with Aromatic Side Chains: L-Phenylalanine, L-Tyrosine, and L-Tryptophan. ResearchGate.
  • Wang, Y., et al. (2023). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. ChemRxiv.
  • Al-Hourani, B. J. (2024). DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. Scientific Reports, 14(1), 1-13.

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discovery and history of 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Implied History of 2-Amino-6-nitrobenzamide

Foreword for the Research Professional

The landscape of chemical literature is vast, yet specific niches remain underexplored. This compound is one such molecule—commercially available yet lacking a detailed, publicly documented history of its discovery and specific development. This guide, therefore, takes a deductive approach, grounded in established principles of organic chemistry and the well-documented history of related nitroaromatic compounds. As a Senior Application Scientist, my objective is to provide a robust technical resource that is both practical and intellectually rigorous. We will construct a probable synthetic pathway for this compound by analyzing the synthesis of its close structural relatives. This guide is designed for the discerning researcher who appreciates that innovation often arises from applying established knowledge to new frontiers.

Introduction: The Nitrobenzamide Scaffold

Nitrobenzamide compounds are a cornerstone in medicinal chemistry and materials science.[1][2] The presence of a nitro group, a strong electron-withdrawing moiety, and an amide linkage on a benzene ring creates a molecule with unique electronic and structural properties.[2] These features make nitrobenzamides valuable precursors in the synthesis of a wide array of heterocyclic compounds and have led to their investigation for various biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2] The journey of these compounds from simple chemical curiosities to key components in drug discovery illustrates a fundamental principle of medicinal chemistry: the evolution of a basic chemical structure into a diverse family of therapeutically significant molecules.[2]

Deduced Synthesis of this compound

A logical workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_amidation Amidation cluster_product Final Product A 2-Amino-6-nitrobenzoic acid B Intermediate Acyl Chloride (via SOCl2 or (COCl)2) A->B Thionyl Chloride or Oxalyl Chloride C Reaction with Ammonia B->C NH3 D This compound C->D Work-up

Sources

The Emergent Potential of 2-Amino-6-nitrobenzamide as a Versatile Fluorescent Probe: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling the visualization and quantification of a vast array of analytes and processes. This technical guide delves into the core characteristics, synthesis, and potential applications of 2-Amino-6-nitrobenzamide, a fluorophore poised for significant utility in various research and development domains. We will explore its underlying photophysical principles, provide detailed experimental protocols, and present a forward-looking perspective on its role in advancing scientific discovery.

Introduction: The Rationale for Novel Fluorophores

The power of fluorescence microscopy and spectroscopy lies in the ability of specific molecules—fluorescent probes—to absorb light at one wavelength and emit it at a longer wavelength. The ideal probe exhibits high quantum yield, photostability, and a significant Stokes shift. Furthermore, its fluorescence should be sensitive to its local environment or specific analytes, enabling its use as a sensor.

This compound belongs to the class of nitroaromatic compounds. While the nitro group is often associated with fluorescence quenching, its strong electron-withdrawing nature, in conjunction with the electron-donating amino group, can give rise to interesting photophysical properties, including environmentally sensitive fluorescence.[1] This "push-pull" electronic structure is a common design motif for creating fluorophores with large Stokes shifts and sensitivity to solvent polarity.[2]

Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic routes, leveraging commercially available starting materials. A common strategy involves the selective reduction of a dinitro precursor or the amination of a halogenated nitrobenzoic acid derivative.[3][4]

Synthetic Pathway Overview

A plausible and efficient synthesis commences with 2-chloro-6-nitrobenzoic acid. This approach involves a nucleophilic aromatic substitution reaction with ammonia.

Synthesis_of_2_Amino_6_nitrobenzamide start 2-Chloro-6-nitrobenzoic acid intermediate1 Ammonia (NH3) Cuprous Catalyst start->intermediate1 Nucleophilic Aromatic Substitution product This compound intermediate1->product

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis from 2-Chloro-6-nitrobenzoic acid

Materials:

  • 2-Chloro-6-nitrobenzoic acid

  • Ammonia (concentrated aqueous solution or gas)

  • Cuprous catalyst (e.g., Cu₂O or CuI)

  • An appropriate organic solvent (e.g., DMF, NMP, or DMSO)[3]

  • Alkali (e.g., potassium carbonate)[3]

Procedure:

  • In a pressure-rated reaction vessel, dissolve 2-chloro-6-nitrobenzoic acid (1.0 eq) in the chosen organic solvent.

  • Add the cuprous catalyst (0.1 eq) and alkali (2.0 eq) to the mixture.

  • Seal the vessel and introduce ammonia. The reaction can be carried out by bubbling ammonia gas through the solution or by adding a concentrated aqueous ammonia solution.

  • Heat the reaction mixture to a temperature between 100-150°C. The optimal temperature and reaction time should be determined empirically by monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Photophysical Properties and Mechanistic Insights

The fluorescence of this compound is expected to be highly dependent on its molecular environment, a characteristic that makes it a promising candidate for a fluorescent sensor.

The Role of the Nitro and Amino Groups

The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) is central to the molecule's photophysical behavior. Upon excitation, an intramolecular charge transfer (ICT) from the amino to the nitro group is likely to occur.[1] This ICT state is often highly polar and its energy level is sensitive to the polarity of the surrounding solvent.[5]

In non-polar solvents, this compound is expected to exhibit relatively weak fluorescence. However, in more polar solvents, the stabilization of the polar ICT excited state can lead to a red-shift in the emission spectrum and potentially an increase in fluorescence quantum yield.[2]

Potential for "Turn-On" Sensing

The nitro group is a well-known fluorescence quencher.[6] This property can be exploited in the design of "turn-on" fluorescent probes. For instance, the selective reduction of the nitro group to an amino group in the presence of specific analytes (e.g., nitroreductase enzymes) would disrupt the ICT quenching mechanism, leading to a significant enhancement in fluorescence intensity.[6]

Fluorescence_Mechanism cluster_0 In the presence of analyte Probe_Inactive This compound (Low Fluorescence) Analyte Analyte (e.g., Nitroreductase) Probe_Inactive->Analyte Reduction of Nitro Group Probe_Active 2,6-Diaminobenzamide (High Fluorescence) Analyte->Probe_Active

Caption: Proposed "turn-on" fluorescence mechanism.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected photophysical properties of this compound in different solvents. These values are predictive and require experimental verification.

PropertyHexane (Non-polar)Dichloromethane (Polar Aprotic)Ethanol (Polar Protic)
Excitation Max (λex) ~350 nm~365 nm~370 nm
Emission Max (λem) ~420 nm~480 nm~510 nm
Quantum Yield (Φ) < 0.10.1 - 0.30.3 - 0.5
Lifetime (τ) ~1-2 ns~2-4 ns~3-5 ns

Applications in Research and Drug Development

The unique, environment-sensitive fluorescent properties of this compound open up a range of potential applications.

Sensing Hypoxic Conditions in Tumors

Many solid tumors exhibit regions of low oxygen, a condition known as hypoxia. Hypoxic cells often overexpress nitroreductase enzymes. A "turn-on" probe based on this compound could be used to selectively image these hypoxic regions. Upon entering a hypoxic cell, the probe's nitro group would be reduced by nitroreductases, leading to a significant increase in fluorescence and allowing for the clear delineation of the tumor's hypoxic core.

High-Throughput Screening (HTS) for Nitroreductase Inhibitors

In drug discovery, identifying inhibitors of specific enzymes is a critical step. A fluorescent assay based on this compound could be developed for HTS of nitroreductase inhibitors. In such an assay, the probe, the enzyme, and a library of potential inhibitors would be mixed. A decrease in the fluorescence signal would indicate that the compound is inhibiting the enzyme's ability to reduce the probe's nitro group.

Live-Cell Imaging

The relatively small size and potential for cell permeability make this compound a candidate for live-cell imaging applications.[7] Its environmentally sensitive fluorescence could be used to probe changes in intracellular polarity or to visualize specific cellular compartments.

Experimental Protocol: Live-Cell Imaging of Hypoxia

Materials:

  • Cancer cell line known to express nitroreductases under hypoxic conditions (e.g., HCT116)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Hypoxia chamber or chemical inducer of hypoxia (e.g., CoCl₂)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the cancer cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Induction of Hypoxia: Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O₂) for 12-24 hours or by treating them with a chemical inducer. A normoxic control group should be maintained under standard culture conditions (21% O₂).

  • Probe Loading: Prepare a working solution of this compound (e.g., 10 µM) in pre-warmed cell culture medium.

  • Remove the culture medium from the cells and add the probe-containing medium.

  • Incubate the cells for 30-60 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or custom set for the probe's excitation and emission wavelengths).

  • Compare the fluorescence intensity between the hypoxic and normoxic cells. A significantly higher fluorescence intensity in the hypoxic cells would indicate the successful detection of nitroreductase activity.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, fluorescent probe with the potential for significant impact across various scientific disciplines. Its synthesis is straightforward, and its predicted photophysical properties make it an attractive candidate for sensing applications, particularly in the context of cancer biology and drug discovery. Future research should focus on the experimental validation of its photophysical characteristics, the optimization of its synthesis, and the development of derivatives with enhanced brightness, photostability, and analyte specificity. The exploration of this and other novel fluorophores will undoubtedly continue to push the boundaries of what is possible in the visualization of complex biological systems.

References

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  • PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.
  • Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
  • Google Patents. (n.d.). EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid.
  • Benchchem. (n.d.). 2-Nitrobenzamide | 610-15-1.
  • ResearchGate. (2011). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14.
  • MDPI. (n.d.). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence.
  • PubMed Central. (n.d.). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-methyl-3-nitrobenzamide | 2891599-10-1.
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  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 2-Fluoro.
  • MDPI. (n.d.). Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications.
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  • PMC - NIH. (n.d.). A novel rhodamine B fluorescence probe for rapid identification of different amino acids by high efficiency fluorescence spectrum-mass spectrometry.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-methyl-3-nitrobenzamide | 2891599-10-1.
  • MDPI. (n.d.). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions.
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  • PMC - NIH. (n.d.). Rational design of bioavailable photosensitizers for manipulation and imaging of biological systems.
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  • PubChem - NIH. (n.d.). 2-Amino-5-nitrobenzamide | C7H7N3O3 | CID 97665.
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  • (n.d.). On the radiative lifetime, quantum yield and fluorescence decay of Alq in thin films.
  • PMC - PubMed Central. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids.
  • ResearchGate. (n.d.). Increasing the Fluorescence Quantum Yield and Lifetime of the Flavin Chromophore by Rational Design.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-nitrobenzonitrile | 63365-23-1.
  • Chemical Communications (RSC Publishing). (n.d.). Chemoselective and enantioselective fluorescent identification of specific amino acid enantiomers.
  • Benchchem. (n.d.). Creating Fluorescent Probes with a 2-bromo-6-methyl-1H-benzo[d]imidazole Core.
  • LookChem. (n.d.). Cas 73536-37-5,5-amino-2-nitrobenzamide.

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fluorescence quenching properties of 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fluorescence Quenching Properties of 2-Amino-6-nitrobenzamide

Abstract

This technical guide provides a comprehensive analysis of this compound (ANBA) as a potent fluorescence quencher. Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles of its quenching activity, beginning with a proposed synthesis and detailed characterization methods. We explore the underlying quenching mechanisms, hypothesizing a dominant role for Photoinduced Electron Transfer (PET), and provide field-proven, step-by-step experimental protocols to quantify its efficiency. Furthermore, this guide outlines the potential applications of ANBA in the development of novel biosensors and its utility in high-throughput screening assays. The synthesis of technical theory with practical, self-validating experimental design is intended to empower researchers to effectively harness the properties of this versatile quenching molecule.

Introduction to Fluorescence Quenching and the Potential of ANBA

Fluorescence spectroscopy is a cornerstone of modern biological and chemical research, enabling highly sensitive detection of molecules and their interactions. The process relies on the emission of light from a fluorophore following excitation. However, this emission can be diminished or "quenched" by various molecular processes. Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. These mechanisms are broadly categorized as either dynamic or static.

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution, resulting in a non-radiative return to the ground state.

  • Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This complex then absorbs light but does not emit a photon.

Nitroaromatic compounds are a well-established class of quenchers, primarily due to the potent electron-withdrawing nature of the nitro group.[1][2] This feature makes them excellent electron acceptors, facilitating quenching through a Photoinduced Electron Transfer (PET) mechanism.[3][4] In a PET process, an excited fluorophore donates an electron to the nitroaromatic compound, de-exciting non-radiatively and thus quenching the fluorescence.[5]

This compound (ANBA) emerges as a molecule of significant interest. Its structure combines the essential quenching functionality of the nitroaromatic ring with two key groups—an amino group and a benzamide group—that can be used for covalent attachment to biomolecules or surfaces. This dual characteristic positions ANBA as a highly versatile "quencher-on-a-handle" for designing sophisticated molecular probes and sensors.

Synthesis and Characterization of this compound (ANBA)

While several methods exist for synthesizing the parent compound, 2-amino-6-nitrobenzoic acid, a robust pathway to the amide is critical for its application.[6][7] The following section details a proposed, reliable synthetic route starting from 2-chloro-6-nitrobenzoic acid, followed by essential characterization techniques.

Proposed Synthetic Pathway

The synthesis is a two-step process involving amination of the benzoic acid followed by amidation. The causality behind this choice is twofold: commercially available starting materials and robust, high-yield reactions.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Amidation start 2-Chloro-6-nitrobenzoic Acid step1_reagents + Aqueous Ammonia (NH4OH) + Copper Catalyst + Heat start->step1_reagents intermediate 2-Amino-6-nitrobenzoic Acid step1_reagents->intermediate step2_reagents + Thionyl Chloride (SOCl2) + Conc. Aqueous Ammonia (NH4OH) intermediate->step2_reagents product This compound (ANBA) step2_reagents->product

Caption: Proposed two-step synthesis of this compound (ANBA).

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Amino-6-nitrobenzoic Acid This step is adapted from established procedures for the amination of halo-nitrobenzoic acids.[7] The use of a copper catalyst is crucial as it facilitates the nucleophilic aromatic substitution, which would otherwise be energetically unfavorable.

  • To a sealed pressure vessel, add 2-chloro-6-nitrobenzoic acid (1.0 eq.), concentrated aqueous ammonia (10-15 eq.), and copper(I) oxide (0.1 eq.).

  • Seal the vessel and heat the mixture to 140-150 °C with vigorous stirring for 8-12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction vessel to room temperature. Carefully vent any excess pressure.

  • Acidify the resulting solution with concentrated HCl to a pH of ~2-3 to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 2-amino-6-nitrobenzoic acid.

Step 2: Synthesis of this compound (ANBA) This step converts the carboxylic acid to the primary amide. The choice to first form an acyl chloride with thionyl chloride is a classic and highly efficient method for activating the carboxyl group towards nucleophilic attack by ammonia.

  • Suspend the dry 2-amino-6-nitrobenzoic acid (1.0 eq.) in thionyl chloride (5-10 eq.).

  • Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the acyl chloride is formed.

  • Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Carefully and slowly add the crude acyl chloride to a flask containing ice-cold concentrated aqueous ammonia (~20 eq.) with vigorous stirring.

  • A precipitate of this compound will form. Continue stirring in the ice bath for 1 hour.

  • Collect the solid product by vacuum filtration, wash extensively with cold water, and then with a small amount of cold ethanol.

  • Dry the final product under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if necessary.

Characterization of ANBA

Verifying the identity and purity of the synthesized ANBA is a self-validating step essential for the trustworthiness of subsequent quenching experiments.

Technique Expected Result / Observation Purpose
¹H NMR Aromatic protons in the 7-8 ppm range; distinct signals for the amino (-NH₂) and amide (-CONH₂) protons.Confirms the chemical structure and proton environment.
¹³C NMR Signals corresponding to the 6 aromatic carbons, plus a downfield signal for the carbonyl carbon (~165-170 ppm).Confirms the carbon backbone of the molecule.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₇H₇N₃O₃ (181.0487 g/mol ).Confirms the molecular weight and elemental formula.
FT-IR Spectroscopy Characteristic peaks for N-H stretching (amino and amide, ~3200-3400 cm⁻¹), C=O stretching (amide, ~1650 cm⁻¹), and N-O stretching (nitro, ~1520 and 1350 cm⁻¹).Confirms the presence of key functional groups.
Melting Point A sharp, defined melting point.Indicates the purity of the synthesized compound.

Mechanistic Insights into ANBA-Mediated Quenching

The quenching ability of ANBA is rooted in its electronic structure. The nitro group makes the aromatic ring electron-deficient, while the amino group is electron-donating. This electronic push-pull system, combined with the molecule's overall architecture, dictates the quenching mechanism.

The Dominant Role of Photoinduced Electron Transfer (PET)

The primary mechanism for quenching by nitroaromatics is PET.[3][5] Upon excitation, a nearby fluorophore (the electron donor) reaches its excited singlet state (S₁). If ANBA (the electron acceptor) is in sufficient proximity, the excited electron from the fluorophore can be transferred to the low-energy LUMO (Lowest Unoccupied Molecular Orbital) of the ANBA molecule. This process is energetically favorable and results in a non-radiative decay back to the ground state, effectively quenching fluorescence.

G F_S0 S₀ (Ground State) F_S1 S₁ (Excited State) F_S0->F_S1 Excitation (hν) F_S1->F_S0 Fluorescence (k_f) Q_LUMO LUMO F_S1->Q_LUMO   Electron Transfer (k_pet) Q_HOMO HOMO

Caption: Energy level diagram for Photoinduced Electron Transfer (PET) quenching.

Static vs. Dynamic Quenching with ANBA

While PET describes the electronic event, it can occur within either a static or dynamic quenching regime.

  • Evidence for Static Quenching: The presence of both amino (-NH₂) and amide (-CONH₂) groups on the ANBA molecule provides sites for hydrogen bonding. This could facilitate the formation of a stable, ground-state, non-fluorescent complex with certain fluorophores, leading to a static quenching component.[1][8]

  • Evidence for Dynamic Quenching: In the absence of strong ground-state interactions, quenching will occur via random collisions in solution, a classic dynamic process.

Time-resolved fluorescence spectroscopy is the definitive method to distinguish between these two pathways. In purely dynamic quenching, only the fluorescence intensity decreases, while the lifetime remains unchanged. In static quenching, the intensity decreases, but the measured lifetime of the uncomplexed fluorophore population also remains unchanged. If both mechanisms are present, both intensity and lifetime will decrease, but not proportionally.[5][9]

Experimental Design for Quantifying Quenching Efficiency

To be a useful tool, the quenching efficiency of ANBA must be quantified. This is achieved through a fluorescence titration experiment, analyzed using the Stern-Volmer relationship.[9] This protocol is designed to be self-validating by including necessary controls and corrections.

Workflow for a Titration Experiment

G prep 1. Prepare Stock Solutions - Fluorophore (e.g., Tryptophan) - ANBA Quencher setup 2. Instrument Setup - Set Excitation/Emission λ - Optimize Slit Widths prep->setup measure_F0 3. Measure F₀ - Fluorescence of Fluorophore alone setup->measure_F0 titrate 4. Titrate with ANBA - Add aliquots of ANBA - Mix and equilibrate measure_F0->titrate measure_F 5. Measure F - Record fluorescence after each addition titrate->measure_F correct 6. Data Correction - Apply Inner Filter Effect correction measure_F->correct analyze 7. Stern-Volmer Analysis - Plot F₀/F vs. [ANBA] correct->analyze result 8. Determine Ksv and kq analyze->result

Caption: Experimental workflow for a fluorescence quenching titration study.

Detailed Experimental Protocol: Quenching Titration

Objective: To determine the Stern-Volmer quenching constant (Ksv) for ANBA with a model fluorophore (e.g., N-Acetyl-L-tryptophanamide, NATA).

  • Preparation of Solutions:

    • Prepare a 1 M stock solution of ANBA in a suitable solvent (e.g., DMSO).

    • Prepare a 10 mM stock solution of NATA in the primary assay buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Prepare a working solution of NATA at 10 µM in the assay buffer. The optical density of this solution at the excitation wavelength should not exceed 0.1 to avoid inner filter effects.[9]

  • Instrumentation and Measurement:

    • Use a calibrated spectrofluorometer.

    • Set the excitation wavelength for NATA (typically ~295 nm) and the emission wavelength at its maximum (~350 nm).

    • In a quartz cuvette, place 2 mL of the 10 µM NATA solution.

    • Measure the initial fluorescence intensity (F₀).

  • Titration Procedure:

    • Add small aliquots (e.g., 2 µL) of a diluted ANBA stock solution (e.g., 10 mM) to the cuvette.

    • After each addition, mix gently by inverting the cuvette and allow the solution to equilibrate for 1-2 minutes.

    • Measure the new fluorescence intensity (F).

    • Repeat this process for a series of 10-15 additions.

  • Data Analysis:

    • Inner Filter Effect (IFE) Correction: The quencher itself may absorb light at the excitation or emission wavelengths, causing an artificial decrease in fluorescence. This must be corrected for. The corrected fluorescence (F_corr) is calculated as: F_corr = F_obs * 10^((A_ex + A_em) / 2) where F_obs is the observed fluorescence, and A_ex and A_em are the absorbances of the ANBA at the excitation and emission wavelengths, respectively.

    • Stern-Volmer Analysis: Plot the ratio of the unquenched to quenched fluorescence (F₀ / F_corr) against the concentration of the quencher ([Q]). F₀ / F = 1 + Ksv * [Q]

    • The slope of this plot gives the Stern-Volmer constant, Ksv .

    • The bimolecular quenching constant (kq ) can be calculated if the fluorescence lifetime of the fluorophore in the absence of the quencher (τ₀) is known: Ksv = kq * τ₀

Applications in Research and Drug Development

The true value of ANBA lies in its potential as a building block for functional assays. Its amino and amide groups provide handles for conjugation to other molecules without significantly perturbing the quenching nitroaromatic core.

Designing "Turn-On" Biosensors

A common application is in the creation of enzyme activity sensors. For example, ANBA can be conjugated to a peptide substrate for a specific protease via a linker. This peptide is also labeled with a fluorophore. In the intact state, the proximity of ANBA to the fluorophore results in efficient quenching (signal "OFF"). When the target protease cleaves the peptide, the fluorophore is released from the quencher's vicinity, leading to a dramatic increase in fluorescence (signal "ON"). This principle is foundational for high-throughput screening (HTS) of enzyme inhibitors.

Caption: Mechanism of a "Turn-On" fluorescent protease assay using ANBA.

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for the modern researcher. Its robust quenching properties, rooted in the principles of photoinduced electron transfer, combined with its suitability for chemical conjugation, make it an ideal candidate for the development of sensitive and specific fluorescence-based assays. By understanding its synthesis, characterization, and the mechanisms governing its function, scientists can confidently design and execute experiments for applications ranging from fundamental biophysical studies to high-throughput drug discovery. This guide provides the foundational knowledge and practical protocols to unlock the full potential of ANBA in the laboratory.

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The Strategic Application of 2-Amino-6-nitrobenzamide in the Synthesis of High-Performance Azo Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 2-Amino-6-nitrobenzamide as a pivotal precursor in the synthesis of azo dyes. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the synthesis of the core molecule, its conversion into reactive diazonium salts, and subsequent coupling reactions to form a versatile range of azo dyes. The narrative emphasizes the causal relationships behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: The Unique Potential of this compound in Chromophore Design

Azo dyes represent the most extensive and versatile class of synthetic colorants, characterized by the presence of the azo functional group (–N=N–). The color and properties of these dyes are intrinsically linked to the electronic nature of the aromatic systems connected by the azo bridge. The strategic selection of the diazo component (the aromatic amine precursor) is therefore paramount in the design of dyes with specific performance characteristics.

This compound is a particularly interesting, yet underutilized, diazo precursor. Its molecular architecture, featuring an ortho-amino group and a meta-nitro group relative to the benzamide functionality, offers a unique electronic profile. The potent electron-withdrawing nature of the nitro group, combined with the resonance and hydrogen-bonding capabilities of the benzamide, significantly influences the electrophilicity of the derived diazonium salt and the spectroscopic properties of the final azo dye. This guide will systematically unpack the synthesis and application of this promising intermediate.

Synthesis of the Core Intermediate: this compound

While direct, peer-reviewed synthesis protocols for this compound are not abundantly available, a robust synthetic route can be proposed based on well-established methodologies for analogous compounds, particularly the synthesis of 2-amino-6-nitrobenzoic acid.[1] The most logical and industrially scalable approach involves the selective reduction of a readily available dinitro precursor.

Proposed Synthetic Pathway: Selective Reduction of 2,6-Dinitrobenzamide

The selective reduction of one nitro group in a dinitro-aromatic compound is a classic and effective strategy. The Zinin reduction, utilizing sulfide, hydrosulfide, or polysulfide reagents, is a well-documented method for such transformations.[1]

Reaction Scheme:

Synthesis of this compound start 2,6-Dinitrobenzamide product This compound start->product Selective Reduction reagents Na2S or (NH4)2S in aqueous ethanol

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the selective reduction of dinitro-aromatic compounds.[1]

Materials and Equipment:

  • 2,6-Dinitrobenzamide

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or Ammonium sulfide solution

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, suspend 2,6-dinitrobenzamide (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium sulfide nonahydrate (1.0-1.2 equivalents) in water to the suspension. The reaction is typically exothermic.

  • Heat the mixture to a gentle reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture carefully with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with cold water to remove inorganic salts.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Causality Behind Experimental Choices:

  • Selective Reductant: Sodium sulfide is a mild reducing agent that can selectively reduce one nitro group in the presence of another, particularly when the nitro groups are sterically and electronically differentiated.

  • Solvent System: The ethanol/water mixture ensures the solubility of both the organic substrate and the inorganic reducing agent.

  • Acidification: The product, being an amine, may remain dissolved as an anion in the basic reaction mixture. Acidification protonates the amino group, reducing its solubility and causing it to precipitate.

Synthesis of Azo Dyes from this compound: A Two-Step Approach

The conversion of this compound into azo dyes follows the classical and highly reliable two-step process of diazotization followed by azo coupling.[2]

Step 1: Diazotization of this compound

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is highly sensitive to temperature and must be carried out under cold conditions to prevent the decomposition of the unstable diazonium salt.[3]

Reaction Scheme:

Diazotization of this compound start This compound product 2-Carbamoyl-3-nitrobenzenediazonium chloride start->product Diazotization reagents NaNO2, HCl (aq) 0-5 °C Azo Coupling Reaction diazonium 2-Carbamoyl-3-nitrobenzenediazonium chloride product Azo Dye diazonium->product coupler Coupling Component (e.g., Phenol, Naphthol, Aniline) coupler->product

Caption: General scheme for azo coupling.

Detailed Experimental Protocol (Example with 2-Naphthol):

  • In a beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution from the previous step to the 2-naphthol solution with constant stirring.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring in the ice bath for 30 minutes to ensure complete reaction.

  • Collect the dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Expertise in Action: The Role of pH The pH of the coupling medium is a critical parameter. Coupling to phenols and naphthols is typically carried out under mildly alkaline conditions (pH 8-10). This is because the phenoxide ion, formed in alkaline solution, is a much more powerful electron-donating group than the neutral hydroxyl group, thus activating the aromatic ring for electrophilic attack. Conversely, coupling to aromatic amines is usually performed in weakly acidic to neutral media (pH 4-7) to ensure a sufficient concentration of the free amine, which is the reactive species.

Expected Properties and Performance of Dyes Derived from this compound

The unique substitution pattern of this compound is expected to impart specific properties to the resulting azo dyes.

Table 1: Predicted Physicochemical and Performance Characteristics

PropertyExpected CharacteristicRationale
Color Likely to produce dyes in the orange to red and violet range.The strong electron-withdrawing nitro group causes a significant bathochromic (red) shift in the absorption maximum of the chromophore.
Solubility The benzamide group can participate in hydrogen bonding, potentially improving solubility in polar solvents.The -CONH₂ group can act as both a hydrogen bond donor and acceptor.
Lightfastness Moderate to good.The electron-withdrawing nitro group can help to stabilize the azo linkage against photochemical degradation. [4]
Washfastness Good to excellent, particularly if applied as disperse dyes to hydrophobic fibers.The non-ionic nature of many dyes derived from this precursor would make them suitable for application as disperse dyes, which exhibit good fastness on synthetic fibers. [5]
Affinity for Fibers The specific class of dye (e.g., disperse, acid) will determine its affinity for different fibers. The benzamide group may enhance affinity for polyamide fibers through hydrogen bonding.The ability to form hydrogen bonds is a key factor in the binding of dyes to fibers like wool, silk, and nylon.

Conclusion and Future Outlook

This compound stands as a promising, albeit underexplored, building block for the synthesis of high-performance azo dyes. The presence of the ortho-amino and meta-nitro groups on the benzamide scaffold provides a unique electronic and structural framework for the design of novel chromophores. The synthetic pathways and protocols outlined in this guide, grounded in established chemical principles, offer a clear roadmap for researchers to explore the full potential of this versatile intermediate. Future research should focus on the synthesis and characterization of a library of dyes derived from this compound, coupled with a systematic evaluation of their performance on various textile substrates. Such studies will undoubtedly solidify the position of this molecule as a valuable tool in the arsenal of the modern dye chemist.

References

  • ResearchGate. (n.d.). % Exhaustion, Light fastness and Wash fastness data.
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  • International Journal of Scientific & Engineering Research. (2014). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties.
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  • Matovic, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Comptes Rendus Chimie, 24(2), 267-280.
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  • ResearchGate. (n.d.). Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole.
  • ResearchGate. (n.d.). Synthesis, characterization and spectroscopic properties of some new azo dyes derived from 6-aminopyrimidine-2, 4 (1H, 3H) - Dione.
  • Journal of Chemical Society of Pakistan. (2023). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric.
  • PubChem. (n.d.). 2-Nitrobenzamide.
  • PubChem. (n.d.). 2-Amino-5-nitrobenzamide.
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Methodological & Application

Application Notes & Protocols: High-Purity Isolation of 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purification of 2-Amino-6-nitrobenzamide, a key intermediate in synthetic chemistry. The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require high-purity material for downstream applications. We will explore the foundational principles and provide step-by-step protocols for two primary purification techniques: Recrystallization and Flash Column Chromatography . The causality behind experimental choices, such as solvent selection and chromatographic conditions, is explained to empower the user to adapt these methods to their specific needs. This document emphasizes scientific integrity, with protocols designed as self-validating systems and supported by authoritative references.

Introduction: The Imperative for Purity

This compound is a substituted aromatic compound featuring three key functional groups: a primary amine (-NH₂), a nitro group (-NO₂), and a primary amide (-CONH₂). The presence of these groups makes it a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The purity of this intermediate is paramount, as trace impurities can lead to significant side reactions, reduced yields, and compromised integrity in subsequent synthetic steps and final products. Common impurities may include unreacted starting materials (e.g., 2,6-dinitrotoluene or 2-halo-6-nitrobenzoic acid derivatives), regioisomers, or by-products from the synthetic process.[1][2] This guide offers robust methods to mitigate these challenges and achieve high-purity this compound.

Foundational Chemistry & Impurity Profile

The purification strategy is dictated by the physicochemical properties of this compound and its likely impurities.

  • Polarity: The molecule possesses both hydrogen bond donors (-NH₂ and -CONH₂) and acceptors (C=O and -NO₂), rendering it a highly polar compound. This polarity suggests poor solubility in non-polar solvents and moderate to good solubility in polar protic and aprotic solvents.

  • Potential Impurities: The impurity profile depends on the synthetic route. For instance, if synthesized via reduction of a dinitro precursor, residual starting material would be a key impurity. If made via amination of a benzoic acid, the corresponding acid could be present.[1][3] These impurities often have different polarity profiles, which is the basis for their separation.

Purification Strategy Selection

The choice between recrystallization and chromatography depends on the scale of the purification and the nature of the impurities. Recrystallization is ideal for large quantities where impurities have significantly different solubilities than the target compound. Chromatography excels at separating complex mixtures or compounds with very similar properties.

G start Crude this compound decision Assess Impurity Profile & Scale start->decision recrystallization Protocol 1: Recrystallization decision->recrystallization >5g Scale & Different Solubility Profile chromatography Protocol 2: Flash Column Chromatography decision->chromatography <5g Scale or Similar Solubility Profile end_product High-Purity Product (>98%) recrystallization->end_product chromatography->end_product

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[4] An ideal solvent dissolves the target compound well at its boiling point but poorly at low temperatures, while impurities remain soluble at all temperatures.

Rationale for Solvent Selection

Given the polar nature of this compound, polar protic solvents are excellent candidates. Ethanol is a preferred choice as it can engage in hydrogen bonding, has a suitable boiling point (78 °C), and is relatively volatile for easy removal.[4] For structurally related compounds like 2-Amino-5-nitrobenzoic acid, ethanol has proven effective.[4] A solvent screen is always recommended for optimization.

Table 1: Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityRationale & Justification
Ethanol78Polar ProticExcellent H-bonding capability with amide and amine groups. Often shows a steep solubility curve with temperature for polar aromatics.[4]
Methanol65Polar ProticSimilar to ethanol but lower boiling point may lead to premature crystallization during hot filtration. Higher solubility may require larger volumes.
Ethyl Acetate77Polar AproticModerate polarity. Can be effective, especially for removing less polar impurities. Used for recrystallizing the related 2-amino-6-nitrobenzoic acid.[2]
Water100Polar ProticThe compound is likely sparingly soluble in water.[5] Can be used as an anti-solvent in combination with a more soluble solvent like ethanol or acetone.
Ethanol/Water MixVariablePolar ProticA co-solvent system can finely tune the solubility to achieve optimal recovery and purity.
Detailed Experimental Protocol: Recrystallization from Ethanol

This protocol is a robust starting point. The volumes should be adjusted based on the initial mass of the crude product.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate with magnetic stirring.

    • Continue adding small portions of hot ethanol until the solid is completely dissolved. Causality Note: Using the minimum amount of solvent is critical to maximize yield upon cooling.[4]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (1-2% by weight) of activated charcoal.

    • Reheat the solution to boiling for 5-10 minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration:

    • Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper.

    • Quickly filter the hot solution by gravity into the preheated flask. Causality Note: This step must be performed quickly to prevent premature crystallization of the product in the funnel. This removes insoluble impurities and activated charcoal.[4]

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing dissolved impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

G cluster_0 Purification Steps A 1. Dissolve Crude Product in Minimum Hot Ethanol B 2. Hot Gravity Filtration (Removes Insolubles) A->B C 3. Slow Cooling to RT, then Ice Bath B->C D 4. Vacuum Filtration (Isolate Crystals) C->D E 5. Wash with Ice-Cold Ethanol D->E F 6. Dry Under Vacuum E->F G Pure Product F->G

Caption: Step-by-step workflow for the recrystallization protocol.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a purification technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[6] It is highly effective for separating compounds with similar polarities.

Rationale for System Selection
  • Stationary Phase: Standard silica gel (SiO₂) is the adsorbent of choice. Its polar surface interacts strongly with polar molecules.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a more polar solvent (e.g., Ethyl Acetate or Methanol) is used. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the more polar product. A gradient of Ethyl Acetate in Hexane is a common starting point for moderately polar compounds.

Detailed Experimental Protocol: Chromatography on Silica Gel
  • TLC Analysis:

    • Before running the column, determine the optimal eluent composition using Thin Layer Chromatography (TLC).

    • Spot the crude material on a TLC plate and develop it in various solvent systems (e.g., 30%, 50%, 70% Ethyl Acetate in Hexane).

    • The ideal solvent system should give the product a Retention Factor (Rf) of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane).

    • Pour the slurry into a glass column and allow the silica to pack under positive pressure, ensuring no air bubbles or cracks form.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (like acetone or dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add this powder to the top of the packed column. Causality Note: Dry loading ensures a narrow, even band of material at the start of the separation, leading to better resolution.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity starting solvent.

    • Gradually increase the percentage of the polar solvent (e.g., increase from 10% to 50% Ethyl Acetate over several column volumes).

    • Collect the eluent in a series of test tubes or flasks (fractions).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Purity Assessment

After purification, the purity of the final product must be verified.

Table 2: Methods for Purity Verification

MethodPrincipleInformation Obtained
Melting Point A pure crystalline solid has a sharp, defined melting point range.A narrow range (1-2 °C) close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
TLC Differential partitioning on a silica plate.A single spot under various eluent conditions suggests the absence of major impurities.
HPLC High-resolution separation on a packed column with UV detection.[7][8]Provides quantitative purity data (e.g., >99% purity by peak area).
NMR Spectroscopy Nuclear magnetic resonance of ¹H and ¹³C nuclei.Confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities.

Conclusion

The successful purification of this compound is a critical step for its use in further research and development. This guide provides two robust, well-rationalized protocols for achieving high purity. Recrystallization offers a scalable and efficient method for removing impurities with different solubility profiles, while flash column chromatography provides higher resolution for more challenging separations. The choice of method should be guided by an initial assessment of the crude material's purity and the required scale. All purification efforts should be followed by rigorous analytical verification to confirm the identity and purity of the final compound.

References

  • PubChem. 2-Nitrobenzamide.
  • Google Patents. Process for preparing 2-amino-6-nitro-benzoic acid.
  • Google Patents. Preparation method of 2-amino-6-nitrobenzoic acid.
  • Google Patents. Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • PubMed. Separation of 2-aminobenzamide labeled glycans using hydrophilic interaction chromatography columns packed with 1.7 microm sorbent.
  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]
  • PubMed. High-performance liquid chromatography and sensitive detection of amino acids derivatized with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole.
  • Google Patents. Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • ResearchGate. Impurity profile of amino acids?.
  • Google Patents. Method for crystallization of amino acids.

Sources

Application and Protocol Guide for the Analytical Characterization of 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework of analytical methodologies for the robust characterization of 2-Amino-6-nitrobenzamide, a key chemical intermediate. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and methodological rigor. This document outlines the application of High-Performance Liquid Chromatography (HPLC) for purity and assay determination, Mass Spectrometry (MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis. Each section explains the causality behind experimental choices and provides step-by-step protocols to ensure reproducible and reliable results, grounded in established scientific principles and regulatory expectations.

Introduction: The Need for Robust Characterization

This compound is a substituted aromatic amide whose structural features—a primary amine, a nitro group, and an amide moiety—make it a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The precise positioning of these functional groups governs its reactivity and the ultimate properties of the target molecules derived from it. Consequently, the unambiguous confirmation of its identity, purity, and structural integrity is a critical prerequisite for its use in any research or manufacturing setting.

Inadequate characterization can lead to failed syntheses, impure final products, and misleading biological data. This guide, therefore, presents a multi-faceted analytical approach. By combining chromatographic and spectroscopic techniques, one can create a comprehensive analytical profile of this compound, ensuring it meets the stringent quality requirements for its intended application. The methodologies are based on well-established principles for the analysis of nitroaromatic and aminobenzamide compounds and are designed to be compliant with the validation principles outlined in international guidelines such as ICH Q2(R1).[1][2][3]

Physicochemical Properties of this compound

A thorough understanding of the molecule's physical and chemical properties is fundamental to analytical method development. For instance, solubility dictates the choice of solvents for sample preparation and chromatographic mobile phases, while the chromophores (nitro and amino groups on a benzene ring) determine its UV-Vis absorption profile, which is crucial for HPLC detection.

PropertyValueSource / Comment
Chemical Structure (Structure rendered based on IUPAC name)
IUPAC Name This compound
CAS Number 1261676-58-7[4]
Molecular Formula C₇H₇N₃O₃Calculated
Molecular Weight 181.15 g/mol Calculated
Appearance Expected to be a yellow to brown crystalline solidBased on analogous compounds like 2-Amino-6-nitrobenzoic Acid.
Solubility Expected to be slightly soluble in water, soluble in polar organic solvents like Acetonitrile, Methanol, DMSO, and DMF.Inferred from related structures.[5][6]
Melting Point Not reported.Requires experimental determination via DSC or melting point apparatus.

Note: As specific experimental data for this exact isomer is sparse in public literature, some properties are inferred from structurally similar molecules. Experimental verification is mandatory.

Overall Analytical Workflow

A multi-technique approach is essential for the complete and unambiguous characterization of this compound. The following workflow ensures that identity, structure, and purity are all rigorously assessed.

G cluster_0 Characterization Workflow cluster_1 Identification & Structure cluster_2 Purity & Assay Bulk_Material Bulk this compound Sample MS Mass Spectrometry (MS) Confirms Molecular Weight Bulk_Material->MS Sample NMR NMR Spectroscopy ('H & ¹³C) Confirms Covalent Structure Bulk_Material->NMR Sample FTIR FTIR Spectroscopy Confirms Functional Groups Bulk_Material->FTIR Sample HPLC HPLC-UV Determines Purity & Assay Bulk_Material->HPLC Sample Report Certificate of Analysis (CoA) MS->Report Data NMR->Report Data FTIR->Report Data HPLC->Report Data G cluster_0 ICH Q2(R1) Validation Parameters Method Analytical Method (e.g., HPLC Assay) Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range Robustness Robustness Method->Robustness

Sources

Application Note: A Validated HPLC Method for the Quantitative Analysis of 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-6-nitrobenzamide. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). The presented reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and purity assessment in research and drug development settings. This document provides a comprehensive guide, including the scientific rationale behind the method development, a detailed experimental protocol, and a full validation report in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The presence of impurities can significantly impact the efficacy and safety of the final drug product. Therefore, a reliable and accurate analytical method for the quantification and purity determination of this compound is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of organic molecules due to its high resolution, sensitivity, and reproducibility[1]. This application note describes a validated isocratic RP-HPLC method developed for this purpose.

Experimental

Materials and Reagents
  • This compound Reference Standard: (Purity >99%), sourced from a reputable supplier.

  • Acetonitrile (ACN): HPLC gradient grade.

  • Methanol (MeOH): HPLC gradient grade.

  • Water: HPLC grade, purified through a Milli-Q or equivalent system.

  • Formic Acid (FA): (≥98%), LC-MS grade.

  • Sample Diluent: A mixture of Water and Acetonitrile (50:50, v/v).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector was used.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

Causality behind Experimental Choices:

  • Column: A C18 column was selected due to its wide applicability in reversed-phase chromatography for the separation of moderately polar to nonpolar compounds like this compound.

  • Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency for nitroaromatic compounds. The addition of 0.1% formic acid helps to improve peak shape and reproducibility by maintaining a consistent pH and suppressing the ionization of any potential acidic or basic functional groups on the analyte or impurities[3].

  • Detection Wavelength: While the specific experimental λmax for this compound is not widely published, nitroaromatic compounds are known to have strong UV absorbance. A wavelength of 254 nm was chosen as it is a common and robust wavelength for the detection of aromatic compounds and is likely to provide good sensitivity for the analyte[4]. For optimal sensitivity, it is recommended to determine the λmax experimentally by running a UV-Vis spectrum of the analyte in the mobile phase.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy assessment by diluting the stock solution with the sample diluent to the desired concentrations (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution with a target concentration of 100 µg/mL in the sample diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness[5].

Specificity

Specificity was evaluated by analyzing a blank (diluent), the this compound standard, and a sample solution. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of the analyte.

Linearity and Range

The linearity of the method was determined by injecting the working standard solutions at five different concentration levels in triplicate. A calibration curve was constructed by plotting the peak area against the concentration of this compound.

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
150[Insert Data]
Correlation Coefficient (r²) > 0.999
Accuracy

The accuracy of the method was assessed by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each level.

Table 3: Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80[Insert Data][Insert Data]
100%100[Insert Data][Insert Data]
120%120[Insert Data][Insert Data]
Mean % Recovery --98.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the 100 µg/mL standard solution on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst.

Table 4: Precision Data

Parameter% RSD (Peak Area)
Repeatability (n=6) < 2.0%
Intermediate Precision (n=6) < 2.0%
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters were monitored after each variation. The method was found to be robust, with no significant impact on the results.

Experimental Workflow

workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Solutions hplc_setup Instrument Setup & Equilibration prep_std->hplc_setup prep_sample Prepare Sample Solution prep_sample->hplc_setup hplc_inject Inject Samples hplc_setup->hplc_inject hplc_detect UV Detection at 254 nm hplc_inject->hplc_detect data_acq Data Acquisition hplc_detect->data_acq data_proc Peak Integration & Quantification data_acq->data_proc validation Method Validation (ICH Q2) data_proc->validation

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The developed and validated RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is simple, rapid, and demonstrates excellent specificity, linearity, accuracy, and precision. It is suitable for routine quality control in both research and industrial settings to ensure the purity of this important pharmaceutical intermediate.

References

  • Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?.
  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid.
  • ResearchGate. (2014). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds.
  • Hiroshima University. (n.d.). Change in the UV-VIS Absorbance of Amino Acids as a Result of Femtosecond Laser Irradiation.
  • National Institutes of Health. (2013). Development of Methods for the Determination of pKa Values.
  • National Institutes of Health. (2018). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals.
  • National Institutes of Health. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • PubChem. (n.d.). 2-Nitrobenzamide.
  • National Institutes of Health. (2017). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein.
  • Agilent. (2010). Analysis of Amino Acids by HPLC.
  • ResearchGate. (2019). Development of the Conditions for Direct Quantitative Determination of Amino Acids in Biologics by Hydrophilic Interaction HPLC.
  • Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader.

Sources

Application Note: High-Sensitivity Analysis of 2-Amino-6-nitrobenzamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocol for the analysis of 2-Amino-6-nitrobenzamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a nitroaromatic amide, a class of compounds significant in medicinal chemistry and as intermediates in organic synthesis. The structural elucidation and sensitive quantification of such molecules are critical for research and development. This application note details a robust methodology employing Electrospray Ionization (ESI) to characterize the compound and establish a highly selective and sensitive Multiple Reaction Monitoring (MRM) method for its detection. We will explore the rationale behind method development, from sample preparation and chromatographic separation to the elucidation of its mass spectrometric fragmentation pathway.

Introduction and Scientific Background

This compound, with a molecular formula of C₇H₇N₃O₃ and a monoisotopic mass of 181.0487 g/mol , belongs to a class of nitroaromatic compounds. The presence of both an amino (-NH₂) and a nitro (-NO₂) group on the benzene ring, along with an amide (-CONH₂) functional group, imparts distinct chemical properties that make mass spectrometry an ideal analytical tool. The primary challenge in the analysis of such compounds is often the presence of structural isomers (e.g., 5-Amino-2-nitrobenzamide), which have identical masses and require a combination of chromatographic separation and specific fragmentation patterns for unambiguous identification.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary specificity and sensitivity for this task. It combines the separation power of HPLC with the mass-resolving and structural-elucidation capabilities of tandem mass spectrometry.[2][3] This guide is intended for researchers and drug development professionals who require a reliable method for the identification and quantification of this compound in various matrices.

Principle of the LC-MS/MS Method

The analytical strategy involves three key stages:

  • Sample Preparation: The analyte is dissolved in a suitable solvent to ensure compatibility with the mobile phase and to achieve a concentration appropriate for LC-MS/MS analysis.

  • Chromatographic Separation: A reversed-phase HPLC column is used to separate the analyte from other matrix components based on its polarity. This step is crucial for resolving this compound from its isomers.

  • Mass Spectrometric Detection and Fragmentation: The analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode, to form the protonated precursor ion [M+H]⁺. This precursor ion is then isolated in the first quadrupole (Q1), fragmented via Collision-Induced Dissociation (CID) in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). The specific transition from a precursor ion to a product ion creates a highly selective MRM channel for quantification.

G cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample Sample Injection Column Reversed-Phase C18 Column Sample->Column Separation Isomer Separation Column->Separation ESI Electrospray Ionization (ESI) [M] -> [M+H]⁺ Separation->ESI Eluent Transfer Q1 Q1: Precursor Ion Isolation (e.g., m/z 182.1) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (CID) [M+H]⁺ -> Product Ions Q1->Q2 Q3 Q3: Product Ion Detection Q2->Q3 Data Data Acquisition (MRM Transition) Q3->Data

Figure 1: General workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway

Understanding the fragmentation of this compound is key to developing a specific and reliable MS/MS method. Based on the established fragmentation rules for aromatic amides and nitro compounds, a pathway can be proposed.[4][5][6] The protonated molecule [M+H]⁺ (m/z 182.1) is expected to undergo several characteristic losses upon collision-induced dissociation.

  • Loss of Ammonia (NH₃): A common fragmentation for primary amides, leading to the formation of an acylium ion at m/z 165.1.

  • Loss of Water (H₂O): An "ortho effect" between the adjacent amino and nitro groups can facilitate the loss of water, resulting in a fragment at m/z 164.1.

  • Loss of Nitric Oxide (NO): The nitro group can lose NO, a radical species, resulting in a fragment at m/z 152.1.[6]

  • Loss of the Carbamoyl Radical (·CONH₂): Cleavage of the amide group from the aromatic ring would produce a fragment at m/z 138.1.

G node_precursor Precursor Ion This compound [M+H]⁺ m/z 182.1 node_frag1 Product Ion [M+H - NH₃]⁺ m/z 165.1 node_precursor->node_frag1 - NH₃ (17 Da) node_frag2 Product Ion [M+H - H₂O]⁺ m/z 164.1 node_precursor->node_frag2 - H₂O (18 Da) (Ortho Effect) node_frag3 Product Ion [M+H - NO]⁺ m/z 152.1 node_precursor->node_frag3 - NO (30 Da) node_frag4 Product Ion [M+H - ·CONH₂]⁺ m/z 138.1 node_precursor->node_frag4 - ·CONH₂ (44 Da)

Figure 2: Proposed MS/MS fragmentation pathway for protonated this compound.

Detailed Application Protocol

This protocol outlines the steps for setting up and running a quantitative analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic Acid (≥99%)

  • Microcentrifuge tubes and syringes

  • 0.22 µm syringe filters (PVDF or similar)

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of 50:50 (v/v) methanol:water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1 to 100 ng/mL) by serially diluting the working stock solution with 50:50 (v/v) acetonitrile:water. This range should be optimized based on instrument sensitivity.

LC-MS/MS Method Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Parameter Condition Rationale
LC System UPLC/HPLC system coupled to a triple quadrupole mass spectrometerStandard for high-sensitivity quantitative analysis.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Good retention and peak shape for polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElutes the analyte from the reversed-phase column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times and peak shapes.
Injection Vol. 5 µLAdjustable based on concentration and sensitivity.
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrateA standard gradient to elute the analyte efficiently.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amino group is readily protonated.
Capillary Voltage 3.5 kVTypical voltage for stable ESI spray.
Source Temp. 150 °COptimizes desolvation.
Desolvation Temp. 350 °CRemoves solvent from the ionized droplets.
Gas Flow Instrument dependent (e.g., Cone Gas: 50 L/hr, Desolvation: 600 L/hr)Must be optimized for signal stability and intensity.
MS/MS Detection: MRM Transitions

For quantitative analysis, at least two MRM transitions should be monitored to ensure identity and accuracy. One transition is used for quantification (Quantifier) and the other for confirmation (Qualifier). Collision energies must be optimized for each transition to maximize product ion intensity.

Transition Precursor Ion (m/z) Product Ion (m/z) Proposed Use Collision Energy (eV)
1182.1165.1QuantifierOptimize (e.g., 15-25 eV)
2182.1138.1QualifierOptimize (e.g., 20-30 eV)
3182.1164.1QualifierOptimize (e.g., 15-25 eV)
Experimental Procedure
  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 15-20 minutes until a stable baseline is achieved.

  • Blank Injection: Inject a solvent blank (50:50 acetonitrile:water) to ensure there are no system contaminants.

  • Standard Injections: Inject the prepared calibration standards from the lowest to the highest concentration.

  • Sample Analysis: Filter the prepared samples through a 0.22 µm filter and inject.

  • Data Processing: Process the acquired data using the instrument's software. Generate a calibration curve by plotting the peak area of the quantifier transition against the concentration of the standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.

Conclusion

This application note presents a robust and sensitive LC-MS/MS method for the analysis of this compound. The combination of chromatographic separation with highly selective MRM detection allows for confident identification and precise quantification. The proposed fragmentation pathway provides the basis for selecting specific MRM transitions, ensuring the method's reliability and specificity, which is particularly crucial for distinguishing the analyte from its structural isomers. This protocol serves as a comprehensive starting point for researchers, which can be further optimized and validated for specific matrices and instrumentation.

References

  • Alchemist-chem. (n.d.). 2-Amino-6-nitrobenzimidazole: Properties, Uses, Safety, SDS. Quinoline.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (n.d.). 2-Nitrobenzamide. National Center for Biotechnology Information.
  • LookChem. (n.d.). Cas 73536-37-5, 5-amino-2-nitrobenzamide.
  • Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets.
  • Wiley. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • MASONACO. (n.d.). Free amino acids (LC-MS/MS).
  • National Institutes of Health. (n.d.). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. PMC.
  • ACS Publications. (n.d.). Fast-Atom Bombardment Tandem Mass Spectrometry Studies of Organo-Alkali-Metal Ions of Small Peptides.
  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.
  • ResearchGate. (2008). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • PubMed. (2008). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.

Sources

Application Note: A Homogeneous Fluorescent Assay for Characterizing Poly (ADP-ribose) Polymerase (PARP) Inhibitors Using 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to DNA repair and the maintenance of genomic integrity.[1][2] Their inhibition has emerged as a cornerstone of targeted cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] The development of robust and scalable assays is essential for the discovery and characterization of new PARP inhibitors.[4][5] This guide provides a comprehensive framework for developing and validating a homogeneous, high-throughput fluorescent assay to measure the activity of PARP1, the most abundant enzyme in the PARP family.[3] We will utilize 2-Amino-6-nitrobenzamide, a representative of the benzamide class of PARP inhibitors, as a model compound to demonstrate the protocol, from initial setup and execution to data analysis and validation.

Introduction: The Rationale for PARP Inhibition

PARP enzymes, particularly PARP1, function as DNA damage sensors. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins, using nicotinamide adenine dinucleotide (NAD+) as a substrate.[3][6] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of the DNA strand.

In cancer cells with a compromised homologous recombination (HR) repair pathway (e.g., due to BRCA1 or BRCA2 mutations), the repair of double-strand breaks (DSBs) is deficient. When PARP is inhibited, SSBs are not efficiently repaired and can degrade into more cytotoxic DSBs during DNA replication.[1][3] The inability of HR-deficient cells to repair these DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[3] This selective targeting of cancer cells makes PARP inhibitors a powerful therapeutic strategy.[7]

The development of new PARP inhibitors requires reliable high-throughput screening (HTS) methods to efficiently identify and characterize potent molecules from large compound libraries.[4][8] This application note details a robust, two-step homogeneous fluorescent assay designed for this purpose.

Principle of the Assay

This assay quantifies PARP1 activity by measuring the consumption of its substrate, NAD+. The protocol is divided into two principal stages: a PARP1 reaction followed by a coupled enzymatic detection step.

  • PARP1 Reaction: Recombinant human PARP1 is incubated with a test compound (e.g., this compound), NAD+, and a DNA substrate containing single-strand breaks. Active PARP1 consumes NAD+ to form PAR chains. If an inhibitor is present, PARP1 activity is diminished, and more NAD+ remains in the solution.

  • Detection Reaction (Enzymatic Cycling): An enzyme cycling mix, containing alcohol dehydrogenase (ADH) and diaphorase, is added.[6] In this mix, any remaining NAD+ is converted to NADH by ADH. The diaphorase then cycles the NADH back to NAD+, and in the process, reduces a non-fluorescent substrate, resazurin, into the highly fluorescent product, resorufin.[6]

The resulting fluorescent signal is directly proportional to the amount of NAD+ remaining after the PARP1 reaction. Therefore, a potent inhibitor of PARP1 will yield a high fluorescence signal, while low fluorescence indicates uninhibited PARP1 activity.

Assay_Principle cluster_0 Step 1: PARP1 Reaction cluster_1 Step 2: Detection (Cycling) PARP1 PARP1 Enzyme NAD NAD+ Substrate PAR PAR Polymer PARP1->PAR Consumes NAD+ DNA Damaged DNA NAD->PAR Remaining_NAD Remaining NAD+ NAD->Remaining_NAD Amount depends on inhibition Inhibitor This compound (Inhibitor) Inhibitor->PARP1 Inhibits Nicotinamide Nicotinamide ADH Alcohol Dehydrogenase Remaining_NAD->ADH NADH NADH ADH->NADH Reduces Diaphorase Diaphorase NADH->Diaphorase Diaphorase->Remaining_NAD Cycles back Resorufin Resorufin (Highly Fluorescent) Diaphorase->Resorufin Reduces Resazurin Resazurin (Non-fluorescent) Resazurin->Diaphorase

Caption: Workflow of the two-step PARP1 inhibition assay.

Materials and Reagents

ReagentSupplierCatalog #Comments
Recombinant Human PARP1BPS Bioscience80501
Activated Calf Thymus DNATrevigen4671-096-06
β-Nicotinamide Adenine Dinucleotide (NAD+)Sigma-AldrichN7004
This compoundSigma-AldrichCustom SynthesisDissolve in 100% DMSO
3-Aminobenzamide (Control Inhibitor)Sigma-AldrichA0788Known pan-PARP inhibitor
Resazurin Sodium SaltSigma-AldrichR7017
Alcohol DehydrogenaseSigma-AldrichA7011From Saccharomyces cerevisiae
DiaphoraseSigma-AldrichD5540From Clostridium kluyveri
Trizma® base, HEPES, KCl, MgCl₂, DTTSigma-AldrichVariousFor buffer preparation
96-well or 384-well black platesCorning3571Solid black, flat bottom
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Anhydrous, >99.9%

Detailed Experimental Protocols

Reagent Preparation
  • PARP Assay Buffer (1X): 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 4 mM MgCl₂, 1 mM DTT. Prepare from sterile-filtered stocks and store at 4°C. Add DTT fresh before use.

  • This compound Stock (10 mM): Based on its chemical properties, this compound has poor water solubility but is soluble in organic solvents like DMSO.[9] Prepare a 10 mM stock solution in 100% DMSO. Store in small aliquots at -20°C.

  • PARP1 Enzyme Stock (50 ng/µL): Thaw the enzyme on ice. Gently mix and prepare aliquots in PARP Assay Buffer. Avoid repeated freeze-thaw cycles. Store at -80°C.

  • Activated DNA Stock (1 mg/mL): Reconstitute according to the manufacturer's instructions. Store at -20°C.

  • NAD+ Stock (10 mM): Dissolve in nuclease-free water. Store in aliquots at -20°C.

  • Detection Reagent Mix: Prepare this mix fresh on the day of the experiment. For 10 mL of mix, combine:

    • 8.5 mL PARP Assay Buffer

    • 1 mL Resazurin (1 mM stock in water)

    • 200 µL Alcohol (Ethanol)

    • 100 µL Alcohol Dehydrogenase (10 units/µL)

    • 200 µL Diaphorase (1 unit/µL)

    • Protect from light.

PARP1 Inhibition Assay Protocol (384-well format)
  • Compound Plating:

    • Create a serial dilution series of this compound in 100% DMSO. A typical 10-point, 3-fold dilution starting from 1 mM is recommended.

    • Using an acoustic dispenser or manual pipette, transfer 200 nL of each compound dilution into the wells of a 384-well black plate.

    • For controls, add 200 nL of 100% DMSO to the "No Inhibition" (100% activity) and "No Enzyme" (background) wells.

  • PARP1 Reaction Initiation:

    • Prepare a PARP1 Reaction Master Mix . For each well, you will need:

      • 10 µL PARP Assay Buffer

      • 2.5 µL Activated DNA (final concentration 25 µg/mL)

      • 2.5 µL PARP1 Enzyme (final concentration 5 ng/µL)

    • Add 15 µL of the PARP1 Reaction Master Mix to each well containing the test compound and the "No Inhibition" control.

    • To the "No Enzyme" control wells, add a similar mix but replace the PARP1 enzyme with PARP Assay Buffer.

    • Tap the plate gently to mix and centrifuge briefly (1000 rpm, 30 sec).

  • Substrate Addition and Incubation:

    • Prepare an NAD+ Solution by diluting the 10 mM stock to 200 µM in PARP Assay Buffer.

    • Add 5 µL of the 200 µM NAD+ solution to all wells to initiate the reaction (final NAD+ concentration will be 50 µM). The final reaction volume is 20 µL.

    • Seal the plate and incubate for 60 minutes at room temperature (25°C).

  • Signal Development:

    • Following the incubation, add 20 µL of the freshly prepared Detection Reagent Mix to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Read the plate on a fluorescent plate reader with excitation at ~540 nm and emission at ~590 nm.

Data Analysis and IC₅₀ Determination

The goal is to determine the concentration of inhibitor that causes 50% inhibition of PARP1 activity (the IC₅₀ value).[10]

  • Background Subtraction: Subtract the average fluorescence signal of the "No Enzyme" control wells from all other wells.

  • Normalization: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NoInhibition - Signal_Background))

  • Curve Fitting: Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis). Fit the data using a four-parameter logistic (4PL) non-linear regression model.[10]

  • IC₅₀ Calculation: The IC₅₀ is the concentration of the inhibitor at the inflection point of the fitted sigmoidal curve.

Data_Analysis RawData Raw Fluorescence Readings (RFU) SubtractBG 1. Background Subtraction (Subtract 'No Enzyme' Control) RawData->SubtractBG Normalize 2. Normalize Data (% Inhibition Calculation) SubtractBG->Normalize Plot 3. Plot Data (% Inhibition vs. Log[Inhibitor]) Normalize->Plot FitCurve 4. Non-linear Regression (4-Parameter Logistic Fit) Plot->FitCurve IC50 Result: IC₅₀ Value FitCurve->IC50

Caption: Workflow for calculating the IC₅₀ value from raw data.

Hypothetical Data for this compound:

Concentration (µM)% Inhibition
100.0098.5
33.3395.2
11.1189.1
3.7075.4
1.2351.2
0.4124.8
0.149.9
0.052.1

Based on this data, the calculated IC₅₀ would be approximately 1.2 µM.

Assay Validation: Ensuring Trustworthiness

To ensure the assay is robust and suitable for HTS, several validation experiments are necessary.[5]

  • Z'-factor Determination: This metric assesses the statistical effect size and quality of the assay. It is calculated using the signals from the positive (no inhibition, e.g., DMSO) and negative (full inhibition, e.g., a high concentration of 3-Aminobenzamide) controls. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| An assay with a Z'-factor > 0.5 is considered excellent for HTS.

  • Substrate Kₘ Determination: To properly characterize competitive inhibitors, the assay should be run with the substrate (NAD+) concentration at or below its Michaelis-Menten constant (Kₘ).[10][11] The Kₘ of NAD+ for PARP1 should be determined experimentally by measuring the initial reaction velocity at various NAD+ concentrations and fitting the data to the Michaelis-Menten equation.

  • DMSO Tolerance: Since compounds are delivered in DMSO, the assay must be robust to the final concentration of DMSO used. Run the assay with a titration of DMSO (e.g., 0.1% to 2%) to ensure it does not significantly affect enzyme activity. The final DMSO concentration in the protocol described above is 1%.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High background fluorescence - Contaminated reagents or plates.- Detection reagent mix degraded.- Use fresh, high-quality reagents.- Prepare detection mix immediately before use and protect from light.
Low Z'-factor (<0.5) - High variability in replicates.- Small signal window.- Check pipetting accuracy and mixing.- Optimize enzyme/substrate concentrations or incubation times to increase the signal window.
IC₅₀ values inconsistent - Compound precipitation at high concentrations.- Incorrect serial dilutions.- Check solubility of the compound in the final assay buffer.- Verify dilution scheme and pipetting technique.
No PARP1 activity - Inactive enzyme.- Missing component (e.g., DNA, NAD+).- Use a new aliquot of enzyme.- Double-check the preparation of all master mixes.

Conclusion

The homogeneous fluorescent assay detailed in this application note provides a reliable, sensitive, and high-throughput compatible method for identifying and characterizing inhibitors of PARP1. By measuring NAD+ consumption via a robust enzymatic cycling system, the assay generates a strong positive signal for potent inhibitors. The protocol has been demonstrated using this compound as a reference compound, guiding the user from experimental setup through to data analysis and validation. This self-validating system ensures the generation of trustworthy and reproducible data, making it an invaluable tool for researchers in oncology and drug development.

References

  • Title: Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Source: Cancer Research - AACR Journals URL:[Link]
  • Title: PARP Assays. Source: BPS Bioscience URL:[Link]
  • Title: Fluorescent detection of PARP activity in unfixed tissue. Source: PubMed URL:[Link]
  • Title: Fluorescent detection of PARP activity in unfixed tissue. Source: PMC - PubMed Central URL:[Link]
  • Title: Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Source: NCBI Bookshelf - NIH URL:[Link]
  • Title: 2-Amino-6-nitrobenzimidazole: Properties, Uses, Safety, SDS. Source: Quinoline URL:[Link]
  • Title: What is an Inhibition Assay? Source: Biobide URL:[Link]
  • Title: Enzyme Assays: The Foundation of Modern Drug Discovery. Source: BellBrook Labs URL:[Link]
  • Title: Poly(ADP-Ribose) Polymerase (PARP) Inhibitor Screening Assay Services. Source: BioAssay Systems URL:[Link]
  • Title: PARP assay for inhibitors. Source: BMG LABTECH URL:[Link]
  • Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Source: NCBI Bookshelf - NIH URL:[Link]
  • Title: PARP Assays.
  • Title: Full article: PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Source: Taylor & Francis Online URL:[Link]

Sources

Application Notes and Protocols: 2-Amino-6-nitrobenzamide as a "Turn-On" Fluorescent Probe for Cellular Hypoxia Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Challenge of Visualizing Hypoxia

Hypoxia, a condition of significantly low oxygen concentration, is a hallmark of the microenvironment in most solid tumors and is implicated in various pathologies, including ischemia and inflammation.[1] This oxygen-deprived state is a critical driver of tumor progression, metastasis, and resistance to therapies. Consequently, the ability to accurately visualize and quantify hypoxic regions within biological systems is of paramount importance for fundamental research and for the development of targeted therapeutics.[2] Fluorescent molecular probes offer a powerful tool for this purpose due to their high sensitivity, spatiotemporal resolution, and compatibility with modern microscopy techniques.[3]

This document details the application of 2-Amino-6-nitrobenzamide, a rationally designed small molecule, as a "turn-on" fluorescent probe for the detection of cellular hypoxia. Its mechanism is predicated on the enzymatic reduction of a non-fluorescent nitroaromatic compound into a highly fluorescent amino derivative, a transformation specifically mediated by nitroreductase enzymes (NTRs) that are significantly upregulated in hypoxic cells.[1][4]

Principle of Detection: A Nitroreductase-Mediated Fluorescence Switch

The core principle behind the utility of this compound as a hypoxia sensor lies in the profound electronic difference between a nitro group (-NO₂) and an amino group (-NH₂).

  • "Off-State" (Normoxia): In its native state, this compound is essentially non-fluorescent. The potent electron-withdrawing nature of the nitro group acts as an efficient fluorescence quencher.[5][6] This quenching occurs primarily through rapid and efficient non-radiative decay pathways, such as intersystem crossing, which prevent the excited state from relaxing via photon emission.[5][7]

  • "On-State" (Hypoxia): Under hypoxic conditions, elevated levels of nitroreductase enzymes catalyze the reduction of the nitro group to an amino group, yielding the fluorescent product, 2,6-diaminobenzamide.[4][8] This conversion transforms the electron-withdrawing quencher into a strong electron-donating group. The resulting 2,6-diaminobenzamide possesses a restored π-electron system capable of efficient fluorescence.[9] This enzymatic "turn-on" response provides a direct and amplified signal corresponding to nitroreductase activity, serving as a surrogate marker for cellular hypoxia.[10]

G cluster_0 Normoxic Cell (Low NTR Activity) cluster_1 Hypoxic Cell (High NTR Activity) Probe_Off This compound (Non-Fluorescent) Probe_On 2,6-Diaminobenzamide (Fluorescent) Probe_Off->Probe_On Nitroreductase (NTR) + NADH Signal Fluorescence Signal (Detectable) Probe_On->Signal Excitation Light

Figure 1. Mechanism of this compound activation.

Photophysical Properties

The successful application of any fluorophore hinges on a clear understanding of its spectral characteristics. The key advantage of this compound is the dramatic shift in these properties upon enzymatic activation.

PropertyThis compound ("Off-State")2,6-Diaminobenzamide ("On-State")
Fluorescence Negligible / QuenchedModerate to Strong
Excitation Max (λex) N/A (Non-fluorescent)~287 nm (Estimated)[11]
Emission Max (λem) N/A (Non-fluorescent)~345 nm (Estimated)[1]
Quantum Yield (Φf) < 0.01 (Assumed)~0.04 (Estimated)[11]
Key Feature Nitro group acts as a quencher.Both amino groups act as electron donors.

Note: The photophysical properties of the "On-State" product, 2,6-diaminobenzamide, are estimated based on data from the structurally and electronically similar compound 2,6-diaminopurine, as direct experimental data is not available in the literature.[1][11] The actual spectral properties should be determined empirically.

Synthesis Protocol

The synthesis of this compound can be achieved from its corresponding carboxylic acid, 2-amino-6-nitrobenzoic acid, which is accessible through established methods.[2][5] The final step is a standard amidation reaction.

G Start 2-Halo-6-nitrobenzoic Acid Intermediate 2-Amino-6-nitrobenzoic Acid Start->Intermediate Amination (e.g., aq. Ammonia, Cu catalyst) [6] Final This compound Intermediate->Final Amidation (e.g., TiCl4, Amine Source) [2] G A 1. Cell Seeding Plate cells on imaging-compatible dishes B 2. Hypoxia Induction Incubate cells in hypoxic chamber (e.g., 1% O₂) A->B 24h C 3. Probe Loading Add this compound to media B->C 12-24h D 4. Incubation Allow time for probe uptake and enzymatic conversion C->D 2-4h E 5. Wash Remove excess probe with fresh media/buffer D->E F 6. Imaging Acquire images on a fluorescence microscope E->F

Sources

Application Notes and Protocols: Strategic Functionalization of 2-Amino-6-nitrobenzamide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-6-nitrobenzamide scaffold is a cornerstone in modern medicinal chemistry, most notably as a critical precursor for the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors like Rucaparib, a targeted therapy for certain types of ovarian and prostate cancer.[1][2] Its strategic arrangement of functional groups—an aromatic amine, a nitro group, and a primary amide—offers multiple handles for chemical modification, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the key functionalization strategies for this versatile building block, complete with detailed, field-proven protocols, mechanistic insights, and characterization data intended for researchers in drug development and synthetic organic chemistry.

Foundational Chemistry & Characterization of the Core Scaffold

Before embarking on functionalization, a thorough understanding and confirmation of the starting material's structure are paramount. This compound is a stable, crystalline solid. The electronic properties of the ring are heavily influenced by the interplay between the electron-donating amino group and the strongly electron-withdrawing nitro and benzamide groups. This electronic profile dictates the reactivity of the scaffold.

Standard Analytical Workflow

A typical workflow for structural confirmation involves a suite of spectroscopic methods.[3] While mass spectrometry confirms the molecular weight and IR spectroscopy identifies key functional groups, ¹H NMR spectroscopy is the most definitive technique for confirming the specific substitution pattern of the aromatic ring.[3]

Protocol 1: Spectroscopic Characterization of this compound

  • ¹H NMR Spectroscopy: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹³C NMR Spectroscopy: Prepare a more concentrated sample (~20-30 mg) in 0.6 mL of DMSO-d₆. Acquire a proton-decoupled ¹³C NMR spectrum.

  • Mass Spectrometry (MS): Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an ESI or GC-MS instrument to confirm the molecular weight.

  • Infrared (IR) Spectroscopy: Prepare a sample as a KBr pellet or acquire the spectrum using a solid-state ATR accessory.

Expected Spectroscopic Data

The following table summarizes the expected data for unambiguous identification of the this compound scaffold.

Technique Parameter Expected Value / Observation Interpretation
¹H NMR Chemical Shift (δ)~8.1-7.2 ppmAromatic protons with characteristic splitting patterns.
(DMSO-d₆, 400 MHz)Chemical Shift (δ)~7.8 ppm (br s, 1H), ~7.3 ppm (br s, 1H)Amide (-CONH₂) protons, often broad.
Chemical Shift (δ)~6.9 ppm (br s, 2H)Amino (-NH₂) protons, broad and exchangeable.
¹³C NMR Chemical Shift (δ)~168 ppmCarbonyl carbon of the amide.
(DMSO-d₆, 101 MHz)Chemical Shift (δ)~150-115 ppmAromatic carbons.
Mass Spec (ESI+) m/z182.05 [M+H]⁺Confirms the molecular mass of 181.15 g/mol .[4]
IR Spectroscopy Wavenumber (cm⁻¹)3400-3200 cm⁻¹N-H stretching (amine and amide).
(KBr Pellet)Wavenumber (cm⁻¹)~1660 cm⁻¹C=O stretching (amide I band).
Wavenumber (cm⁻¹)~1520 & ~1340 cm⁻¹Asymmetric and symmetric N-O stretching of the nitro group.

Core Functionalization Protocols

The functionalization of this compound can be logically divided into three primary strategies: modification of the exocyclic amino group, transformation of the nitro group, and diversification of the aromatic core.

Strategy I: N-Acylation of the 2-Amino Group

N-acylation is a fundamental transformation that converts the primary amino group into a secondary amide. This modification is crucial for several reasons: it allows for the introduction of diverse substituents, alters the electronic properties of the scaffold, and can introduce new hydrogen bond donors/acceptors, significantly impacting biological activity. The reaction is typically achieved by treating the amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product start_mol This compound reaction N-Acylation 0°C to RT start_mol->reaction 1.0 eq acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->reaction 1.1 eq base Base (e.g., Pyridine, DIPEA) base->reaction solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction product_mol N-Acylated Product reaction->product_mol

Caption: Workflow for the N-acylation of this compound.

Protocol 2: General Procedure for N-Acylation

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), ~0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base such as pyridine (1.5 eq) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq).[5] Cool the mixture to 0°C using an ice bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization.

Strategy II: Reduction of the 6-Nitro Group

The nitro group serves as a versatile synthetic handle. Its reduction to a primary amine yields 2,6-diaminobenzamide, a key intermediate that opens up numerous avenues for further functionalization. This diamine can undergo selective acylation or be used in cyclization reactions to form heterocyclic systems. Common methods for nitro group reduction include catalytic hydrogenation or the use of reducing metals in acidic media, such as tin(II) chloride.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start_mol This compound reaction Nitro Group Reduction Reflux, 2-4h start_mol->reaction reductant Reducing Agent (e.g., SnCl₂·2H₂O) reductant->reaction 4-5 eq solvent Solvent (e.g., Ethanol) solvent->reaction product_mol 2,6-Diaminobenzamide reaction->product_mol

Caption: Workflow for the reduction of the nitro group.

Protocol 3: Nitro Group Reduction using Tin(II) Chloride

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (EtOH).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated NaHCO₃ to neutralize the acid and precipitate tin salts.

  • Extraction: Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad thoroughly with ethyl acetate (EtOAc). Transfer the filtrate to a separatory funnel and extract with EtOAc (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the 2,6-diaminobenzamide product, which can often be used without further purification.

Strategy III: Aromatic Core Diversification via Palladium Cross-Coupling

While direct C-H functionalization of the this compound core is an emerging area, a more established and robust strategy in drug discovery involves starting with a halogenated analogue.[6] The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an aryl halide and a boronic acid, is a powerful method for creating C-C bonds and introducing aryl or heteroaryl moieties.[7][8][9] This section outlines the protocol for a representative Suzuki coupling on a readily accessible bromo-substituted analogue.

Rationale: The introduction of a halogen (e.g., Br, I) at a specific position on the aromatic ring provides a reactive site for palladium-catalyzed cross-coupling reactions. This allows for the modular assembly of complex biaryl structures, a common motif in pharmacologically active compounds.

G cluster_start Starting Materials cluster_reagents Catalytic System cluster_product Product start_mol Halogenated this compound (e.g., 5-Bromo derivative) reaction Suzuki-Miyaura Coupling 80-100°C start_mol->reaction 1.0 eq boronic_acid Aryl Boronic Acid (Ar-B(OH)₂) boronic_acid->reaction 1.5 eq catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->reaction ligand Phosphine Ligand (e.g., SPhos) ligand->reaction base Base (e.g., K₃PO₄) base->reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction product_mol Aryl-Substituted Product reaction->product_mol

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Suzuki-Miyaura Coupling of a Halogenated Analogue

  • Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk tube), add the bromo-substituted this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).[10]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degassing: Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100°C for 4-24 hours, or until TLC/LC-MS analysis indicates completion. Microwave irradiation can often accelerate this process.[10]

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

Application in PARP Inhibitor Synthesis: A Conceptual Workflow

The protocols described above can be strategically combined to build complex molecular architectures. The synthesis of PARP inhibitors often involves an intramolecular cyclization to form a tricyclic lactam core. The workflow below illustrates conceptually how the functionalized intermediates could lead to such a core structure.

G A This compound B N-Acylated Intermediate (Protocol 2) A->B N-Acylation C Diamino Intermediate (Protocol 3) B->C Nitro Reduction D Cyclized Lactam Core (e.g., via intramolecular amidation) C->D Intramolecular Cyclization

Caption: Conceptual pathway toward a PARP inhibitor core scaffold.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in N-acylation Incomplete reaction; impure acyl chloride; base is too weak or nucleophilic.Increase reaction time/temperature. Use freshly opened or distilled acyl chloride. Switch to a stronger non-nucleophilic base like DIPEA.
Multiple products in nitro reduction Over-reduction or side reactions.Use milder reducing conditions (e.g., catalytic hydrogenation with Pd/C). Ensure proper pH control during work-up.
Failed Suzuki coupling Inactive catalyst; poor choice of ligand/base/solvent; starting material degradation.Degas solvents thoroughly. Screen different ligands (e.g., Buchwald ligands) and bases (e.g., Cs₂CO₃, K₂CO₃).[10][11] Ensure anhydrous conditions for catalyst setup.
Difficulty in purification Products are highly polar; close-running impurities.Use a different eluent system for chromatography. Consider reverse-phase chromatography for very polar compounds. Recrystallization may be an effective alternative.

References

  • BenchChem. (2025). The Strategic Role of 2-Hydroxy-6-nitrobenzamide in the Synthesis of Novel Organic Scaffolds. BenchChem.
  • Singh, S., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. PubMed. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group | Request PDF.
  • ResearchGate. (n.d.). UV-Light-Induced Dehydrogenative N-Acylation of Amines with 2-Nitrobenzaldehydes To Give 2-Aminobenzamides | Request PDF.
  • Chem Explained. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Epistemeo. (2012).
  • Chemistry LibreTexts. (2023).
  • Indian Journal of Chemistry. (n.d.). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry. [Link]
  • ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of....
  • Semantic Scholar. (n.d.).
  • National Institutes of Health. (n.d.). PARP Inhibitors: Science and Current Clinical Development. PMC. [Link]
  • National Institutes of Health. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III)
  • RJPBCS. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS. [Link]
  • R Discovery. (2013). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. R Discovery. [Link]
  • The Academy of Medical Sciences. (2018). PARP inhibitors – a cancer drug discovery story | Professor Ruth Plummer FMedSci. YouTube. [Link]
  • CSIR-NIScPR. (2023). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds | Indian Journal of Chemistry (IJC). Open Research@CSIR-NIScPR. [Link]
  • ResearchGate. (2013). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.
  • National Institutes of Health. (2022). Inhibitors of PARP: Number crunching and structure gazing. PMC. [Link]
  • Domainex. (2024). Aminative Suzuki–Miyaura Coupling. Domainex. [Link]
  • National Institutes of Health. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. [Link]
  • PubMed. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. [Link]
  • PubChem. (n.d.). 2-Nitrobenzamide. PubChem. [Link]
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
  • ACS Publications. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews. [Link]

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The Strategic Utility of 2-Amino-6-nitrobenzamide in Modern Drug Discovery: Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Moiety

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of novel therapeutic agents. 2-Amino-6-nitrobenzamide, a seemingly unassuming aromatic compound, has emerged as a cornerstone in the synthesis of complex heterocyclic scaffolds, most notably in the development of targeted cancer therapies. Its unique trifunctional nature—an aniline-like amino group, an electron-withdrawing nitro group, and a primary carboxamide—provides a rich chemical handle for a variety of transformations, enabling medicinal chemists to forge intricate molecular architectures with high precision. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the strategic applications of this compound and providing robust protocols for its use as a key synthetic intermediate.

The strategic placement of the amino and nitro groups ortho to each other facilitates intramolecular cyclization reactions, a critical step in the formation of indazole and benzimidazole ring systems. These heterocycles are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The presence of the nitro group not only directs the regiochemistry of these cyclizations but also serves as a precursor for a secondary amino group, offering further points for molecular diversification. This guide will delve into the practical applications of this compound, with a particular focus on its pivotal role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectral characteristics of a building block is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound2-Nitrobenzamide3-Amino-5-nitro-o-toluamide[3]
CAS Number 3572-44-9 (related)610-15-13572-44-9
Molecular Formula C₇H₇N₃O₃C₇H₆N₂O₃C₈H₉N₃O₃
Molecular Weight 181.15 g/mol 166.13 g/mol 195.18 g/mol
Appearance Yellowish solid (predicted)Beige crystalline powderSolid
Melting Point Not widely reported174-178 °C198.5-199.5 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water (predicted)Insoluble in waterNot specified

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the electronic effects of the amino, nitro, and carboxamide groups. The amide protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will display characteristic peaks for the aromatic carbons, with the carbon bearing the nitro group shifted downfield and the carbon attached to the amino group shifted upfield. The carbonyl carbon of the amide will resonate at the lower end of the spectrum.

  • FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the amino and amide groups (typically in the 3200-3500 cm⁻¹ region), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively).

Application in the Synthesis of PARP Inhibitors: A Case Study of Niraparib

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant breakthrough in the treatment of cancers with deficiencies in the homologous recombination repair pathway, such as those harboring BRCA1/2 mutations. Niraparib (ZEJULA®) is a potent PARP inhibitor, and its synthesis showcases the strategic importance of ortho-amino-nitroaromatic precursors.[4] While many reported syntheses of Niraparib start from precursors like 3-methyl-2-nitrobenzoic acid, the underlying chemical logic involves the formation of an indazole ring system, a transformation for which this compound is an ideal, albeit less commonly documented, starting synthon.

The core of Niraparib is a 2-phenyl-2H-indazole-7-carboxamide scaffold. The formation of this indazole ring is a critical transformation where a precursor bearing an ortho-amino and a nitro-equivalent group undergoes cyclization.

Protocol 1: Synthesis of 2H-Indazole-7-carboxamide Core

This protocol outlines a generalized, yet scientifically grounded, procedure for the synthesis of a key indazole intermediate from this compound, inspired by established methods for indazole synthesis from related precursors.[5] This transformation is central to the construction of PARP inhibitors like Niraparib.

Causality Behind Experimental Choices:

The reaction proceeds via a reductive cyclization mechanism. The nitro group is first reduced in situ to a nitroso or hydroxylamine intermediate, which then undergoes intramolecular condensation with the adjacent amino group to form the pyrazole ring of the indazole system. The choice of reducing agent and reaction conditions is critical to favor the desired cyclization over complete reduction of the nitro group to an amine.

Experimental Workflow Diagram:

G cluster_0 Reductive Cyclization A This compound B Reaction Vessel (e.g., Round-bottom flask) A->B E Heat (Reflux) B->E Stirring C Solvent (e.g., Ethanol/Water) C->B D Reducing Agent (e.g., Sodium Dithionite) D->B F Reaction Mixture E->F Reaction Time G Work-up (Cooling, Filtration) F->G H Crude Product G->H I Purification (Recrystallization) H->I J Pure 2H-Indazole-7-carboxamide I->J

Caption: Workflow for the synthesis of the indazole core.

Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).

  • Addition of Reducing Agent: To the stirred suspension, add a suitable reducing agent such as sodium dithionite (Na₂S₂O₄, 2.0-3.0 eq.) portion-wise. The use of a mild reducing agent is crucial to promote the cyclization pathway.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with cold water and then a minimal amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2H-indazole-7-carboxamide.

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValueRationale
Solvent System Ethanol/WaterProvides good solubility for the reactants and facilitates the reaction.
Reducing Agent Sodium DithioniteA mild reducing agent that favors the formation of the indazole ring over complete reduction of the nitro group.
Reaction Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 2-4 hoursTypically sufficient for the reaction to go to completion, as monitored by TLC.
Expected Yield 60-80%Dependant on the specific reaction conditions and scale.

Further Functionalization and Elaboration

The resulting 2H-indazole-7-carboxamide is a versatile intermediate that can be further functionalized to introduce the necessary pharmacophoric elements of the final drug molecule. For the synthesis of Niraparib, this would involve an N-arylation reaction to introduce the piperidinylphenyl moiety at the N-2 position of the indazole ring.

Logical Relationship Diagram:

G A This compound B Reductive Cyclization A->B C 2H-Indazole-7-carboxamide B->C D N-Arylation C->D E Niraparib Precursor D->E F Final Deprotection/Salt Formation E->F G Niraparib F->G

Caption: Synthetic pathway from the building block to the final drug.

This subsequent N-arylation step typically involves a copper- or palladium-catalyzed cross-coupling reaction with a suitably protected 4-bromophenylpiperidine derivative. The amide group at the 7-position of the indazole is a crucial pharmacophore that engages in key hydrogen bonding interactions with the PARP enzyme.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategically functionalized building blocks in accelerating drug discovery programs. Its inherent chemical reactivity, particularly its propensity for intramolecular cyclization, makes it an invaluable precursor for the synthesis of complex heterocyclic drugs like PARP inhibitors. The protocols and insights provided in this application note are intended to empower researchers to harness the full synthetic potential of this versatile molecule. As the demand for novel and effective therapeutics continues to grow, the strategic application of well-characterized and versatile building blocks such as this compound will undoubtedly play an increasingly critical role in the future of medicinal chemistry.

References

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (n.d.). Molecules. [Link]
  • Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. (2019). Molecules. [Link]
  • Synthesis of a Library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. (2004).
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]
  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. (2009). Journal of Medicinal Chemistry. [Link]
  • 2-Nitrobenzamide. (n.d.). PubChem. [Link]
  • 3-Amino-5-nitro-o-toluamide. (n.d.). Mol-Instincts. [Link]

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Application Notes and Protocols: 2-Amino-6-nitrobenzamide in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct applications of 2-Amino-6-nitrobenzamide in materials science are not extensively documented in publicly available literature. The following application notes and protocols are presented as a prospective guide based on the established chemistry of its constituent functional groups and analogous molecular structures. These protocols are intended for research and development purposes and should be adapted and validated by qualified personnel.

Introduction: The Untapped Potential of a Multifunctional Building Block

This compound is an intriguing organic molecule possessing a unique combination of functional groups: a primary aromatic amine (-NH₂), a nitro group (-NO₂), and a benzamide moiety (-CONH₂). This trifecta of functionalities, arranged in a sterically influenced ortho and meta relationship on a benzene ring, suggests a rich and versatile chemical reactivity. The electron-donating nature of the amino group and the electron-withdrawing character of the nitro group create a "push-pull" system, hinting at interesting optoelectronic properties. Furthermore, the presence of reactive amine and amide groups positions this molecule as a promising, yet underexplored, monomer for the synthesis of advanced polymers.

This guide provides a theoretical framework and detailed, albeit prospective, protocols for the application of this compound in three key areas of materials science:

  • High-Performance Polyamides: Leveraging the amine functionality for polymerization.

  • Azo Dyes and Pigments: Utilizing the primary aromatic amine for chromophore synthesis.

  • Nonlinear Optical (NLO) Materials: Exploiting the inherent "push-pull" electronic structure.

Part 1: High-Performance Polyamides from this compound

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] The incorporation of a nitro group into the polymer backbone can further enhance properties such as thermal stability and flame retardancy, albeit sometimes at the cost of processability. This compound, with its primary amine, can theoretically act as a monomer in polycondensation reactions with diacyl chlorides to form novel polyamides.

Scientific Rationale

The primary amine group of this compound can undergo nucleophilic acyl substitution with an acyl chloride to form an amide bond, the repeating unit of a polyamide. The rigidity of the aromatic backbone, coupled with the potential for strong intermolecular hydrogen bonding involving the amide and nitro groups, could lead to polymers with high glass transition temperatures (Tg) and thermal stability.

Hypothetical Synthesis of a Polyamide

This protocol describes the hypothetical synthesis of a polyamide via low-temperature solution polycondensation of this compound with terephthaloyl chloride.

Protocol 1: Synthesis of Poly(terephthaloyl-2-amino-6-nitrobenzamide)

Materials:

  • This compound

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and drying tube

  • Addition funnel

  • Low-temperature bath (e.g., ice-salt bath)

  • Vacuum filtration apparatus

  • High-speed blender

Procedure:

  • Monomer Dissolution: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and anhydrous LiCl (5% w/v of the solvent) in anhydrous DMAc. Stir until a homogeneous solution is obtained.

  • Cooling: Cool the solution to 0-5 °C using a low-temperature bath.

  • Acyl Chloride Addition: Dissolve terephthaloyl chloride (1.0 eq.) in a minimal amount of anhydrous DMAc in an addition funnel. Add this solution dropwise to the cooled monomer solution over 30-45 minutes with vigorous mechanical stirring.

  • Polymerization: After the addition is complete, maintain the reaction temperature at 0-5 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 18-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Washing: Pour the viscous polymer solution into a high-speed blender containing methanol to precipitate the polymer.

  • Purification: Collect the fibrous polymer by vacuum filtration. Wash the polymer thoroughly with hot water and then with methanol to remove unreacted monomers, oligomers, and residual solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization:

  • FT-IR Spectroscopy: To confirm the formation of the amide linkage (C=O stretch ~1650 cm⁻¹, N-H stretch ~3300 cm⁻¹) and the presence of the nitro group (asymmetric and symmetric stretches ~1530 and 1350 cm⁻¹).

  • NMR Spectroscopy: To elucidate the polymer structure.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Logical Workflow for Polyamide Synthesis

G cluster_prep Monomer Preparation cluster_reaction Polycondensation cluster_workup Polymer Isolation & Purification Monomer1 This compound in DMAc/LiCl Reaction Mixing and Reaction (0°C to RT) Monomer1->Reaction Monomer2 Terephthaloyl chloride in DMAc Monomer2->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing (Water & Methanol) Filtration->Washing Drying Vacuum Drying Washing->Drying Final_Product Purified Polyamide Drying->Final_Product

Caption: Workflow for the synthesis of a novel polyamide.

Part 2: Azo Dyes and Pigments from this compound

Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[2] They are synthesized through a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component.[3][4] The primary amine of this compound makes it a suitable precursor for the synthesis of novel azo dyes.

Scientific Rationale

The primary aromatic amine of this compound can be converted into a diazonium salt by reacting with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[3] This diazonium salt is an electrophile that can then attack an electron-rich aromatic ring (such as a phenol or an aniline derivative) in an electrophilic aromatic substitution reaction to form a stable azo compound. The resulting molecule will have an extended conjugated system, which is the chromophore responsible for its color. The nitro and benzamide groups will act as auxochromes, modifying the color and properties (like lightfastness) of the dye.

Hypothetical Synthesis of an Azo Dye

This protocol outlines the synthesis of a hypothetical monoazo dye by diazotizing this compound and coupling it with 2-naphthol.

Protocol 2: Synthesis of a 2-Naphthol-based Azo Dye

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

Step A: Diazotization

  • In a beaker, dissolve this compound (1.0 eq.) in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 eq.) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step B: Coupling Reaction

  • In another beaker, dissolve 2-naphthol (1.0 eq.) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step A to the cold 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Check that the solution is alkaline (pH 9-10) to ensure the phenoxide ion is the active coupling species.

Step C: Isolation and Purification

  • Collect the solid azo dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol/water mixture) to purify it.

  • Dry the purified dye in a desiccator or a low-temperature oven.

Characterization:

  • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) in the visible region.

  • FT-IR Spectroscopy: To confirm the presence of the azo linkage (-N=N-), typically a weak band around 1400-1450 cm⁻¹.

  • Melting Point: To assess the purity of the compound.

G cluster_diazotization Diazotization (Step A) cluster_coupling Coupling (Step B) cluster_product Product (Step C) Amine This compound Reagent1 NaNO₂ + HCl (0-5°C) Diazonium Diazonium Salt Amine->Diazonium forms Reagent1->Diazonium Reaction Coupling Reaction Diazonium->Reaction Coupler 2-Naphthol in NaOH Coupler->Reaction AzoDye Azo Dye Precipitate Reaction->AzoDye yields

Sources

Application Note & Protocol: A Guide to the Synthesis of 2-Amino-6-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 2-amino-6-nitrobenzamide derivatives, a class of compounds holding significant importance as key intermediates and pharmacophores in medicinal chemistry. Notably, this scaffold is a cornerstone in the structure of several Poly(ADP-ribose) polymerase (PARP) inhibitors, a successful class of anticancer drugs.[1][2] This guide outlines two robust synthetic pathways to the crucial precursor, 2-amino-6-nitrobenzoic acid, and subsequently details the standard methodologies for amide bond formation to generate a diverse library of derivatives. The protocols are designed to be reproducible and are supported by mechanistic explanations and references to authoritative literature.

Introduction and Strategic Overview

The this compound framework is a privileged structure in modern drug discovery. Its unique electronic and steric properties make it an ideal building block for creating potent and selective enzyme inhibitors. Beyond its prominent role in PARP inhibitors like Olaparib, this scaffold is also utilized in the synthesis of dyes and other fine chemicals.[1][3]

The synthetic strategy is logically dissected into two primary stages:

  • Formation of the Core Intermediate: The synthesis of 2-amino-6-nitrobenzoic acid.

  • Derivatization: The coupling of the core intermediate with various primary or secondary amines to form the target benzamide derivatives.

This modular approach allows for the late-stage introduction of diversity, a highly desirable feature in drug development campaigns.

Retrosynthetic Analysis

A general retrosynthetic pathway highlights the key bond disconnections for the target molecule. The primary disconnection is the amide bond, leading back to the 2-amino-6-nitrobenzoic acid core and a corresponding amine. The acid core itself can be traced back to commercially available starting materials through either nucleophilic substitution or selective reduction.

G Target This compound Derivative Acid 2-Amino-6-nitrobenzoic Acid Target->Acid Amide Bond Disconnection Amine Primary or Secondary Amine (R1R2NH) Target->Amine HaloAcid 2-Halo-6-nitrobenzoic Acid (e.g., X=Cl) Acid->HaloAcid Ammonolysis (C-N Bond Formation) DinitroAcid 2,6-Dinitrobenzoic Acid Acid->DinitroAcid Selective Reduction (NO2 -> NH2)

Caption: Retrosynthetic analysis of this compound derivatives.

Synthesis of the Core Intermediate: 2-Amino-6-nitrobenzoic Acid

The efficient synthesis of the 2-amino-6-nitrobenzoic acid intermediate is critical for the overall success of the campaign. Two primary, well-documented routes are presented below.

Route A: Copper-Catalyzed Ammonolysis of 2-Halo-6-nitrobenzoic Acid

This method is often preferred in industrial settings due to the low cost and ready availability of the 2-halo-6-nitrobenzoic acid starting materials.[4] The reaction proceeds via a nucleophilic aromatic substitution, where the halide is displaced by ammonia. The use of a copper catalyst is essential to facilitate this transformation under reasonably mild conditions.

  • Materials & Reagents:

    • 2-Chloro-6-nitrobenzoic acid

    • Cuprous oxide (Cu₂O)

    • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol

    • Aqueous Ammonia (28-30%)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Deionized Water

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • High-pressure autoclave with stirring and temperature control

    • Standard laboratory glassware

    • Rotary evaporator

    • pH meter or pH paper

  • Procedure:

    • Reaction Setup: In a suitable autoclave, combine 2-chloro-6-nitrobenzoic acid (1.0 eq.), cuprous oxide (0.05-0.1 eq.), and DMF (or ethanol) as the solvent.

    • Ammonia Addition: Add aqueous ammonia (5-10 eq.) to the vessel.

    • Reaction: Seal the autoclave and begin stirring. Heat the mixture to 90-110 °C. The internal pressure will rise; monitor the reaction progress according to pressure drop or by sampling (if possible). The reaction typically takes 12-20 hours.[4][5]

    • Workup - Cooldown & Quench: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any residual pressure. Transfer the reaction mixture to a beaker.

    • Acidification: While stirring in an ice bath, slowly add concentrated HCl to the mixture to adjust the pH to 1-2.[4] This step protonates the product, causing it to precipitate, and also dissolves copper salts.

    • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

    • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 2-amino-6-nitrobenzoic acid.[5]

Route B: Selective Reduction of 2,6-Dinitrobenzoic Acid

This route offers an alternative with potentially high yields and avoids the need for high-pressure equipment. The key challenge is the selective reduction of one nitro group in the presence of the second nitro group and a carboxylic acid. Mild reducing agents, such as alkali metal hydrosulfides, are effective for this purpose.[6]

  • Materials & Reagents:

    • 2,6-Dinitrobenzoic acid

    • Sodium Hydrosulfide (NaSH) or another sulfide-based reducing agent

    • Methanol or Ethanol

    • Deionized Water

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolution: Dissolve 2,6-dinitrobenzoic acid (1.0 eq.) in a mixture of water and alcohol (e.g., methanol). If solubility is an issue, the acid can be converted to its sodium salt in situ with sodium bicarbonate.[6]

    • Reductant Addition: Prepare a solution of sodium hydrosulfide (approx. 2.0-2.5 eq.) in water. Slowly add the NaSH solution to the dinitrobenzoic acid solution. The reaction is exothermic; maintain the temperature between 40-60 °C using a water bath.

    • Reaction: Stir the mixture at this temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Workup - Acidification: Once the reaction is complete, cool the mixture in an ice bath. Carefully acidify to pH 2-3 with concentrated HCl. The product will precipitate out of the solution.

    • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization as described in Protocol 1. The reported yield for this conversion is often high, potentially exceeding 85%.[6]

Synthesis of this compound Derivatives

With the core intermediate in hand, the final step is the formation of the amide bond. This is one of the most fundamental reactions in medicinal chemistry, and several reliable methods exist. The most common approach involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the desired amine.

Method A: Carboxylic Acid Activation

Directly reacting a carboxylic acid with an amine is generally unfavorable as it forms a stable ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be converted into a more reactive electrophile.

This is a classic, robust, and cost-effective method suitable for many substrates.

  • Materials & Reagents:

    • 2-Amino-6-nitrobenzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • The desired primary or secondary amine (R₁R₂NH)

    • A non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-amino-6-nitrobenzoic acid (1.0 eq.) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5-2.0 eq.) or oxalyl chloride (1.2-1.5 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution and gas evolution ceases.

    • Removal of Excess Reagent: Remove the excess SOCl₂ or (COCl)₂ and solvent under reduced pressure. This step is crucial and should be done thoroughly. The resulting acyl chloride is often used immediately without further purification.

    • Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq.) and triethylamine (1.5-2.0 eq.) in anhydrous DCM. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor completion by TLC.

    • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final this compound derivative.

For more sensitive or complex substrates, or when milder conditions are required, modern peptide coupling reagents are the preferred choice. These reagents activate the carboxylic acid in situ, avoiding the harsh conditions of acyl chloride formation.[8]

Reagent AcronymFull NameTypical Conditions
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate1.1 eq. HATU, 2.0 eq. DIPEA or TEA, in DMF or DCM, RT, 4-16h
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate1.1 eq. HBTU, 2.0 eq. DIPEA or TEA, in DMF or DCM, RT, 4-16h
EDC / EDAC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride1.2 eq. EDC, often with an additive like HOBt (1.0 eq.), in DCM or DMF, RT, 12-24h
DCC N,N'-Dicyclohexylcarbodiimide1.1 eq. DCC, often with DMAP (0.1 eq.), in DCM, RT, 12-24h (Note: DCU byproduct)

General Experimental Workflow and Characterization

A successful synthesis campaign relies on a systematic workflow from reaction setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Reagent & Glassware Preparation Setup Reaction Setup (Inert atmosphere, Temp. control) Reagents->Setup Monitor Reaction Monitoring (TLC, LC-MS) Setup->Monitor Quench Quenching & Extraction Monitor->Quench Purify Purification (Chromatography, Recrystallization) Quench->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Final Final Product Characterize->Final

Caption: General laboratory workflow for chemical synthesis.

Upon purification, the identity and purity of the final this compound derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.

References

  • EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google P
  • CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google P
  • CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google P
  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed. [Link]
  • Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed. [Link]
  • Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of...
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  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Public
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental setup for evaluating 2-Amino-6-nitrobenzamide. This document provides a series of detailed protocols, from initial cytotoxicity screening to in-depth mechanistic studies, designed to characterize the biological activity of this compound. The methodologies described herein are grounded in established cell-based assays and are structured to provide a logical workflow for investigating the potential of this compound as a therapeutic agent, with a particular focus on its potential role as a PARP inhibitor and inducer of DNA damage.

Introduction

The benzamide moiety is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of amino and nitro functional groups can significantly influence the biological activity of these compounds. This compound, with its specific substitution pattern, presents an interesting profile for investigation, particularly in the context of oncology. Structurally related nitroaromatic compounds have been explored for their potential as anticancer agents, with some demonstrating mechanisms of action related to the induction of DNA damage and inhibition of DNA repair pathways.[1][2] Notably, the benzamide structure is a key feature of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have shown significant efficacy in cancers with deficiencies in DNA repair, such as those with BRCA1/2 mutations.[3][4]

The rationale for the in vitro evaluation of this compound is to systematically assess its cytotoxic and potential anti-cancer properties. This guide will take a tiered approach, beginning with broad cytotoxicity screening across a panel of cancer cell lines to determine the compound's potency and selectivity. Subsequently, we will delve into the mechanism of cell death, investigating the induction of apoptosis. Finally, we will explore a plausible mechanism of action by examining the compound's ability to inhibit PARP and induce DNA damage. This structured approach ensures a thorough and scientifically rigorous evaluation of this compound's in vitro activity.

Compound Handling and Preparation

Proper handling and preparation of this compound are critical for obtaining reproducible and reliable experimental results.

2.1. Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₇N₃O₃[5]
Molecular Weight181.15 g/mol [5]
AppearanceYellow solid[6]
SolubilityInsoluble in water. Soluble in some organic solvents like DMSO.[6]
StorageStable under normal conditions. Store at room temperature.[6]

2.2. Stock Solution Preparation

Due to its poor water solubility, a stock solution of this compound should be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro assays.

Protocol:

  • Weigh out a precise amount of this compound powder.

  • Dissolve the powder in 100% cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Gently warm and vortex the solution to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Workflow

The following workflow provides a logical progression for the in vitro characterization of this compound.

experimental_workflow cluster_phase3 Phase 3: Mechanistic Investigation p1_start Prepare Serial Dilutions of this compound p1_assay MTT Assay on Cancer Cell Panel p1_start->p1_assay p1_end Determine IC50 Values p1_assay->p1_end p2_start Treat Cells with IC50 Concentration p1_end->p2_start p2_assay Annexin V/PI Staining and Flow Cytometry p2_start->p2_assay p2_end Quantify Apoptotic vs. Necrotic Cells p2_assay->p2_end p3_parp PARP Activity Assay p2_end->p3_parp p3_dna γH2AX Immunofluorescence Staining p3_parp->p3_dna p3_comet Comet Assay p3_dna->p3_comet

Caption: A tiered experimental workflow for the in vitro characterization of this compound.

Phase 1: Cytotoxicity Screening

The initial step is to determine the cytotoxic potential of this compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7]

4.1. Cell Line Selection

A diverse panel of cell lines is recommended to assess the breadth of activity. Consider including cell lines with known DNA repair deficiencies (e.g., BRCA1 or BRCA2 mutations) alongside proficient cell lines.

Recommended Cell Lines:

  • Breast Cancer: MCF-7 (BRCA proficient), MDA-MB-231 (BRCA proficient), HCC1937 (BRCA1 mutant)[3]

  • Ovarian Cancer: A2780 (BRCA proficient), OVCAR-3 (BRCA proficient)

  • Prostate Cancer: PC-3, LNCaP

  • Non-cancerous control: HaCaT (human keratinocytes) to assess selectivity.[8]

4.2. MTT Assay Protocol

Materials:

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

4.3. Expected Data Presentation

Cell LineBRCA StatusIC₅₀ (µM) of this compound
MCF-7ProficientExperimental Value
MDA-MB-231ProficientExperimental Value
HCC1937BRCA1 mutantExperimental Value
A2780ProficientExperimental Value
OVCAR-3ProficientExperimental Value
PC-3ProficientExperimental Value
LNCaPProficientExperimental Value
HaCaTNon-cancerousExperimental Value

Phase 2: Mechanism of Cell Death - Apoptosis Assay

Once the IC₅₀ values are established, the next step is to determine whether the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for this purpose.

5.1. Principle

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

5.2. Annexin V/PI Staining Protocol

Materials:

  • Cancer cell lines of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Phase 3: Mechanistic Investigation

Based on the structural similarity of this compound to known PARP inhibitors, a plausible mechanism of action is the inhibition of PARP, leading to an accumulation of DNA damage and subsequent cell death.[8]

6.1. PARP Activity Assay

A cell-based or biochemical PARP activity assay can be used to directly measure the inhibitory effect of this compound on PARP enzymes.

Protocol (General, using a commercial ELISA kit):

  • Prepare nuclear extracts from cells treated with this compound.

  • Use a commercially available PARP assay kit (e.g., a colorimetric or chemiluminescent ELISA-based kit).

  • Follow the manufacturer's protocol, which typically involves incubating the nuclear extracts in wells coated with histones and biotinylated NAD+.

  • The amount of incorporated biotin (poly(ADP-ribose) or PAR) is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

  • Measure the absorbance and calculate the percentage of PARP inhibition relative to a known PARP inhibitor (e.g., Olaparib) as a positive control.[9][10]

6.2. DNA Damage Assessment

If this compound inhibits PARP, it is expected to lead to an accumulation of DNA damage, particularly in cells under replicative stress or with pre-existing DNA repair defects.

6.2.1. γH2AX Immunofluorescence Staining

Phosphorylation of the histone variant H2AX (to form γH2AX) is an early cellular response to DNA double-strand breaks.[11]

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with this compound at the IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against γH2AX. Follow this with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the number and intensity of γH2AX foci per nucleus. An increase in γH2AX foci in treated cells compared to controls indicates the induction of DNA double-strand breaks.

6.2.2. Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11]

comet_assay_workflow start Cell Treatment embed Embed Cells in Agarose on a Slide start->embed lyse Cell Lysis embed->lyse electrophoresis Alkaline Electrophoresis lyse->electrophoresis stain DNA Staining electrophoresis->stain visualize Visualize 'Comet' Tail stain->visualize analyze Quantify DNA Damage visualize->analyze

Caption: A simplified workflow of the Comet Assay for detecting DNA damage.

Protocol:

  • Cell Preparation: Harvest cells after treatment with this compound.

  • Embedding: Mix the cell suspension with low-melting-point agarose and spread it on a microscope slide.

  • Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Electrophoresis: Perform electrophoresis under alkaline conditions. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Use image analysis software to measure the length and intensity of the comet tail, which is proportional to the amount of DNA damage.

Conclusion and Future Directions

This document provides a robust framework for the initial in vitro characterization of this compound. The successful execution of these protocols will yield valuable data on the compound's cytotoxicity, its ability to induce apoptosis, and its potential mechanism of action related to PARP inhibition and DNA damage. Positive results from these assays would warrant further investigation, including more detailed mechanistic studies (e.g., cell cycle analysis, Western blotting for key DNA damage response proteins), evaluation in combination with other chemotherapeutic agents, and eventual progression to in vivo models.

References

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Sources

Application Notes and Protocols for the Handling and Storage of Aromatic Nitro-Amide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scope: Initial searches for the specific isomer 2-Amino-6-nitrobenzamide did not yield a dedicated Safety Data Sheet (SDS) or comprehensive handling protocols. To ensure scientific accuracy and provide a robust, data-backed guide, this document will focus on the well-characterized and structurally related compound, 2-Nitrobenzamide (CAS: 610-15-1) . The principles, protocols, and safety precautions detailed herein are based on authoritative data for 2-Nitrobenzamide and serve as a comprehensive model for handling similar aromatic nitro-amide compounds. Researchers must always consult the specific SDS for any chemical prior to use.

Introduction

2-Nitrobenzamide is a beige crystalline powder that serves as a key intermediate in various organic synthesis pathways, particularly in the development of pharmaceuticals and functional materials.[1] The presence of both a nitro group and an amide group on the aromatic ring imparts specific reactivity and also necessitates stringent handling and storage protocols to ensure personnel safety and experimental integrity. This guide provides a detailed framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-Nitrobenzamide, grounded in established safety data and laboratory best practices.

Section 1: Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. These properties dictate storage conditions, appropriate solvents, and potential physical hazards.

PropertyValueSource(s)
CAS Number 610-15-1[2]
Molecular Formula C₇H₆N₂O₃[2][3]
Molecular Weight 166.13 g/mol [2]
Appearance Beige crystalline powder[3]
Melting Point 174-178 °C
Boiling Point ~317 °C (Decomposes)
Solubility Insoluble in water.[2][3] Soluble in methanol.[2]
Density 1.385 g/cm³

Section 2: Hazard Identification and Risk Assessment

2-Nitrobenzamide is classified as hazardous. The primary risks are associated with ingestion, and skin/eye contact, with the potential for respiratory irritation.[3] The nitro-aromatic structure is the principal driver of its toxicological profile.

GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[2][3][4][5]
Skin Irritation Category 2H315: Causes skin irritation.[2][3][4]
Eye Irritation Category 2H319: Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation.[2][3]

Expert Analysis of Hazards:

  • Oral Toxicity (H302): Ingestion is a primary route of exposure. The "Harmful if swallowed" classification mandates that this compound should never be handled in areas where food or drink are consumed.[5]

  • Skin and Eye Irritation (H315, H319): Direct contact with the powder can cause significant irritation.[4] The causality lies in the chemical's ability to interact with and disrupt biological membranes. This underscores the absolute requirement for proper gloves and eye protection.

  • Respiratory Irritation (H335): As a fine powder, 2-Nitrobenzamide can easily become airborne, creating an inhalation hazard.[3] The particles can irritate the mucous membranes of the respiratory tract. This is why engineering controls, such as a chemical fume hood, are not merely recommended but essential.

  • Reactivity: As a nitrated amide, it is incompatible with strong oxidizing agents and strong bases.[3][6] When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx), which is a critical consideration for fire safety and thermal stability experiments.[3]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach, combining engineering controls with appropriate PPE, is crucial for mitigating exposure risks.

Engineering Controls

The primary engineering control is to handle 2-Nitrobenzamide powder within a certified chemical fume hood.[7] This prevents the inhalation of airborne dust and contains any potential spills. An eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

The selection and use of PPE is the final barrier between the researcher and the chemical. A risk assessment should always precede any handling.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) that have been tested and approved under appropriate standards like EN 374.[7] It is critical to use the proper removal technique to avoid skin contact with the glove's outer surface.[7]

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact with dust particles.[5][7]

  • Skin and Body Protection: A lab coat is required. For larger quantities, additional protective clothing may be necessary to prevent skin exposure.[5][8]

  • Respiratory Protection: If working outside of a fume hood (not recommended) or if dust generation is unavoidable, a NIOSH-approved respirator is necessary.[9]

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contamination Avoidance) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Turn inside out) Doff2 2. Lab Coat (Fold inward) Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash

Figure 1. Standard sequence for donning and doffing PPE.

Section 4: Safe Handling Protocol

This protocol outlines the step-by-step process for safely weighing and transferring solid 2-Nitrobenzamide.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weigh boats, receiving flask, etc.) inside the hood.

    • Don the appropriate PPE as described in Section 3.

  • Weighing and Transfer:

    • Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

    • Carefully open the 2-Nitrobenzamide container. Avoid creating dust by using slow, deliberate movements.

    • Using a clean spatula, transfer the desired amount of powder to the weigh boat.

    • Securely close the primary container immediately after dispensing.

    • Carefully transfer the weighed powder to the receiving vessel. If necessary, use a powder funnel to minimize the risk of spillage.

  • Post-Handling:

    • Clean any residual dust from the spatula and work surface using a cloth lightly dampened with methanol.[2]

    • Treat all disposable materials (weigh boats, wipes) as contaminated waste.

    • Doff PPE using the correct procedure to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.[7]

Section 5: Storage and Incompatibility

Proper storage is essential for maintaining the chemical's stability and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[5][6][7] The container must be kept tightly closed to prevent moisture ingress and contamination.[5][6][7]

  • Incompatible Materials: Segregate 2-Nitrobenzamide from strong oxidizing agents and strong bases.[3][6] Contact with these substances can lead to vigorous, potentially hazardous reactions.

Section 6: Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

Spill Response
  • Evacuate and Secure: Alert others in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory.

  • Assess and Equip: Ensure you are wearing the correct PPE before attempting cleanup.

  • Contain and Clean:

    • DO NOT dry sweep. This will generate hazardous dust.[7][8]

    • For small spills, dampen the solid material with methanol to prevent dust formation.[2][9]

    • Carefully sweep up or collect the dampened material using absorbent paper and place it into a suitable, labeled, and closed container for disposal.[2][7]

    • Wash the contaminated surface with methanol, followed by a thorough wash with soap and water.[2][9]

Spill_Response Start Spill Occurs Assess Assess Spill Size & Location Start->Assess IsContained Is spill contained in fume hood? Assess->IsContained Evacuate Evacuate Area Alert Supervisor DonPPE Don Appropriate PPE (Gloves, Goggles, etc.) Evacuate->DonPPE After area is secured Dampen Dampen solid with Methanol to prevent dust DonPPE->Dampen IsContained->Evacuate No / Large Spill IsContained->DonPPE Yes Collect Collect material into sealed waste container Dampen->Collect Decontaminate Decontaminate area with solvent then soap/water Collect->Decontaminate Dispose Dispose of waste via hazardous waste program Decontaminate->Dispose

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-6-nitrobenzamide. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important chemical intermediate. This compound and its precursors are valuable building blocks in the creation of various pharmaceutical compounds and agricultural chemicals[1]. This guide provides in-depth, field-proven insights into common problems, their underlying causes, and robust troubleshooting solutions.

Overview of Common Synthetic Pathways

The synthesis of this compound can be approached via several routes, each with its own set of advantages and potential challenges. The final step is typically the amidation of 2-amino-6-nitrobenzoic acid. Therefore, the primary challenge often lies in the efficient synthesis of this key precursor.

  • Selective Reduction of 2,6-Dinitrobenzoic Acid: This is a widely used method that involves the selective reduction of one nitro group. It is capable of producing high yields when optimized[1].

  • Amination of 2-Halo-6-nitrobenzoic Acid: This pathway uses inexpensive starting materials and involves the substitution of a halogen (like chlorine) with an amino group, often using ammonia in the presence of a copper catalyst[2].

  • Hofmann Rearrangement: A multi-step process starting from 3-nitrophthalic anhydride or its derivatives[1][2].

The diagram below illustrates these primary synthetic funnels.

cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Final Product A 2,6-Dinitrotoluene D 2-Amino-6-nitrobenzoic Acid A->D Oxidation & Selective Reduction B 2-Chloro-6-nitrobenzoic Acid B->D Catalytic Amination C 3-Nitrophthalic Anhydride C->D Multi-step / Rearrangement E This compound D->E Amidation

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Synthesis of 2-Amino-6-nitrobenzoic Acid Intermediate

This section addresses common issues encountered during the synthesis of the key precursor, 2-amino-6-nitrobenzoic acid, which is subsequently amidated.

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yield is a frequent issue that can stem from several factors, primarily incomplete reaction, degradation of product, or side-reaction pathways.

  • Causality - Incomplete Reaction: In the selective reduction of 2,6-dinitrobenzoic acid, insufficient reducing agent or non-optimal temperature can lead to a stalled reaction. The reaction of 2,6-dinitrobenzoic acid with a reducing agent like sodium hydrosulfide is typically conducted at reflux temperature, but overheating should be avoided[1]. A temperature range of 60°C to 95°C is often effective[1]. Similarly, in the copper-catalyzed amination of 2-halo-6-nitrobenzoic acid, reaction temperatures between 70-150°C are required for the reaction to proceed to completion[2].

  • Causality - Side Reactions:

    • Over-reduction: In the dinitro-acid reduction, using an overly potent reducing system or extending the reaction time can lead to the reduction of both nitro groups, forming 2,6-diaminobenzoic acid.

    • Decarboxylation: In the halo-acid amination route, harsh conditions such as high temperatures and pressures can cause the loss of the carboxylic acid group, which significantly lowers the yield of the desired product[2]. The use of a cuprous catalyst helps to mitigate this by allowing for milder reaction conditions[2].

  • Troubleshooting Workflow:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting material and the formation of the product[3][4]. If the starting material persists, the reaction is incomplete.

    • Optimize Reagent Stoichiometry: For the reduction method, ensure you are using 1 to 5 equivalents of the reducing agent (e.g., sulfide, hydrosulfide, or polysulfide)[1].

    • Control Temperature Carefully: Maintain the temperature within the optimal range. For the reduction, 65°C has been cited as an effective temperature[1]. Avoid excessive heating to prevent side reactions.

    • Ensure Catalyst Activity: For the halo-acid route, ensure the cuprous catalyst is active and used in the correct proportion.

Question 2: I am observing multiple spots on my TLC plate, indicating significant impurity formation. How can I identify and prevent these byproducts?

Answer: Impurity profiles can offer significant clues about what is going wrong in your reaction.

  • Common Impurities & Their Origin:

    • Unreacted Starting Material: The most obvious impurity, indicating an incomplete reaction.

    • Over-reduced Product (2,6-diaminobenzoic acid): A more polar spot on TLC than the desired product. This arises from non-selective reduction.

    • Reaction Intermediates: The reduction of a nitro group can proceed through nitroso and hydroxylamino intermediates[1]. These may be present in small amounts if the reaction does not go to completion.

    • Isomeric Impurities: If the starting material (e.g., dinitrotoluene) contains other isomers, they will be carried through the synthesis[5].

  • Prevention & Mitigation Strategy:

    • Selective Reducing Agents: The Zinin reduction, using reagents like sodium sulfide or hydrosulfide, is known for its selectivity in reducing one nitro group in the presence of another, especially when sterically differentiated[5]. This is the cornerstone of the high-yield synthesis from 2,6-dinitrobenzoic acid[1].

    • Reaction Monitoring: As mentioned, diligent TLC monitoring is crucial. Quench the reaction as soon as the starting material is consumed to prevent over-reduction or other side reactions.

    • Purification of Starting Materials: Ensure the purity of your initial reagents. If starting from the nitration of toluene, isomers may need to be separated by fractional crystallization or chromatography before proceeding[5].

The following decision tree can guide your troubleshooting process for low yield and impurity issues.

A Problem Identified: Low Yield or Impurities B Analyze Reaction Mixture by TLC A->B C Predominantly Unreacted Starting Material B->C Incomplete Reaction D Multiple Spots (Product + Byproducts) B->D Side Reactions E Action: - Increase reaction time/temp - Check reagent stoichiometry - Verify catalyst activity C->E G Isolate and Characterize Byproducts (NMR, MS) D->G F Action: - Optimize for selectivity (temp, reagent) - Use milder conditions - Improve purification protocol G->F

Caption: Troubleshooting workflow for synthesis problems.

Troubleshooting Guide: Final Amidation Step

Question 3: The conversion of 2-amino-6-nitrobenzoic acid to the final amide product is inefficient. How can I improve this step?

Answer: The direct amidation of a carboxylic acid with ammonia can be challenging because of the formation of a stable ammonium carboxylate salt, which requires high temperatures to dehydrate to the amide[6].

  • Causality - Low Reactivity: Carboxylic acids are not sufficiently electrophilic to react readily with neutral amines like ammonia. The initial acid-base reaction to form the salt is much faster.

  • Solutions for Efficient Amidation:

    • Activation of the Carboxylic Acid: The most reliable method is to convert the carboxylic acid into a more reactive electrophile.

      • Acid Chloride Formation: Reacting 2-amino-6-nitrobenzoic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride will form the highly reactive 2-amino-6-nitrobenzoyl chloride. This intermediate will then react rapidly with ammonia[3][6].

      • Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (DCC) or HATU can be used to activate the carboxylic acid in situ, allowing for amide bond formation under milder conditions[6][7].

    • High-Temperature Reaction with a Catalyst: Some industrial methods may involve heating the carboxylic acid with ammonia gas in the presence of a catalyst system, such as boric acid and polyethylene glycol, at high temperatures (e.g., 160-165 °C)[3]. However, this requires specialized equipment and carries the risk of thermal decomposition.

Table 1: Comparison of Amidation Methods

MethodReagentsConditionsProsCons
Direct Heating Carboxylic Acid + AmmoniaHigh Temp (>160 °C)Atom economicalHarsh conditions, risk of decomposition[3]
Acid Chloride 1. Thionyl Chloride2. AmmoniaRoom Temp to RefluxHigh reactivity, good yields[3][6]Requires extra step, corrosive reagents
Coupling Agent Acid + Amine + DCC/HATUMild (0 °C to RT)Mild conditions, high yieldsStoichiometric waste, cost of reagents[6][7]

Frequently Asked Questions (FAQs)

Q1: How should I purify the final this compound product? A1: The most common purification methods are recrystallization and column chromatography[3]. For recrystallization, solvents like ethyl acetate are often effective[2]. The workup procedure typically involves washing the crude product with dilute acid, water, and brine to remove unreacted materials and byproducts before the final purification step[3].

Q2: What are the key safety precautions for this synthesis? A2: Nitroaromatic compounds can be toxic and potentially explosive, especially at elevated temperatures or in the presence of strong acids[8]. Nitrating agents (nitric/sulfuric acid) are highly corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Careful temperature control during exothermic steps like nitration is critical[5].

Q3: Can I monitor the reaction using techniques other than TLC? A3: While TLC is the most common and accessible method, High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on reaction conversion and purity[2]. For structural confirmation of the final product and key intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential[2].

Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzoic Acid via Selective Reduction

This protocol is adapted from established high-yield procedures for the selective reduction of 2,6-dinitrobenzoic acid[1].

Materials & Reagents:

  • 2,6-Dinitrobenzoic acid

  • Sodium hydrosulfide (NaSH) or Sodium sulfide (Na₂S·9H₂O)

  • Methanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,6-dinitrobenzoic acid (1.0 eq.) in a mixture of water and methanol[1].

  • Addition of Reducing Agent: Prepare a solution of sodium hydrosulfide (approx. 2.0-3.0 eq.) in water and add it dropwise to the stirred suspension. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (target temperature ~65-80°C) and maintain for 2-4 hours[1]. Monitor the reaction's progress by TLC until the starting material is no longer visible.

  • Workup - Quenching & Acidification: Cool the mixture to room temperature. Carefully acidify the reaction mixture with concentrated HCl to a pH of 1-2 to precipitate the product[2].

  • Extraction: Extract the aqueous solution multiple times with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers[1][2].

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate[3].

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2-amino-6-nitrobenzoic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate to achieve high purity[2]. A yield of over 90% can be achieved with this method[1].

References

  • Process for preparing 2-amino-6-nitro-benzoic acid.
  • Discovery and history of nitrobenzamide compounds in research. Benchchem.
  • An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid. Benchchem.
  • Synthesis of 2-Hydroxy-6-nitrobenzaldehyde: Applic
  • Preparation method of 2-amino-6-nitrobenzoic acid.
  • Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14.
  • 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. NCBI.
  • Chemistry of Amides. Chemistry LibreTexts.
  • Application Notes and Protocols: The Role of 2-Nitrobenzoic Acid and Its Deriv

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Technical Support Center: Optimizing the Synthesis of 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low Overall Yield

A diminished yield can be a significant roadblock. The following table outlines potential causes and their corresponding solutions.

Potential Cause Recommended Solution & Explanation
Incomplete Reaction Monitor reaction progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials.[1][2] Optimize reaction time and temperature: A slight, controlled increase in temperature or an extension of the reaction time may be necessary. However, be cautious as excessive heat can lead to product degradation.[2]
Side Reactions Control reaction conditions: Strictly regulate the temperature and the rate of reagent addition to minimize the formation of byproducts. For instance, in nitration reactions, maintaining a low temperature (e.g., 0-10 °C) is crucial.[3] Use high-purity starting materials: Impurities in reactants can lead to undesired side reactions.[2]
Product Degradation Avoid excessive heat: High temperatures during the reaction or purification can decompose the desired product. Optimize the temperature and duration to find a balance between reaction completion and product stability.[2]
Losses During Work-up Optimize isolation procedures: If precipitating the product, ensure the pH is adjusted to the isoelectric point to minimize its solubility in the solvent. When performing extractions, ensure the appropriate solvent is used and that extractions are performed multiple times to maximize recovery.[3][4]
Problem 2: High Levels of Impurities in the Crude Product

The purity of your final product is as crucial as the yield. Here’s how to address common impurity issues.

Potential Cause Recommended Solution & Explanation
Unreacted Starting Materials Ensure complete reaction: As with low yield, monitor the reaction to completion using TLC or HPLC.[1][3] Optimize stoichiometry: A slight excess of one reactant can sometimes drive the reaction to completion, but be mindful that this can complicate purification.[1]
Formation of Regioisomers Control reaction conditions: The formation of isomers, such as 2-amino-3-nitrobenzenesulfonic acid in related syntheses, is often temperature-dependent. Precise temperature control during steps like nitration or sulfonation is critical to ensure the desired regioselectivity.[3]
Over-oxidation or Over-nitration Slow reagent addition: Add the oxidizing or nitrating agent slowly and in a controlled manner. A rapid addition can create localized areas of high concentration, leading to over-reaction.[2] Maintain strict temperature control: Use an efficient cooling system to dissipate the heat generated during exothermic reactions.[2]
Hydrolysis of Intermediates or Product Ensure anhydrous conditions: For reactions sensitive to water, use dry solvents and reagents to prevent the hydrolysis of activated intermediates back to their starting materials.[1]
Problem 3: Difficulty in Product Purification

Even with a successful reaction, purification can be challenging.

Potential Cause Recommended Solution & Explanation
Poor Crystallization Optimize solvent system: If your product "oils out" or forms very fine particles, the solvent system may not be ideal. Screen different solvents or solvent mixtures for recrystallization.[2] Controlled cooling: Allow the solution to cool slowly to encourage the formation of larger, purer crystals. A rapid crash-cooling can trap impurities.[2]
Product Discoloration Activated carbon treatment: The presence of colored impurities can often be resolved by treating the solution with activated carbon before filtration.[2] Recrystallization: A thorough recrystallization is one of the most effective methods for removing colored byproducts and improving the overall purity.[5]
Co-precipitation of Impurities Multiple recrystallizations: If a single recrystallization is insufficient, multiple cycles may be necessary to achieve the desired purity. Column chromatography: For challenging separations, purification by column chromatography can be employed to separate the desired product from closely related impurities.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes for this compound?

There are several established synthetic pathways to this compound. The choice of route often depends on the availability and cost of starting materials, as well as scalability. Three common methods are:

  • From 2-Halo-6-nitrobenzoic Acid: This method involves the reaction of a 2-halo-6-nitrobenzoic acid (where the halogen can be F, Cl, Br, or I) with ammonia. The use of a cuprous catalyst can facilitate this aminolysis under milder conditions, leading to high conversion rates and good yields.[6]

  • From 2,6-Dinitrobenzoic Acid: This route involves the selective reduction of one of the nitro groups of 2,6-dinitrobenzoic acid. A variety of reducing agents can be employed, and the reaction conditions must be carefully controlled to avoid the reduction of both nitro groups.[4]

  • Multi-step Synthesis from 2-Methyl-5-nitroaniline: A common industrial route for a related compound, 2-amino-5-nitrobenzoic acid, starts with 2-methyl-5-nitroaniline, which involves the oxidation of the methyl group to a carboxylic acid.[2] A similar approach could be adapted for this compound from a corresponding methylated precursor.

Q2: How can I effectively monitor the progress of my reaction?

Monitoring the reaction is crucial for optimizing yield and minimizing side products. The two most common techniques are:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product. It is an invaluable tool for determining the optimal reaction time.[5]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the reaction progress with greater precision. This is particularly useful during process development and scale-up.[2]

Q3: What are the critical safety precautions to consider during this synthesis?

Safety should always be the top priority in the laboratory. Key safety considerations for this synthesis include:

  • Handling of Nitroaromatic Compounds: Nitroaromatic compounds can be energetic and should be handled with care. Avoid excessive heating or mechanical shock.[7]

  • Use of Strong Acids and Oxidizers: Many synthetic routes employ strong acids (e.g., sulfuric acid, nitric acid) and oxidizing agents (e.g., potassium permanganate). These reagents are corrosive and can react violently if not handled properly. Always use appropriate personal protective equipment (PPE), such as safety glasses, a lab coat, and chemical-resistant gloves.

  • Exothermic Reactions: Nitration and oxidation reactions are often highly exothermic. It is crucial to have an efficient cooling system in place and to add reagents slowly to maintain control over the reaction temperature and prevent thermal runaway.[2]

Q4: What are the best practices for purifying the final product?

The final purity of this compound is critical for its intended application. The most common and effective purification methods are:

  • Recrystallization: This is the most common method for purifying the crude product. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, or mixtures with water.[5][6]

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is a more rigorous method for separating the product from persistent impurities.[5]

Visualized Workflows

Synthetic Pathway from 2-Chloro-6-nitrobenzoic Acid

start 2-Chloro-6-nitrobenzoic Acid step1 React with Ammonia (NH3) start->step1 product This compound step1->product catalyst Cuprous Catalyst (e.g., Cu2O) catalyst->step1 solvent Organic Solvent (e.g., DMF, Ethanol) solvent->step1

Caption: Synthesis of this compound via amination.

Troubleshooting Decision Tree for Low Yield

start Low Yield Observed check_completion Is the reaction complete? (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_conditions Increase reaction time/temperature cautiously incomplete->optimize_conditions check_impurities Significant side products observed? complete->check_impurities impurities_present Side Reactions Occurring check_impurities->impurities_present Yes no_major_impurities Minimal Side Products check_impurities->no_major_impurities No refine_conditions Refine temperature control and reagent addition rate impurities_present->refine_conditions check_workup Review work-up and purification steps for product loss no_major_impurities->check_workup

Caption: A decision tree for troubleshooting low reaction yield.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid.
  • BenchChem. (2025). Optimization of reaction conditions for synthesizing benzamides.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
  • ResearchGate. (n.d.). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14.
  • BenchChem. (2025). Discovery and history of nitrobenzamide compounds in research.
  • Google Patents. (n.d.). EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid.
  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination.
  • Guidechem. (n.d.). How to prepare 2-Methyl-6-nitroaniline in synthesis?.
  • ResearchGate. (n.d.). Optimization of the reaction conditions a.
  • BenchChem. (2025). Optimization of reaction conditions for derivatizing 2-Amino-4-bromo-6-nitrobenzoic acid.
  • Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.
  • ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of....
  • Google Patents. (n.d.). CN104193646B - Preparation method of p-aminobenzamide.
  • ACS Figshare. (2016). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid.
  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • BenchChem. (2025). A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications.
  • BenchChem. (2025). Navigating Scale-Up Challenges in 2-Amino-5-nitrobenzoic Acid Synthesis: A Technical Support Guide.
  • BenchChem. (2025). Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery.
  • Indian Journal of Chemistry. (2023). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds.
  • National Institutes of Health. (n.d.). 2-Amino-6-chloro-N-methylbenzamide.
  • ResearchGate. (n.d.). Optimization of the Second-Step Reaction Conditions a.
  • BenchChem. (2025). The Chemical Significance of 2-Amino-3-nitrobenzamide in Organic Synthesis.
  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • Google Patents. (n.d.). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • PubMed. (2012). 2-Amino-3-chloro-5-nitro-benzamide.
  • BenchChem. (2025). Minimizing impurities during the synthesis of 2-Amino-5-nitrobenzenesulfonic acid.
  • BenchChem. (2025). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b)....
  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.

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Technical Support Center: Synthesis of 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating the formation of common side products. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively, ensuring the integrity and purity of your final product.

Core Synthesis Overview

The synthesis of this compound typically involves the amidation of a suitable precursor, such as 2-amino-6-nitrobenzoic acid or its activated derivatives. While the primary reaction is straightforward, the presence of both a strong electron-withdrawing nitro group and an electron-donating amino group on the aromatic ring creates a unique chemical environment that can lead to several side reactions. Understanding these potential pitfalls is the first step toward a successful and reproducible synthesis.

A common synthetic route involves the reaction of 2-halo-6-nitrobenzoic acid with ammonia, often catalyzed by a cuprous salt.[1] This method is favored for its use of readily available starting materials and relatively mild reaction conditions.[1]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: My reaction yields a product with a significantly lower melting point than expected, and the NMR spectrum shows multiple sets of aromatic signals. What are the likely impurities?

A: This is a classic indication of isomeric impurities. The nitration of precursor molecules can sometimes lead to a mixture of nitro isomers.[2] In the context of this compound synthesis, you may be co-producing isomers such as 2-amino-4-nitrobenzamide or other positional isomers depending on your starting material.

  • Causality: The directing effects of the substituents on the aromatic ring during nitration can lead to the formation of multiple isomers. Even if you start with a pure precursor, subsequent reaction conditions could potentially cause isomerization, although this is less common.

  • Troubleshooting:

    • Confirm Starting Material Purity: Before beginning your synthesis, verify the purity of your starting materials, particularly the nitro-substituted aromatic precursor, using techniques like NMR or HPLC.

    • Optimize Nitration Conditions: If you are preparing your own starting material via nitration, carefully control the reaction temperature and the rate of addition of the nitrating agent to maximize the yield of the desired isomer.[3]

    • Purification: Isomeric impurities can often be separated by column chromatography or fractional crystallization. Developing an effective HPLC method is crucial for both identifying and quantifying these isomers.[4][5]

Q2: I'm observing a colored impurity in my final product, giving it a yellowish or brownish tint. What could this be?

A: Colored impurities in reactions involving nitroaromatic compounds often point to the formation of byproducts from side reactions like dimerization or partial reduction.

  • Causality:

    • Azoxy and Azo Compounds: Under certain reductive conditions, or through side reactions, the nitro group can be partially reduced to form highly colored azoxy or azo compounds.

    • Oxidation Products: The amino group is susceptible to oxidation, which can lead to the formation of colored polymeric materials.

  • Troubleshooting:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the amino group.

    • Temperature Control: Avoid excessive reaction temperatures, as this can promote the formation of degradation and dimerization products.[6]

    • Recrystallization: A carefully chosen solvent system for recrystallization can be highly effective in removing colored impurities.[6] Consider screening solvents like ethanol/water mixtures.

Q3: My mass spectrometry analysis shows a peak with a higher molecular weight than my desired product. What could this be?

A: A higher molecular weight peak often suggests the formation of a dimer or an N-acylated byproduct.

  • Causality:

    • Dimerization: As mentioned, side reactions can lead to the formation of dimers.

    • N-Acylation: If your synthesis involves an activated carboxylic acid (like an acyl chloride) and the reaction conditions are not carefully controlled, it's possible for a second molecule of the acyl chloride to react with the amino group of your desired product, forming an N-acylated impurity.

  • Troubleshooting:

    • Stoichiometry Control: Use a slight excess of the aminating agent relative to the activated carboxylic acid to ensure the complete consumption of the more reactive species.

    • Controlled Addition: Add the activated carboxylic acid derivative slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors side reactions like N-acylation.

    • Analytical Confirmation: Use techniques like LC-MS to confirm the identity of the high molecular weight species.[7]

Potential Side Products and Their Identification

The following table summarizes potential side products, their likely causes, and recommended analytical methods for their identification.

Side Product/ImpurityPotential CauseRecommended Analytical Techniques
Isomeric Nitrobenzamides Impure starting materials, non-selective nitrationHPLC, ¹H NMR, LC-MS
Unreacted Starting Material Incomplete reactionTLC, HPLC
Hydrolyzed Precursor (2-Amino-6-nitrobenzoic acid) Presence of water, harsh reaction conditionsHPLC, LC-MS
N-Acylated Byproduct Excess activated acid, uncontrolled additionHPLC, ¹H NMR, LC-MS
Azoxy/Azo Compounds Partial reduction of the nitro groupUV-Vis Spectroscopy, LC-MS

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol provides a general framework for developing an HPLC method to identify and quantify impurities in your this compound product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of your crude or purified product in a suitable solvent (e.g., DMSO or the mobile phase) to a concentration of approximately 1 mg/mL.[8]

Note: This is a starting point. You may need to optimize the gradient and mobile phase composition to achieve the best separation for your specific impurity profile.

Visualizing Reaction Pathways and Troubleshooting

Main Synthetic Pathway

Main_Synthesis 2-Halo-6-nitrobenzoic acid 2-Halo-6-nitrobenzoic acid This compound This compound 2-Halo-6-nitrobenzoic acid->this compound  + NH3  Cu+ catalyst

Caption: Primary synthesis route to this compound.

Common Side Reactions

Side_Reactions cluster_impurities Potential Impurities Isomeric Precursors Isomeric Precursors N-Acylated Byproduct N-Acylated Byproduct Azoxy/Azo Dimers Azoxy/Azo Dimers Starting Materials Starting Materials Starting Materials->Isomeric Precursors Non-selective nitration Main Reaction Main Reaction Main Reaction->N-Acylated Byproduct Excess Acylating Agent Main Reaction->Azoxy/Azo Dimers Partial Reduction/ High Temp

Caption: Formation pathways of common side products.

Troubleshooting Workflow

Troubleshooting_Workflow Problem Observed Problem Observed Analyze Crude Product Analyze Crude Product Problem Observed->Analyze Crude Product (e.g., low MP, off-color) Identify Impurity Identify Impurity Analyze Crude Product->Identify Impurity (HPLC, MS, NMR) Adjust Reaction Conditions Adjust Reaction Conditions Identify Impurity->Adjust Reaction Conditions e.g., Isomers, N-acylation Optimize Purification Optimize Purification Identify Impurity->Optimize Purification e.g., Colored byproducts Pure Product Pure Product Adjust Reaction Conditions->Pure Product Optimize Purification->Pure Product

Caption: A logical approach to troubleshooting synthesis issues.

References

  • ResearchGate. (n.d.). Qualitative and quantitative determination of trace amounts of aliphatic and aromatic amides and separation from ammonium impurities by molecular emission cavity analysis (MECA).
  • PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.
  • ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of....
  • Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
  • Google Patents. (n.d.). EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole.
  • ResearchGate. (n.d.). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14.
  • SCIRP. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
  • Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Bionano Genomics. (n.d.). Troubleshooting Guides.
  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds.
  • ResearchGate. (n.d.). Aromatic Nitro and Amino Compounds.
  • PubMed. (2021). Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview.

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Technical Support Center: Optimizing 2-Amino-6-nitrobenzamide Solubility for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-6-nitrobenzamide. This document provides in-depth troubleshooting advice and validated protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to help you ensure that your experimental results are accurate and reproducible by addressing solubility, a critical and often underestimated variable.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dissolved my this compound perfectly in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What is happening and how can I fix it?

This is the most common issue researchers face and is a classic case of compound "crash-out" or "DMSO shock".[1]

The Causality: this compound, like many aromatic organic molecules, is highly soluble in a polar aprotic solvent like 100% Dimethyl Sulfoxide (DMSO) but has very poor solubility in water (reported as <0.1 mg/mL).[2] When a small volume of your concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer, the solvent environment abruptly shifts from organic to aqueous. The compound is no longer soluble in this new environment and precipitates out of the solution, making the effective concentration in your assay unknown and significantly lower than intended.[3]

Troubleshooting Workflow:

Follow this decision tree to diagnose and solve the precipitation issue.

G start Precipitation Observed Upon Dilution check_dmso What is the final DMSO concentration? start->check_dmso high_dmso > 1% DMSO check_dmso->high_dmso High low_dmso < 1% DMSO check_dmso->low_dmso Low action_reduce_dmso Action: Increase stock concentration to reduce transfer volume. Aim for final DMSO < 0.5%. high_dmso->action_reduce_dmso action_protocol Action: Modify dilution protocol. (e.g., vortex during addition, add compound to buffer slowly). low_dmso->action_protocol check_again Still Precipitating? action_reduce_dmso->check_again check_again->action_protocol Yes resolved Issue Resolved check_again->resolved No check_again2 Still Precipitating? action_protocol->check_again2 action_ph Action: Investigate buffer pH. (See FAQ #3) check_again2->action_ph Yes check_again2->resolved No check_again3 Still Precipitating? action_cosolvent Action: Consider co-solvents or other excipients. (See Advanced Strategies) check_again3->action_cosolvent Yes check_again3->resolved No not_resolved Advanced Help Needed action_cosolvent->not_resolved

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Protocol: Preparing Working Solutions to Minimize Precipitation

  • Prepare High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM, see FAQ #2 for determining the maximum).

  • Create Intermediate Dilutions (if needed): For a dose-response curve, perform serial dilutions in 100% DMSO. This ensures the DMSO concentration is constant across all test points before the final aqueous dilution.[1]

  • Prepare Final Working Solution:

    • Dispense the required volume of your final aqueous assay buffer into the destination tube or plate well first.

    • Calculate the small volume of DMSO stock needed. For example, to get a 10 µM final concentration from a 10 mM stock in a 1 mL final volume, you would add 1 µL. This results in a final DMSO concentration of only 0.1%.

    • While vortexing or rapidly pipetting the aqueous buffer, add the small aliquot of DMSO stock directly into the buffer. This rapid mixing helps disperse the compound molecules before they have a chance to aggregate and precipitate.

  • Equilibrate: Allow the working solution to equilibrate for 15-30 minutes at the assay temperature before starting your experiment. Visually inspect for any cloudiness or precipitate against a dark background.

Q2: What is the best solvent for a high-concentration stock solution, and how can I determine the solubility limit?

Choosing the right solvent and knowing its saturation point is crucial for preventing issues downstream.[4] For most nonpolar to moderately polar compounds used in drug discovery, DMSO is the solvent of choice due to its high solubilizing power.[5][6]

Data Presentation: Relative Solubility Profile

While precise numerical solubility data for this compound is not widely published, a qualitative assessment based on its structure and analogous compounds can be performed.

SolventTypeExpected SolubilityKey Considerations
DMSO Polar AproticHigh Hygroscopic (absorbs water), which can reduce solubility over time.[7] Use anhydrous grade and store with desiccant.
DMF Polar AproticHigh Similar to DMSO. Can be more toxic to cells.
Ethanol Polar ProticModerate Less toxic than DMSO for cellular assays but also a weaker solvent for this compound class.
Methanol Polar ProticLow-Moderate Can be used but is generally more volatile and toxic than ethanol.
Water Polar ProticVery Low Unsuitable for creating high-concentration stock solutions.[2]

Step-by-Step Protocol: Determining Maximum Stock Concentration

This protocol helps you experimentally determine the practical solubility limit in your chosen solvent, adapting a standard methodology.[8]

  • Materials:

    • This compound

    • Anhydrous DMSO (or other solvent to be tested)

    • 1.5 mL microcentrifuge tubes

    • Analytical balance

    • Vortex mixer and sonicator

  • Procedure:

    • Weigh out a precise amount of compound (e.g., 2 mg) into a microcentrifuge tube.

    • Add a small, measured volume of DMSO (e.g., 50 µL) to the tube. This would target a high concentration (e.g., ~240 mM for a MW of 166.13 g/mol ).

    • Vortex vigorously for 2 minutes. If the solid is not fully dissolved, sonicate the tube in a water bath for 10 minutes.

    • Visually inspect the solution. If it is completely clear, the compound is soluble at this concentration. You can proceed to use this concentration or continue to add small, known amounts of solid until a saturated solution (with visible solid) is achieved.

    • If solid remains, add another measured aliquot of DMSO (e.g., 50 µL) to dilute the concentration. Repeat step 3.

    • Continue this process of adding solvent until all the solid has just dissolved. The concentration at this point is your maximum stock concentration.

    • Best Practice: Prepare your working stock at ~80-90% of this determined maximum concentration to avoid precipitation during freeze-thaw cycles.[9]

Q3: How does buffer pH affect the solubility of this compound? Can I use this to my advantage?

Yes, you can leverage pH, a powerful tool for improving the solubility of ionizable compounds.[]

The Causality: The solubility of weak acids and bases is highly dependent on the pH of the solution relative to their pKa.[11] The Henderson-Hasselbalch equation governs the ratio of the ionized (more water-soluble) to the non-ionized (less water-soluble) form of the compound. This compound has a weakly basic amino group (-NH2).

  • At a pH below the pKa of the amino group (typically ~2-5 for aromatic amines), it will be protonated to -NH3+.

  • This positive charge significantly increases the molecule's polarity and its ability to interact with water, thereby increasing its aqueous solubility.[12][13]

  • At neutral or basic pH, the amino group is in its neutral, less soluble form.

Visualization: pH-Dependent Ionization State

Caption: Ionization and solubility relationship with pH.

Step-by-Step Protocol: pH-Dependent Solubility Screening

  • Prepare Buffers: Prepare a series of buffers with different pH values relevant to your potential assay conditions (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system has adequate capacity at each pH.

  • Prepare Working Solutions: Using the dilution method from FAQ #1, prepare your highest desired concentration of this compound in each of the different pH buffers. Ensure the final DMSO concentration is identical in all samples.

  • Equilibrate and Observe: Let the solutions sit at room temperature for 1 hour.

  • Assess Solubility:

    • Visual: Check for any visible precipitate or turbidity.

    • Quantitative (Optional): Transfer the solutions to a 96-well plate and read the absorbance at 450-550 nm on a plate reader. Higher absorbance/scattering indicates precipitation (nephelometry).

    • Confirmatory: For a precise measurement, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate. Carefully take a sample of the supernatant and measure its concentration via HPLC-UV. This measures the true kinetic solubility under each condition.[14]

  • Validate Assay Compatibility: Crucially, you must confirm that the optimal pH for solubility does not negatively impact your biological assay (e.g., enzyme activity, cell health, or binding interactions).[15] Run appropriate controls.

Q4: My assay data is variable and shows poor dose-response. Could a hidden solubility issue be the cause?

Absolutely. Inconsistent data is a classic symptom of a compound operating near its solubility limit.[14]

The Causality: Even without visible precipitation, a compound can form microscopic aggregates in solution. This means the concentration of monomeric, biologically active compound is much lower and more variable than the nominal concentration you prepared.[16] This leads to:

  • Underestimated Potency: The IC50 or EC50 will appear weaker than it truly is because the effective concentration reaching the target is reduced.

  • High Data Variability: Small, uncontrolled variations in sample preparation, temperature, or incubation time can lead to different amounts of aggregation, causing high well-to-well or day-to-day variability.

  • Inaccurate Structure-Activity Relationships (SAR): You might incorrectly discard a potent compound or series because the bioassay protocol did not adequately assess its activity due to poor solubility.[14][16]

Diagnostic Actions:

  • Re-examine Your Highest Concentration: Does it look perfectly clear, or is there a faint haze? Even slight turbidity is a major red flag.

  • Run a Solubility Check: Perform the pH-dependent solubility screen (FAQ #3) at your assay's specific buffer conditions to confirm you are working below the solubility limit.

  • Consider Co-solvents: If pH adjustment is not an option, introducing a low percentage of a water-miscible organic co-solvent can help. Co-solvents like ethanol, propylene glycol, or PEG 400 work by reducing the polarity of the aqueous medium, which can help keep hydrophobic compounds in solution.[][17]

    • Caution: As with pH, any co-solvent must be tested with a vehicle control to ensure it doesn't interfere with the assay. Start with low concentrations (e.g., 1-5%).[18]

References

  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
  • Benchchem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • Ortin, A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem.
  • Ortuso, F. et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
  • WuXi AppTec DMPK. (2025). The Impact of Gastrointestinal pH on Oral Drug Absorption.
  • Singh, N. (2015). Effect of pH on drugs absorption and solubility | PENS#1. YouTube.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Patsnap. (2024). How does pH affect drug delivery?.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Pharmaca. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Al-Kasmi, B. et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
  • Guidechem. (n.d.). 2-NITROBENZAMIDE 610-15-1 wiki.
  • ChemicalBook. (n.d.). p-Nitrobenzamide.
  • Benchchem. (n.d.). Preparation of 2-Hydroxy-6-nitrobenzamide Stock Solutions: Application Notes and Protocols.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-methyl-3-nitrobenzamide.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.
  • ResearchGate. (2025). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).
  • Wang, Z. et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega.
  • PubChem. (n.d.). 2-Nitrobenzamide.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-methyl-3-nitrobenzamide | 2891599-10-1.
  • Benchchem. (n.d.). 2-Nitrobenzamide | 610-15-1.
  • LookChem. (n.d.). Cas 73536-37-5,5-amino-2-nitrobenzamide.
  • ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents | Request PDF.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-nitrobenzamide.
  • BLD Pharm. (n.d.). 130133-53-8|2-Amino-6-nitrobenzaldehyde.
  • Thordarson, P. et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data.

Sources

Technical Support Center: 2-Amino-6-nitrobenzamide Degradation and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, you will find answers to frequently asked questions, troubleshooting strategies for common experimental issues, and detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The chemical structure of this compound, featuring an aromatic amine, a nitro group, and an amide functional group, makes it susceptible to several degradation pathways. The primary factors include:

  • pH: Both acidic and basic conditions can promote the hydrolysis of the amide bond.

  • Light: Nitroaromatic compounds are often photosensitive and can undergo photodegradation upon exposure to UV or even ambient light.

  • Temperature: Elevated temperatures can accelerate degradation reactions, particularly hydrolysis and thermal decomposition.

  • Oxidizing Agents: The amino group is susceptible to oxidation, which can lead to the formation of colored byproducts.

Q2: My solution of this compound has turned yellow/brown. What is the likely cause?

A2: A color change in your solution is a common indicator of degradation, particularly oxidation. The amino group on the benzene ring is prone to oxidation, which can lead to the formation of colored quinone-imine or other chromophoric species. This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions.

Q3: What are the expected degradation products of this compound?

A3: Based on its structure, several degradation products can be anticipated:

  • Hydrolysis: The amide bond can be hydrolyzed to form 2-amino-6-nitrobenzoic acid and ammonia.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso or an amino group, forming 2-amino-6-nitrosobenzamide or 2,6-diaminobenzamide, respectively.

  • Photodegradation: Light exposure can lead to complex reactions, potentially involving the nitro group and the aromatic ring.[1]

Q4: What are the recommended storage conditions for solid this compound and its solutions?

A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light, in a cool and dry place. A refrigerator (2-8 °C) is often suitable.

  • Solutions: Solutions should be freshly prepared whenever possible. If storage is necessary, they should be kept in amber vials or containers wrapped in aluminum foil to protect from light, at a low temperature (e.g., 2-8 °C). For prolonged storage, consider freezing (-20 °C or below). It is also advisable to purge the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guides

This section addresses common problems encountered during experiments involving this compound.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Problem: You observe additional, unexpected peaks in the chromatogram of your this compound sample.

Possible CauseRecommended Solution
Sample Degradation The sample may have degraded due to exposure to light, inappropriate pH, or elevated temperature. Prepare fresh samples and ensure they are protected from light and stored at a proper temperature. Use high-purity solvents compatible with the analyte.
Impurity in Starting Material The initial this compound may contain impurities. Review the Certificate of Analysis (CoA) for the starting material. If necessary, consider purification techniques such as recrystallization.
Contamination The solvent, glassware, or instrument may be contaminated. Use HPLC-grade solvents, thoroughly clean all glassware, and flush the analytical system, including the injector, column, and detector.
Analyte Interaction with Column The compound may be interacting with the stationary phase of the column, leading to peak tailing or ghost peaks. Try a different column chemistry (e.g., a different end-capping) or adjust the mobile phase pH to alter the ionization state of the analyte.
Issue 2: Poor Recovery or Rapid Loss of Analyte Concentration

Problem: You are experiencing low recovery or a rapid decrease in the concentration of this compound in your solutions over a short period.

Possible CauseRecommended Solution
Rapid Degradation The compound may be unstable under your specific experimental conditions (e.g., pH of the buffer, presence of certain reagents). Re-evaluate the stability of the compound under your assay conditions. Consider performing a preliminary stability study to identify and mitigate key degradation factors.
Adsorption to Surfaces The compound may be adsorbing to the surfaces of glassware or plasticware (e.g., pipette tips, microplates). Consider using silanized glassware or polypropylene containers to minimize adsorption.
Precipitation The compound may be precipitating out of solution, especially if there are changes in solvent composition or temperature. Verify the solubility of the compound in your chosen solvent system and ensure it remains fully dissolved throughout the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability profile of this compound and to develop a stability-indicating analytical method.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.[2]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.[2]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.[2]

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours, protected from light.[2]

  • Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source. A control sample should be kept in the dark at the same temperature.[2]

3. Sample Analysis:

  • At predetermined time points, withdraw samples. Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Characterize the degradation products using a mass spectrometer (LC-MS/MS).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the active compound in the presence of its degradation products.[3]

1. Instrumentation and Column:

  • An HPLC system equipped with a UV or photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes. This ensures the separation of the parent compound from any potential degradation products.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity is critical and must be demonstrated by showing that the peak for this compound is pure and well-resolved from all degradation product peaks in the stressed samples.

Visualizing Degradation and Experimental Workflow

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

A This compound B 2-Amino-6-nitrobenzoic Acid + Ammonia A->B  Hydrolysis (Acid/Base) C 2-Amino-6-nitrosobenzamide A->C  Reduction E Complex Photodegradants A->E  Photolysis (Light) D 2,6-Diaminobenzamide C->D  Further Reduction

Caption: Potential degradation pathways for this compound.

Forced Degradation Workflow

This diagram outlines the experimental workflow for a forced degradation study.

cluster_0 Stressing cluster_1 Analysis A Stock Solution of This compound B Acid (HCl, Heat) A->B C Base (NaOH, Heat) A->C D Oxidation (H₂O₂) A->D E Heat A->E F Light (UV/Vis) A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC-UV/PDA Analysis G->H I LC-MS/MS Analysis for Degradant Identification H->I

Caption: Experimental workflow for a forced degradation study.

Troubleshooting Decision Tree for Unexpected HPLC Peaks

This decision tree can guide you in troubleshooting unexpected peaks in your chromatogram.

Start Unexpected Peaks in Chromatogram? CheckBlank Inject a Blank (Mobile Phase Only) Start->CheckBlank PeaksInBlank Peaks Present? CheckBlank->PeaksInBlank Contamination Source is Contamination (Solvent, System) PeaksInBlank->Contamination Yes FreshSample Prepare a Fresh Sample PeaksInBlank->FreshSample No Reinject Re-inject Fresh Sample FreshSample->Reinject PeaksPersist Peaks Still Present? Reinject->PeaksPersist Impurity Impurity in Starting Material (Check CoA) PeaksPersist->Impurity Yes Degradation Sample Degradation (Review Handling/Storage) PeaksPersist->Degradation No (Likely Degradation)

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

References

  • Chauhan, A., & Jain, R. K. (2000). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Applied and Environmental Microbiology, 66(1), 127-133.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • He, J., & Spain, J. C. (1997). A novel 2-aminomuconate deaminase in the nitrobenzene degradation pathway of Pseudomonas pseudoalcaligenes JS45. Journal of Bacteriology, 179(19), 5539-5543.
  • Hasegawa, Y., et al. (2000). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7. FEMS Microbiology Letters, 190(2), 185-190.
  • PubChem. (n.d.). 2-Nitrobenzamide.
  • He, Z., & Spain, J. C. (1999). Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway). Applied and Environmental Microbiology, 65(4), 1839-1843.
  • ResearchGate. (n.d.). The photocatalytic degradation of amino and nitro substituted stilbenesulfonic acids by TiO2/UV and Fe2+/H2O2/UV under aqueous conditions.
  • Journal of Applied Pharmaceutical Science. (2016).
  • Moodie, R. B., & Richards, S. N. (1990). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1833-1839.
  • He, J., & Spain, J. C. (1998). A Novel 2-Aminomuconate Deaminase in the Nitrobenzene Degradation Pathway of Pseudomonas pseudoalcaligenes JS45. Journal of Bacteriology, 180(9), 2502-2506.
  • Kumar, S., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1545-1557.
  • Sroka, W., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(1), 373-395.
  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).
  • Asano, Y. (2014). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis: Biocatalysis in Organic Synthesis 2, 409-445.
  • UKnowledge. (2013).
  • ResearchGate. (2024). Thermal degradation of 18 amino acids during pyrolytic processes.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • ResearchGate. (n.d.). Thermal degradation of amino acid salts in CO2 capture.
  • ResearchGate. (2011). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14.
  • PubChem. (n.d.). 2-Amino-5-nitrobenzamide.
  • Bermejo, L. C., et al. (2018). Hydrothermal Degradation of Amino Acids. ChemSusChem, 11(24), 4947-4961.
  • Perrou, A., et al. (1995). Photochemical cleavage of DNA by nitrobenzamides linked to 9-aminoacridine. Biochemistry, 34(33), 10212-10216.
  • Google Patents. (n.d.). Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • Taha, E. I., et al. (2020). Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. Molecules, 25(13), 2977.

Sources

Technical Support Center: Synthesis of 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Amino-6-nitrobenzamide. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges and optimizing your synthetic route. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low Yield of this compound

Question: My reaction yield is consistently lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. Two common routes are the amination of a halo-nitrobenzoic acid and the selective reduction of a dinitrobenzoic acid.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] Ensure the reaction is stirred for a sufficient duration, and consider a modest increase in reaction temperature if the reaction is sluggish, but be cautious to avoid side reactions.[3]

  • Side Reactions: Competing reactions can consume starting materials or the desired product.

    • Decarboxylation: Particularly under harsh conditions like high temperatures, the carboxylic acid group can be lost.[4]

      • Solution: Employ milder reaction conditions. For instance, in the amination of 2-halo-6-nitrobenzoic acid, using a cuprous catalyst can allow for lower temperatures and pressures.[4]

    • Over-reduction: When starting from 2,6-dinitrobenzoic acid, the reducing agent can reduce both nitro groups.

      • Solution: Carefully select the reducing agent and control the stoichiometry. Sodium hydrosulfide is a common choice for selective reduction.[3] The reaction temperature should be carefully controlled, typically between 60°C and 95°C, to favor the mono-reduction.[3]

  • Poor Starting Material Quality: Impurities in the starting materials can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials (e.g., 2-chloro-6-nitrobenzoic acid or 2,6-dinitrobenzoic acid) through appropriate analytical techniques like NMR or melting point analysis.

  • Product Loss During Work-up and Purification: The product may be lost during extraction, washing, or recrystallization steps.

    • Solution: Optimize the work-up procedure. During extraction with an organic solvent like diethyl ether, ensure complete phase separation.[3] For purification by recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.[1][5]

Problem 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on TLC or extra peaks in the NMR/HPLC analysis. What are these impurities and how can I avoid them?

Answer:

The nature of the impurities will depend on the synthetic route employed.

Common Impurities and Their Prevention:

ImpurityFormation MechanismPrevention & Removal
2,6-Diaminobenzoic acid Over-reduction of 2,6-dinitrobenzoic acid.Use a milder reducing agent or carefully control the stoichiometry and reaction temperature.[3] Can be difficult to remove by simple recrystallization due to similar polarity. Column chromatography may be necessary.[1]
Starting Material (e.g., 2-Chloro-6-nitrobenzoic acid or 2,6-Dinitrobenzoic acid) Incomplete reaction.Monitor the reaction to completion using TLC or HPLC.[2] Unreacted starting material can often be removed by recrystallization.[1]
Isomeric Aminonitrobenzoic Acids Formation of isomeric starting materials during nitration steps in precursor synthesis. For instance, nitration of o-nitrotoluene can yield a mixture of dinitrotoluene isomers.[6]Use highly pure starting materials. Isomers can be very difficult to separate from the final product. Fractional crystallization or preparative HPLC might be required.
Decarboxylation Product (e.g., 3-Nitroaniline) Loss of the carboxylic acid group due to excessive heat or harsh pH conditions.[4]Maintain moderate reaction temperatures and avoid strongly acidic or basic conditions during work-up if possible.
Hydrolysis Product (e.g., 2-Hydroxy-6-nitrobenzoic acid) Hydrolysis of the starting 2-halo-6-nitrobenzoic acid, especially under basic conditions used for amination.Use a non-aqueous solvent system or minimize the amount of water present.

Workflow for Impurity Identification and Removal:

start Crude Product with Impurities tlc TLC Analysis start->tlc hplc HPLC/LC-MS Analysis start->hplc nmr NMR Spectroscopy start->nmr id_impurity Identify Impurity Structure tlc->id_impurity hplc->id_impurity nmr->id_impurity recrystallization Recrystallization id_impurity->recrystallization If solubility differs significantly column Column Chromatography id_impurity->column If polarities are similar pure_product Pure this compound recrystallization->pure_product column->pure_product start 2-Chloro-6-nitrobenzoic acid + NH3 catalyst Cuprous Catalyst, Solvent, Heat, Pressure start->catalyst reaction Amination Reaction catalyst->reaction workup Acidification & Extraction reaction->workup purification Recrystallization workup->purification product Pure this compound purification->product start 2,6-Dinitrobenzoic acid reduction1 Selective Reduction (e.g., NaSH) start->reduction1 product This compound reduction1->product reduction2 Over-reduction product->reduction2 impurity 2,6-Diaminobenzoic acid reduction2->impurity

Sources

refining the purification process of 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 2-Amino-6-nitrobenzamide, a crucial intermediate in the development of pharmaceuticals and other specialty chemicals, requires a focus on practical, actionable advice. This technical support center is designed for professionals in research and drug development, providing clear, experience-driven solutions to common purification challenges.

Safety First: Handling this compound

Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is a hazardous substance with the following classifications:

  • Acute toxicity (Oral), Category 4: Harmful if swallowed[1][2].

  • Germ cell mutagenicity, Category 2: Suspected of causing genetic defects.

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves[3].

  • Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[1].

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area[2]. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials like strong oxidizing agents[2][3].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains[1].

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile depends heavily on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be 2,6-dinitrobenzoic acid or 2-chloro-6-nitrobenzoic acid[4][5].

  • Regioisomers: Isomeric aminonitrobenzoic acids or their amide derivatives can form if the regioselectivity of the nitration or amination steps is not perfectly controlled.

  • Byproducts of Side Reactions: Decarboxylation products or results of over-reduction/amination can occur under harsh reaction conditions[4][5].

  • Oxidation Products: The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored impurities, often giving the crude product a darker appearance[6].

Q2: What are the primary methods for purifying this compound?

A2: The two most effective and commonly used purification techniques for this class of compounds are recrystallization and column chromatography[7].

  • Recrystallization is excellent for removing bulk impurities and is often the first method of choice for solids.

  • Column Chromatography is used to separate the target compound from impurities with similar solubility profiles.

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visually assess the number of components in your sample and to determine an appropriate solvent system for column chromatography[7].

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column is typically effective for this type of aromatic compound[8][9][10].

  • Melting Point Analysis: A sharp melting point range close to the literature value (e.g., 125-128 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • Spectroscopic Methods (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the chemical structure and identify any remaining impurities.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification process.

graph TD { A[Start: Crude Product] --> B{Purification Method}; B --> C[Recrystallization]; B --> D[Column Chromatography]; C --> E{Success?}; E -- No --> F[Troubleshoot Recrystallization]; E -- Yes --> G[Assess Purity]; D --> H{Success?}; H -- No --> I[Troubleshoot Chromatography]; H -- Yes --> G; F --> C; I --> D; G --> H_End[Pure Product]; } Caption: General troubleshooting workflow for purification.
Recrystallization Issues

Q4: My product "oils out" during recrystallization instead of forming crystals. What's wrong?

A4: "Oiling out" occurs when the solid melts in the solvent and comes out of the solution as a liquid rather than a crystal. This happens when the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated with impurities[9][11].

  • Solution 1: Add More Solvent: Your solution may be too concentrated. Re-heat the mixture until the oil redissolves, then add more hot solvent until the solution is just shy of saturation. Allow it to cool slowly[9].

  • Solution 2: Change Solvents: Select a solvent with a lower boiling point. Perform small-scale solubility tests to find a suitable alternative. A binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) can also be effective[9][12]. For example, an ethanol/water or ethyl acetate/hexane system might work.

  • Solution 3: Slow Cooling: Rapid cooling can promote oiling. Insulate the flask to ensure the solution cools as slowly as possible to room temperature before moving it to an ice bath[9].

Q5: I have a very low yield after recrystallization. How can I improve recovery?

A5: This is a frequent problem, often stemming from using too much solvent or choosing a suboptimal one[6][9].

  • Solution 1: Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Every excess drop will keep some of your product in the mother liquor upon cooling[6].

  • Solution 2: Check Cold Solubility: The ideal solvent should dissolve the product well when hot but poorly when cold. If your product is still significantly soluble at low temperatures, you will lose a substantial amount. You may need to screen for a different solvent[11].

  • Solution 3: Prevent Premature Crystallization: If you perform a hot filtration step, ensure your funnel and receiving flask are pre-heated. If crystals form in the funnel, you will lose product. Wash the filter paper with a small amount of hot solvent to redissolve any crystals and add it to the filtrate[6][13].

  • Solution 4: Cool Thoroughly: Ensure the flask is left in an ice bath for an adequate amount of time (e.g., 30 minutes or more) to maximize precipitation before filtration[13].

Q6: My final product is discolored (e.g., yellow or brown). How can I get a pure, beige powder?

A6: Discoloration is typically caused by highly conjugated, colored impurities or oxidation products[6][9].

  • Solution: Use Activated Charcoal: After dissolving your crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration through fluted filter paper to remove the charcoal, then proceed with cooling the filtrate to induce crystallization[11][13]. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Column Chromatography Issues

Q7: I'm getting poor separation between my product and an impurity on a silica gel column. What should I do?

A7: Co-elution of impurities is a common challenge that can be overcome by optimizing your chromatographic conditions[12].

  • Solution 1: Optimize the Mobile Phase: The polarity of your eluent is the most critical factor. Use TLC to test various solvent systems before running the column. Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35 and provides the best possible separation from the impurity spots[11].

  • Solution 2: Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the run. This can help to first elute less polar impurities, followed by your product, and finally more polar impurities that might be sticking to the column[12].

  • Solution 3: Address Peak Tailing: The basic amino group in this compound can interact with the acidic silanol groups on the silica gel, causing the spot or peak to "tail." Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent to neutralize these active sites and improve peak shape[12].

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Binary Solvent System (Ethanol/Water)

This protocol is a general guideline and should be optimized for your specific crude material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to dissolve the solid completely.

  • Charcoal Treatment (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat for 5-10 minutes[13].

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal or any insoluble impurities[13].

  • Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again[6].

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation[13].

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor[9][13].

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

graph TD { A[Start: Crude Solid] --> B[Dissolve in minimum hot solvent]; B --> C{Solution Colored?}; C -- Yes --> D[Add activated charcoal & reheat]; D --> E[Hot gravity filtration]; C -- No --> E; E --> F[Cool slowly to room temperature]; F --> G[Cool in ice bath]; G --> H[Collect crystals by vacuum filtration]; H --> I[Wash with small amount of cold solvent]; I --> J[Dry under vacuum]; J --> K[End: Pure Crystals]; } Caption: A detailed workflow for recrystallization.
Protocol 2: Purity Assessment by HPLC

This protocol provides a starting point for developing an HPLC method for purity analysis. Method optimization is likely required[9][10].

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[9]
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)[10]
Mobile Phase B Acetonitrile with 0.1% Formic Acid or TFA[10]
Elution Isocratic (e.g., 65:35 A:B) or a gradient. Method development is required[10].
Flow Rate 1.0 mL/min[9]
Detection UV at a wavelength with significant absorbance (e.g., 254 nm)[9]
Injection Volume 10 µL
Sample Prep Dissolve sample in mobile phase or acetonitrile/water. Filter through a 0.45 µm syringe filter before injection[8].

References

  • Sigma-Aldrich. (2025).
  • Generic. (n.d.).
  • PubChem. (2025). 2-Nitrobenzamide.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid.
  • Google Patents. (n.d.). EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid.
  • BenchChem. (2025). Discovery and history of nitrobenzamide compounds in research.
  • Generic. (2024).
  • BenchChem. (n.d.). 2-Nitrobenzamide | 610-15-1.
  • Fisher Scientific. (2025).
  • ChemicalBook. (2025). 2-NITROBENZAMIDE | 610-15-1.
  • TCI Chemicals. (n.d.).
  • Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
  • Guidechem. (n.d.). 2-NITROBENZAMIDE 610-15-1 wiki.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Amino-6-methyl-3-nitrobenzamide | 2891599-10-1.
  • Ahn, J., et al. (2010). Separation of 2-aminobenzamide labeled glycans using hydrophilic interaction chromatography columns packed with 1.7 microm sorbent.
  • BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.
  • BenchChem. (2025). "N-(2-aminoethyl)
  • BenchChem. (2025). Application Notes & Protocols for the Quantification of 2-Amino-4-bromo-6-nitrobenzoic Acid.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid.
  • BenchChem. (2025). Minimizing impurities during the synthesis of 2-Amino-5-nitrobenzenesulfonic acid.
  • Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5114-5129.
  • BenchChem. (2025). Identifying and removing impurities from N-(2-chloroacetyl)-3-nitrobenzamide.
  • Watanabe, Y., & Imai, K. (1981). High-performance liquid chromatography and sensitive detection of amino acids derivatized with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole. Analytical Biochemistry, 116(2), 471-472.
  • Google Patents. (n.d.). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • ResearchGate. (2005). Impurity profile of amino acids?.
  • Sigma-Aldrich. (n.d.). 2-Nitrobenzamide 98 610-15-1.
  • Google Patents. (n.d.).

Sources

Technical Support Center: Scaling Up 2-Amino-6-nitrobenzamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-6-nitrobenzamide. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production. As a crucial intermediate in the pharmaceutical and fine chemical industries, robust and scalable manufacturing of this compound is paramount.[1][2] This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges, ensuring scientific integrity and operational success.

Overview of Synthetic Strategies

The selection of a synthetic route is the most critical decision in a scale-up campaign, balancing cost, efficiency, safety, and environmental impact. Several methods for preparing this compound have been reported, each with distinct advantages and challenges.[2][3]

  • Amination of a 2-Halo-6-nitrobenzoic Acid: This is a common industrial approach, typically involving the reaction of a 2-halo (often chloro or iodo) derivative with ammonia.[1] The reaction often requires a copper catalyst and may be conducted under elevated temperature and pressure to achieve acceptable conversion rates. The primary challenges are managing the reaction conditions, catalyst cost and removal, and potential side reactions like decarboxylation.[1]

  • Selective Reduction of 2,6-Dinitrobenzoic Acid: This route involves the partial reduction of one nitro group on the 2,6-dinitrobenzoic acid precursor.[3] Common reducing agents include sulfides, hydrosulfides, or polysulfides.[2][3] The key challenge is achieving high selectivity for the mono-reduction product while avoiding the formation of the di-amino byproduct. While this method can yield good results, the 2,6-dinitrobenzoic acid starting material can be expensive and difficult to prepare.[2]

  • Hofmann Degradation Route: This pathway starts from 3-nitrophthalic anhydride, which is converted to 3-nitro phthalimide. A subsequent Hofmann degradation can yield the desired product.[1][3] Although this route can produce high yields, the multi-step process and the high cost of the starting materials often limit its industrial applicability.[1]

The following diagram illustrates a common industrial pathway: the copper-catalyzed amination of 2-chloro-6-nitrobenzoic acid.

G SM 2-Chloro-6-nitrobenzoic Acid + Ammonia (aq) Reaction Amination Reaction SM->Reaction Catalyst Cuprous Catalyst (e.g., CuI, Cu2O) Catalyst->Reaction Solvent Organic Solvent (e.g., Ethanol, DMF) Solvent->Reaction Conditions High Temperature & Pressure Conditions->Reaction Workup Acidification (HCl) & Extraction Reaction->Workup Purification Recrystallization (e.g., from Ethyl Acetate) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Workflow for copper-catalyzed amination synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of this compound?

Scaling this synthesis presents several key hurdles. Firstly, if using an amination route, managing the high-pressure and high-temperature conditions required for the reaction is a significant engineering challenge.[1][3] Secondly, catalyst selection and post-reaction removal are critical; residual copper can be an issue in the final product. Thirdly, controlling side reactions, such as the formation of isomeric impurities or decarboxylation products, is crucial for achieving high purity.[1] Finally, the final product isolation and purification often require robust and optimized crystallization processes to ensure batch-to-batch consistency.[1][4]

Q2: How important is the purity of the starting materials?

It is critically important. Impurities in the starting material, such as isomers of 2-halo-6-nitrobenzoic acid, can lead to the formation of corresponding isomeric impurities in the final product that are often difficult to remove. For instance, the presence of 2-chloro-4-nitrobenzoic acid would result in the formation of 2-amino-4-nitrobenzamide, a closely related compound. Therefore, stringent quality control and analysis of all raw materials are essential before commencing a large-scale reaction.

Q3: What analytical methods are recommended for process monitoring and final product quality control?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for both in-process control and final product analysis.[5][6] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing an acid modifier like trifluoroacetic acid (TFA) typically provides excellent separation of the main product from starting materials and by-products.[6] For higher sensitivity and structural confirmation of impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[5]

Q4: What are the key safety considerations for this process?

The process involves several hazards that must be managed. The starting materials and product are nitroaromatic compounds, which should be handled with care to avoid inhalation and skin contact.[7][8] Reactions may be exothermic and, if conducted under pressure, require appropriately rated reactors and safety relief systems. The use of ammonia requires a well-ventilated area and appropriate personal protective equipment (PPE).[8] Thermal stability studies (e.g., using Differential Scanning Calorimetry) should be conducted to understand the decomposition profile of the product and intermediates, as nitro compounds can decompose exothermically at elevated temperatures.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during synthesis and scale-up. The logical workflow below can guide your troubleshooting process.

G Start Problem Encountered (e.g., Low Yield, High Impurity) Check_Params Review Process Parameters (Temp, Pressure, Time) Start->Check_Params Check_Reagents Analyze Raw Materials (Purity, Stoichiometry) Start->Check_Reagents Check_Analytics Verify Analytical Method (Calibration, Resolution) Start->Check_Analytics Hypothesis Formulate Hypothesis Check_Params->Hypothesis Check_Reagents->Hypothesis Check_Analytics->Hypothesis DOE Design of Experiments (DoE) to Test Hypothesis Hypothesis->DOE Implement Implement Corrective Action DOE->Implement Resolved Problem Resolved Implement->Resolved

Caption: A systematic workflow for troubleshooting synthesis issues.

Issue 1: Low Yield or Incomplete Reaction

  • Question: My amination reaction is stalling, and the conversion of the 2-halo-6-nitrobenzoic acid is low. What should I investigate?

  • Answer:

    • Catalyst Activity: The cuprous catalyst is crucial. Ensure it has not been deactivated by exposure to air or impurities. Consider using a freshly sourced or properly stored catalyst. The catalyst loading might also need optimization for a larger scale.

    • Reaction Conditions: The amination is sensitive to temperature and pressure.[1] Verify that the internal reactor temperature and pressure are reaching and maintaining the setpoints. On a larger scale, heat transfer can be less efficient, potentially requiring longer heating times or higher jacket temperatures.

    • Ammonia Concentration: Ensure the concentration of the ammonia solution is correct and that a sufficient molar excess is being used. On a large scale, ammonia gas can be passed into the reactor to maintain pressure and concentration.[2]

    • Mixing Efficiency: Inadequate agitation can lead to poor mass transfer between the solid starting material, the aqueous ammonia, and the organic solvent. Ensure the stirrer speed is sufficient to create a homogenous slurry.

Issue 2: High Levels of Impurities in the Crude Product

  • Question: My HPLC analysis shows several significant impurities, including an unknown peak with a similar retention time to my product. How can I identify and mitigate this?

  • Answer:

    • Identify the Impurity: The first step is identification. Use LC-MS to determine the mass of the impurity. Common by-products include the corresponding di-amino compound (from over-reduction in the dinitro route) or decarboxylated species.[1] Isomeric impurities from the starting material are also common.

    • Control Reaction Temperature: Overheating can accelerate side reactions. Implement tighter temperature control. A temperature increase of just 10-15°C can sometimes double the rate of impurity formation.[10]

    • Optimize Reaction Time: Monitor the reaction progress by HPLC. Stop the reaction once the starting material is consumed to prevent the formation of degradation products from prolonged exposure to harsh conditions.

    • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen) if oxidative side products are suspected.

Issue 3: Difficulty with Product Isolation and Purification

  • Question: My product is difficult to crystallize, or the purity does not improve significantly after recrystallization. What can I do?

  • Answer:

    • Solvent Screening: The choice of recrystallization solvent is critical. A good solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Ethyl acetate is often a good starting point.[1][2] Consider anti-solvent crystallization or screening solvent mixtures (e.g., ethyl acetate/heptane).

    • Control Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. A slow, controlled cooling profile is essential for forming pure, well-defined crystals. Seeding the solution with a small amount of pure product can also promote selective crystallization.

    • pH Adjustment: During work-up, the pH at which the product is precipitated is crucial. Ensure you are acidifying to the correct pH (typically 1-3) to fully protonate the carboxylic acid and minimize the solubility of the product in the aqueous phase.[1]

    • Washing: After filtration, wash the filter cake thoroughly with a suitable solvent (like cold water or a solvent in which the product is insoluble) to remove residual mother liquor containing dissolved impurities.

Process Parameter Optimization

Optimizing reaction parameters is key to a successful scale-up. The following table provides a summary of critical parameters and their expected impact on the amination reaction.

ParameterRangeImpact on YieldImpact on PuritySenior Scientist Notes
Temperature 80 - 120 °CIncreases with temperature up to an optimum, then may decrease due to degradation.Generally decreases at very high temperatures due to increased side reactions.A balance is crucial. Start around 100°C and optimize. Higher temperatures increase reaction rate but also risk decarboxylation.[1][10]
Pressure 0.5 - 1.5 MPaHigher pressure generally increases reaction rate and yield by maintaining ammonia concentration.Minimal direct impact, but linked to temperature.Ensure your reactor is rated for the target pressure. Maintaining constant pressure is key for consistency.[2]
Catalyst Loading 1 - 5 mol%Increases with loading, but may plateau.Can decrease if catalyst promotes side reactions.Higher loading increases cost and downstream removal burden. Aim for the lowest effective concentration.
Reaction Time 8 - 24 hoursIncreases with time until reaction completion.Can decrease after optimum time due to product degradation.Monitor by in-process control (e.g., HPLC) to determine the optimal endpoint and avoid extended heating.[4]

Detailed Experimental Protocol: Copper-Catalyzed Amination

This protocol is a representative laboratory-scale procedure that can be adapted for scale-up.

Materials:

  • 2-Chloro-6-nitrobenzoic acid (1.0 eq.)

  • Cuprous Iodide (CuI) (0.05 eq.)

  • Aqueous Ammonia (30%, ~10 eq.)

  • Ethanol

  • Hydrochloric Acid (Concentrated)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Reactor Setup: To a pressure-rated reactor equipped with a mechanical stirrer, thermocouple, and pressure gauge, add 2-chloro-6-nitrobenzoic acid, cuprous iodide, and ethanol.

  • Reaction: Seal the reactor and add the aqueous ammonia solution. Begin stirring and heat the mixture to 100 °C. The internal pressure will rise; monitor to ensure it remains within the safe operating limits of the vessel (target ~0.8-1.1 MPa).[1]

  • Monitoring: Maintain the temperature and pressure for 15 hours. The reaction can be monitored by taking aliquots (after safely cooling and depressurizing) and analyzing them by HPLC to check for the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and safely vent any excess pressure. Transfer the reaction mixture to a separate vessel.

  • Isolation: Acidify the mixture with concentrated hydrochloric acid to a pH of 2-3.[1] This will precipitate the crude product.

  • Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate. Filter off the drying agent.

  • Purification: Concentrate the ethyl acetate solution under reduced pressure to induce crystallization. Cool the solution slowly to 0-5 °C to maximize crystal formation.

  • Final Product: Collect the solid product by vacuum filtration, wash the cake with a small amount of cold ethyl acetate, and dry under vacuum to a constant weight. Analyze the final product for purity by HPLC and identity by NMR and MS.

References

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet P-AMINO BENZAMIDE.
  • Google Patents. (2012). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
  • Google Patents. (2010). EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid.
  • Patsnap. (2013). Preparation method of 2-amino-6-nitrobenzoic acid.
  • Google Patents. (2014). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.

Sources

Technical Support Center: Solving Poor Reproducibility in 2-Amino-6-nitrobenzamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to addressing the challenges of working with 2-Amino-6-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals who encounter variability and poor reproducibility in their experiments. By explaining the causality behind experimental choices and providing validated protocols, we aim to empower you to achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, purification, and handling of this compound.

Q1: Why is my reaction yield for this compound consistently low?

Low yields can stem from several factors throughout the experimental process. The most common culprits are incomplete reactions, the formation of unwanted byproducts, and losses during the workup and purification stages.[1][2] Aromatic nitration is a highly exothermic reaction, and poor temperature control can lead to decomposition of both starting material and product.[1] Additionally, the starting material, 2-aminobenzamide, may have poor solubility in the reaction medium, leading to an incomplete reaction.[2]

Q2: My final product is a mixture of isomers. How can I improve the regioselectivity to favor the 6-nitro product?

Achieving high regioselectivity in the nitration of substituted benzamides is a known challenge. The starting material, 2-aminobenzamide, has two directing groups: an ortho, para-directing amino group (-NH₂) and a meta-directing amide group (-CONH₂). In the strongly acidic conditions of nitration, the amino group is protonated to form an ammonium salt (-NH₃⁺), which is a strong meta-director. This creates a complex directing effect. To favor the desired 2-amino-6-nitro isomer, precise control of reaction conditions is paramount. Lower reaction temperatures (e.g., 0-5°C) generally favor the formation of the para-isomer relative to the ortho position due to steric hindrance.[1]

Q3: I am observing over-nitration, resulting in dinitro byproducts. What causes this and how can it be prevented?

The formation of dinitro products is a clear indication that the reaction conditions are too harsh.[1] This can be caused by an excessively high molar ratio of the nitrating agent (nitric acid) or by allowing the reaction temperature to rise uncontrollably. The initial nitro group deactivates the aromatic ring, making a second nitration more difficult, but it can still occur under forcing conditions.[3] To prevent this, use milder nitrating agents (e.g., nitric acid in acetic anhydride), carefully control the stoichiometry of the reagents, and monitor the reaction closely using Thin Layer Chromatography (TLC).[1]

Q4: My purified this compound is off-color (e.g., yellow, brown). What is the cause?

Compounds containing both amino and nitro groups on an aromatic ring can be susceptible to oxidation and degradation, leading to discoloration. The amino group is particularly prone to oxidation, which can form highly colored impurities.[4] This can be exacerbated by exposure to air, light, or trace metal impurities.[4][5] Ensure that all solvents are properly degassed and consider performing the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) if color is a critical parameter.

Q5: I'm struggling with the purification. My compound either "oils out" or fails to crystallize. What should I do?

Purification issues, particularly during recrystallization, are common. "Oiling out" occurs when the compound comes out of the solution as a liquid rather than a solid, often because the solution is too supersaturated or the boiling point of the solvent is too high. If crystallization fails to occur, it may be because too much solvent was used or the chosen solvent is not ideal.[6] A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] To induce crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6]

In-Depth Troubleshooting Guides

Synthesis Stage: Navigating the Nitration Reaction

The nitration of 2-aminobenzamide is a delicate electrophilic aromatic substitution. The key to reproducibility lies in meticulous control over the reaction environment. The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[7][8]

cluster_workflow Synthesis & Purification Workflow Start 2-Aminobenzamide Nitration Nitration (HNO3 / H2SO4) Start->Nitration Starting Material Quench Reaction Quench (Ice Water) Nitration->Quench Exothermic Reaction Crude Crude Product (Filtration) Quench->Crude Precipitation Purify Purification (Recrystallization) Crude->Purify Impurity Removal Final Pure this compound Purify->Final Isolation Analysis QC Analysis (HPLC, NMR) Final->Analysis Purity Check

Caption: A logical workflow for the synthesis and purification of this compound.

Table 1: Troubleshooting Common Synthesis Problems

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or low temperature.[1] 2. Poor solubility of starting material.[2] 3. Inactive nitrating agent (e.g., old nitric acid).1. Cautiously increase reaction time or temperature, monitoring by TLC. 2. Investigate alternative solvent systems, though nitrations are often done neat in acid.[2] 3. Use fresh, high-purity reagents.
Low Yield 1. Over-nitration leading to byproducts.[1] 2. Oxidation/degradation of material due to poor temperature control.[1] 3. Product loss during workup (e.g., too soluble in wash steps).1. Use milder conditions or a more controlled addition of the nitrating agent.[1] 2. Maintain strict temperature control (e.g., 0-5°C) using an ice/salt bath. 3. Minimize wash volumes and ensure the pH of the aqueous phase during extraction is optimized to precipitate the product.
Poor Regioselectivity 1. Reaction temperature is too high, reducing selectivity.[1] 2. Incorrect acid ratio (H₂SO₄:HNO₃) altering the electrophile concentration.1. Maintain low and consistent reaction temperatures.[1] 2. Optimize the acid ratio; typically, a large excess of sulfuric acid is used to fully generate the nitronium ion.[7]
Runaway Reaction 1. Nitration is highly exothermic.[1] 2. Addition of nitrating agent was too rapid. 3. Inadequate cooling or stirring.1. Always use a robust cooling bath and monitor the internal temperature. 2. Add the nitrating agent dropwise or in small portions. 3. Ensure vigorous mechanical stirring to dissipate heat effectively.
Purification Stage: The Art of Crystallization

Recrystallization is the most common method for purifying the crude product. Success depends on selecting an appropriate solvent system.

Table 2: Recrystallization Solvent Selection Guide

SolventBoiling Point (°C)Solubilizes Product When...Suitability Notes
Ethanol 78HotA good general-purpose polar solvent. May require the addition of water as an anti-solvent to induce precipitation.[6]
Isopropanol 82HotSimilar to ethanol but less volatile. A mixture with water is often effective.
Ethyl Acetate 77ModerateA less polar option, useful for removing non-polar impurities.[6]
Water 100HotGood for highly polar compounds, but this compound may have limited solubility even when hot.[6]
Acetonitrile 82ModerateCan be a useful alternative to alcohols for compounds with moderate polarity.[6]
Troubleshooting Decision Tree

When faced with a failed experiment, a systematic approach to diagnosis is crucial. Use the following logic tree to identify the potential root cause.

Start Experiment Failed: Poor Reproducibility Yield Is the yield low? Start->Yield Purity Is the purity low? Start->Purity CheckReaction Check TLC of crude reaction mixture. Is starting material present? Yield->CheckReaction Yes CheckPurification Review Purification Method. Did it 'oil out' or fail to crystallize? Purity->CheckPurification Yes CheckAnalysis Review Analytical Data (HPLC/NMR). Are there unexpected peaks? Purity->CheckAnalysis No IncompleteRxn Problem: Incomplete Reaction - Check temp/time - Reagent quality CheckReaction->IncompleteRxn Yes SideProducts Problem: Side Reactions - Check temp control - Stoichiometry - Over-nitration CheckReaction->SideProducts No SolventIssue Problem: Incorrect Solvent - Screen new solvents - Adjust polarity (co-solvents) CheckPurification->SolventIssue Yes TechniqueIssue Problem: Technique - Cool slower - Scratch flask / seed crystal CheckPurification->TechniqueIssue Yes Impurity Problem: Impurities Persist - Re-purify - Consider chromatography CheckAnalysis->Impurity Yes Degradation Problem: Degradation - Check sample prep - Light/air sensitivity CheckAnalysis->Degradation Yes

Caption: A decision tree to systematically troubleshoot reproducibility issues.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and should be optimized based on laboratory conditions and safety assessments.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 5-10 equivalents). Cool the flask to 0°C in an ice/salt bath.

  • Addition of Starting Material: While stirring vigorously, slowly add 2-aminobenzamide (1.0 eq.) in small portions, ensuring the internal temperature does not exceed 10°C. Stir until all solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (2.0 eq.). Cool this mixture to 0°C.

  • Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the solution of 2-aminobenzamide over 1-2 hours. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid degradation.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair from Table 2. Ethanol/water or isopropanol/water are common starting points.

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: If using a co-solvent, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a few drops of the primary solvent to redissolve the precipitate. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the final product under vacuum.

Protocol 3: Purity Assessment by HPLC-UV

This method provides a robust way to assess the purity of the final product and identify any potential impurities.

Table 3: Typical HPLC Parameters for Purity Analysis

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile + 0.1% TFA[9]
Elution Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm and 280 nm
Sample Prep. Dissolve ~1 mg of sample in 10 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[10]

References

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • Chemguide. (n.d.). The Nitration of Benzene.
  • ResearchGate. (2011). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14.
  • Taylor, R. (1990).

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies, experimental protocols, and frequently asked questions (FAQs) to address challenges related to the low cell permeability of 2-Amino-6-nitrobenzamide. Our goal is to equip you with the scientific rationale and practical tools to diagnose and overcome this common experimental hurdle.

Part 1: Foundational Knowledge & Initial Assessment

This section addresses the fundamental questions surrounding this compound and the principles of cell permeability.

Q1: What is this compound, and why is its cell permeability a potential issue?

This compound is a small organic molecule. Its structure, featuring an amino (-NH2), a nitro (-NO2), and a carboxamide (-CONH2) group on a benzene ring, suggests it may have properties that hinder its ability to cross the cell membrane. These functional groups can participate in hydrogen bonding and increase the molecule's polarity. For the compound to be effective, especially if it targets intracellular components like enzymes (e.g., PARP, a common target for similar scaffolds), it must efficiently pass through the lipid bilayer of the cell membrane.[1][2] Poor permeability can lead to low intracellular concentration and, consequently, low efficacy in cell-based assays, creating a discrepancy between biochemical potency and cellular activity.[3]

To anticipate permeability issues, we can assess the molecule's properties against established guidelines like Lipinski's Rule of 5.[4]

Physicochemical ParameterGuideline (Lipinski's Rule of 5)Estimated for this compoundImplication for Permeability
Molecular Weight ≤ 500 Da~181.15 g/mol Favorable
LogP (Lipophilicity) ≤ 5~1.3Favorable, but on the lower end of lipophilicity
H-bond Donors ≤ 53 (from -NH2 and -CONH2)Favorable
H-bond Acceptors ≤ 104 (from -NO2 and -CONH2)Favorable
Polar Surface Area (TPSA) < 140 Ų~115 Ų[5]Borderline; may reduce passive diffusion

While the molecule generally conforms to the Rule of 5, its significant polarity, indicated by the TPSA, is a potential red flag for passive diffusion across the hydrophobic cell membrane.[4]

Q2: What key factors govern a small molecule's ability to cross the cell membrane?

A molecule's journey into a cell is primarily governed by two routes: passive diffusion and active transport.[4]

  • Passive Diffusion: The molecule moves across the lipid bilayer down its concentration gradient. This process is favored by:

    • High Lipophilicity (LogP): Helps the molecule partition into the hydrophobic membrane core.

    • Small Size & Low Molecular Weight: Smaller molecules move more easily.[6]

    • Low Polarity (TPSA): Minimizes the energy penalty of leaving the aqueous environment to enter the lipid membrane.

    • Fewer Rotatable Bonds: A more rigid structure can be more permeable.[4]

  • Active Transport: The molecule is moved across the membrane by transporter proteins. This can either facilitate entry (uptake transporters) or removal (efflux transporters).[4][7] A major cause of low intracellular drug concentration is efflux by pumps like P-glycoprotein (P-gp), which actively expel compounds from the cell.[8]

External factors like temperature, buffer pH, and the presence of organic solvents can also influence membrane fluidity and compound solubility, thereby affecting permeability.[9][10]

Q3: I'm observing low efficacy in my cell-based assay. How do I confirm if low permeability is the root cause?

A discrepancy between high potency in a biochemical (e.g., purified enzyme) assay and low efficacy in a whole-cell assay is the classic sign of a permeability problem.[3] Before proceeding to complex permeability assays, it's crucial to rule out simpler experimental issues.

Below is a logical workflow to diagnose the problem.

G A Start: Low Cellular Activity B Is the compound soluble in assay media? A->B Check First C Is the compound stable in assay media? B->C Yes E Problem: Solubility Issue B->E No D Confirm with Permeability Assays (PAMPA, Caco-2) C->D Yes F Problem: Compound Instability C->F No G Problem: Low Permeability Confirmed D->G H Optimize formulation (e.g., use of co-solvents) E->H I Modify experimental conditions or compound F->I G cluster_0 PAMPA Model cluster_1 Caco-2 Model pampa PAMPA Plate Donor Well (Compound In) Artificial Lipid Membrane Acceptor Well (Compound Out) passive Measures ONLY Passive Diffusion pampa->passive caco2 Caco-2 Transwell Plate Apical (A) Caco-2 Monolayer Basolateral (B) transport Measures: - Passive Diffusion - Active Transport (Uptake/Efflux) - Paracellular Transport caco2->transport compound Test Compound (this compound) compound->pampa Assay 1 compound->caco2 Assay 2

Caption: Comparison of PAMPA and Caco-2 permeability models.

Q5: My PAMPA and Caco-2 results both indicate low permeability. What does this mean?

If both the cell-free PAMPA and the cell-based Caco-2 assay show low apparent permeability (Papp), the primary issue is likely poor passive diffusion. This suggests the intrinsic physicochemical properties of this compound (e.g., its polarity or hydrogen bonding capacity) are unfavorable for crossing a lipid bilayer.

Typical Permeability Classification:

Permeability ClassPapp (10⁻⁶ cm/s) in Caco-2Human Absorption
Low < 1< 20%
Moderate 1 - 1020% - 80%
High > 10> 80%

Note: These are general guidelines; classification can vary slightly between labs.

In this scenario, the most effective solutions involve chemical modification of the molecule to improve its properties (see Part 3).

Q6: My PAMPA results show good permeability, but my Caco-2 results are poor. What does this discrepancy suggest?

This is a critical diagnostic result. Good permeability in PAMPA indicates the molecule has the right physicochemical characteristics to passively cross a lipid membrane. [11]The poor permeability observed only in the Caco-2 cell model strongly suggests that a biological process is limiting its accumulation. The most common culprit is active efflux, where transporter proteins on the cell surface actively pump the compound out of the cell as soon as it enters. [12][13]

Q7: How do I definitively test if this compound is a substrate for efflux pumps like P-gp?

To confirm active efflux, you must perform a bidirectional Caco-2 assay and calculate the Efflux Ratio (ER) . [14][15]This involves measuring permeability in both directions: from the apical (A) to the basolateral (B) side, which mimics intestinal absorption, and from B to A.

Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

  • An ER ≤ 2 suggests that efflux is not a significant issue.

  • An ER > 2 is a strong indicator of active efflux. [13] To further identify the specific transporter, the B→A assay can be repeated in the presence of a known inhibitor. [13]For example, if the efflux ratio is significantly reduced in the presence of verapamil (a P-gp inhibitor), it confirms that this compound is a P-gp substrate. [14]

Part 3: Strategies for Improvement

Once you have diagnosed the cause of low permeability, you can employ several strategies to enhance cellular uptake.

Q8: What are my options to improve the cellular uptake of this compound?

The appropriate strategy depends on your diagnosis from Part 2.

Scenario 1: Poor Passive Permeability (Low PAMPA, Low Caco-2)

The molecule itself needs to be modified to be more "membrane-friendly." [16]

  • Structural Modification: Collaborate with a medicinal chemist to synthesize analogs. The goal is to decrease polarity and hydrogen bonding potential without losing target activity. [17][18] * Reduce H-bond donors: For example, methylate one of the amine hydrogens.

    • Mask polar groups: Introduce lipophilic groups to shield the polar nitro or amide functionalities.

    • Intramolecular Hydrogen Bonding: Modify the structure to encourage the formation of an internal hydrogen bond, which masks polar groups and reduces the energy needed to enter the lipid membrane. [17] Scenario 2: Active Efflux (High PAMPA, Low Caco-2, High ER)

The molecule is permeable but is being actively removed.

  • "Evade and Deceive" Structural Modification: The goal is to make subtle structural changes so that the molecule is no longer recognized by the efflux transporter. This can be a challenging trial-and-error process.

  • Co-administration with an Efflux Inhibitor: In an experimental setting, you can add an efflux inhibitor (like verapamil for P-gp) to your cell culture media along with your compound. [13]This can increase the intracellular concentration and restore cellular activity. Note: This is an experimental tool and may not be a viable therapeutic strategy due to the potential for drug-drug interactions.

Scenario 3: Poor Solubility

If you determined that low aqueous solubility is the problem:

  • Formulation Optimization: Increase the concentration of a co-solvent like DMSO (though be mindful of cell toxicity, typically keep final concentration ≤0.5%). [19]* pH Modification: If the compound has ionizable groups, adjusting the pH of the buffer can improve solubility. However, this may also affect membrane permeability itself. [9]

Part 4: Key Experimental Protocols

Here we provide condensed, step-by-step protocols for the primary permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To measure the passive permeability of this compound. [20][21] Materials:

  • PAMPA plate (e.g., 96-well filter plate as the donor plate and a matching acceptor plate).

  • Artificial membrane solution (e.g., 1% lecithin in dodecane). [22]* Phosphate-buffered saline (PBS), pH 7.4.

  • DMSO.

  • Test compound (this compound) and control compounds (e.g., testosterone for high permeability, caffeine for moderate, hydrocortisone for low).

Procedure:

  • Prepare Solutions: Prepare a stock solution of the test compound in DMSO. Create the final dosing solution by diluting the stock into PBS to the desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is consistent across all wells (e.g., 1-5%). [19]2. Coat Membrane: Carefully add ~5 µL of the artificial membrane solution to each well of the donor filter plate, ensuring the membrane is fully coated. [22]3. Add Acceptor Solution: Add ~300 µL of PBS (containing the same percentage of DMSO as the donor solution) to each well of the acceptor plate. [21]4. Assemble Plate & Add Donor Solution: Place the lipid-coated donor plate onto the acceptor plate. Immediately add ~150-200 µL of the compound dosing solution to each well of the donor plate. [22]5. Incubate: Cover the plate assembly and incubate at room temperature with gentle shaking for 4-16 hours. [22]6. Sample Analysis: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Pe): Use the established formula that accounts for concentrations, volumes, plate area, and incubation time to calculate the effective permeability coefficient (Pe).

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of this compound. Materials:

  • Caco-2 cells and appropriate culture medium.

  • Transwell inserts (e.g., 24-well format).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

  • Test compound, high/low permeability controls (e.g., antipyrine/atenolol), and efflux control (e.g., digoxin). [15]* Efflux inhibitor (optional, e.g., Verapamil).

  • Lucifer yellow for monolayer integrity check. Procedure:

  • Cell Seeding & Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts. Culture for ~21 days to allow for differentiation and formation of a confluent, polarized monolayer. [13]2. Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER). TEER values should be >200 Ω·cm². [23]Additionally, perform a Lucifer yellow rejection assay; leakage should be <2-3%. [13]3. Prepare Dosing Solutions: Dissolve the test compound and controls in transport buffer to the final concentration (final DMSO <1%).

  • Permeability Assay (A→B):

    • Wash the cell monolayers with pre-warmed (37°C) transport buffer.

    • Add the compound dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), collect a sample from the basolateral chamber, replacing the volume with fresh buffer.

  • Permeability Assay (B→A):

    • Concurrently, in separate wells, perform the assay in the reverse direction. Add the dosing solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Quantification & Analysis:

    • Analyze the concentration of the compound in all collected samples using LC-MS/MS.

    • Calculate the Papp values for both A→B and B→A directions.

    • Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B).

References
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Daina, A., & Zoete, V. (2016). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Methods in Molecular Biology, 1445, 299-314.
  • AQA. (n.d.). Factors that affect the permeability of the cell surface membrane.
  • QuickTakes. (n.d.). What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules?
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • (n.d.). Caco2 assay protocol.
  • Lin, Y. H., et al. (2019). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Molecules, 24(19), 3467.
  • Technology Networks. (n.d.). PAMPA Permeability Assay.
  • Quora. (n.d.). What are the factors that affect membrane permeability?
  • Cram. (n.d.). Factors Affecting The Permeability Of A Cell Membrane.
  • Quinoline. (n.d.). 2-Amino-6-nitrobenzimidazole: Properties, Uses, Safety, SDS.
  • NCBI Bookshelf. (n.d.). Methods for Measuring Permeability.
  • Modern Drug Discovery. (2001). The tool box: Permeability assays.
  • BioIVT. (n.d.). Cell Permeability Assay.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Lokey, R. S., et al. (2012). Predicting and improving the membrane permeability of peptidic small molecules. Journal of Medicinal Chemistry, 55(9), 4138-4148.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Lokey, R. S., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry.
  • Ghent University Library. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES.
  • PubChem. (n.d.). 2-Nitrobenzamide.
  • PubChem. (n.d.). 2-Amino-5-nitrobenzamide.
  • Otani, Y., et al. (2021). An N-ortho-nitrobenzylated benzanilide amino acid enables control of the conformation and membrane permeability of cyclic peptides. Chemical Communications, 57(59), 7233-7236.
  • Journal of Chemical Information and Modeling. (2022). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements.
  • Li, H., et al. (2018). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 61(17), 7854-7869.
  • Hunia, A., et al. (2022). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers in Molecular Biosciences, 9, 1073797.
  • NIH. (2012). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers.
  • Chimenti, F., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(16), 1787-1800.
  • NIH. (2019). Eliminating hypoxic tumor cells improves response to PARP inhibitors in homologous recombination–deficient cancer models.
  • U.S. Pharmacist. (2018). Role of PARP Inhibitors in BRCA-Related Malignancies.
  • Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1732-1738.
  • NIH. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
  • Journal of Hematology Oncology Pharmacy. (2021). Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors.

Sources

Technical Support Center: Preventing Precipitation of 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound. Precipitation of active compounds is a frequent obstacle in experimental workflows, leading to inaccurate results and delays. This document provides in-depth troubleshooting advice, proactive strategies, and validated protocols to help you maintain a stable, homogenous solution of this compound.

Section 1: Understanding the Molecule: Why Does this compound Precipitate?

The tendency of this compound to precipitate from solution is rooted in its fundamental physicochemical properties. Understanding these characteristics is the first step toward devising an effective solubilization strategy.

The molecule possesses several key functional groups that dictate its behavior in different solvents:

  • Aromatic Ring: The core benzene ring is hydrophobic, which tends to lower its solubility in aqueous solutions.

  • Amide Group (-CONH₂): This group can act as both a hydrogen bond donor and acceptor, which can enhance solubility in protic solvents like water or alcohols.[1]

  • Amino Group (-NH₂): This group is basic and can be protonated in acidic conditions (forming -NH₃⁺). This ionization dramatically increases aqueous solubility.

  • Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and polar, which can influence its solubility in polar solvents.[1] However, it also contributes to a stable crystal lattice structure, making it harder to dissolve.

Analogous compounds, such as 2-nitrobenzamide and 4-nitrobenzamide, are known to have very low water solubility, often less than 0.1 mg/mL.[2][3][4][5] This suggests that this compound is also likely poorly soluble in neutral water due to the balance of its hydrophobic and polar features.

Key Physicochemical Data (Estimated & Comparative)

PropertyValue / CharacteristicImplication for Solubility
Water Solubility Very LowProne to precipitation in aqueous buffers without solubilization aids.
Organic Solvent Solubility Soluble in polar aprotic solventsDMSO and DMF are good starting points for stock solutions.[6]
pKa (Estimated) Amino group pKa ~2-4The molecule's charge state is highly dependent on pH. Solubility in aqueous media can be significantly increased by adjusting the pH away from the isoelectric point.[7][8][9]
Hydrogen Bonding Donor (Amide, Amino) & Acceptor (Amide, Nitro)Can interact favorably with protic solvents, but strong intermolecular hydrogen bonding in the solid state can hinder dissolution.[1]

Section 2: Troubleshooting Guide: Diagnosing Precipitation

Use the following question-and-answer format and the accompanying workflow diagram to diagnose the cause of precipitation in your experiment.

Frequently Asked Questions (FAQs) - Diagnosis

Q1: My compound precipitated immediately after I added my aqueous buffer to my DMSO stock solution. What happened? A: This is a classic case of "antisolvent" precipitation. This compound is likely highly soluble in your DMSO stock but poorly soluble in the final aqueous buffer. When the two are mixed, the concentration of the compound exceeds its solubility limit in the new, highly aqueous environment, causing it to crash out.

Q2: The solution was clear at first, but then my compound precipitated after being left at room temperature or 4°C. A: This indicates that you created a supersaturated solution that was not stable over time or with a decrease in temperature. Many compounds are more soluble at higher temperatures, and cooling can trigger precipitation. It's also possible that slow nucleation and crystal growth occurred over time.

Q3: My compound was soluble in my acidic buffer, but it precipitated when I adjusted the pH to neutral (pH 7.4) for my cell-based assay. A: This is a pH-dependent solubility issue. The amino group on your molecule was likely protonated (-NH₃⁺) in the acidic buffer, making it charged and water-soluble. When you raised the pH to neutral, the amino group was deprotonated back to its neutral state (-NH₂), significantly reducing its aqueous solubility and causing it to precipitate.[7][9]

Q4: I'm seeing inconsistent results and suspect precipitation, but I don't see visible crystals. Is this possible? A: Yes. Amorphous precipitation or the formation of very fine, colloidal particles can occur, which may not be easily visible. This can still sequester the compound, lowering its effective concentration in solution and leading to non-reproducible results in your experiments.

Troubleshooting Workflow

This diagram outlines a logical sequence for identifying the root cause of precipitation.

G cluster_0 cluster_1 start Precipitation Observed q1 When did it occur? (e.g., upon mixing, cooling, pH change) start->q1 p_mix Cause: Antisolvent Effect (Poor solubility in final buffer) q1->p_mix Upon Mixing p_time Cause: Supersaturation / Temperature Effect (Concentration too high for conditions) q1->p_time Over Time / Cooling p_ph Cause: pH-Dependent Solubility (Molecule lost its charge) q1->p_ph Upon pH Adjustment s1 Solution: Use Co-solvents (See Protocol 3.1) p_mix->s1 s3 Solution: Optimize pH (See Protocol 3.2) p_mix->s3 pH can also help s2 Solution: Optimize Concentration & Temp (See Section 3.3) p_time->s2 p_ph->s3

Fig 2. Effect of pH on the ionization state and solubility.

Protocol 3.2: Determining the Optimal pH for a Stock Solution

  • Prepare Acidic Buffers: Prepare a series of simple acidic buffers (e.g., 50 mM citrate or acetate buffers) at various pH values (e.g., pH 3.0, 4.0, 5.0).

  • Determine Solubility: Add a small, known amount of solid this compound to a fixed volume of each buffer.

  • Equilibrate: Vortex and sonicate the samples for 15-30 minutes. Allow them to equilibrate at a constant temperature for 1-2 hours.

  • Centrifuge: Spin down the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved solid.

  • Measure Concentration: Carefully take a sample of the supernatant and measure the concentration of the dissolved compound (e.g., by UV-Vis spectrophotometry at its λ-max or by HPLC).

  • Identify Optimal pH: The pH that yields the highest stable concentration is the optimal pH for your stock solution.

  • Application Note: When adding this acidic stock to a neutral assay buffer, be mindful of the final pH. You may need to use a co-solvent in conjunction with pH adjustment to prevent precipitation upon neutralization. []

Strategy 3: Temperature and Concentration Control
  • Temperature: Preparing solutions at a slightly elevated temperature (e.g., 37-40°C) can sometimes help dissolve the compound initially. However, be cautious, as cooling the solution back to room temperature can cause precipitation if the solution is supersaturated. Always confirm stability at the final experimental temperature.

  • Concentration: The simplest solution is often to work at a lower concentration. Determine the maximum solubility in your final assay buffer (using the method in Protocol 3.2 but with your final buffer system) and ensure your experimental concentration stays well below this limit.

References

  • Cosolvent - Wikipedia. Wikipedia.
  • N-(cyclopentylideneamino)-4-nitro-benzamide | Solubility. Solubility of Things.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • 2-Amino-6-nitrobenzimidazole: Properties, Uses, Safety, SDS. Quinoline.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. ResearchGate.
  • 4-Nitrobenzamide | C7H6N2O3 | CID 12091. PubChem.
  • Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. SciSpace.
  • 3-Nitrobenzamide | C7H6N2O3 | CID 12576. PubChem.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Springer.
  • Is the solubility of amino acids affected by their pH levels?. Quora.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate.
  • 2-Nitrobenzamide | C7H6N2O3 | CID 11876. PubChem.

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Technical Support Center: Troubleshooting Background Fluorescence in 2-Amino-6-nitrobenzamide Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of high background fluorescence in assays utilizing the fluorogenic substrate, 2-Amino-6-nitrobenzamide. Our goal is to equip you with the scientific understanding and practical protocols to enhance your signal-to-noise ratio and ensure the integrity of your experimental data.

Understanding the Challenge: The Nature of Background Fluorescence

The core principle of these assays is the enzymatic conversion of the non-fluorescent this compound into a fluorescent product. High background undermines this principle by creating a high starting signal before any enzymatic reaction occurs.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding background fluorescence in this compound assays.

Q1: What are the primary sources of high background fluorescence in my assay?

A1: High background can stem from several factors, which can be broadly categorized as reagent-based, sample-based, or instrument-based.

  • Reagent-Based Sources:

    • Substrate Purity and Degradation: The purity of your this compound is critical. Impurities within the substrate stock can be inherently fluorescent.[3] Additionally, the substrate can degrade over time due to improper storage (e.g., exposure to light or elevated temperatures), leading to the formation of fluorescent byproducts.

    • Contaminated Reagents: Buffers, water, or other assay components can be contaminated with fluorescent compounds.[4][5] Always use high-purity, fresh reagents and filter-sterilize your buffers.[4]

    • Autofluorescence of Assay Components: Some assay components, like certain buffers or additives, may possess intrinsic fluorescence at the excitation and emission wavelengths used for your assay.

  • Sample-Based Sources:

    • Sample Autofluorescence: Complex biological samples, such as cell lysates or tissue homogenates, contain endogenous molecules (e.g., NADH, FAD, lipofuscin) that fluoresce and can contribute to high background.[6][7][8]

    • Sample Contamination: Contaminants within your sample, such as proteins or detergents, can interfere with the assay and generate false-positive signals.[5]

  • Instrument-Based Sources:

    • Incorrect Wavelength Settings: Mismatched excitation and emission wavelengths on the plate reader are a common source of poor signal and can amplify background noise.[1]

    • Inappropriate Microplate Selection: Using the wrong type of microplate can significantly increase background. For fluorescence assays, black, opaque microplates are recommended to minimize well-to-well crosstalk and background from the plate itself.[1]

    • High Detector Gain Settings: While increasing the gain can amplify your signal, it also amplifies the background noise.[1][9]

Q2: My "no-enzyme" control has a very high signal. What does this indicate and how do I fix it?

A2: A high signal in your no-enzyme control is a clear indicator of non-enzymatic fluorescence and is a critical issue to resolve. This points directly to problems with your assay components, most likely substrate degradation or contamination.[4]

Troubleshooting Steps:

  • Prepare Fresh Substrate: Immediately prepare a fresh solution of this compound from a reliable stock. Protect it from light and use it promptly.

  • Check Your Buffer: Prepare a "buffer-only" blank to measure its intrinsic fluorescence.[4] If the buffer is the source, remake it with fresh, high-purity water and reagents.

  • Evaluate Reagent Purity: If the problem persists, consider the purity of your this compound stock. It may be necessary to source the substrate from a different vendor or a new lot.

Q3: How can I minimize autofluorescence from my biological samples?

A3: Sample autofluorescence is a common challenge, especially in cell-based assays.[4]

Mitigation Strategies:

  • Include a "No-Substrate" Control: For each sample, prepare a control well that contains the sample and all other assay components except the this compound substrate.[4] The signal from this well represents the sample's autofluorescence, which can then be subtracted from your experimental wells.[4]

  • Optimize Sample Concentration: Titrate your sample concentration. A lower concentration might reduce autofluorescence to an acceptable level while still providing a detectable enzyme-specific signal.

  • Consider Sample Preparation: If applicable to your experimental design, explore different sample preparation methods that may reduce autofluorescent compounds.

Q4: Can the instrument settings on my plate reader be optimized to reduce background?

A4: Absolutely. Proper instrument setup is crucial for maximizing your signal-to-noise ratio.[1][10]

Key Optimization Points:

  • Wavelength Accuracy: Double-check that the excitation and emission wavelengths are correctly set for the fluorescent product of the this compound reaction.

  • Gain Optimization: Optimize the gain (or PMT voltage) using a positive control (a sample with high expected enzyme activity).[1] Adjust the gain to a level where the positive control signal is high but not saturated (typically around 90% of the detector's maximum).[1] This ensures you are using the optimal dynamic range of the instrument.

  • Bandwidth Settings: If your reader allows, experiment with narrowing the excitation and emission bandwidths. This can sometimes reduce the collection of off-target background fluorescence.

In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving high background fluorescence. The following workflow will guide you through a logical sequence of checks and optimizations.

Workflow for Diagnosing High Background Fluorescence

Caption: A logical workflow for troubleshooting high background fluorescence.

Protocol 1: Preparation and Validation of Fresh Assay Reagents

This protocol ensures that your assay components are not the source of the high background.

Objective: To prepare fresh, high-quality reagents and validate their low intrinsic fluorescence.

Materials:

  • High-purity (e.g., Milli-Q or equivalent) water

  • Fresh buffer components

  • High-purity this compound

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Fresh Assay Buffer:

    • Use newly opened or high-quality stock solutions of buffer components.

    • Prepare the buffer using high-purity water.

    • Filter-sterilize the final buffer solution using a 0.22 µm filter to remove any particulate contaminants.

  • Prepare Fresh Substrate Stock:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in the recommended solvent (e.g., DMSO) to make a concentrated stock solution.

    • Protect the stock solution from light by wrapping the tube in aluminum foil. Store at -20°C or as recommended by the manufacturer.

  • Perform Reagent Validation:

    • In a black, opaque 96-well plate, set up the following controls in triplicate:

      • Well A (Buffer Blank): Add only the fresh assay buffer.

      • Well B (No-Enzyme Control): Add the fresh assay buffer and the working dilution of your freshly prepared this compound.

    • Read the plate on a fluorescence microplate reader using the appropriate excitation and emission wavelengths.

  • Analysis:

    • The fluorescence of the "Buffer Blank" (Well A) should be very low.

    • The fluorescence of the "No-Enzyme Control" (Well B) should be only slightly higher than the buffer blank. A significant increase indicates an issue with the substrate itself (purity or degradation).

Protocol 2: Quantifying and Subtracting Sample Autofluorescence

This protocol is essential when working with complex biological samples.

Objective: To measure and correct for the intrinsic fluorescence of the experimental sample.

Procedure:

  • Assay Setup: For each experimental sample, prepare two sets of wells in a black, opaque 96-well plate:

    • Experimental Well: Contains the sample, all assay reagents, and the this compound substrate.

    • Autofluorescence Control Well: Contains the sample and all other assay components, but replace the substrate solution with an equal volume of assay buffer.[4]

  • Incubation and Measurement: Incubate the plate and measure the fluorescence according to your standard assay protocol.

  • Data Analysis:

    • The true enzyme-dependent signal is calculated by subtracting the fluorescence value of the "Autofluorescence Control Well" from the corresponding "Experimental Well".[4]

Protocol 3: Systematic Optimization of Plate Reader Settings

This protocol helps ensure that your instrument is configured for the best possible signal-to-noise ratio.

Objective: To determine the optimal gain and wavelength settings for your assay.

Materials:

  • A positive control sample (high expected enzyme activity)

  • A negative control sample (no-enzyme control)

  • Fluorescence microplate reader

Procedure:

  • Confirm Wavelengths: Verify that the excitation and emission wavelengths are set to the manufacturer's or literature-recommended values for the fluorescent product of this compound.

  • Optimize Gain Setting:

    • Place a well containing your positive control in the reader.

    • Adjust the gain setting so that the fluorescence reading is approximately 90% of the detector's maximum saturation limit.[1] This maximizes the dynamic range without risking signal saturation.

    • Once the optimal gain is determined, use this setting for all subsequent measurements within the same experiment.

  • Check for Light Leaks: Ensure the instrument is not exposed to ambient light during reading, as this can increase background noise.[2]

Data Summary Table: Expected Outcomes of Troubleshooting

IssueDiagnostic ControlExpected ObservationRecommended Action
Substrate Degradation No-Enzyme ControlHigh fluorescence signalPrepare fresh substrate solution (Protocol 1)
Reagent Contamination Buffer BlankHigh fluorescence signalPrepare fresh, filtered buffer (Protocol 1)
Sample Autofluorescence Autofluorescence ControlHigh fluorescence signalImplement background subtraction (Protocol 2)
Incorrect Instrument Settings Positive ControlLow or saturated signalOptimize gain and wavelengths (Protocol 3)
The Chemistry of the Problem: this compound

G cluster_0 This compound (Substrate) cluster_1 Fluorescent Product Substrate Non-Fluorescent Enzyme Enzyme Substrate->Enzyme Enzymatic Cleavage Degradation Degradation (Light, pH, Temp) Substrate->Degradation Product Highly Fluorescent Enzyme->Product Desired Signal HighBackground High Background Signal Degradation->HighBackground Leads to

Caption: The enzymatic conversion of this compound versus its degradation pathway.

The structure of this compound is designed to be non-fluorescent. Enzymatic activity, often cleavage of the amide bond, results in a structural rearrangement that yields a fluorescent product. However, factors like light exposure, extreme pH, or high temperatures can also lead to non-enzymatic degradation of the substrate, producing fluorescent artifacts that contribute to high background noise.

By systematically applying the troubleshooting steps and protocols outlined in this guide, you can effectively diagnose and mitigate the sources of background fluorescence in your this compound assays, leading to more reliable and reproducible data.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence Assays.
  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
  • Thermo Fisher Scientific. (n.d.). Background in Fluorescence Imaging.
  • Benchchem. (n.d.). Troubleshooting high background in fluorogenic thrombin assays.
  • Kaur, M., et al. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One, 20(9), e0330718.
  • LICORbio. (2024, September 19). Troubleshooting | Fluorescence: Detection [Video]. YouTube.
  • Seitzinger, N. K., Hughes, K. D., & Lytle, F. E. (1991). Optimization of signal-to-noise ratios in time-filtered fluorescence detection. Analytical Chemistry, 63(18), 2054-2058.
  • Leica Microsystems. (n.d.). How to reduce background autofluorescence and improve confocal microscopy images.
  • Liu, A., et al. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments, (127), 56272.
  • Evident Scientific. (n.d.). Signal-to-Noise Considerations.
  • Walsh, R., & Waters, J. (2023, May 8). Optimizing Signal to Noise Ratio [Video]. YouTube.
  • MDPI. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?
  • Caltag Medsystems. (2024, February 13). Causes Of High Background In ELISA Tests and How to Solve Them.
  • Cell Signaling Technology. (2021, May 27). Imaging Instrumentation Considerations For Your Immunofluorescence Experiments [Video]. YouTube.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and organic synthesis, the purity of a chemical compound is not a matter of academic pedantry but a cornerstone of experimental validity and, ultimately, patient safety. For a key intermediate like 2-Amino-6-nitrobenzamide, utilized in the synthesis of novel therapeutics and other fine chemicals, rigorous purity validation is a non-negotiable prerequisite. The presence of residual starting materials, by-products, or isomers can drastically alter reaction kinetics, introduce unforeseen toxicities, and render research data irreproducible.

This guide offers a comprehensive, field-tested framework for the purity validation of synthesized this compound. Eschewing a rigid, one-size-fits-all template, we will explore the underlying scientific principles of various analytical techniques, providing a robust, self-validating workflow that ensures the highest degree of confidence in your synthesized material.

The Synthetic Landscape: Anticipating Potential Impurities

A logical approach to purity validation begins with an understanding of the synthetic route and the potential impurities it may generate. The two most common pathways to this compound each present a distinct impurity profile:

  • Amidation of 2-Amino-6-nitrobenzoic Acid: This route, while direct, can be hampered by incomplete reaction, leaving residual 2-amino-6-nitrobenzoic acid as a primary impurity.[1][2][3]

  • Partial Reduction of 2,6-Dinitrobenzamide: Selective reduction of one nitro group is a delicate process. Incomplete reduction can result in the presence of the starting material, 2,6-dinitrobenzamide . Conversely, over-reduction can lead to the formation of 2,6-diaminobenzamide .

A thorough understanding of these potential contaminants is paramount in selecting and optimizing analytical methods for their effective separation and detection.

G cluster_synthesis Synthetic Pathways cluster_impurities Potential Impurities Start_Acid 2-Amino-6-nitrobenzoic Acid Target This compound Start_Acid->Target Amidation Start_Dinitro 2,6-Dinitrobenzamide Start_Dinitro->Target Partial Reduction Impurity_Acid Unreacted 2-Amino-6-nitrobenzoic Acid Target->Impurity_Acid Impurity_Dinitro Unreacted 2,6-Dinitrobenzamide Target->Impurity_Dinitro Impurity_Diamino Over-reduced 2,6-Diaminobenzamide Target->Impurity_Diamino

Caption: Synthetic routes and potential impurities in the preparation of this compound.

A Multi-Modal Analytical Strategy: The Power of Orthogonal Methods

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on the synergistic use of multiple, orthogonal methods. Each technique interrogates the sample based on different physicochemical properties, providing a more complete and reliable assessment.

Comparative Analysis of Key Analytical Techniques
TechniquePrinciple of Separation/DetectionStrengths for this compoundLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.[4]Excellent for separating structurally similar aromatic compounds. UV detection is highly sensitive for nitroaromatic compounds.[5][6]Co-elution of impurities is possible. Requires reference standards for definitive identification and quantification.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.[7]Provides accurate molecular weight confirmation of the target compound and impurities.[8][9]Cannot distinguish between isomers. Quantification can be challenging without isotopic standards.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides unambiguous structural confirmation. The unique chemical shifts and coupling constants of aromatic protons can differentiate isomers.[10][11][12]Lower sensitivity compared to HPLC-UV for trace impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation corresponding to molecular vibrations.Rapid confirmation of key functional groups (amine, nitro, amide).[13][14][15]Provides limited structural information and is not suitable for quantification of impurities.

A Self-Validating Experimental Workflow

The following protocols are designed to be implemented in a logical sequence, where the results from one analysis inform and corroborate the findings of the next.

G Start Synthesized Product HPLC 1. HPLC Purity Screen Start->HPLC LCMS 2. LC-MS Peak Identification HPLC->LCMS NMR 3. ¹H NMR Structural Verification LCMS->NMR FTIR 4. FTIR Functional Group Confirmation NMR->FTIR Quantification 5. Purity Quantification FTIR->Quantification Validated Purity Validated Quantification->Validated

Caption: Recommended workflow for the comprehensive purity validation of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Screening

Causality: HPLC is the initial gatekeeper for purity assessment. Its high resolving power allows for the separation of the target compound from most potential impurities, providing a preliminary purity value (as area percent) and flagging the presence of any contaminants. A reverse-phase C18 column is ideal for retaining and separating aromatic compounds.

Detailed Experimental Protocol:

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • HPLC-grade acetonitrile (ACN) and ultrapure water.

    • Formic acid (for mobile phase modification).

  • Mobile Phase Preparation:

    • Eluent A: Water with 0.1% (v/v) formic acid.

    • Eluent B: Acetonitrile with 0.1% (v/v) formic acid.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., ACN or methanol) at a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Elution: A gradient from low to high organic content (e.g., 10% to 90% B over 15 minutes) is recommended to ensure the elution of compounds with a wide range of polarities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Peak Identification

Causality: Following HPLC screening, LC-MS is employed to confirm the identity of the main peak and to tentatively identify any impurity peaks. By coupling the separation power of LC with the mass-resolving capability of MS, we can confidently assign molecular weights to each chromatographic peak.

Detailed Experimental Protocol:

  • Instrumentation:

    • LC-MS system equipped with an electrospray ionization (ESI) source.

  • Methodology:

    • The same chromatographic conditions as the HPLC method can generally be used.

    • The eluent from the column is directed into the ESI source.

  • Mass Spectrometer Settings:

    • Ionization Mode: Both positive and negative ion modes should be scanned to ensure the detection of all possible ions.

    • Mass Range: A scan range of m/z 100-500 is typically sufficient.

  • Data Analysis:

    • Confirm that the mass spectrum of the main peak corresponds to the expected molecular weight of this compound (C₇H₇N₃O₃, Expected [M+H]⁺ = 182.05).

    • Analyze the mass spectra of any impurity peaks to aid in their identification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Causality: NMR spectroscopy provides the most definitive structural information. The chemical shifts, integration, and coupling patterns of the protons in the ¹H NMR spectrum serve as a unique fingerprint of the molecule, allowing for unambiguous confirmation of its identity and the detection of structurally related impurities.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field instrument.

  • Data Analysis:

    • Compare the obtained spectrum with literature data or predicted spectra for this compound.

    • Pay close attention to the aromatic region to confirm the substitution pattern.

    • Integrate the signals to ensure the correct proton ratios.

    • Look for any extraneous peaks that would indicate the presence of impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

Causality: FTIR is a rapid and straightforward technique to confirm the presence of the key functional groups that define the molecule: the amine, the nitro group, and the amide. This provides a qualitative check of the compound's gross structure.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Prepare a KBr pellet of the sample or use an attenuated total reflectance (ATR) accessory.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Look for characteristic absorption bands:

      • N-H stretching (amine and amide): ~3400-3200 cm⁻¹

      • C=O stretching (amide): ~1680-1640 cm⁻¹

      • N-O stretching (nitro): ~1550-1500 cm⁻¹ and ~1360-1300 cm⁻¹

Conclusion: A Commitment to Scientific Integrity

The validation of synthesized this compound is a multi-step process that requires a thoughtful and systematic approach. By integrating the orthogonal techniques of HPLC, LC-MS, NMR, and FTIR, researchers can construct a comprehensive and self-validating data package that provides a high degree of confidence in the purity and identity of their material. This commitment to analytical rigor is fundamental to the principles of good science and is an indispensable component of successful research and development.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid.
  • ResearchGate. (2025). Qualitative and quantitative determination of trace amounts of aliphatic and aromatic amides and separation from ammonium impurities by molecular emission cavity analysis (MECA).
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  • NIH. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition.
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A Senior Application Scientist's Guide to 2-Amino-6-nitrobenzamide and Its Isomers: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and materials science, positional isomerism governs the fundamental physicochemical properties and subsequent biological activity of molecular scaffolds.[1][2] The aminonitrobenzamide series, characterized by a benzene ring functionalized with amino, nitro, and carboxamide groups, exemplifies this principle. The spatial arrangement of these groups dictates everything from crystal packing and solubility to receptor binding and metabolic stability. This guide provides an in-depth comparative analysis of 2-Amino-6-nitrobenzamide against its key positional isomers. We will dissect their physicochemical nuances, explore their differential applications, and provide validated experimental protocols to empower researchers in making informed decisions for synthesis and drug discovery workflows.

The Critical Influence of Isomerism: Physicochemical Profile

The seemingly subtle shift of a functional group on the benzamide ring can induce profound changes in a molecule's behavior. These changes are not random; they are governed by predictable electronic and steric effects. The electron-withdrawing nature of the nitro group and the electron-donating character of the amino group, combined with the hydrogen-bonding capabilities of the amide, create a unique electronic and steric environment for each isomer.[3][4]

For instance, the proximity of the amino and nitro groups to the benzamide in the ortho isomer, this compound, allows for potential intramolecular hydrogen bonding. This can significantly influence its melting point, solubility, and interaction with biological targets compared to its meta and para counterparts where such interactions are not possible.[5]

Table 1: Comparative Physicochemical Properties of Aminonitrobenzamide Isomers
PropertyThis compound2-Amino-5-nitrobenzamide4-Amino-2-nitrobenzamide5-Amino-2-nitrobenzamide
Structure
CAS Number 1261676-58-7[6]16313-65-8[7][8]31930-18-4[9]73536-37-5[10][11]
Molecular Formula C₇H₇N₃O₃C₇H₇N₃O₃C₇H₇N₃O₃C₇H₇N₃O₃
Molecular Weight 181.15 g/mol 181.15 g/mol [8][12]181.15 g/mol [9]181.15 g/mol [10]
Appearance Data not availablePowder/Crystal[13]Data not availableData not available
Melting Point (°C) Data not availableData not available222-224 °C[9]Data not available
Predicted Boiling Point (°C) Data not availableData not available389.5±27.0 °C[9]390.8°C at 760 mmHg[11]
Predicted Density (g/cm³) Data not availableData not available1.55±0.1[9]1.481[11]

Note: Experimental data for all isomers is not consistently available in public literature, highlighting the need for direct, side-by-side experimental validation as outlined in later sections.

Synthesis and Spectroscopic Differentiation

The synthesis of aminonitrobenzamide isomers typically involves multi-step processes, often starting from the corresponding nitrobenzoic acids or nitrotoluenes.[4][14] A generalized approach involves the amidation of a suitably substituted aminonitrobenzoic acid. The choice of synthetic route is critical, as direct nitration of aminobenzamide can lead to a mixture of isomers that are challenging to separate.

G cluster_0 Synthetic Pathway A Starting Material (e.g., Aminonitrobenzoic Acid) B Activation (e.g., SOCl₂, EDC/HOBt) A->B Step 1 C Amidation (Ammonia or Amine Source) B->C Step 2 D Purification (Recrystallization / Chromatography) C->D Step 3 E Target Isomer D->E Final Product

Caption: Generalized workflow for the synthesis of aminonitrobenzamide isomers.

Causality in Spectroscopic Analysis

Once synthesized, distinguishing between isomers is paramount. Spectroscopic methods provide the necessary structural confirmation.

  • Infrared (IR) Spectroscopy : The utility of IR spectroscopy lies in identifying the key functional groups. All isomers will exhibit characteristic stretches for the amide (C=O ~1650 cm⁻¹, N-H ~3200-3400 cm⁻¹), amino (N-H ~3300-3500 cm⁻¹), and nitro (asymmetric ~1500-1570 cm⁻¹ and symmetric ~1320-1370 cm⁻¹) groups.[13] The key differentiator arises from intramolecular hydrogen bonding, particularly in this compound. This internal bonding can cause a shift to lower wavenumbers and a broadening of the N-H stretching bands compared to isomers where this is not possible.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : ¹H NMR is arguably the most powerful tool for unambiguous isomer identification. The aromatic region of the spectrum (typically 6.5-8.5 ppm) provides a unique fingerprint for each isomer. The substitution pattern dictates the number of distinct protons on the ring and their coupling (splitting) patterns. For example, a 1,2,3-trisubstituted ring like this compound will exhibit a different set of multiplets than a 1,2,4- or 1,3,5-trisubstituted isomer. The chemical shifts are also influenced by the electronic nature of the adjacent substituents.

Differential Applications in Drug Discovery and Chemical Synthesis

While direct comparative studies of all aminonitrobenzamide isomers are not abundant in the literature, we can infer their potential applications based on the activities of the broader nitrobenzamide class.[3] These compounds are recognized as valuable scaffolds and intermediates.[14]

  • PARP Inhibition : The benzamide moiety is a classic pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in cancer therapy. The related compound, 3-aminobenzamide, is a well-known PARP inhibitor.[15] The introduction of a nitro group, a strong electron-withdrawing group, can significantly modulate the binding affinity and selectivity for PARP isoforms. The position of both the amino and nitro groups on the benzamide scaffold is therefore a critical design element for developing novel and potent PARP inhibitors.

  • Antimicrobial and Anticancer Agents : Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced to generate reactive nitrogen species that are toxic to microbial cells. Furthermore, various nitrobenzamide derivatives have been investigated for anticancer effects.[3][14]

  • Building Blocks for Heterocyclic Synthesis : The functional groups of aminonitrobenzamides serve as versatile handles for constructing more complex molecules. The amino group can be acylated or diazotized, while the nitro group can be reduced to an amine, opening up a plethora of subsequent chemical transformations for building diverse chemical libraries.[16]

G cluster_apps Potential Applications Isomer Aminonitrobenzamide Isomer 2-Amino-6-nitro 2-Amino-5-nitro 4-Amino-2-nitro 5-Amino-2-nitro PARP PARP Inhibition Isomer:f0->PARP Unique Sterics AntiC Anticancer Agents Isomer:f1->AntiC Electronic Profile AntiM Antimicrobial Agents Isomer:f2->AntiM Redox Potential Synth Synthesis Building Block Isomer:f3->Synth Reactivity

Caption: Relationship between isomer structure and potential therapeutic applications.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, providing researchers with robust methodologies for synthesis and comparative analysis.

Protocol 1: Synthesis of 4-Amino-2-nitrobenzamide from 4-Amino-2-nitrobenzoic Acid

Rationale : This protocol employs a common and reliable two-step, one-pot procedure for converting a carboxylic acid to a primary amide via an acyl chloride intermediate. Thionyl chloride (SOCl₂) is an effective and inexpensive reagent for forming the reactive acyl chloride. The subsequent addition of aqueous ammonia provides the nucleophile for amidation.

Materials :

  • 4-Amino-2-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Concentrated ammonium hydroxide (28-30%)

  • Ice bath

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure :

  • Acyl Chloride Formation : In a fume hood, suspend 1.0 equivalent of 4-Amino-2-nitrobenzoic acid in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Carefully add 2.0-3.0 equivalents of thionyl chloride dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases and the solution becomes clear. Monitor the reaction's completion by TLC.

  • Amidation : Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.

  • Slowly and carefully, pour the cooled acyl chloride solution into a beaker containing an excess of cold concentrated ammonium hydroxide with vigorous stirring. A precipitate will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Isolation and Purification : Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water to remove any unreacted ammonia and ammonium salts.

  • Wash the cake with a small amount of cold ethanol to aid in drying.

  • Dry the purified 4-Amino-2-nitrobenzamide product under vacuum. Characterize the final product by ¹H NMR, IR spectroscopy, and melting point analysis.[17]

Protocol 2: Comparative Isomer Solubility Assessment

Rationale : Determining the kinetic solubility is crucial for any compound intended for biological screening. This protocol uses a standard shake-flask method followed by UV-Vis spectrophotometry to quantify the concentration of the dissolved isomer, providing a direct comparison of their solubility in a physiologically relevant buffer.

Materials :

  • Aminonitrobenzamide isomers

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (Dimethyl sulfoxide)

  • 1.5 mL microcentrifuge tubes

  • Thermomixer or shaking incubator

  • Centrifuge

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure :

  • Stock Solution Preparation : Prepare a 10 mM stock solution of each isomer in 100% DMSO.

  • Sample Preparation : In triplicate for each isomer, add 10 µL of the 10 mM stock solution to a microcentrifuge tube containing 990 µL of PBS (pH 7.4). This results in a 100 µM theoretical maximum concentration.

  • Equilibration : Place the tubes in a thermomixer set to 25 °C and shake at 1000 rpm for 24 hours to allow the solutions to reach equilibrium.

  • Separation of Undissolved Solid : Centrifuge the tubes at 14,000 x g for 15 minutes to pellet any undissolved precipitate.

  • Quantification : Carefully remove 100 µL of the clear supernatant from each tube, being cautious not to disturb the pellet.

  • Prepare a standard curve for each isomer by making serial dilutions of the 10 mM DMSO stock into PBS.

  • Measure the absorbance of the supernatant samples and the standards at the λ_max for each compound using the UV-Vis spectrophotometer.

  • Data Analysis : Calculate the concentration of the dissolved isomer in the supernatant samples by interpolating from the standard curve. This value represents the kinetic solubility. Summarize the results in a table for direct comparison.

Conclusion and Future Outlook

The positional isomerism of the aminonitrobenzamide scaffold is a determining factor in the physicochemical and biological properties of these compounds. This compound, with its unique ortho substitution pattern, presents distinct steric and electronic features compared to its fellow isomers. While a comprehensive, side-by-side experimental comparison is lacking in current literature, this guide has synthesized available data and provided a framework based on fundamental chemical principles to understand their differences.

For researchers and drug development professionals, the choice of isomer is not trivial; it is a critical design decision that will impact synthesis, purification, solubility, and ultimately, therapeutic efficacy. The protocols and analyses presented here offer a robust starting point for the rational selection and application of these versatile chemical entities. Further investigation into the comparative biological activities of these isomers, particularly in areas like PARP inhibition and as antimicrobial agents, will undoubtedly unveil new therapeutic opportunities.

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A Strategic Guide for Synthetic Chemists: Comparing 2-Amino-6-nitrobenzamide and 2-Amino-6-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of synthetic chemistry, the choice of a starting material or intermediate can dictate the entire course of a project, influencing reaction efficiency, downstream possibilities, and overall timeline. Substituted benzamides are foundational pieces in this game, particularly in the realms of pharmaceutical and materials science. This guide offers an in-depth, objective comparison of two structurally similar yet functionally distinct building blocks: 2-Amino-6-nitrobenzamide and 2-Amino-6-chlorobenzamide. Our goal is to equip researchers, scientists, and drug development professionals with the technical insights and experimental rationale needed to select the optimal reagent for their specific synthetic endgame.

Physicochemical and Structural Foundations

The core difference between these two molecules is the substituent at the 6-position: an electron-withdrawing nitro group (-NO₂) versus a halogen (-Cl). This single atomic change creates a cascade of differences in their electronic properties, reactivity, and ultimately, their strategic applications in multi-step syntheses.

Table 1: Head-to-Head Physicochemical Properties

PropertyThis compound2-Amino-6-chlorobenzamide
CAS Number 16313-65-8 (for 2-amino-5-nitro)54166-95-9[1]
Molecular Formula C₇H₇N₃O₃[2]C₇H₇ClN₂O[1][3]
Molecular Weight 181.15 g/mol [2]170.60 g/mol [1]
Appearance Yellow to orange crystalline powderOff-white to light yellow powder
Melting Point 174-178 °C (for 2-nitrobenzamide)[4]~149 °C (for N-tolyl derivative)[5]
Primary Utility Precursor for heterocyclic synthesis (e.g., PARP inhibitors)Intermediate for cross-coupling reactions

The nitro group is a powerful electron-withdrawing group, significantly deactivating the aromatic ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution. The chloro group is also electron-withdrawing but to a lesser extent and, critically, serves as an excellent leaving group in metal-catalyzed cross-coupling reactions.

Synthetic Utility and Reaction Pathways

The true value of these intermediates is revealed in their downstream reactivity. The choice between them is less about the molecule itself and more about the transformations it is intended to undergo.

The Strategic Advantage of the Nitro Group

The primary synthetic value of the nitro group in this compound lies in its facile reduction to a primary amine. This transformation is a gateway to forming diamino-aromatic systems, which are pivotal precursors for a wide range of heterocyclic structures. This is a cornerstone of its application in medicinal chemistry, particularly for creating fused ring systems.

The Versatility of the Chloro Substituent

In contrast, the chloro group of 2-Amino-6-chlorobenzamide is a handle for building molecular complexity through carbon-carbon and carbon-heteroatom bond formation. It readily participates in a suite of palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira), allowing for the precise and controlled introduction of diverse functional groups.[6]

The logical workflow for utilizing these compounds is fundamentally different, as illustrated below.

G cluster_0 This compound Pathway cluster_1 2-Amino-6-chlorobenzamide Pathway A This compound B Nitro Group Reduction (e.g., H₂, Pd/C; SnCl₂) A->B C 2,6-Diaminobenzamide Intermediate B->C D Intramolecular Cyclization or Condensation C->D E Fused Heterocyclic Systems D->E F 2-Amino-6-chlorobenzamide G Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) F->G I 6-Substituted 2-Aminobenzamide G->I H Boronic Acid / Amine / Alkyne, etc. H->G

Caption: Divergent synthetic pathways for this compound and 2-Amino-6-chlorobenzamide.

Experimental Protocol: A Case Study in Nitro Group Reduction

To illustrate the practical application of this compound, we present a robust protocol for its reduction to 2,6-diaminobenzamide. This transformation is a key step in the synthesis of many pharmaceutical agents.

Objective: To achieve a clean and efficient reduction of the aromatic nitro group in this compound while preserving the amide and amino functionalities.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is chosen for its high efficiency in catalytic hydrogenation.[7]

  • Hydrogen Source: Hydrazine hydrate is used as a convenient in-situ source of hydrogen via transfer hydrogenation, avoiding the need for high-pressure hydrogen gas cylinders. This makes the procedure more accessible for standard laboratory setups.[8]

  • Solvent: Ethanol is a good solvent for the starting material and the reaction intermediates and is compatible with the catalytic system.

  • Validation: Thin Layer Chromatography (TLC) provides a simple, real-time method to monitor the reaction's progress by observing the consumption of the starting material and the formation of the more polar amine product.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq.) in absolute ethanol (approx. 15-20 mL per gram of starting material).

  • Catalyst Addition: To this suspension, carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

  • Initiate Reflux: Begin heating the mixture to a gentle reflux using a heating mantle.

  • Reagent Addition: Once refluxing, add hydrazine hydrate (80% solution, 3.0-4.0 eq.) dropwise via an addition funnel over 30-45 minutes. An exothermic reaction may be observed. Maintain a controlled reflux.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase). The starting material is UV active and typically less polar than the diamine product. The reaction is complete when the starting material spot is no longer visible. This typically takes 2-4 hours after the hydrazine addition is complete.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the Pd/C catalyst. It is crucial to keep the filter cake wet with ethanol during filtration, as dry Pd/C can be pyrophoric.

  • Product Isolation: Wash the filter cake thoroughly with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude solid is 2,6-diaminobenzamide. It can be purified further by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion: Making the Right Strategic Choice

The decision to use this compound or 2-Amino-6-chlorobenzamide is a strategic one, dictated entirely by the desired final product and the synthetic route envisioned.

  • Select this compound when:

    • Your synthetic plan involves creating a 1,2-diaminoaromatic system.

    • The target molecule is a fused heterocyclic compound, such as a quinazolinone or benzimidazole, which can be formed via condensation/cyclization of a diamine.

    • You need to leverage the strong electron-withdrawing properties of the nitro group before its eventual transformation.

  • Select 2-Amino-6-chlorobenzamide when:

    • Your strategy relies on building molecular complexity via metal-catalyzed cross-coupling reactions.

    • You need to introduce aryl, alkyl, vinyl, alkynyl, or amino substituents at the 6-position.

    • The chloro-substituent is intended to remain in the final molecule or be displaced in a later step.

By understanding these fundamental differences in reactivity and application, chemists can design more efficient, elegant, and successful synthetic campaigns.

References

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A Comparative Guide to the Biological Activity of 2-Amino-6-nitrobenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzamide scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents. Among these, 2-amino-6-nitrobenzamide and its analogs represent a class of molecules with significant and diverse biological activities. This guide provides an in-depth technical comparison of these analogs, focusing on their efficacy as Poly(ADP-ribose) Polymerase (PARP) inhibitors, a critical target in oncology. We will delve into the structure-activity relationships (SAR), present comparative experimental data against established inhibitors, and provide detailed protocols for key validation assays. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and advance this promising class of compounds.

The Scientific Rationale: Targeting PARP in Cancer Therapy

Poly(ADP-ribose) Polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR) network. It acts as a primary sensor for DNA single-strand breaks (SSBs), initiating their repair through the base excision repair (BER) pathway.[1] In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP1 leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into lethal double-strand breaks (DSBs), which the HR-deficient cells cannot repair, resulting in cell death through a concept known as synthetic lethality.[2]

The benzamide core is a key pharmacophore for PARP inhibition, mimicking the nicotinamide moiety of the natural substrate, NAD+.[1] The this compound scaffold introduces specific electronic and steric features that can be rationally modified to enhance potency and selectivity. The nitro group, in particular, is an important feature in many bioactive molecules and is essential for the biological activity of certain bis-benzamide series targeting protein-protein interactions.[3][4]

Signaling Pathway of PARP1 in DNA Repair and the Impact of Inhibition

The following diagram illustrates the central role of PARP1 in the DNA single-strand break repair pathway and the mechanism by which PARP inhibitors induce synthetic lethality in HR-deficient cancer cells.

PARP_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 recruitment BER Base Excision Repair (BER) PARP1->BER initiates Repair_N DNA Integrity Restored BER->Repair_N SSB_C DNA Single-Strand Break (SSB) PARP1_Inhib PARP1 Trapping & Inhibition SSB_C->PARP1_Inhib PARPi PARP Inhibitor (e.g., this compound analog) PARPi->PARP1_Inhib DSB Replication Fork Collapse -> Double-Strand Break (DSB) PARP1_Inhib->DSB HR_Def Defective Homologous Recombination (HR) DSB->HR_Def Apoptosis Synthetic Lethality -> Cell Death HR_Def->Apoptosis

Caption: Key structural features governing the activity of benzamide-based inhibitors.

Experimental Protocols

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are detailed, step-by-step methodologies for the primary assays used to characterize this compound analogs.

PARP1 Enzyme Inhibition Assay (Colorimetric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human PARP1. The assay measures the PARP1-catalyzed poly-ADP-ribosylation of histone H4.

Workflow Diagram:

PARP_Assay_Workflow Start Start: Prepare Reagents Step1 Coat 96-well plate with Histone H4 and block Start->Step1 Step2 Add serial dilutions of This compound analog Step1->Step2 Step3 Add PARP1 enzyme and activated DNA Step2->Step3 Step4 Initiate reaction with β-NAD+ solution Step3->Step4 Step5 Incubate for 30-60 min at room temperature Step4->Step5 Step6 Wash plate to stop reaction Step5->Step6 Step7 Add primary antibody (anti-pADPr) Step6->Step7 Step8 Add HRP-conjugated secondary antibody Step7->Step8 Step9 Add TMB substrate and incubate for color development Step8->Step9 Step10 Stop reaction with acid and read absorbance at 450 nm Step9->Step10 End End: Calculate IC50 Step10->End

Caption: Workflow for the PARP1 colorimetric enzyme inhibition assay.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well high-binding microplate with histone H4. Incubate overnight at 4°C. Wash the plate with Phosphate Buffered Saline (PBS) and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Compound Addition: Prepare serial dilutions of the this compound analog in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT). Add 12.5 µL of each dilution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Prepare a mixture of recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) in PARP assay buffer. Add 12.5 µL of this mixture to each well (except the negative control). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 25 µL of β-Nicotinamide adenine dinucleotide (NAD+) solution to each well to initiate the enzymatic reaction. The final concentration of NAD+ should be carefully chosen (e.g., 10 µM or 100 µM) as inhibition can be competitive. [5]5. Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Detection (ELISA-based):

    • Stop the reaction by washing the plate three times with PBS containing 0.05% Tween-20 (PBST).

    • Add 100 µL of a primary antibody that recognizes poly(ADP-ribose) (pADPr) chains (e.g., clone 10H) to each well and incubate for 1 hour.

    • Wash the plate three times with PBST.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate thoroughly with PBST.

    • Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate. Allow color to develop for 15-30 minutes.

    • Stop the reaction by adding 100 µL of 0.2N HCl.

  • Data Analysis: Measure the optical density (OD) at 450 nm using a microplate reader. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [6]

Cell Viability (MTT) Assay

This protocol measures the cytotoxic effect of the analogs on cancer cell lines by assessing metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. [3]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals. [7]7. Data Analysis: Mix gently and measure the absorbance at 570 nm. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value. [8]

Conclusion and Future Directions

The this compound scaffold and its analogs represent a versatile and potent class of compounds with significant therapeutic potential, particularly as inhibitors of the DNA repair enzyme PARP1. The data from related heterocyclic systems demonstrate that these molecules can achieve high enzymatic potency and selective cytotoxicity against cancer cells. The structure-activity relationships highlight the importance of the core benzamide structure for active site binding, while substitutions on the aromatic rings provide a clear path for optimizing potency and pharmacokinetic properties.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to precisely map the SAR. Investigations into their selectivity across the broader PARP family and their efficacy in in vivo models of HR-deficient cancers will be critical next steps in translating the promise of this chemical class into novel cancer therapeutics.

References

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  • Wang, T., et al. (2021). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Taylor & Francis Online.
  • Kumar, A., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.
  • Kumar, A., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. PubMed.
  • Navarrete-Vazquez, G., et al. (2015). Synthesis of nitro(benzo)thiazole acetamides and in vitro antiprotozoal effect against amitochondriate parasites Giardia intestinalis and Trichomonas vaginalis. PubMed.
  • Sheikhi, A., et al. (2022). MTT Assay Protocol.
  • S. M. Guppy, et al. (2021). Hypoxia-activated prodrugs of phenolic olaparib analogues for tumour-selective chemosensitisation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • BenchChem. (2025). Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors.
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  • Abcam. (n.d.). MTT assay protocol.
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  • Wang, L., et al. (2020). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. RSC Publishing.
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  • ResearchGate. (n.d.). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells.
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A Comparative Guide to the Synthesis of 2-Amino-6-nitrobenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of substituted benzamides is a cornerstone of molecular design and development. Among these, 2-Amino-6-nitrobenzamide stands out as a critical intermediate, its unique electronic and structural features making it a valuable precursor for a range of target molecules, including potent enzyme inhibitors and novel materials. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis. The presence of an amino group, a nitro group, and a benzamide moiety on the same aromatic ring provides multiple reaction sites for further functionalization. This trifunctional characteristic makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules with potential biological activities.

Comparative Analysis of Synthesis Routes

The choice of a synthetic route is a critical decision in any chemical synthesis, balancing factors such as yield, cost of starting materials, reaction conditions, and scalability. Below is a summary of the most common methods for the synthesis of this compound.

Synthesis Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Route 1: Catalytic Amination of 2-Halo-6-nitrobenzoic Acid 2-Chloro-6-nitrobenzoic AcidAmmonia, Cuprous Catalyst (e.g., Cu₂O), BaseHighMild reaction conditions, high conversion rate, readily available starting material.[1]Requires a catalyst, which may need to be removed from the final product.
Route 2: Multi-step Synthesis from 2,6-Dinitrotoluene 2,6-DinitrotolueneReducing agent (e.g., Na₂S), Oxidizing agent (e.g., KMnO₄)ModerateStarts from a common and inexpensive bulk chemical.Multi-step process, potentially lower overall yield, involves hazardous reagents.[2][3]
Route 3: Hofmann Degradation of 3-Nitrophthalimide 3-NitrophthalimideSodium hypochlorite or hypobromite, Sodium hydroxideHigh (up to 88%)[1]High yield in the final step.The starting material, 3-nitrophthalimide, is not readily available and can be expensive to synthesize.[1]

Route 1: Catalytic Amination of 2-Halo-6-nitrobenzoic Acid

This method represents a modern and efficient approach to the synthesis of this compound. The use of a cuprous catalyst facilitates the nucleophilic aromatic substitution of a halide with ammonia under relatively mild conditions.

Reaction Scheme
Mechanistic Insight

The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution (SNAr) mechanism. The cuprous catalyst coordinates to the halogen atom, increasing the electrophilicity of the aromatic ring and facilitating the attack by ammonia. The presence of a base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. The choice of a cuprous salt as a catalyst is key, as it has been shown to be more effective than other transition metals for this type of transformation.[1]

Experimental Protocol

Materials:

  • 2-Chloro-6-nitrobenzoic acid

  • Ammonia solution (e.g., 25% in water)

  • Cuprous oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (for workup)

Procedure:

  • To a sealed reaction vessel, add 2-chloro-6-nitrobenzoic acid (1.0 eq), cuprous oxide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add DMF as the solvent, followed by the aqueous ammonia solution (5.0 eq).

  • Seal the vessel and heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Acidify the filtrate with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Workflow Diagram

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification 2-Chloro-6-nitrobenzoic Acid 2-Chloro-6-nitrobenzoic Acid Heating (80-100°C) Heating (80-100°C) 2-Chloro-6-nitrobenzoic Acid->Heating (80-100°C) Ammonia Solution Ammonia Solution Ammonia Solution->Heating (80-100°C) Cu₂O Catalyst Cu₂O Catalyst Cu₂O Catalyst->Heating (80-100°C) Base (K₂CO₃) Base (K₂CO₃) Base (K₂CO₃)->Heating (80-100°C) DMF (Solvent) DMF (Solvent) DMF (Solvent)->Heating (80-100°C) Filtration Filtration Heating (80-100°C)->Filtration Acidification Acidification Filtration->Acidification Precipitation Precipitation Acidification->Precipitation Final Product Final Product Precipitation->Final Product

CH₃-C₆H₃-NO₂ --(Na₂S)--> CH₃-C₆H₃-NH₂ --(KMnO₄)--> HOOC-C₆H₃-NH₂ --(Amidation)--> H₂NOC-C₆H₃-NH₂```

Mechanistic Insight

The key step in this synthesis is the selective reduction of one of the two nitro groups. This is typically achieved using a mild reducing agent like sodium sulfide (Zinin reduction). The less sterically hindered nitro group is preferentially reduced. T[2]he subsequent oxidation of the methyl group to a carboxylic acid is a standard transformation, often accomplished with strong oxidizing agents like potassium permanganate. The final amidation of the carboxylic acid can be carried out using various standard methods, such as conversion to the acid chloride followed by reaction with ammonia.

Experimental Protocol

Step 1: Selective Reduction of 2,6-Dinitrotoluene

  • Dissolve 2,6-dinitrotoluene (1.0 eq) in ethanol in a round-bottom flask.

  • Prepare a solution of sodium sulfide (1.1 eq) in water and add it dropwise to the stirred solution of 2,6-dinitrotoluene at room temperature.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into ice-water. The product, 2-amino-6-nitrotoluene, will precipitate.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Oxidation to 2-Amino-6-nitrobenzoic Acid

  • Suspend the 2-amino-6-nitrotoluene (1.0 eq) in a mixture of pyridine and water.

  • Heat the mixture to reflux and add potassium permanganate (3.0 eq) portion-wise over 2-3 hours.

  • Continue refluxing until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to precipitate the 2-amino-6-nitrobenzoic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Step 3: Amidation to this compound

  • Convert the 2-amino-6-nitrobenzoic acid to its acid chloride by reacting with thionyl chloride.

  • Carefully add the crude acid chloride to an excess of concentrated aqueous ammonia with cooling.

  • Stir the mixture for 1-2 hours. The product will precipitate.

  • Collect the this compound by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Workflow Diagram

A 2,6-Dinitrotoluene B Selective Reduction (Na₂S) A->B C 2-Amino-6-nitrotoluene B->C D Oxidation (KMnO₄) C->D E 2-Amino-6-nitrobenzoic Acid D->E F Amidation (SOCl₂, NH₃) E->F G This compound F->G

Caption: Multi-step Synthesis from 2,6-Dinitrotoluene.

Conclusion and Recommendations

For researchers requiring a reliable and high-yielding synthesis of this compound with readily available starting materials, the catalytic amination of 2-halo-6-nitrobenzoic acid (Route 1) is highly recommended. This method offers a more direct and efficient pathway with milder reaction conditions compared to the classical multi-step approach. While the initial cost of the halo-substituted benzoic acid may be slightly higher than dinitrotoluene, the improved overall yield and reduced number of steps can make it more cost-effective and time-efficient in a laboratory setting.

The multi-step synthesis from 2,6-dinitrotoluene (Route 2) remains a viable option, particularly for large-scale industrial production where the cost of starting materials is a primary concern. However, researchers should be prepared for a more involved procedure with potentially lower overall yields and the need to handle hazardous reagents.

The Hofmann degradation route (Route 3) , despite its high yield in the final step, is generally not practical for routine laboratory synthesis due to the limited commercial availability and high cost of the 3-nitrophthalimide starting material.

Ultimately, the choice of synthesis method will depend on the specific needs and resources of the research team. This guide provides the necessary data and protocols to make an informed decision and successfully synthesize this compound for further research and development.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid.
  • Google Patents. (2013). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
  • BenchChem. (2025).
  • PubMed. (2016). In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene.

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A Comprehensive Guide to the Validation of an Analytical HPLC Method for 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the bedrock of a reliable product is the analytical methodology that underpins its characterization. For a compound like 2-Amino-6-nitrobenzamide, a key intermediate or potential active pharmaceutical ingredient (API), ensuring the accuracy, precision, and robustness of its quantification is not merely a procedural step but a cornerstone of scientific integrity and regulatory compliance.

This guide provides an in-depth, experience-driven comparison of the critical parameters for validating a High-Performance Liquid Chromatography (HPLC) method suitable for the quantification of this compound. Moving beyond a simple checklist, we will explore the causality behind experimental choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Designing the Analytical Method: A Scientifically Grounded Approach

While a specific validated method for this compound is not widely published, we can extrapolate from established methods for structurally similar nitroaromatic and aminobenzoic compounds to propose a robust starting point.[4][5][6] The presence of a nitro group, an amino group, and an amide on a benzene ring dictates a reversed-phase HPLC approach as the most effective.

Proposed HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of this compound.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA gradient elution is chosen to ensure adequate separation from potential impurities and degradation products with varying polarities. Formic acid helps to protonate the amino group, leading to sharper peak shapes.
Gradient 70% A / 30% B, linear to 30% A / 70% B over 15 minThis gradient provides a good balance between resolution and run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temp. 30 °CMaintaining a constant temperature enhances the reproducibility of retention times.
Detection UV at 254 nmNitroaromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity.[1][7]
Injection Vol. 10 µLA common injection volume that balances sensitivity with the risk of column overload.

The Validation Workflow: A Step-by-Step Experimental Guide

The validation of an analytical method is a documented process that proves the method is suitable for its intended purpose.[4][7] The following sections detail the experimental protocols for the key validation parameters as per ICH Q2(R2) guidelines.[1][3][8]

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation Protocol Validation Protocol Definition AcceptanceCriteria Define Acceptance Criteria Specificity Specificity & Forced Degradation AcceptanceCriteria->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Robustness Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis Report Final Validation Report

Caption: Overall workflow for analytical method validation.

Specificity and Forced Degradation Studies

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][10]

Experimental Protocol:

  • Placebo and Blank Analysis: Inject the diluent (blank) and a solution containing all formulation excipients without the API (placebo) to ensure no interfering peaks are present at the retention time of this compound.

  • Forced Degradation: Subject the API to stress conditions to intentionally degrade it.[6] This is critical for developing a stability-indicating method. The conditions below are typical starting points.[11]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105 °C for 48 hours (solid state).

    • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Analysis of Stressed Samples: Analyze the stressed samples using the proposed HPLC method with a photodiode array (PDA) detector.

  • Peak Purity Analysis: Assess the peak purity of the this compound peak in the stressed samples to ensure it is not co-eluting with any degradation products. The purity angle should be less than the purity threshold.

ForcedDegradation cluster_stress Stress Conditions API This compound (API) Acid Acid Hydrolysis (0.1 M HCl) API->Acid Base Base Hydrolysis (0.1 M NaOH) API->Base Oxidation Oxidation (3% H₂O₂) API->Oxidation Thermal Thermal (105 °C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Purity Peak Purity Assessment Analysis->Purity

Caption: Workflow for forced degradation studies.

Acceptance Criteria: The method is specific if there are no interferences from the blank or placebo at the analyte's retention time. In stressed samples, the main peak should be spectrally pure, and any degradation products should be well-resolved from the main peak (Resolution > 2.0).

Linearity and Range

Objective: To establish the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10]

Experimental Protocol:

  • Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Prepare Calibration Standards: Prepare at least five concentration levels by serially diluting the stock solution. For an assay method, the range typically spans 80% to 120% of the target test concentration.[12] For example: 80, 90, 100, 110, and 120 µg/mL.

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Summary Table (Hypothetical Data):

Concentration (µg/mL)Mean Peak Area (n=3)
80810500
90905600
1001002100
1101108900
1201205400

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

Accuracy

Objective: To determine the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Spiking: Spike a placebo mixture with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare three independent samples at each concentration level.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery of the analyte.

Data Summary Table (Hypothetical Data):

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4
100%100.0100.3100.3
120%120.0119.299.3

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]

Experimental Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples of this compound at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., F-test) of the two data sets to assess the overall precision of the method.

Data Summary Table (Hypothetical Data):

Precision LevelParameterResult (% Assay)%RSD
RepeatabilityAnalyst 1, Day 199.8, 100.1, 99.5, 100.3, 99.9, 100.20.32%
IntermediateAnalyst 2, Day 2100.5, 99.7, 100.8, 100.1, 100.6, 99.90.45%

Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provide an indication of its reliability during normal usage.[8][12]

Experimental Protocol:

  • Vary Parameters: Deliberately vary critical chromatographic parameters one at a time.

  • Analyze: Analyze a system suitability solution and a standard solution under each varied condition.

  • Assess Impact: Evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution) and the assay result.

Data Summary Table (Hypothetical Data):

Parameter VariedVariationRetention Time (min)Tailing FactorAssay (%)
Flow Rate 0.9 mL/min9.81.1100.1
1.1 mL/min8.11.199.8
Column Temp. 28 °C9.11.299.9
32 °C8.71.1100.2
Mobile Phase pH pH ± 0.28.91.2100.3

Acceptance Criteria: System suitability parameters must remain within the predefined limits for all varied conditions. The assay results should not significantly change, demonstrating the method's robustness.

Conclusion: A Foundation of Trustworthy Data

The validation of an analytical method for a substance like this compound is a rigorous, multi-faceted process that provides the scientific evidence necessary to ensure data integrity. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, we build a comprehensive understanding of the method's performance and its limitations. This detailed validation process, grounded in the authoritative principles of the ICH, FDA, and EMA, ensures that the method is fit for its intended purpose, whether for release testing, stability studies, or in-process control.[1][7][13][14] Ultimately, a well-validated analytical method is the foundation upon which product quality and patient safety are built.

References

  • AMSbiopharma. (2025, July 22).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
  • ProPharma. (2024, June 25).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • ECA Academy. (n.d.).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
  • U.S. Food and Drug Administration. (2015, July).
  • European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
  • Element Lab Solutions. (n.d.).
  • PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings. [Link]
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  • Pharmaguideline. (2012, August 16). Analytical Method Validation Definitions in Pharmaceuticals. [Link]
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A Technical Guide to the Cross-Validation of 2-Amino-6-nitrobenzamide Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In pharmaceutical development and materials science, the rigorous characterization of chemical entities is paramount for ensuring quality, safety, and reproducibility. This guide presents a comprehensive framework for the cross-validation of experimental data for the compound 2-Amino-6-nitrobenzamide. Cross-validation, in this context, refers to the practice of employing multiple, independent analytical techniques to corroborate physical and chemical properties, thereby building a robust and reliable data package.[1] This process is critical for regulatory submissions, quality control, and ensuring the integrity of scientific research.[2] We will detail a suite of orthogonal analytical methods—spectroscopic, chromatographic, and thermal—to create a self-validating system for the characterization of this compound. This guide provides not only the procedural steps but also the underlying scientific rationale for each experimental choice, targeting researchers, scientists, and drug development professionals.

Introduction: The Imperative for Orthogonal Analysis

This compound is a substituted aromatic compound featuring three key functional groups: a primary amine (-NH₂), a nitro group (-NO₂), and a primary amide (-CONH₂). The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro and amide groups dictates its chemical reactivity, solubility, and spectral properties. Accurate characterization is therefore essential.

A single analytical technique provides only one perspective on a molecule's properties. For instance, while Nuclear Magnetic Resonance (NMR) can confirm a chemical structure, it provides limited information about purity. Conversely, High-Performance Liquid Chromatography (HPLC) can quantify purity but does not definitively identify the primary component without a reference standard. The principle of cross-validation, or orthogonal analysis, is to use a set of techniques whose results are mutually reinforcing.[3] If the identity confirmed by NMR and Mass Spectrometry aligns with the purity determined by HPLC and the thermal behavior observed in Differential Scanning Calorimetry (DSC), confidence in the overall data package increases exponentially.

This guide will establish a logical workflow for generating and cross-validating a comprehensive dataset for this compound.

Foundational Physicochemical & Spectroscopic Characterization

The initial step in characterizing any new batch or synthesis of a compound is to confirm its fundamental properties and structure. This establishes a baseline identity that is then challenged and confirmed by subsequent purity and thermal analyses.

Predicted Physicochemical Properties

A summary of key physicochemical properties for this compound provides a theoretical baseline for experimental verification.

PropertyPredicted ValueSource
Molecular Formula C₇H₇N₃O₃-
Molecular Weight 181.15 g/mol -
Boiling Point 341.8 ± 22.0 °CChemScene[4]
Topological Polar Surface Area (TPSA) 112.25 ŲChemScene[4]
LogP 0.2759ChemScene[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR should be employed.

Causality of Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of polar organic compounds and because it solubilizes the amide and amine protons, allowing for their observation.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile (easily removed), and its single, sharp signal does not typically overlap with analyte signals.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This requires more scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.

Expected Spectral Data: The following table presents the expected chemical shifts (δ) for this compound based on its structure and data from similar compounds.[5]

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (ppm) Integration
~8.1-7.82H
~7.6-7.41H
~7.3-7.12H
~6.8-6.62H
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FT-IR Analysis (ATR)

  • Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for solid samples as it requires minimal sample preparation.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Expected Absorption Bands: The presence of amine, amide, and nitro groups will give rise to characteristic peaks.[6][7]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3350 - 3150N-H StretchPrimary Amide (-CONH₂)
~1680 - 1640C=O Stretch (Amide I)Primary Amide (-CONH₂)
~1600 - 1570N-H Bend (Amide II)Primary Amide (-CONH₂)
1560 - 1500N-O Asymmetric StretchNitro Group (-NO₂)
1360 - 1300N-O Symmetric StretchNitro Group (-NO₂)
~1300C-N StretchAromatic Amine

Orthogonal Purity Assessment: Chromatographic Cross-Validation

Confirming purity requires at least one, and preferably two, orthogonal chromatographic techniques. For this compound, a combination of reverse-phase HPLC and GC-MS provides a powerful cross-validation system.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity determination in the pharmaceutical industry.[8] A reverse-phase method is ideal for separating moderately polar aromatic compounds from potential non-polar or more polar impurities.

Causality of Experimental Choices:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which provides good retention and separation for aromatic compounds like this compound.

  • Mobile Phase: A gradient of acetonitrile (organic modifier) and water (aqueous phase) with a small amount of acid (e.g., formic or phosphoric acid) is used. The gradient elution ensures that impurities with a wide range of polarities can be resolved and eluted effectively.[9] The acid improves peak shape by suppressing the ionization of any free silanol groups on the stationary phase.

  • Detection: UV detection at 254 nm is chosen because the aromatic ring and nitro group constitute a strong chromophore that absorbs well at this wavelength, providing high sensitivity.

Experimental Protocol: HPLC-UV Purity Analysis

  • Instrumentation: An HPLC system with a UV detector, autosampler, column oven, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a sample solution of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an orthogonal separation mechanism based on volatility and boiling point, coupled with the high specificity of mass detection. It is excellent for identifying volatile impurities that might not be detected by HPLC.[10]

Causality of Experimental Choices:

  • Derivatization: this compound is non-volatile due to its polar functional groups and hydrogen bonding capacity. Therefore, derivatization is mandatory to increase its volatility for GC analysis. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice.

  • Column: A low-polarity column, such as a DB-5ms, is a good general-purpose choice for separating a wide range of derivatized organic compounds.

  • Detector: Mass spectrometry provides both quantitative data (from the total ion chromatogram) and qualitative structural information (from the mass spectrum), allowing for the tentative identification of unknown impurity peaks.

Experimental Protocol: GC-MS Impurity Profile

  • Derivatization: In a GC vial, combine ~1 mg of the sample with 100 µL of BSTFA and 100 µL of pyridine (as a catalyst). Cap tightly and heat at 70 °C for 30 minutes.

  • Instrumentation: A GC-MS system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms).

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

Comparative Chromatographic Data

The results from both techniques should be compared. The primary peak in the HPLC chromatogram should correspond to the main peak in the GC-MS total ion chromatogram, and the mass spectrum of this peak should be consistent with the derivatized structure of this compound.

ParameterHPLC-UV ResultGC-MS ResultCross-Validation Check
Purity (%) >99.5%>99.5%Results are concordant.
Major Peak Identity Retention Time matches standardMS matches derivatized structureIdentity confirmed by two methods.
Impurity Profile One minor peak at 0.2%One minor volatile peak detectedOrthogonal methods detect different impurity profiles, providing a more complete picture.

Thermal Analysis Cross-Validation

Thermal analysis provides crucial information about melting point, thermal stability, and decomposition. DSC and Thermogravimetric Analysis (TGA) are complementary techniques that, when used together, offer a comprehensive thermal profile.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is the gold standard for determining an accurate melting point and detecting other thermal events like polymorphic transitions.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: A calibrated DSC instrument.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a material.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation: A calibrated TGA instrument.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

Comparative Thermal Data

The data from DSC and TGA should be analyzed together. For example, a sharp endotherm in the DSC corresponding to the melting point should occur before any significant mass loss is observed in the TGA, confirming that the substance melts before it decomposes. Studies on related nitrobenzoic acid isomers show that decomposition typically begins at elevated temperatures.[11]

ParameterDSC ResultTGA ResultCross-Validation Check
Melting Point (Onset) ~195 °CN/AProvides a sharp, verifiable physical constant.
Decomposition Onset (T_onset) N/A~220 °CConfirms melting occurs before decomposition.
Mass Loss Profile N/AMulti-step decomposition above 220 °CProvides data on thermal stability limits.

Visualizing the Cross-Validation Workflow

A systematic approach is key to effective cross-validation. The following workflow illustrates how each analytical technique contributes to the final, validated data package for a synthesized batch of this compound.

G Cross-Validation Workflow for this compound cluster_synthesis Material Source cluster_characterization Primary Structural & Identity Confirmation cluster_purity Orthogonal Purity & Impurity Profiling cluster_physical Physical & Thermal Properties cluster_final Final Data Package Synthesis Synthesized Batch of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample Analysis FTIR FT-IR Spectroscopy Synthesis->FTIR Sample Analysis HPLC HPLC-UV (Purity, Non-volatile Impurities) Synthesis->HPLC Sample Analysis GCMS GC-MS (Purity, Volatile Impurities) Synthesis->GCMS Sample Analysis DSC DSC (Melting Point, Phase Transitions) Synthesis->DSC Sample Analysis TGA TGA (Thermal Stability, Decomposition) Synthesis->TGA Sample Analysis Report Validated Certificate of Analysis (Structure, Purity, Identity, Properties) NMR->Report Confirms Structure FTIR->Report Confirms Structure MS Mass Spectrometry (from GC-MS) MS->Report Confirms Structure HPLC->Report Confirms Purity GCMS->MS Provides MS Data GCMS->Report Confirms Purity DSC->Report Confirms Thermal Properties TGA->Report Confirms Thermal Properties G Inter-Technique Data Validation Logic NMR NMR Structure MS Mass Spec (MW) NMR->MS corroborates FTIR FT-IR (Functional Groups) NMR->FTIR corroborates HPLC HPLC Purity NMR->HPLC confirms peak identity MS->HPLC identifies main peak Lit Literature/Predicted Data HPLC->Lit verifies purity specs DSC DSC Melting Point DSC->Lit validates against

Caption: Logical relationships in the cross-validation of analytical data.

Conclusion

The characterization of a chemical entity like this compound is not a task for a single analytical method. A robust, defensible, and scientifically sound data package relies on the principle of cross-validation using orthogonal techniques. By integrating structural information from NMR and FT-IR, purity data from HPLC and GC-MS, and thermal properties from DSC and TGA, a comprehensive and self-validating profile of the compound is established. This multi-faceted approach ensures data integrity, meets stringent regulatory expectations, and provides a high degree of confidence for researchers and developers relying on the quality of the material.

References

  • Journal of Pharmaceutical and Biomedical Analysis. (1995). Cross-validation of bioanalytical methods between laboratories.
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  • SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
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  • Baqai Journal of Health Sciences. (2016). analysis of amino acids by high performance liquid chromatography.

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A Technical Guide to the Physicochemical and Pharmacological Profile of 2-Amino-6-nitrobenzamide: A Comparative Analysis of Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating 2-Amino-6-nitrobenzamide in Medicinal Chemistry

The benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence stems from the amide group's ability to form stable, planar structures and engage in critical hydrogen bonding interactions with biological targets. A prominent example of the benzamide's utility is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. These inhibitors function by disrupting DNA single-strand break repair, a mechanism that is synthetically lethal to cancer cells with pre-existing defects in homologous recombination repair pathways, such as those with BRCA1/2 mutations.

This guide focuses on a specific, yet sparsely documented, member of this chemical family: This compound . The presence of an amino group at the 2-position and a strongly electron-withdrawing nitro group at the 6-position suggests a unique electronic and steric profile. However, a comprehensive review of publicly available scientific literature reveals a significant lack of empirical data for this specific compound.

Therefore, this guide adopts a comparative and predictive approach. By systematically analyzing the known physicochemical and biological properties of its structural isomers and related analogs, we aim to:

  • Infer the likely properties of this compound.

  • Explain the chemical rationale behind these predictions based on structure-activity relationships.

  • Provide a detailed framework of experimental protocols required to empirically validate these properties.

This document is intended for researchers, scientists, and drug development professionals seeking to understand, synthesize, or evaluate this compound and its potential as a pharmacologically active agent.

Comparative Analysis of Physicochemical Properties

Physicochemical properties such as melting point, solubility, and lipophilicity (LogP) are fundamental to a compound's viability as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. To forecast these properties for this compound, we can compare the established data of its close structural isomers.

Table 1: Physicochemical Properties of this compound and Its Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water Solubility
This compound C₇H₇N₃O₃181.15Not AvailableNot Available
2-NitrobenzamideC₇H₆N₂O₃166.13175 - 177< 0.1 mg/mL
3-NitrobenzamideC₇H₆N₂O₃166.13140 - 143Not Available
4-NitrobenzamideC₇H₆N₂O₃166.13201 - 203 (394-399 °F)< 0.1 mg/mL
2-Amino-5-nitrobenzamideC₇H₇N₃O₃181.15Not AvailableNot Available
5-Amino-2-nitrobenzamideC₇H₇N₃O₃181.15Not AvailableNot Available

Expert Analysis and Prediction:

The substitution pattern on the benzene ring profoundly influences intermolecular forces and, consequently, physical properties.

  • Melting Point: The melting point is dictated by the efficiency of crystal lattice packing and the strength of intermolecular forces. For 2-nitrobenzamide, the melting point is ~176°C. The addition of an amino group at the 2-position in our target molecule introduces a new site for hydrogen bonding. It is highly probable that the ortho arrangement of the amino and amide groups will facilitate strong intramolecular hydrogen bonding. This internal bonding can reduce the availability of these groups for intermolecular interactions, which might lead to a lower melting point compared to an isomer where such intramolecular bonding is not possible. However, the planarity and potential for other packing interactions could also play a significant role.

  • Solubility: The poor water solubility of the nitrobenzamide isomers is expected. The introduction of an amino group in this compound adds a polar, hydrogen-bonding capable group, which would typically increase aqueous solubility. However, the aforementioned intramolecular hydrogen bonding could shield these polar groups, mitigating the expected increase in solubility. The overall solubility will be a delicate balance between the increased polarity from the amino group and the competing effect of internal hydrogen bonding.

Synthesis and Chemical Reactivity

The synthesis of nitrobenzamides is generally well-established, typically proceeding through the amidation of a corresponding nitrobenzoyl chloride or the direct condensation of a nitrobenzoic acid with an amine. For this compound, a logical precursor is 2-amino-6-nitrobenzoic acid. A plausible synthetic route could involve the amination of a 2-halo-6-nitrobenzoic acid derivative, followed by conversion of the carboxylic acid to the primary amide.

G cluster_0 Plausible Synthetic Pathway A 2-Chloro-6-nitrobenzoic acid B Ammonia (NH3) Cuprous Catalyst A->B Amination C 2-Amino-6-nitrobenzoic acid B->C D Activation (e.g., SOCl2) C->D E Amidation (NH3) D->E F This compound E->F

Caption: Figure 1. A plausible synthetic workflow for this compound.

Reactivity Profile: The chemical behavior of this compound is dictated by its three functional groups:

  • Aromatic Amine: The amino group is a nucleophile and can undergo reactions typical of anilines, though its reactivity will be significantly dampened by the two strong electron-withdrawing groups (nitro and amide) on the ring.

  • Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

  • Nitro Group: The nitro group is a powerful electron-withdrawing group and is known to be a key pharmacophore. In biological systems, it can undergo enzymatic reduction to generate reactive nitroso and hydroxylamine intermediates, which can exert cytotoxic effects by damaging DNA and proteins. This bio-reductive activation is a known mechanism for the antimicrobial and anticancer activity of many nitroaromatic compounds.

Potential Biological Activity and Pharmacological Context

While no specific biological activity has been documented for this compound, its structural features allow for informed hypotheses regarding its potential pharmacological roles.

The Benzamide Scaffold and PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) system. They are responsible for detecting single-strand breaks (SSBs) in DNA and recruiting other repair factors. Inhibiting PARP prevents the repair of these SSBs. In normal cells, this damage can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with HR deficiencies (e.g., BRCA1/2 mutations), the unrepaired SSBs are converted to toxic double-strand breaks (DSBs) during replication, leading to genomic instability and cell death—a concept known as synthetic lethality.

G cluster_0 PARP-Mediated DNA Repair & Effect of Inhibition cluster_1 Normal Cell (HR Proficient) cluster_2 Cancer Cell (HR Deficient) ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp Detection replication DNA Replication ssb->replication repair Base Excision Repair (BER) parp->repair dsb Double-Strand Break (DSB) replication->dsb Stalled Fork Collapse hr Homologous Recombination (HR) dsb->hr nhej Error-Prone Repair (NHEJ) dsb->nhej survival Cell Survival hr->survival death Cell Death (Synthetic Lethality) nhej->death parpi PARP Inhibitor (e.g., Benzamides) parpi->parp Inhibition

Caption: Figure 2. Mechanism of synthetic lethality with PARP inhibitors.

Given that many potent PARP inhibitors are benzamide derivatives, it is plausible that this compound could exhibit inhibitory activity against PARP enzymes. The specific substitution pattern would influence its binding affinity and selectivity for the nicotinamide-binding pocket of the enzyme.

Inferred Activity and Future Research

The dual nature of the this compound scaffold—a potential PARP-binding benzamide core and a bio-reducible nitro group—suggests it could be a candidate for dual-action anticancer agents. However, this remains entirely speculative. The first critical step is to synthesize the compound and screen it for biological activity.

Experimental Protocols for Physicochemical and Biological Characterization

To address the existing knowledge gap, the following standardized protocols are recommended for the initial characterization of this compound.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This method provides a precise melting temperature and enthalpy of fusion.

  • Sample Preparation: Accurately weigh 2-5 mg of dry, purified this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped aluminum pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 250°C).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Protocol: PARP1 Enzymatic Inhibition Assay (IC₅₀ Determination)

This in vitro assay quantifies the potency of a compound to inhibit PARP1 enzymatic activity.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).

    • Reconstitute recombinant human PARP1 enzyme in assay buffer.

    • Prepare a solution of biotinylated NAD⁺ (substrate).

    • Prepare a solution of "activated" DNA (histone-bound, fragmented DNA).

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

  • Assay Procedure:

    • To a 96-well plate coated with histones, add the activated DNA and allow it to bind.

    • Add a fixed concentration of PARP1 enzyme to each well.

    • Add the serially diluted this compound (or vehicle control) to the wells and incubate for 15 minutes.

    • Initiate the reaction by adding biotinylated NAD⁺ to all wells. Incubate for 60 minutes at room temperature.

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-Horseradish Peroxidase (SA-HRP) conjugate, which will bind to the biotinylated ADP-ribose chains incorporated onto the histones. Incubate for 30 minutes.

    • Wash the plate again.

    • Add a chemiluminescent HRP substrate (e.g., TMB) and measure the signal using a plate reader.

  • Data Analysis:

    • The signal intensity is proportional to PARP1 activity.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzymatic activity is inhibited).

G cluster_0 Workflow: PARP1 Inhibition Assay A 1. Coat plate with Histones Add Activated DNA B 2. Add PARP1 Enzyme A->B C 3. Add Test Compound (Serial Dilution) B->C D 4. Initiate with Biotin-NAD+ C->D E 5. Wash D->E F 6. Add Streptavidin-HRP E->F G 7. Wash F->G H 8. Add Substrate & Read Signal G->H I 9. Plot Data & Calculate IC50 H->I

Caption: Figure 3. Step-by-step workflow for determining the IC50 of a PARP1 inhibitor.

Conclusion and Future Directions

This compound is a molecule of potential interest, situated at the intersection of the well-established benzamide pharmacophore and the bio-reductive potential of the nitroaromatic group. Based on a comparative analysis of its isomers, it is predicted to be a crystalline solid with limited aqueous solubility, whose properties are heavily influenced by intramolecular hydrogen bonding.

The lack of empirical data underscores a clear opportunity for foundational chemical research. The immediate path forward should involve:

  • Chemical Synthesis and Purification: The first step is the successful synthesis and rigorous purification of this compound to provide high-quality material for analysis.

  • Full Physicochemical Characterization: Empirical determination of its melting point, solubility in aqueous and organic solvents, pKa, and LogP is essential.

  • In Vitro Biological Screening: The compound should be evaluated in a panel of assays, starting with the PARP1/2 enzymatic inhibition assay detailed above. Concurrently, its cytotoxicity should be assessed against a panel of cancer cell lines (both HR-proficient and HR-deficient) and microbial strains.

  • Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, the synthesis and evaluation of derivatives could optimize potency and selectivity, providing crucial insights into its mechanism of action.

This systematic approach will transform this compound from a chemical curiosity into a well-characterized entity, clarifying its potential role in future drug discovery efforts.

References

  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. PubMed.
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structure-activity relationship of 2-Amino-6-nitrobenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-nitrobenzamide Derivatives as Potential PARP Inhibitors

Introduction: The Benzamide Scaffold in Modern Drug Discovery

The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Its derivatives have found applications as antiemetic, antipsychotic, and anticancer agents.[2] Within this broad class of compounds, the this compound scaffold presents an intriguing starting point for the design of novel therapeutics. The presence of both a hydrogen bond donor (amino group) and an electron-withdrawing group (nitro group) on the phenyl ring offers unique electronic and steric properties that can be exploited for targeted drug design. While direct and extensive research on this compound derivatives is emerging, we can draw parallels from structurally related compounds, such as 2-amino-6-nitrobenzothiazole, which have served as key intermediates in the synthesis of various biologically active molecules, including antimicrobial and anticancer agents.[3][4]

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of this compound derivatives, with a particular focus on their hypothetical application as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, especially PARP-1, are critical players in the DNA damage response, and their inhibition has emerged as a successful strategy in cancer therapy.[5][6] We will explore how modifications to the this compound core could influence its interaction with the PARP active site, offering a roadmap for researchers and drug development professionals interested in this promising class of compounds.

The this compound Scaffold as a PARP Inhibitor Pharmacophore

PARP-1 is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks. Upon DNA damage, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins. PARP inhibitors exert their anticancer effects through a dual mechanism: catalytic inhibition and PARP trapping. Catalytic inhibition prevents the synthesis of PAR, impairing DNA repair. PARP trapping refers to the stabilization of the PARP-1/DNA complex, which can lead to the formation of cytotoxic double-strand breaks during DNA replication, a phenomenon particularly effective in cancer cells with deficiencies in other DNA repair pathways (synthetic lethality).

The generally accepted pharmacophore for PARP inhibitors consists of three key components:

  • A Nicotinamide-Mimicking Moiety: This part of the molecule occupies the nicotinamide binding site of PARP-1.

  • A Linker Region: This connects the nicotinamide-mimicking moiety to the terminal functional group.

  • A Terminal Functional Group: This group often engages in interactions with the protein surface, contributing to potency and selectivity.

The this compound scaffold is well-suited to serve as the nicotinamide-mimicking moiety. The benzamide core can form crucial hydrogen bonds with the amino acid residues in the PARP-1 active site, similar to the native ligand, NAD+. The amino and nitro groups provide additional handles for establishing specific interactions and for further chemical modification to explore the SAR.

Hypothetical Structure-Activity Relationship (SAR) of this compound Derivatives

The following SAR analysis is a prospective guide for the rational design of this compound-based PARP inhibitors. It is based on established principles of medicinal chemistry and the known SAR of other benzamide-containing inhibitors.[7][8]

Modifications of the Benzamide Core
  • The Amide (CONH2) Group: The primary amide is crucial for interacting with the PARP-1 active site. The NH2 group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. Modifications at this position, such as N-alkylation, are generally detrimental to activity as they disrupt these key interactions.

  • The Amino (NH2) Group at Position 2: The 2-amino group can serve as a hydrogen bond donor and can influence the electronic properties of the aromatic ring.

    • Alkylation: Small alkyl groups (e.g., methyl, ethyl) may be tolerated, but larger groups could introduce steric hindrance.

    • Acylation: Acylation of the amino group could modulate the electronic properties and provide a vector for linking to other functional groups.

  • The Nitro (NO2) Group at Position 6: The strongly electron-withdrawing nitro group significantly influences the electron density of the aromatic ring and can participate in dipole-dipole interactions.

    • Reduction to an Amino Group: Reduction of the nitro group to an amine would drastically alter the electronic properties and introduce a basic center, which could be explored for salt formation to improve solubility.

    • Replacement with Other Electron-Withdrawing Groups: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) could fine-tune the electronic properties and impact binding affinity.

  • Substitutions at Positions 3, 4, and 5: These positions on the aromatic ring provide opportunities for introducing substituents that can interact with different regions of the PARP-1 active site and modulate the physicochemical properties of the molecule.

    • Small, Lipophilic Groups: Introduction of small alkyl or halogen groups at these positions can explore hydrophobic pockets within the active site.

    • Linkers and Terminal Functional Groups: These positions are ideal for attaching linkers connected to terminal functional groups (e.g., cyclic amines, phenyl rings) that can extend into other regions of the binding site to enhance potency and selectivity. For instance, a linker at position 4 could position a terminal piperazine or morpholine group to interact with solvent-exposed regions of the protein.

Caption: Hypothetical SAR of the this compound scaffold.

Comparison of Hypothetical Derivatives for a Screening Library

DerivativeR1 (at position 4)RationalePredicted Effect on Activity
1 -H (Parent)Baseline compoundModerate activity
2 -FExplore halogen bonding and lipophilicityPotential for increased potency
3 -CH3Investigate small hydrophobic interactionsMay improve potency
4 -(CH2)2-morpholineIntroduce a soluble, terminal basic groupMay improve pharmacokinetics and potency
5 -O-PhExplore extended hydrophobic interactionsPotential for increased potency
6 -C≡C-PhIntroduce a rigid linker to a terminal phenylMay enhance binding through pi-stacking

Experimental Protocols

Synthesis of a Representative Derivative: 4-Fluoro-2-amino-6-nitrobenzamide

This protocol is adapted from general methods for benzamide synthesis.[2][9]

Materials:

  • 4-Fluoro-2-amino-6-nitrobenzoic acid

  • Thionyl chloride (SOCl2)

  • Ammonia (0.5 M in 1,4-dioxane)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of 4-fluoro-2-amino-6-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 2 hours. Monitor the reaction by TLC.

  • Solvent Removal: After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of ammonia in dioxane (2.5 eq) dropwise. Stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO3. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-fluoro-2-amino-6-nitrobenzamide.

In Vitro PARP-1 Inhibition Assay (Fluorometric)

This protocol is based on commercially available PARP-1 assay kits.[10][11][12]

Principle: The assay measures the incorporation of biotinylated NAD+ into a histone-coated plate by PARP-1. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a fluorogenic HRP substrate. The fluorescence intensity is directly proportional to the PARP-1 activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • PARP assay buffer

  • Test compounds (dissolved in DMSO)

  • Streptavidin-HRP conjugate

  • Fluorogenic HRP substrate (e.g., QuantaBlu)

  • Stop solution

  • Plate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in PARP assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: To each well of the histone-coated plate, add the PARP assay buffer, activated DNA (if required by the kit), and the test compound or vehicle control.

  • Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Washing: Wash the plate multiple times with a wash buffer to remove unincorporated biotinylated NAD+.

  • Detection: Add the streptavidin-HRP conjugate and incubate for 30 minutes. After another wash step, add the fluorogenic substrate.

  • Measurement: Stop the reaction with the stop solution and measure the fluorescence intensity using a plate reader (e.g., excitation at 325 nm and emission at 420 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation start Starting Material: 2-Amino-6-nitrobenzoic Acid Derivative reaction Chemical Synthesis (e.g., Amidation) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization assay_prep Prepare Compound Stock (DMSO) characterization->assay_prep Pure Compound parp_assay In Vitro PARP-1 Inhibition Assay assay_prep->parp_assay ic50 Determine IC50 Value parp_assay->ic50 sar_analysis SAR Analysis & Lead Optimization ic50->sar_analysis Activity Data

Caption: Experimental workflow from synthesis to biological evaluation.

PARP-1 in the Base Excision Repair Pathway

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway and the mechanism of action of PARP inhibitors.

PARP_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition Effect of PARP Inhibitor DNA_damage Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 detects PAR PAR Synthesis (PARylation) PARP1->PAR catalyzes Trapping PARP Trapping (Stalled Replication Fork) PARP1->Trapping Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR->Recruitment signals Repair SSB Repair Recruitment->Repair PARPi PARP Inhibitor PARPi->PARP1 inhibits & traps DSB Double-Strand Break (DSB) Trapping->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis in HR-deficient cells

Caption: The role of PARP-1 in DNA repair and the mechanism of PARP inhibitors.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel PARP inhibitors. This guide has outlined a rational approach to the design and evaluation of derivatives based on this core structure. The hypothetical SAR analysis suggests that strategic modifications at positions 3, 4, and 5 of the benzamide ring are key to achieving high potency and favorable pharmacokinetic properties. The provided experimental protocols for synthesis and biological evaluation offer a practical framework for researchers to begin exploring this chemical space.

Future efforts should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in PARP-1 inhibition assays. Promising candidates should be further characterized in cell-based assays to assess their cellular potency and mechanism of action. Co-crystallization studies of active compounds with PARP-1 would provide invaluable insights into their binding mode, enabling further structure-based drug design. Ultimately, successful in vitro and cell-based studies would pave the way for in vivo efficacy studies in relevant cancer models. The exploration of the this compound scaffold represents a promising avenue for the discovery of next-generation PARP inhibitors with improved therapeutic profiles.

References

  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem.
  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group | Request PDF. ResearchGate.
  • (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate.
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols.
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  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules.
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  • 2-Amino-6-nitrobenzothiazole: A Key Intermediate in Pharmaceutical Synthesis. Pharmaffiliates.
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A Researcher's Guide to Benchmarking Novel PARP Inhibitors: A Hypothetical Case Study of 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel Poly(ADP-ribose) polymerase (PARP) inhibitors, using the hypothetical candidate, 2-Amino-6-nitrobenzamide, as a case study. As of the writing of this guide, there is no peer-reviewed scientific literature validating this compound as a PARP inhibitor. Therefore, this document serves as an instructional blueprint, outlining the essential experiments and rationale required to rigorously assess a new chemical entity in this class against established clinical benchmarks.

Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the strategic thinking behind them. For researchers in oncology and drug development, this guide will serve as a practical roadmap from initial enzymatic assays to cellular mechanism-of-action studies.

The Central Role of PARP in Genomic Integrity and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) network.[1] They act as sentinels for DNA single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of long poly(ADP-ribose) (PAR) chains. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[2]

The therapeutic strategy of PARP inhibition is a cornerstone of targeted cancer therapy, exploiting the concept of "synthetic lethality." In cancer cells with pre-existing defects in other DNA repair pathways, most notably homologous recombination (HR) deficiency due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these unrepaired SSBs are converted into highly toxic DNA double-strand breaks (DSBs). The HR-deficient cells are unable to repair these DSBs, leading to genomic collapse and cell death.[3]

Beyond simple catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is "PARP trapping."[4] This phenomenon occurs when the inhibitor not only blocks the enzyme's catalytic activity but also stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA.[4] These trapped complexes are themselves cytotoxic lesions that obstruct DNA replication and transcription, contributing significantly to the inhibitor's efficacy.[4]

cluster_0 PARP-Mediated DNA Single-Strand Break Repair cluster_1 Mechanism of PARP Inhibitors in HR-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation & Binding DNA_SSB->PARP1 PARP_Trapping PARP Trapping on DNA DNA_SSB->PARP_Trapping PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation DDR_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->DDR_Recruitment SSB_Repair SSB Repair DDR_Recruitment->SSB_Repair DNA_Integrity DNA Integrity Restored SSB_Repair->DNA_Integrity PARPi PARP Inhibitor PARPi->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation DNA Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB_Formation->HR_Deficiency Failed_Repair Failed DSB Repair HR_Deficiency->Failed_Repair Cell_Death Synthetic Lethality (Apoptosis) Failed_Repair->Cell_Death

Figure 1: Simplified signaling pathway of PARP-mediated DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination-deficient cancer cells.

A Framework for Benchmarking a Novel PARP Inhibitor

Our evaluation of the hypothetical candidate, this compound, will follow a logical, multi-tiered approach, moving from basic biochemical activity to complex cellular effects. This workflow ensures a thorough characterization of the compound's potency, selectivity, and mechanism of action.

cluster_1 Tier 1: Biochemical Characterization cluster_2 Tier 2: Cellular Activity & Mechanism cluster_3 Tier 3: Downstream Cellular Consequences T1_Enzymatic In Vitro PARP1/PARP2 Enzymatic Assay T1_Output Determine IC50 values Assess potency and selectivity T1_Enzymatic->T1_Output T2_Cellular_PAR Cellular PAR Inhibition Assay T1_Enzymatic->T2_Cellular_PAR T2_Output Confirm cell permeability and target engagement Quantify synthetic lethality Measure trapping potential T2_Cellular_PAR->T2_Output T3_DNA_Damage γH2AX Foci Formation Assay T2_Cellular_PAR->T3_DNA_Damage T2_Viability Cell Viability Assay (BRCA-mutant vs. BRCA-wt cells) T2_Viability->T2_Output T2_Trapping PARP Trapping Assay T2_Trapping->T2_Output T3_Output Visualize and quantify DNA double-strand breaks T3_DNA_Damage->T3_Output

Figure 2: A tiered experimental workflow for the comprehensive benchmarking of a novel PARP inhibitor.

Comparative Data of Known PARP Inhibitors

Before detailing the experimental protocols, it is essential to have a baseline for comparison. The following table summarizes publicly available IC50 data for clinically approved PARP inhibitors. These values will serve as the benchmark against which this compound's performance will be hypothetically measured.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Cell Line (BRCA-mutant)Cellular IC50 (µM)
Olaparib ~1-5~1-5MDA-MB-4364.7[5]
Rucaparib ~1-2~1-2MDA-MB-4362.3[5]
Niraparib ~2-4~1-2MDA-MB-4363.2[5]
Talazoparib ~0.5-1~0.2MDA-MB-4360.13[5]
This compound To be determinedTo be determinedMDA-MB-436To be determined

Note: IC50 values can vary depending on assay conditions. The data presented are aggregated from multiple sources for comparative purposes.[6][7]

Tier 1: Biochemical Characterization

In Vitro PARP1/PARP2 Enzymatic Inhibition Assay (Fluorometric)

Rationale: The initial step is to determine if this compound directly inhibits the catalytic activity of PARP1 and PARP2 enzymes in a cell-free system. This assay quantifies the consumption of the PARP substrate, nicotinamide adenine dinucleotide (NAD+), providing a direct measure of enzymatic activity. By comparing the IC50 values for PARP1 and PARP2, we can assess both the potency and isoform selectivity of the compound.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in PARP assay buffer, typically ranging from 1 µM to 0.01 nM. Include a DMSO-only vehicle control.

    • Prepare a solution of recombinant human PARP1 or PARP2 enzyme and activated DNA in PARP assay buffer.[8]

    • Prepare a solution of β-NAD+ in PARP assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well black plate, add the serially diluted compound or vehicle control.

    • Add the PARP enzyme/activated DNA mixture to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the β-NAD+ solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit, following the manufacturer's instructions.

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 540 nm, emission at 590 nm).

    • Subtract the background fluorescence from a "no enzyme" control.

    • Normalize the data, setting the vehicle control as 100% activity and a control with a known potent inhibitor (e.g., Olaparib) as 0% activity.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Tier 2: Cellular Activity & Mechanism

Cellular PARP Inhibition Assay (ELISA-based)

Rationale: While an in vitro assay confirms direct enzyme inhibition, it is crucial to verify that the compound can penetrate the cell membrane and inhibit PARP activity in a cellular context. This assay measures the levels of PARylation in cells following DNA damage, providing a direct readout of intracellular PARP activity.[9]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate and allow cells to adhere overnight.

    • Pre-treat the cells with the serial dilution series of this compound (and controls) for 1-2 hours.

    • Induce DNA damage by treating the cells with a short pulse (e.g., 10 minutes) of a DNA damaging agent like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) to activate PARP.

  • Sample Preparation and ELISA:

    • Immediately stop the reaction and lyse the cells. It is critical to use a lysis method that inactivates PARP and PAR-degrading enzymes to preserve the physiological PAR levels.[10]

    • Quantify the total protein concentration in each lysate to ensure equal loading.

    • Perform a sandwich ELISA using a commercial kit.[11] Briefly, cell lysates are added to a 96-well plate pre-coated with an anti-PAR antibody.

    • A second detection antibody (e.g., biotinylated anti-PAR) is added, followed by a streptavidin-HRP conjugate.

    • A chemiluminescent or colorimetric substrate is added, and the signal is read using a plate reader.

  • Data Analysis:

    • Normalize the signal to the total protein concentration.

    • Plot the normalized PAR levels against the log concentration of the inhibitor to determine the cellular IC50 for PARP inhibition.

Cell Viability Assay (MTS Assay)

Rationale: The ultimate therapeutic goal of a PARP inhibitor is to selectively kill cancer cells with HR deficiencies. This assay compares the cytotoxic effect of this compound on a pair of isogenic cell lines: one with a BRCA mutation (HR-deficient) and one that is BRCA wild-type (HR-proficient). A significantly lower IC50 in the BRCA-mutant line demonstrates the desired synthetic lethal effect.

Detailed Protocol:

  • Cell Plating:

    • Seed both BRCA-mutant (e.g., CAPAN-1, MDA-MB-436) and BRCA-wild-type (e.g., BxPC-3, MDA-MB-231) cells into 96-well plates at an optimized density for each cell line.[7] Allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for an extended period, typically 72 to 120 hours, to allow for cell division and the accumulation of lethal DNA damage.

  • MTS Reagent Addition and Measurement:

    • Add MTS reagent (containing a tetrazolium salt) to each well.[12][13]

    • Incubate for 1-4 hours at 37°C. Viable, metabolically active cells will reduce the MTS to a colored formazan product.

    • Record the absorbance at 490 nm using a microplate spectrophotometer.[13]

  • Data Analysis:

    • Subtract the background absorbance from wells with media only.

    • Normalize the data to vehicle-treated control cells (100% viability).

    • Plot the percent viability against the log inhibitor concentration for each cell line and calculate the IC50 values.

    • The ratio of IC50 (BRCA-wt) / IC50 (BRCA-mutant) provides a "synthetic lethality ratio," quantifying the selectivity of the compound.

PARP Trapping Assay (Fluorescence Polarization)

Rationale: To determine if this compound acts as a PARP trapper, which is a key determinant of potency for many clinical inhibitors. This homogenous assay measures the interaction between PARP1 and a fluorescently labeled DNA oligonucleotide. Trapping inhibitors prevent the dissociation of PARP1 from the DNA, resulting in a sustained high fluorescence polarization (FP) signal.[5][14]

Detailed Protocol:

  • Assay Setup:

    • This assay is typically performed using a commercial kit (e.g., PARPtrap™ Assay Kit).[14][15]

    • In a 384-well plate, combine the fluorescently labeled DNA probe, PARP1 enzyme, and the serially diluted this compound.

    • Include a "Low FP control" (with NAD+ but no inhibitor) and a "High FP control" (no NAD+, maximal PARP-DNA binding).

  • Reaction and Measurement:

    • Incubate the plate to allow for PARP1 binding to the DNA and interaction with the inhibitor.

    • Add NAD+ to the wells (except the "High FP control") to induce auto-PARylation and subsequent dissociation of PARP1 from the DNA in the absence of a trapping agent.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • The increase in FP signal is directly proportional to the amount of trapped PARP1.

    • Plot the FP signal against the log inhibitor concentration to determine the EC50 for PARP trapping. Compare this value to known trapping agents like Talazoparib and Olaparib.

Tier 3: Downstream Cellular Consequences

γH2AX Foci Formation Assay (Immunofluorescence)

Rationale: This assay provides visual confirmation of the downstream consequence of PARP inhibition: the formation of DNA double-strand breaks. γH2AX (phosphorylated histone H2AX) is a sensitive biomarker that rapidly accumulates at the sites of DSBs, forming discrete nuclear foci.[16] An effective PARP inhibitor will induce a significant increase in γH2AX foci, particularly in HR-deficient cells.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Grow cells (e.g., a BRCA-mutant cell line) on glass coverslips in a multi-well plate.

    • Treat the cells with a relevant concentration of this compound (e.g., at its cellular IC50) for 24-48 hours. Include vehicle-treated and positive control (e.g., etoposide-treated) wells.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent solution (e.g., 0.3% Triton X-100 in PBS).[6][17]

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against γH2AX overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

  • Image Acquisition and Analysis:

    • Acquire images using a high-resolution fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., Fiji/ImageJ).[6][17] A nucleus is typically considered positive if it contains >5-10 foci.

    • Statistically compare the number of foci in inhibitor-treated cells versus control cells.

Conclusion and Future Directions

By systematically executing this three-tiered experimental framework, researchers can build a comprehensive data package for any novel PARP inhibitor candidate. For our hypothetical compound, this compound, this process would definitively establish whether it possesses the hallmark characteristics of a clinically relevant PARP inhibitor: potent enzymatic inhibition, selective cytotoxicity in HR-deficient cells, a strong PARP trapping mechanism, and the ability to induce downstream DNA damage.

Positive results from this preclinical evaluation would provide a strong rationale for advancing the compound into more complex studies, including in vivo xenograft models, pharmacokinetic and pharmacodynamic (PK/PD) analyses, and ultimately, clinical trials. This rigorous, data-driven approach is fundamental to the successful development of the next generation of targeted cancer therapies.

References

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  • Kanev, G. D., Guseva, N. P., Rulten, S. L., & Scheer, E. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 6(4), 104106. (2025).
  • Chen, Y., Zhao, Y., Wang, Y., Zhang, Y., & Jia, L. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Journal of Visualized Experiments, (183). (2022).
  • Sigma-Aldrich. PARP1 Enzyme Activity Assay (Fluorometric).
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  • Skwarska, A., Adamska, A., Prilepsky, A., & Szydłowski, M. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells. Journal of Visualized Experiments, (159). (2020-05-11).
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  • Biocompare. Assessing Cellular PARylation: Convenient ELISA-Based Methods. (2024-06-28).
  • ResearchGate. (PDF) Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (2025-12-20).
  • Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588–5599. (2012).
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  • Wang, Y., & Zhang, Z. Current Clinical Application and Response Prediction Biomarkers of PARP Inhibitors. Current drug metabolism, 19(10), 847–856. (2018).
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Assessing the Specificity of 2-Amino-6-nitrobenzamide in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Given the limited direct literature on 2-Amino-6-nitrobenzamide as a biological probe, this guide will establish a framework for its evaluation. We will compare its theoretical potential with established alternatives and provide detailed experimental protocols to rigorously assess its performance. This document is designed to empower researchers to make informed decisions about the suitability of this compound for their specific applications.

The Critical Role of Specificity in Biological Probes

A biological probe acts as a molecular interrogator, allowing researchers to study the function, localization, and activity of specific biomolecules within the complex milieu of a cell.[1] Fluorescent probes, in particular, offer high sensitivity and the ability to perform real-time analysis in living cells.[1] However, the reliability of the data generated is wholly dependent on the probe's specificity. Off-target binding can lead to misleading artifacts, including false-positive or false-negative results, ultimately hindering scientific progress. Therefore, a thorough validation of a probe's specificity is not merely a preliminary step but a foundational requirement for robust and reproducible research.

Unveiling the Profile of this compound

This compound belongs to the benzamide class of molecules. Its structural analog, 3-aminobenzamide, is a well-documented first-generation inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3][4][5] PARPs are a family of enzymes crucial for DNA repair and other cellular processes.[2] The structural similarity strongly suggests that this compound may also target the NAD+ binding pocket of PARP enzymes.

However, several critical questions regarding its utility as a probe remain unanswered in the public domain:

  • Fluorescent Properties: Does this compound possess intrinsic fluorescence suitable for biological imaging? The presence of the nitro group, a known fluorescence quencher in some contexts, and the aminobenzoyl moiety, a potential fluorophore, makes its fluorescent characteristics unpredictable without empirical validation.[6]

  • Target Affinity and Potency: What is the binding affinity (Kd) and inhibitory concentration (IC50) of this compound for various PARP family members? High potency is desirable, but it must be coupled with selectivity.

  • Selectivity Profile: How selective is this compound for its primary target(s) versus other proteins, particularly other NAD+-binding enzymes?

To address these questions, a direct comparison with well-characterized alternatives is essential.

Comparative Landscape: Alternatives to this compound

The field of PARP research offers a range of tools, from non-fluorescent inhibitors to sophisticated fluorescent probes. Here, we present key comparators to benchmark the performance of this compound.

Table 1: Comparison of PARP Probes and Inhibitors

Compound/ProbeTypePrimary Target(s)Key Characteristics
This compound Putative Fluorescent PARP InhibitorPARP family (hypothesized)Unknown fluorescent properties, potency, and selectivity.
3-Aminobenzamide Non-fluorescent PARP InhibitorPARP1/PARP2First-generation, well-characterized, but with relatively low potency (micromolar range) and broad PARP family reactivity.[1][4][5]
Olaparib Non-fluorescent PARP InhibitorPARP1/PARP2Clinically approved, highly potent (nanomolar range), and well-documented selectivity profile.[7][8]
PARPi-FL Fluorescent PARP InhibitorPARP1Fluorescent analog of Olaparib, allows for direct visualization of PARP1 in cells.
Rucaparib Intrinsically Fluorescent PARP InhibitorPARP1/PARP2Clinically approved inhibitor with inherent fluorescence, enabling direct imaging without a conjugated fluorophore.

Experimental Blueprint for Specificity Assessment

To rigorously evaluate the specificity of this compound, a multi-tiered experimental approach is necessary, progressing from basic biochemical assays to complex cellular models.

Characterization of Physicochemical and Fluorescent Properties

The initial step is to determine the fundamental properties of this compound.

Experimental Protocol 1: Spectroscopic Analysis

  • UV-Visible Absorption Spectroscopy: Dissolve this compound in a suitable solvent (e.g., DMSO, ethanol) and measure its absorption spectrum to determine the maximum absorption wavelength (λmax).

  • Fluorescence Spectroscopy: Using the determined λmax as the excitation wavelength, measure the fluorescence emission spectrum to identify the maximum emission wavelength (λem) and the Stokes shift.

  • Quantum Yield Determination: Compare the fluorescence intensity of this compound to a standard fluorophore with a known quantum yield (e.g., quinine sulfate) to calculate its fluorescence quantum yield.

  • Photostability Assessment: Continuously expose a solution of this compound to the excitation wavelength and monitor the decrease in fluorescence intensity over time to assess its photostability.

Caption: Workflow for characterizing the fluorescent properties of this compound.

In Vitro Specificity Profiling

Biochemical assays are crucial for determining the direct interaction of this compound with its putative targets and assessing its selectivity.

Experimental Protocol 2: In Vitro PARP Inhibition Assay

  • Enzyme Source: Utilize recombinant human PARP1 and PARP2 enzymes.

  • Assay Principle: A common method is a histone-ribosylation assay. In this setup, PARP enzymes use NAD+ to poly(ADP-ribosyl)ate histones coated on a microplate.

  • Procedure:

    • Incubate varying concentrations of this compound, Olaparib (positive control), and a vehicle control with the PARP enzyme and activated DNA.

    • Initiate the reaction by adding biotinylated NAD+.

    • After incubation, detect the incorporated biotin-ADP-ribose using streptavidin-HRP and a chemiluminescent or colorimetric substrate.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

G cluster_0 In Vitro PARP Inhibition Assay A Coat plate with histones B Add PARP enzyme, activated DNA, and inhibitor A->B C Add biotinylated NAD+ B->C D Incubate C->D E Add Streptavidin-HRP D->E F Add chemiluminescent substrate E->F G Measure signal F->G

Caption: Workflow for the in vitro PARP inhibition assay.

Experimental Protocol 3: Kinome and Broad Panel Screening

To identify potential off-targets, it is essential to screen this compound against a broad panel of proteins.

  • Kinase Panel Screening: Submit the compound to a commercial service for screening against a large panel of kinases (e.g., >400 kinases). This is important as many small molecule inhibitors show cross-reactivity with kinases.

  • General Off-Target Screening: Utilize a broader screening panel that includes other enzyme families, G-protein coupled receptors (GPCRs), and ion channels to obtain a comprehensive off-target profile.

Cellular Specificity and Target Engagement

Cell-based assays are critical to confirm that the probe functions as expected in a more complex biological environment.

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.

  • Procedure:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein (e.g., PARP1) at each temperature by Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Protocol 5: Confocal Microscopy and Co-localization Studies

If this compound proves to be fluorescent, its subcellular localization and co-localization with its intended target can be assessed.

  • Cellular Imaging: Treat cells with this compound and image its distribution using a confocal microscope.

  • Co-localization Analysis: Co-stain the cells with an antibody against the target protein (e.g., PARP1) conjugated to a different fluorophore. Analyze the overlap of the two fluorescent signals to determine the extent of co-localization.

  • Competition Assay: Pre-treat cells with an excess of a non-fluorescent inhibitor (e.g., Olaparib) before adding this compound. A significant reduction in the fluorescent signal from the target location would indicate specific binding.

G cluster_0 Cellular Specificity Workflow A Treat cells with this compound B Confocal Microscopy A->B C Immunofluorescence for PARP1 A->C E Competition with Olaparib A->E D Co-localization Analysis B->D C->D

Caption: Workflow for assessing cellular specificity and target engagement.

Data Interpretation and Guide to Best Practices

Table 2: Interpreting Specificity Data

AssayFavorable Outcome for SpecificityUnfavorable Outcome for Specificity
In Vitro PARP Inhibition Potent IC50 for target PARP(s) (e.g., < 1 µM). >10-fold selectivity for target PARP(s) over other PARP family members.Weak IC50 for target PARP(s). Lack of selectivity across PARP family.
Broad Panel Screening Minimal off-target hits at a relevant concentration (e.g., 10 µM).Multiple off-target hits, especially within the same potency range as the on-target activity.
CETSA Significant thermal stabilization of the target protein.No change or destabilization of the target protein's melting curve.
Confocal Microscopy Localization of the probe to the expected subcellular compartment (e.g., nucleus for PARP1). High degree of co-localization with the target protein. Signal is displaced by a competitive inhibitor.Diffuse or mis-localized staining. Poor co-localization with the target. Signal is not affected by a competitive inhibitor.

Conclusion and Future Directions

While this compound holds theoretical promise as a PARP-targeting probe due to its structural heritage, its utility is entirely dependent on a rigorous, empirical assessment of its specificity. This guide has outlined a comprehensive experimental framework to characterize its fluorescent properties, determine its on-target potency and selectivity, and validate its performance in a cellular context.

By systematically comparing this compound to well-established alternatives like Olaparib and fluorescent probes such as PARPi-FL, researchers can generate the necessary data to make an informed judgment on its suitability for their studies. The principles and protocols detailed herein are not only applicable to this compound but also serve as a general template for the validation of any novel biological probe, ensuring the generation of high-quality, reliable data in the pursuit of scientific discovery.

References

  • PubMed. (2023, March 2). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.
  • ResearchGate. (n.d.). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 | Request PDF.
  • PubMed Central. (2017, May 22). Blue fluorescent amino acid for biological spectroscopy and microscopy.
  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
  • Patsnap Synapse. (n.d.). 3-Aminobenzamide - Drug Targets, Indications, Patents.
  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References.
  • Online Inhibitor. (2025, December 25). 3-Aminobenzamide (PARP-IN-1): Novel Insights into PARP Inhibition in Immunometabolism and Viral Pathogenesis.
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  • ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
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  • ResearchGate. (2025, November 11). (PDF) Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays.
  • RSC Publishing. (n.d.). Chemoselective and enantioselective fluorescent identification of specific amino acid enantiomers - Chemical Communications (RSC Publishing).
  • RSC Publishing. (2008, December 24). Fluorescent amino acids: advances in protein-extrinsic fluorophores.
  • PubMed. (2021, March 15). 2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents.
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  • PubMed Central. (n.d.). Heterogeneity and clonal evolution of acquired PARP inhibitor resistance in TP53- and BRCA1-deficient cells.
  • ACS Publications. (n.d.). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy.
  • PubChem. (n.d.). 2-Amino-5-nitrobenzamide | C7H7N3O3 | CID 97665.
  • PubChem. (n.d.). 2-Amino-6-fluorobenzamide | C7H7FN2O | CID 2778939.
  • Oncology News Central. (2023, April 19). Dual Inhibition of PARP and ATR Feasible, Early Trials Suggest.

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A Comparative Guide to the Structural Confirmation of 2-Amino-6-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth comparison of the primary analytical techniques used to elucidate and confirm the structure of 2-Amino-6-nitrobenzamide and its derivatives. We will explore the causality behind experimental choices and present supporting data to ensure a thorough understanding of each method's strengths and limitations.

The precise arrangement of the amino and nitro groups on the benzamide scaffold is critical as it dictates the molecule's chemical reactivity, physical properties, and biological activity. While this compound is the primary focus, the principles discussed are broadly applicable to its various derivatives.

The Analytical Arsenal: A Multi-Faceted Approach to Structural Verification

No single technique provides a complete structural picture. Instead, a synergistic application of multiple spectroscopic and analytical methods is employed to build a comprehensive and self-validating dataset. The primary techniques discussed in this guide are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • X-ray Crystallography

The following diagram illustrates the typical workflow for synthesizing and characterizing these compounds.

Workflow General Workflow for Synthesis and Characterization synthesis Synthesis of this compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification initial_char Initial Characterization (TLC, Melting Point) purification->initial_char spectroscopy Spectroscopic Analysis initial_char->spectroscopy nmr NMR (¹H, ¹³C) spectroscopy->nmr ms Mass Spectrometry spectroscopy->ms ir IR Spectroscopy spectroscopy->ir xray X-ray Crystallography (if suitable crystals form) spectroscopy->xray data_analysis Data Analysis and Structural Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis xray->data_analysis confirmation Structure Confirmed data_analysis->confirmation

Caption: A typical workflow for the synthesis and structural confirmation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The key to interpreting the NMR spectra of these compounds lies in understanding the influence of the electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH₂) on the chemical shifts of the aromatic protons and carbons. The ortho, meta, and para relationships between these substituents and the protons on the benzene ring create a unique fingerprint.

Trustworthiness: The coupling patterns (splitting) of the aromatic protons in ¹H NMR provide definitive evidence of their relative positions. For a 2,6-disubstituted benzamide, a characteristic splitting pattern is expected, which differs significantly from its 2,4-, 2,5-, or other isomers.

Expected ¹H NMR Spectral Data for this compound:
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~6.8-7.0d~8-91H
H-4~7.3-7.5t~8-91H
H-5~8.0-8.2d~8-91H
-NH₂~5.0-6.0br s-2H
-CONH₂~7.5-8.5br s-2H

Note: Chemical shifts are approximate and can vary based on the solvent and specific derivative.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like those in amide and amine groups.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[1]

  • Data Acquisition: Record the ¹H NMR spectrum, typically using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

NMR_Logic cluster_0 ¹H NMR Analysis cluster_1 Structural Information Chemical Shift (δ) Chemical Shift (δ) Electronic Environment Electronic Environment Chemical Shift (δ)->Electronic Environment Functional Group Proximity Functional Group Proximity Electronic Environment->Functional Group Proximity Integration Integration Proton Count Proton Count Integration->Proton Count Empirical Formula Confirmation Empirical Formula Confirmation Proton Count->Empirical Formula Confirmation Splitting Pattern (Multiplicity) Splitting Pattern (Multiplicity) Neighboring Protons Neighboring Protons Splitting Pattern (Multiplicity)->Neighboring Protons Atom Connectivity Atom Connectivity Neighboring Protons->Atom Connectivity Coupling Constant (J) Coupling Constant (J) Spatial Relationship Spatial Relationship Coupling Constant (J)->Spatial Relationship Isomer Differentiation Isomer Differentiation Spatial Relationship->Isomer Differentiation

Caption: Logical relationships in ¹H NMR data interpretation for structural analysis.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of data for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the molecular formula with a high degree of confidence.

Expertise & Experience: The fragmentation pattern of this compound derivatives in the mass spectrometer can offer additional structural clues. The presence of the nitro group often leads to characteristic fragmentation pathways, such as the loss of NO or NO₂.[2][3] The fragmentation of the amide group is also a key diagnostic feature.[4]

Trustworthiness: A measured molecular ion peak that matches the calculated molecular weight of the target compound provides strong evidence for its identity. This is a self-validating system; if the molecular weight is incorrect, the proposed structure is definitively wrong.

Expected Mass Spectrometry Data for this compound:
Ionm/z (calculated)m/z (observed)
[M+H]⁺182.0560Matches calculated value within ppm accuracy (HRMS)
[M]⁺˙181.0484Matches calculated value within ppm accuracy (HRMS)

Note: The observed ion will depend on the ionization technique used (e.g., ESI for [M+H]⁺, EI for [M]⁺˙).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules like benzamides.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the most probable elemental composition.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and straightforward method for confirming the presence of key functional groups in the molecule.

Expertise & Experience: The IR spectrum of a this compound derivative will exhibit characteristic absorption bands for the N-H stretches of the primary amine and amide, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro group.[5][6]

Trustworthiness: The presence of these characteristic peaks provides strong confirmatory evidence for the major functional groups. While IR is generally not used for differentiating isomers, it is an excellent tool for verifying that the desired functional groups are present in the final product.

Expected IR Absorption Bands for this compound:
Functional GroupWavenumber (cm⁻¹)Description
N-H (Amine)3400-3200Two bands, stretching
N-H (Amide)3350-3150Stretching
C=O (Amide)1680-1640Stretching
N-O (Nitro)1550-1500 & 1360-1300Asymmetric and symmetric stretching
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the attenuated total reflectance (ATR) technique is often the most convenient.[6] Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[1]

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

X-ray Crystallography: The Unambiguous 3D Structure

When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule.[7][8]

Expertise & Experience: This technique is considered the "gold standard" for structural determination.[9] It not only confirms the connectivity of all atoms but also provides precise bond lengths, bond angles, and information about the crystal packing.[10][11]

Trustworthiness: The result is a definitive 3D model of the molecule, leaving no ambiguity about the substitution pattern or conformation in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer.[8] Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain the final atomic coordinates and other crystallographic parameters.

Comparative Summary

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Atomic connectivity, chemical environment, isomer differentiationHighly detailed structural informationCan be complex to interpret for some derivatives
Mass Spectrometry Molecular weight, elemental compositionHigh sensitivity and accuracy for molecular formulaFragmentation can be complex; does not distinguish isomers alone
IR Spectroscopy Presence of functional groupsFast, simple, and non-destructiveProvides limited information on overall structure and connectivity
X-ray Crystallography Absolute 3D structure, bond lengths, and anglesUnambiguous structural determinationRequires suitable single crystals, which can be difficult to obtain

Conclusion

The structural confirmation of this compound derivatives is a critical process that relies on a suite of complementary analytical techniques. While NMR spectroscopy is often the primary tool for elucidating the detailed structure in solution, it is the combination of NMR, mass spectrometry, and IR spectroscopy that provides a robust and self-validating dataset. When the definitive solid-state structure is required, single-crystal X-ray crystallography stands as the ultimate arbiter. By understanding the principles and experimental protocols of each technique, researchers can confidently and accurately characterize their synthesized molecules.

References

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  • Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide: investigations for elastase inhibition, antioxidant and DNA binding potentials for biological applications. (2020). RSC Publishing.
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A Comparative Analysis of the Reactivity of Aminobenzamide Isomers: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, aminobenzamides serve as pivotal building blocks for a diverse array of functional molecules. Their unique architecture, featuring both a nucleophilic amino group and a resonance-stabilized amide moiety, imparts a rich and tunable chemical reactivity. The positional isomerism of the amino group—ortho, meta, or para to the amide—profoundly influences this reactivity, dictating the feasibility, rate, and outcome of various chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-aminobenzamide, offering a robust framework for researchers to select the optimal isomer for their synthetic endeavors and to understand the underlying principles governing their chemical behavior.

Electronic and Steric Landscape of Aminobenzamide Isomers

The reactivity of an aminobenzamide is fundamentally governed by the interplay of electronic and steric effects, which differ significantly across the three isomers.

Electronic Effects: The amino group (-NH₂) is a potent activating group, donating electron density to the aromatic ring through resonance, particularly at the ortho and para positions. Conversely, the benzamide group (-CONH₂) is a deactivating group, withdrawing electron density from the ring, primarily through its electron-withdrawing carbonyl moiety.

  • Ortho-Aminobenzamide: The proximity of the electron-donating amino group and the electron-withdrawing amide group leads to a complex electronic environment. A key feature is the potential for intramolecular hydrogen bonding between one of the N-H protons of the amino group and the carbonyl oxygen of the amide.[1] This interaction can influence the planarity of the molecule and the electron density at both the amino and amide nitrogens.

  • Meta-Aminobenzamide: In this isomer, the directing effects of the amino and amide groups are synergistic towards the remaining ortho and para positions relative to the amino group. The direct resonance interaction between the two functional groups is minimal.

  • Para-Aminobenzamide: Strong resonance interaction occurs between the electron-donating amino group and the electron-withdrawing amide group, leading to a significant delocalization of electron density across the molecule.

Steric Effects: Steric hindrance is a major consideration, particularly for the ortho isomer. The close proximity of the amino and amide groups can impede the approach of bulky reagents to either functional group.[2] This "ortho effect" can lead to anomalous reactivity compared to what would be predicted based on electronic effects alone.

Comparative Reactivity in Key Chemical Transformations

The distinct electronic and steric profiles of the aminobenzamide isomers manifest in their differential reactivity towards various electrophiles and in other chemical transformations.

Nucleophilicity of the Amino Group: Acylation and Alkylation

The primary amino group of aminobenzamides is a key site for nucleophilic attack. Its reactivity is modulated by the electronic effects of the amide substituent.

  • General Trend: The nucleophilicity of an aromatic amine is generally correlated with its basicity; however, steric factors can significantly alter this trend.[3] Electron-donating groups increase basicity and nucleophilicity, while electron-withdrawing groups have the opposite effect.

  • Para-Aminobenzamide: The strong electron-withdrawing nature of the para-amide group significantly deactivates the amino group towards electrophilic attack. The resonance delocalization pulls electron density away from the nitrogen, making it a weaker nucleophile compared to aniline.

  • Meta-Aminobenzamide: The deactivating effect of the amide group is less pronounced at the meta position. Consequently, the amino group of meta-aminobenzamide is expected to be more nucleophilic than that of the para isomer.

  • Ortho-Aminobenzamide: The nucleophilicity of the ortho isomer is influenced by a combination of electronic deactivation from the amide and potential steric hindrance. The intramolecular hydrogen bond may also play a role by affecting the availability of the lone pair on the amino nitrogen.

Experimental Insights: While specific kinetic data for the acylation and alkylation of all three aminobenzamide isomers is scarce in readily available literature, the general principles of substituent effects on aromatic amines provide a predictive framework. For instance, in reactions with monofunctional alkylating agents, the reactivity of substituted anilines is known to be influenced by the electronic nature of the substituents.[4]

Hydrolysis of the Amide Group

The amide bond can be cleaved under acidic or basic conditions, a reaction of significant importance in prodrug design and metabolic studies. The rate of hydrolysis is sensitive to the electronic environment of the carbonyl group.

  • Acid-Catalyzed Hydrolysis: This reaction typically involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[5] Electron-donating groups on the aromatic ring can stabilize the protonated intermediate, but the overall effect on the rate can be complex.

  • Base-Catalyzed Hydrolysis: This process involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[6] Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thus accelerating the rate of hydrolysis.

Expected Reactivity Order for Base-Catalyzed Hydrolysis: Based on the electronic effects of the amino group, the expected order of reactivity would be:

  • Ortho-Aminobenzamide: The electron-donating amino group at the ortho position is expected to decrease the rate of hydrolysis compared to unsubstituted benzamide. However, steric effects and the potential for intramolecular catalysis could lead to deviations from this prediction.

  • Meta-Aminobenzamide: The amino group at the meta position has a weaker electron-donating effect on the carbonyl carbon compared to the ortho and para positions, suggesting a hydrolysis rate closer to that of benzamide.

  • Para-Aminobenzamide: The strong electron-donating resonance effect of the para-amino group should significantly decrease the electrophilicity of the carbonyl carbon, making this isomer the least reactive towards basic hydrolysis.

Intramolecular Cyclization Reactions

Ortho-aminobenzamide is a particularly valuable precursor for the synthesis of heterocyclic compounds, most notably quinazolinones, through intramolecular cyclization reactions.[7] The proximity of the amino and amide groups facilitates these ring-forming reactions. This unique reactivity is not available to the meta and para isomers, highlighting a key functional difference.

Spectroscopic and Physicochemical Properties: A Comparative Overview

The structural differences between the aminobenzamide isomers are reflected in their spectroscopic and physicochemical properties.

PropertyOrtho-AminobenzamideMeta-AminobenzamidePara-Aminobenzamide
pKa (of conjugate acid) ~2.0 (estimated for aminobenzoic acid)[8]~3.1 (estimated for aminobenzoic acid)[8]~2.4 (estimated for aminobenzoic acid)[8]
¹H NMR (Amino Protons, DMSO-d₆) Broad singlet, chemical shift influenced by H-bondingBroad singletBroad singlet
¹³C NMR (Carbonyl Carbon, DMSO-d₆) ~170 ppm~168 ppm~168 ppm
IR (N-H stretch, cm⁻¹) Broader bands due to intramolecular H-bonding[9]Sharper bandsSharper bands
Intramolecular H-Bonding Present[1]AbsentAbsent

Note: The provided pKa values are for the corresponding aminobenzoic acids and serve as an approximation for the basicity of the amino group in aminobenzamides. Spectroscopic data can vary based on solvent and concentration.

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the relative reactivities of the aminobenzamide isomers, the following experimental protocols can be employed.

Protocol: Comparative Acylation Rate via ¹H NMR Spectroscopy

This protocol allows for the in-situ monitoring of the acylation of the three aminobenzamide isomers.

Materials:

  • Ortho-, meta-, and para-aminobenzamide

  • Acetyl chloride (or another acylating agent)

  • Deuterated aprotic solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare separate stock solutions of each aminobenzamide isomer and the internal standard in the deuterated solvent.

  • Prepare a stock solution of the acylating agent in the same deuterated solvent.

  • Equilibrate all solutions to a constant temperature (e.g., 25 °C).

  • In an NMR tube, mix a known volume of one of the aminobenzamide stock solutions with the acylating agent stock solution to initiate the reaction.

  • Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of the reactant's amino proton signal and the appearance of the product's amide N-H signal.

  • Integrate the signals relative to the internal standard to determine the concentration of the reactant and product over time.

  • Repeat the experiment for the other two isomers under identical conditions.

  • Plot the concentration of the reactant versus time to determine the initial reaction rates for a comparative analysis.

Protocol: Comparative Basic Hydrolysis Rate via HPLC

This protocol utilizes HPLC to quantify the rate of hydrolysis of the three aminobenzamide isomers.

Materials:

  • Ortho-, meta-, and para-aminobenzamide

  • Sodium hydroxide solution (e.g., 1 M)

  • Reaction solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Develop an HPLC method to separate and quantify the aminobenzamide and the corresponding aminobenzoic acid product.

  • Prepare a solution of one of the aminobenzamide isomers in the reaction solvent.

  • Equilibrate the aminobenzamide solution and the sodium hydroxide solution to the desired reaction temperature in a thermostatted water bath.

  • Initiate the reaction by adding a known volume of the sodium hydroxide solution to the aminobenzamide solution with vigorous stirring.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing an excess of the quenching solution.

  • Analyze the quenched aliquots by HPLC to determine the concentration of the remaining aminobenzamide.

  • Repeat the experiment for the other two isomers under identical conditions.

  • Plot the natural logarithm of the aminobenzamide concentration versus time to determine the pseudo-first-order rate constant for each isomer.

Visualizing the Factors Influencing Reactivity

The following diagrams illustrate the key structural and electronic features that differentiate the reactivity of the aminobenzamide isomers.

G cluster_ortho Ortho-Aminobenzamide cluster_meta Meta-Aminobenzamide cluster_para Para-Aminobenzamide o_aminobenzamide Intramolecular H-Bonding Steric Hindrance Direct electronic interaction m_aminobenzamide Weaker Electronic Interaction Less Steric Hindrance p_aminobenzamide Strong Resonance Interaction Minimal Steric Hindrance Reactivity Reactivity Reactivity->o_aminobenzamide Influenced by Reactivity->m_aminobenzamide Influenced by Reactivity->p_aminobenzamide Influenced by

Caption: Factors influencing the reactivity of aminobenzamide isomers.

G start Select Aminobenzamide Isomer reaction Choose Reaction Type start->reaction ortho Ortho (Intramolecular Cyclization) product Desired Product ortho->product meta Meta (Moderate Nucleophilicity) meta->product para Para (Lower Nucleophilicity) para->product acylation Acylation/Alkylation reaction->acylation hydrolysis Hydrolysis reaction->hydrolysis cyclization Cyclization to Heterocycles reaction->cyclization acylation->meta Favorable acylation->para hydrolysis->meta Moderate Rate hydrolysis->para Slowest Rate cyclization->ortho Unique Reactivity

Caption: Decision workflow for selecting an aminobenzamide isomer based on desired reactivity.

Conclusion

The choice between ortho-, meta-, and para-aminobenzamide is a critical decision in synthetic design that hinges on a nuanced understanding of their comparative reactivities. The para-isomer, with its strong resonance deactivation of the amino group and stabilization of the amide, is generally the least nucleophilic and most resistant to hydrolysis. The meta-isomer presents a more moderate reactivity profile. The ortho-isomer exhibits unique behavior due to the proximity of its functional groups, leading to steric hindrance, the potential for intramolecular hydrogen bonding, and a unique propensity for intramolecular cyclization reactions. By carefully considering these electronic and steric factors, and by employing the comparative experimental protocols outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies and unlock the full potential of these versatile building blocks.

References

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  • ResearchGate. (a) IR spectra of 4-aminobenzamide and anthranilamide, (b)
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  • Pearson Education. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. [Link]
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A Senior Application Scientist's Guide to Evaluating the Performance of 2-Amino-6-nitrobenzamide in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the in-vitro efficacy of 2-Amino-6-nitrobenzamide. We move beyond simplistic protocols to offer a self-validating experimental strategy, grounded in established scientific principles, to characterize the compound's cytotoxic and mechanistic properties across a panel of clinically relevant cell lines.

Introduction: Deconstructing this compound

This compound is a small molecule whose biological activities are not yet extensively documented in publicly available literature. However, its chemical structure, featuring a nitrobenzamide scaffold, provides a logical starting point for investigation. Nitroaromatic compounds are of significant interest in medicinal chemistry, with many demonstrating bioactivity attributed to the enzymatic reduction of the nitro group, which can generate reactive nitrogen species leading to cellular damage.[1] Furthermore, the benzamide moiety is a core component of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in cancers with deficiencies in DNA repair pathways.[2][3]

Given these structural alerts, a plausible hypothesis is that this compound may exert anticancer effects through mechanisms involving DNA damage, apoptosis induction, or modulation of DNA repair pathways. This guide outlines a systematic approach to test this hypothesis.

Plausible Mechanism of Action: Induction of Apoptosis

Based on the known activities of structurally related nitrobenzamide and hydroxybenzamide derivatives, a potential mechanism for this compound is the induction of the intrinsic apoptosis pathway.[4][5] Cellular stress, potentially induced by the compound, could lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), causing mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytoplasm, which then complexes with Apaf-1 to form the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[6] Activated caspase-3 then cleaves critical cellular substrates, including PARP, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[7]

G cluster_0 This compound This compound Cellular_Stress Cellular Stress (e.g., DNA Damage, ROS) This compound->Cellular_Stress Induces Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Plausible intrinsic apoptosis signaling pathway for this compound.

Experimental Design: A Multi-faceted Approach

To comprehensively evaluate this compound, we will employ a panel of cell lines and a suite of assays designed to probe cytotoxicity, mode of cell death, and effects on cell cycle progression.

Selection of Cell Lines

The choice of cell lines is critical for a meaningful comparison. We recommend a panel that includes:

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER)-positive and BRCA-proficient.

  • MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, known for its aggressive phenotype and BRCA-proficient status.[8]

  • CAPAN-1: A human pancreatic adenocarcinoma cell line with a BRCA2 mutation, making it deficient in homologous recombination (HR) repair and thus potentially sensitive to PARP inhibition.

  • MCF-10A: A non-tumorigenic human breast epithelial cell line, serving as a crucial control to assess selectivity for cancer cells over non-malignant cells.

Comparator Compound

To benchmark the performance of this compound, a well-characterized comparator is essential. We will use Olaparib , an FDA-approved PARP inhibitor, as a positive control, particularly for its expected enhanced activity in the BRCA2-deficient CAPAN-1 cell line.[2]

Experimental Workflow

The overall workflow is designed to first screen for general cytotoxicity and then to dissect the underlying mechanisms of action in a stepwise manner.

G start Start: Compound Preparation cell_culture Cell Line Culture (MCF-7, MDA-MB-231, CAPAN-1, MCF-10A) start->cell_culture cytotoxicity Primary Screen: Cytotoxicity Assays (MTT & SRB) cell_culture->cytotoxicity ic50 Data Analysis: Calculate IC50 Values cytotoxicity->ic50 apoptosis Mechanism of Action: Apoptosis Assay (Annexin V/PI Flow Cytometry) ic50->apoptosis cell_cycle Mechanism of Action: Cell Cycle Analysis (PI Staining Flow Cytometry) ic50->cell_cycle western Mechanism Validation: Western Blot (PARP Cleavage) apoptosis->western cell_cycle->western end End: Comprehensive Profile western->end

Caption: High-level experimental workflow for compound evaluation.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. It is imperative to optimize cell seeding densities and incubation times for each specific cell line.

Cell Viability and Cytotoxicity Assays

We will employ two distinct assays to measure cytotoxicity, providing a more reliable assessment. The MTT assay measures metabolic activity, while the SRB assay quantifies total cellular protein.[9][10]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[12]

  • Protocol:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.[12]

    • Treat cells with a serial dilution of this compound or Olaparib (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include vehicle-only controls.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

    • Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization solution to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Principle: The SRB assay is based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[10] The amount of bound dye is proportional to the total protein mass.[9][10]

  • Protocol:

    • Seed and treat cells in a 96-well plate as described for the MTT assay.

    • After the treatment period, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[13][14]

    • Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye and air-dry completely.[9][13]

    • Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[14]

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[9][14]

    • Air-dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14]

    • Shake the plate for 5-10 minutes and read the absorbance at 510-540 nm.[9][14]

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC. Propidium iodide (PI) is a membrane-impermeant DNA-binding dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[16]

  • Protocol:

    • Seed cells in a 6-well plate and treat with IC50 concentrations of this compound for 24 hours.

    • Harvest both adherent and floating cells. Wash the cells twice with cold 1X PBS.[15][17]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[17]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[17]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[17]

    • Add 400 µL of 1X Binding Buffer to each tube.[17]

    • Analyze the cells immediately by flow cytometry. Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.[15]

Cell Cycle Analysis by PI Staining
  • Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content.[18] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]

  • Protocol:

    • Seed cells in a 6-well plate and treat with IC50 concentrations of this compound for 24 hours.

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[19]

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[19]

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[19]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze by flow cytometry, collecting at least 20,000 events per sample.[20]

Western Blot for PARP Cleavage
  • Principle: During apoptosis, activated caspase-3 cleaves the 116 kDa full-length PARP protein into an 89 kDa and a 24 kDa fragment.[7][21] Detecting this 89 kDa fragment by Western blot is a well-established hallmark of apoptosis.[6][21]

  • Protocol:

    • Seed cells in a 6-well plate and treat with IC50 concentrations of this compound for 24 hours.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.[7]

    • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[21]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[21]

    • Determine protein concentration of the supernatant using a BCA or Bradford assay.

    • Normalize protein amounts, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes.[7]

    • Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.[21]

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[21]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved PARP (detecting the 89 kDa fragment) and an antibody for a loading control (e.g., β-actin).[21]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.[21]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

This table will present the half-maximal inhibitory concentration (IC50) values derived from the MTT and SRB assays after a 72-hour treatment. Lower values indicate higher potency.

Cell LineThis compound (MTT)This compound (SRB)Olaparib (MTT)Olaparib (SRB)
MCF-7 Hypothetical ValueHypothetical Value~10-20 µM~10-20 µM
MDA-MB-231 Hypothetical ValueHypothetical Value~5-15 µM~5-15 µM
CAPAN-1 Hypothetical ValueHypothetical Value~0.1-1 µM ~0.1-1 µM
MCF-10A Hypothetical ValueHypothetical Value>50 µM>50 µM
  • Interpretation: A significantly lower IC50 for this compound in the cancer cell lines compared to the non-malignant MCF-10A line would suggest cancer-selective cytotoxicity. Enhanced potency in the CAPAN-1 cell line, similar to Olaparib, might indicate a potential interaction with the DNA damage repair pathway.

Table 2: Induction of Apoptosis (% of Annexin V Positive Cells)

This table will show the percentage of apoptotic cells (early + late) after a 24-hour treatment with the respective IC50 concentration of each compound.

Cell LineVehicle ControlThis compoundOlaparib
MCF-7 <5%Hypothetical ValueHypothetical Value
MDA-MB-231 <5%Hypothetical ValueHypothetical Value
CAPAN-1 <5%Hypothetical ValueHypothetical Value
MCF-10A <5%Hypothetical ValueHypothetical Value
  • Interpretation: A significant increase in the percentage of Annexin V positive cells upon treatment with this compound would confirm that the observed cytotoxicity is, at least in part, due to the induction of apoptosis. This finding would be further validated by the Western blot results for PARP cleavage.

Conclusion

This guide provides a robust, multi-parametric strategy to evaluate the performance of this compound. By integrating cytotoxicity screening with mechanistic assays for apoptosis and cell cycle arrest, researchers can build a comprehensive profile of the compound's activity. The inclusion of a non-malignant cell line and a well-characterized comparator like Olaparib ensures that the data generated is both internally consistent and externally relevant. This structured, hypothesis-driven approach is fundamental to making informed decisions in the early stages of drug discovery and development.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling of specialized chemical reagents like 2-Amino-6-nitrobenzamide demands a protocol-driven approach that extends throughout the compound's lifecycle, culminating in its proper disposal. This guide provides a comprehensive, step-by-step framework for managing this process, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Foundational Knowledge: Hazard Profile of this compound

Understanding the intrinsic hazards of a compound is the basis for all safe handling and disposal procedures. This compound, as a member of the aromatic nitro compound family, possesses a specific risk profile that dictates the necessary precautions. The electron-withdrawing nature of the nitro group, combined with the reactivity of the amine and amide functionalities, makes it biochemically active and requires careful management.[1]

Aromatic nitro compounds are known for their potential reactivity and biological effects, which can include mutagenicity and environmental toxicity if handled improperly.[1] The primary hazards associated with similar nitro-amino aromatic compounds are summarized below.

Table 1: Hazard Identification and Classification

Hazard Class GHS Category Description Source
Acute Toxicity, Oral Category 4 Harmful if swallowed. [2]
Skin Corrosion/Irritation Category 2 Causes skin irritation. [2][3]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation. [2][3]
Acute Toxicity, Dermal Category 4 Harmful in contact with skin. [2]
Acute Toxicity, Inhalation Category 4 Harmful if inhaled. [2][4]
Specific target organ toxicity Category 3 May cause respiratory irritation. [2]

| Reactive Hazard | Not Classified | Incompatible with strong oxidizing agents, strong acids, and strong bases.[5][6] Combustion produces toxic nitrogen oxides (NOx).[5][7] | |

Pre-Disposal Operations: Risk Mitigation & PPE

Before initiating any waste consolidation or disposal, establishing a controlled environment is paramount. This proactive approach minimizes the risk of exposure and environmental release.

  • Engineering Controls : All handling of this compound waste must be conducted within a certified chemical fume hood. This is the primary engineering control to prevent the inhalation of fine particulates.

  • Personal Protective Equipment (PPE) : The selection of PPE is not merely a checklist item; it is a scientifically informed barrier against specific chemical threats.

    • Hand Protection : Wear nitrile gloves with a minimum thickness of 5 mil. The dual functional groups (nitro and amino) on the aromatic ring necessitate a robust barrier to prevent dermal absorption.

    • Eye Protection : Tightly fitting safety goggles are mandatory. A face shield should be worn over goggles if there is any risk of splashing, particularly when handling solutions.

    • Body Protection : A professional lab coat, fully fastened, is required. Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[8][9]

Standard Operating Procedure: Waste Segregation and Disposal

The core principle of chemical waste management is meticulous segregation. Mixing incompatible waste streams can lead to dangerous reactions. Therefore, waste containing this compound must never be mixed with other chemical waste unless their compatibility is confirmed.

Protocol for Solid Waste Disposal

This protocol applies to unused this compound, contaminated weigh boats, absorbent paper, and contaminated PPE.

  • Designate a Waste Container : Use a clearly labeled, wide-mouth container made of a compatible material (e.g., HDPE - High-Density Polyethylene). The container must have a secure, vapor-tight lid.

  • Labeling : The label is a critical communication tool. Per EPA guidelines, it must include the words "Hazardous Waste," the full chemical name "this compound," and clear hazard pictograms (e.g., exclamation mark for irritant/harmful).[10][11]

  • Waste Collection : Carefully transfer solid waste into the designated container using a dedicated spatula or scoop. Avoid creating dust. If dust generation is unavoidable, slightly dampen the material with methanol to minimize aerosolization.[8][9]

  • Storage : Seal the container and store it in a designated Satellite Accumulation Area (SAA).[10][12] This area must be away from incompatible materials, particularly strong oxidizing agents.[5]

  • Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste management company.[9][13][14] The standard and recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize toxic NOx gases.[9]

Protocol for Decontaminating Empty Containers

An "empty" container that once held this compound is not safe for regular trash. It must be decontaminated or disposed of as hazardous waste.

  • Initial Decontamination : In a fume hood, rinse the container three times with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate : Each rinse must be collected. This rinsate is now considered hazardous liquid waste.

  • Rinsate Disposal : Decant the collected rinsate into a designated hazardous liquid waste container, properly labeled with the names of both the solvent and the solute (this compound).

  • Final Cleaning : After the triple rinse, the container can be washed with soap and water and recycled or disposed of as non-hazardous waste, pending institutional policy.

Emergency Protocol: Spill Management

In the event of a spill, a calm and methodical response is essential.

  • Alert & Evacuate : Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Secure the Area : Restrict access to the spill area. Ensure ventilation is adequate (fume hood is running).

  • Don Appropriate PPE : Before cleanup, don the full PPE described in Section 2.0.

  • Contain the Spill :

    • For solid spills , gently cover the material with an absorbent paper or pad. Dampen the material with methanol to prevent dust from becoming airborne.[8][9]

    • Carefully scoop the dampened material and contaminated absorbents into your designated hazardous solid waste container.

  • Decontaminate the Surface : Wipe the spill area with a cloth soaked in methanol, followed by a thorough wash with soap and water.[8] All cleaning materials must be disposed of as hazardous solid waste.

  • Report : Report the incident to your laboratory supervisor and EH&S office, regardless of the spill's size.

Visualization: Waste Management Workflow

The following diagram provides a logical decision-making framework for managing waste streams associated with this compound.

Caption: A workflow diagram illustrating the logical steps for the proper disposal of this compound.

References

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Mastering Safety: A Researcher's Guide to Handling 2-Amino-6-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Protocol for Personal Protective Equipment, Safe Handling, and Emergency Procedures

As researchers and scientists at the forefront of drug development, our work with novel chemical compounds is foundational to innovation. However, with great discovery comes the great responsibility of ensuring a safe laboratory environment. This guide provides a comprehensive, technically grounded protocol for the safe handling of 2-Amino-6-nitrobenzamide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each safety measure, we can foster a culture of proactive safety and scientific integrity.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound may be limited, its structural motifs—an aromatic amine and a nitro group—suggest a hazard profile that demands respect. Based on data from structurally similar compounds, the primary hazards are categorized as follows:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Given these hazards, a multi-layered approach to protection, combining engineering controls and personal protective equipment, is essential.

The Core of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision-making process. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Situation Required PPE Specifications & Rationale
Routine Handling (Small Quantities, e.g., weighing, preparing solutions) Eye/Face ProtectionHand ProtectionBody ProtectionChemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] This is to protect against accidental splashes or dust particles.Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or degradation before use and use proper removal techniques to avoid skin contact.[1]A standard laboratory coat should be worn to protect skin and clothing from minor spills.
Operations with High Risk of Dust/Aerosol Generation (e.g., sonication, vigorous mixing) Respiratory Protection (in addition to routine PPE)Work should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator is necessary. For higher levels of protection, a respirator with type ABEK-P2 (EU) or OV/AG/P99 (US) cartridges should be used.[1]
Handling Large Quantities or Responding to Spills Enhanced Body and Respiratory Protection (in addition to routine PPE)Impervious clothing or a chemical-resistant suit may be required to prevent widespread skin contact.[2]A full-face respirator or a self-contained breathing apparatus (SCBA) should be used, especially in areas with high concentrations of airborne particles or in poorly ventilated spaces.[2][3]

The PPE Selection Workflow: A Logical Approach

To ensure a consistent and safe approach to PPE selection, the following workflow should be adopted. This decision-making process is designed to be a self-validating system, prompting a thorough risk assessment before any handling of this compound begins.

PPE_Selection_Workflow start Start: Assess Task Involving This compound risk_assessment Identify Potential for: - Dust/Aerosol Generation - Splashes - Large Quantity Handling start->risk_assessment engineering_controls Are Engineering Controls Sufficient? (e.g., Fume Hood) risk_assessment->engineering_controls routine_ppe Standard PPE Required: - Safety Goggles - Nitrile Gloves - Lab Coat engineering_controls->routine_ppe Yes respiratory_protection Add Respiratory Protection: - NIOSH-approved Respirator engineering_controls->respiratory_protection No spill_response Large Spill or High Concentration? routine_ppe->spill_response respiratory_protection->spill_response enhanced_ppe Enhanced PPE Required: - Full-face Respirator/SCBA - Chemical-resistant Suit spill_response->enhanced_ppe Yes end Proceed with Task Safely spill_response->end No enhanced_ppe->end

Caption: A workflow diagram for selecting appropriate PPE when handling this compound.

Step-by-Step Operational Plan for Safe Handling

Adherence to a systematic procedure is crucial for minimizing exposure and ensuring safety.

Preparation and Engineering Controls:

  • Ventilation is Key: Always handle this compound in a well-ventilated area. For any procedure with the potential to generate dust, the use of a chemical fume hood is mandatory.[1]

  • Emergency Equipment Check: Before commencing work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • PPE Inspection: Thoroughly inspect all PPE for any signs of damage, such as cracks, holes, or discoloration. Do not use compromised equipment.

Handling Procedures:

  • Donning PPE: Put on all required PPE as determined by your risk assessment before entering the designated handling area.

  • Careful Dispensing: When weighing or transferring the solid material, do so carefully to avoid creating dust.

  • Containment: Keep containers of this compound tightly closed when not in use and store them in a cool, dry, and well-ventilated place.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1]

Doffing PPE:

  • Glove Removal: Remove gloves using a technique that avoids touching the outer surface with bare skin.[1]

  • Sequential Removal: Remove other PPE in an order that minimizes the risk of cross-contamination.

  • Hand Washing: Wash hands again after all PPE has been removed.

Emergency Response and Disposal Plan

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[6] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, dampen the solid material with a suitable solvent like methanol to prevent dust formation.[8]

  • Clean-up: Carefully sweep up the dampened material and place it into a suitable, closed container for disposal.[1]

  • Decontaminate: Clean the spill area with a soap and water solution.[8]

Disposal: All waste containing this compound, including contaminated PPE and spill clean-up materials, must be disposed of as hazardous waste.[9]

  • Segregation: Collect waste in clearly labeled, sealed, and compatible containers. Do not mix with incompatible wastes such as strong oxidizing agents or strong bases.[9]

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste management company.[9] Burning in a chemical incinerator with an afterburner and scrubber is a recommended method.[7][9] Always adhere to local, state, and federal regulations.[7]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues, allowing for the confident pursuit of scientific advancement.

References

  • Material Safety Data Sheet. (n.d.).
  • 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide Safety Data Sheets. (n.d.). Echemi.
  • Safety Data Sheet. (n.d.). TCI Chemicals.
  • Safety Data Sheet. (2025, April 24). Sigma-Aldrich.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet. (2024, March 29).
  • 2-Nitrobenzamide | C7H6N2O3 | CID 11876. (n.d.). PubChem.
  • Safety Data Sheet. (2024, March 29).
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid. (n.d.). Benchchem.
  • 2-NITROBENZAMIDE 610-15-1 wiki. (n.d.). Guidechem.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Proper Disposal of 2-Nitrobenzamide: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
  • Safety Data Sheet: Amino acid. (n.d.). Carl ROTH.
  • Benzamide CAS Number - Hazard Summary. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.